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8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Documentation Hub

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  • Product: 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine
  • CAS: 611240-68-7

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the Structural Elucidation of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Audience: Researchers, scientists, and drug development professionals. Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse p...

Author: BenchChem Technical Support Team. Date: February 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous compounds with diverse pharmacological activities.[1][2][3] This guide presents a comprehensive, field-proven methodology for the definitive structural elucidation of a key derivative, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. We will move beyond a simple listing of techniques to explain the causality behind experimental choices, creating a self-validating workflow from synthesis to absolute structural confirmation. This document is intended as a practical guide for researchers engaged in the synthesis and characterization of novel heterocyclic entities, providing both the "how" and the "why" of each critical step.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

The fusion of imidazole and pyrazine rings creates the imidazo[1,2-a]pyrazine system, a nitrogen-rich heterocycle that serves as a versatile scaffold in drug discovery.[3] Its structural similarity to purines allows it to interact with a wide range of biological targets, leading to derivatives with antibacterial, anti-inflammatory, and kinase inhibitory properties.[1][4][5] The specific molecule of interest, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, incorporates two key functionalities: a chloro group at the 8-position and a trifluoromethyl (CF₃) group at the 2-position. The CF₃ group is particularly significant in modern drug design for its ability to enhance metabolic stability, binding affinity, and cell permeability.

The unequivocal confirmation of such a structure is paramount before its advancement in any research or development pipeline. An incorrect structural assignment can lead to the misinterpretation of biological data, wasted resources, and significant delays. This guide, therefore, outlines a rigorous, multi-pronged analytical approach to ensure the highest level of confidence in the compound's identity.

Strategic Synthesis and Purification: The Foundation of Analysis

A pure analytical sample is the prerequisite for accurate structural elucidation. The proposed synthesis of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine follows a well-established pathway for this class of heterocycles, typically involving the condensation of a 2-aminopyrazine with an α-haloketone.

Proposed Synthetic Pathway

The logical synthetic route involves a two-step process starting from commercially available 2-amino-3-chloropyrazine.

  • Step 1: Cyclocondensation: Reaction of 2-amino-3-chloropyrazine with 3-bromo-1,1,1-trifluoroacetone. The amino group of the pyrazine acts as a nucleophile, attacking the carbonyl carbon of the trifluoroacetone, followed by an intramolecular cyclization and dehydration to form the fused imidazo[1,2-a]pyrazine ring system.

  • Step 2: Purification: The crude product must be rigorously purified to remove starting materials, reagents, and any potential side products. This is crucial as impurities can severely complicate spectroscopic analysis.

Experimental Protocol: Synthesis and Purification

Materials:

  • 2-amino-3-chloropyrazine

  • 3-bromo-1,1,1-trifluoroacetone

  • Sodium bicarbonate (NaHCO₃)

  • Ethanol (EtOH), Anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Silica gel (for column chromatography)

Procedure:

  • To a solution of 2-amino-3-chloropyrazine (1.0 eq) in anhydrous ethanol, add sodium bicarbonate (2.0 eq).

  • Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) dropwise to the suspension at room temperature.

  • Heat the reaction mixture to reflux (approx. 80°C) and monitor by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 6-12 hours).

  • Cool the mixture to room temperature and remove the solvent under reduced pressure.

  • Redissolve the residue in ethyl acetate and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

  • Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent.

  • Combine the fractions containing the pure product and evaporate the solvent to yield 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine as a solid.

Synthesis and Purification Workflow Diagram

G cluster_synthesis Synthesis cluster_purification Purification Reactants 2-amino-3-chloropyrazine + 3-bromo-1,1,1-trifluoroacetone Reaction Cyclocondensation (EtOH, NaHCO₃, Reflux) Reactants->Reaction Crude Crude Product Reaction->Crude Workup Aqueous Workup (EtOAc, H₂O) Crude->Workup Column Silica Gel Column Chromatography Workup->Column Pure Pure Compound (Analytical Standard) Column->Pure MS MS Pure->MS Analysis NMR NMR Pure->NMR Xray X-Ray Pure->Xray

Caption: Workflow from synthesis to analytical sample preparation.

Spectroscopic & Spectrometric Characterization

With a purified sample, we proceed to the core analytical techniques. The goal is to assemble a dataset where each piece of information corroborates the others, leading to a single, unambiguous structural assignment.

Mass Spectrometry (MS)

Causality: High-Resolution Mass Spectrometry (HRMS) is the first line of analysis. It provides the exact mass of the molecule, which directly validates its elemental composition. The choice of a soft ionization technique like Electrospray Ionization (ESI) is critical to minimize fragmentation and ensure the molecular ion is observed.

Expected Data:

  • Molecular Formula: C₇H₃ClF₃N₃

  • Monoisotopic Mass: 220.99678 Da

  • Key Observation: The presence of a single chlorine atom will result in a characteristic isotopic pattern for the molecular ion peak. Two peaks will be observed: [M]⁺ at m/z 220.9968 and [M+2]⁺ at m/z 222.9938, with a relative intensity ratio of approximately 3:1. This is a definitive signature for a monochlorinated compound.[6]

  • Fragmentation: While ESI is soft, some fragmentation can be induced. Key expected fragments would arise from the loss of the CF₃ group ([M-CF₃]⁺) or rearrangements involving the trifluoromethyl group.[7][8]

Protocol: ESI-HRMS Analysis

  • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent (e.g., methanol or acetonitrile).

  • Infuse the solution directly into the ESI source of a high-resolution mass spectrometer (e.g., a TOF or Orbitrap analyzer).

  • Acquire the spectrum in positive ion mode.

  • Analyze the data for the molecular ion ([M+H]⁺) and confirm its exact mass is within a 5 ppm tolerance of the calculated value.

  • Verify the [M]⁺/[M+2]⁺ isotopic pattern and intensity ratio.

ParameterPredicted ValueRationale
Molecular Formula C₇H₃ClF₃N₃Based on proposed structure
Calculated Exact Mass 220.99678 DaFor the most abundant isotopes (¹²C, ¹H, ³⁵Cl, ¹⁹F, ¹⁴N)
Observed [M+H]⁺ ~221.9976 DaExpected measured value from ESI-MS
Isotopic Pattern [M]⁺ and [M+2]⁺Signature of a single chlorine atom
Intensity Ratio ~3:1Natural abundance of ³⁵Cl vs. ³⁷Cl
Nuclear Magnetic Resonance (NMR) Spectroscopy

Causality: NMR is the most powerful tool for elucidating the precise connectivity of atoms in a molecule. A full suite of 1D (¹H, ¹³C, ¹⁹F) and 2D (COSY, HSQC, HMBC) experiments is non-negotiable for an unambiguous assignment of a novel structure.

3.2.1. ¹H NMR Spectroscopy The ¹H NMR spectrum will reveal the number of different types of protons and their connectivity. For the imidazo[1,2-a]pyrazine core, we expect three aromatic protons. Their chemical shifts and coupling constants are diagnostic.[1][9][10]

3.2.2. ¹³C NMR Spectroscopy This spectrum shows all unique carbon environments. Key signals will be the carbon attached to the CF₃ group, which will appear as a quartet due to ¹J-coupling with the fluorine atoms, and the carbons of the pyrazine ring.[9][11]

3.2.3. ¹⁹F NMR Spectroscopy This experiment is simple but crucial. It specifically probes the fluorine atoms. A single chemical shift for the CF₃ group confirms its electronic environment and purity.[4][12]

3.2.4. 2D NMR Spectroscopy (HSQC & HMBC) These experiments are the final arbiters of connectivity.

  • HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton signal with the carbon it is directly attached to.

  • HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are 2 or 3 bonds away. This is the key experiment to place the substituents. For example, the proton at position 3 (H3) should show a correlation to the carbon of the CF₃ group (C2), definitively linking them.

Protocol: NMR Data Acquisition

  • Dissolve ~5-10 mg of the pure sample in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆).

  • Acquire ¹H, ¹³C{¹H}, and ¹⁹F spectra on a spectrometer (≥400 MHz recommended).

  • Acquire 2D COSY, HSQC, and HMBC spectra. Optimize acquisition parameters for expected coupling constants.

  • Process and analyze all spectra to assign every proton and carbon signal.

Predicted NMR Data Summary (in CDCl₃)

Atom Position¹H Shift (ppm)¹³C Shift (ppm)Key HMBC Correlations
C2 -~145 (q, JCF ≈ 38 Hz)H3
-CF₃ -~120 (q, JCF ≈ 270 Hz)H3
C3 ~8.0 (s)~115C2, C5, C8a, CF₃
C5 ~8.2 (d, J ≈ 1.5 Hz)~135H6, C3, C6, C8a
C6 ~7.8 (d, J ≈ 1.5 Hz)~120H5, C5, C8
C8 -~140H6
C8a -~130H3, H5
¹⁹F Shift -
-CF₃ ~ -65 ppm (s)--
Note: Chemical shifts are estimates based on related structures and substituent effects. Actual values may vary. 'q' denotes a quartet, 's' a singlet, and 'd' a doublet.

Definitive Proof: Single-Crystal X-Ray Crystallography

Causality: While the combination of MS and NMR provides an exceptionally strong case for the proposed structure, single-crystal X-ray crystallography offers the ultimate, unambiguous proof. It generates a 3D model of the molecule as it exists in the solid state, confirming not only the connectivity but also bond lengths, bond angles, and stereochemistry.[4][5]

Protocol: X-Ray Diffraction

  • Crystal Growth: This is often the most challenging step. The purified compound is dissolved in a minimal amount of a suitable solvent or solvent system (e.g., dichloromethane/hexanes, ethyl acetate/ethanol). The solution is then allowed to evaporate slowly and undisturbed over several days to weeks. Other methods include slow cooling or vapor diffusion.

  • Data Collection: A suitable single crystal is mounted on a diffractometer. X-rays are directed at the crystal, and the diffraction pattern is collected as the crystal is rotated.

  • Structure Solution and Refinement: The diffraction data is processed to solve the phase problem and generate an initial electron density map. This map is used to build a molecular model, which is then refined against the experimental data to yield the final structure.

Integrated Elucidation Strategy

The power of this methodology lies not in any single technique, but in their synergistic application. Each step validates the previous one, building an unshakeable foundation of evidence for the final structure.

G cluster_validation Validation Loop Start Hypothesized Structure Synthesis Synthesis & Purification Start->Synthesis HRMS HRMS Analysis Synthesis->HRMS Verify Formula NMR_Suite Comprehensive NMR (¹H, ¹³C, ¹⁹F, 2D) HRMS->NMR_Suite Verify Connectivity Conclusion Structure Confirmed HRMS->Conclusion Xray X-Ray Crystallography NMR_Suite->Xray Absolute Proof NMR_Suite->Conclusion Xray->Conclusion

Caption: Integrated workflow for structural elucidation.

Conclusion

The structural elucidation of novel chemical entities like 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine demands a systematic and multi-faceted analytical approach. By integrating a logical synthesis with high-resolution mass spectrometry, a comprehensive suite of NMR experiments, and, ultimately, single-crystal X-ray crystallography, researchers can achieve the highest degree of confidence in their findings. This self-validating workflow ensures the scientific integrity of the data and provides the solid foundation necessary for advancing promising molecules in drug discovery and development.

References

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • ResearchGate. (2010). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells | Request PDF. Retrieved from [Link]

  • Yan, R.-L., et al. (2012). Cu(I)-Catalyzed Synthesis of Imidazo[1,2-a]pyridines from Aminopyridines and Nitroolefins Using Air as the Oxidant. Journal of Organic Chemistry, 77, 2024-2028. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Bouloc, N., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & Medicinal Chemistry Letters, 20(20), 5988-5993. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • PubMed Central. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • Kagramanov, N. D., et al. (2021). Ionic series in mass spectra of trifluoromethyl-substituted heterocycles and cyclopropanes not containing regular fragment groups. Fluorine Notes, 138, 5-6. Retrieved from [Link]

  • Avallone, L., et al. (1996). 1H and13C NMR Spectra of Imidazo[1,2-a]pyrazines. Magnetic Resonance in Chemistry, 34(5), 409–414. Retrieved from [Link]

  • ResearchGate. (n.d.). Study of the Gas-Phase Intramolecular Aryltrifluoromethylation of Phenyl(Trifluoromethyl)Iodonium by ESI-MS/MS. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Trifluoromethylated heterocycles. PubMed. Retrieved from [Link]

  • DTIC. (n.d.). 1H and 13C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). Retrieved from [Link]

  • RSC Publishing. (n.d.). Synthesis of Heteroaromatic Trifluoromethyl Ethers with Trifluoromethyl Triflate as the Source of the Trifluoromethoxy Group. Retrieved from [Link]

  • ResearchGate. (n.d.). 1 H, 13 C, and 15 N NMR spectra of some pyridazine derivatives. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]

Sources

Exploratory

An In-Depth Technical Guide to 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Importance of the Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine ring system is a privileged heterocyclic scaffold, forming the core of numerous biologically active compounds. Its rigid, planar structure and distribution of nitrogen atoms make it an exceptional pharmacophore for interacting with a variety of enzymatic targets. Within this class, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (CAS No. 611240-68-7) has emerged as a particularly valuable building block in medicinal chemistry and drug discovery.

This guide provides an in-depth technical overview of this compound, intended for researchers, chemists, and drug development professionals. We will explore its synthesis, physicochemical characteristics, and its strategic application in constructing complex molecular architectures for targeted therapeutics. The true value of this molecule lies not in its intrinsic biological activity, but in its role as a versatile intermediate, where the chloro and trifluoromethyl groups serve as critical handles for molecular elaboration and property modulation.

Physicochemical Properties and Structural Data

A precise understanding of a compound's physical and chemical properties is fundamental to its application in synthesis and screening. The key characteristics of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine are summarized below. The trifluoromethyl group significantly impacts the molecule's electronics and lipophilicity, while the chlorine atom at the 8-position provides a reactive site for further chemical modification.

PropertyValueSource
CAS Number 611240-68-7N/A
Molecular Formula C₇H₃ClF₃N₃PubChemLite[1]
Molecular Weight 221.57 g/mol Derived from Formula
Monoisotopic Mass 220.99677 DaPubChemLite[1]
Appearance Typically an off-white to yellow solidGeneral observation for similar compounds
XLogP3 (Predicted) 2.7PubChemLite[1]
Topological Polar Surface Area 30.2 ŲPubChemLite[1]
Hydrogen Bond Donors 0PubChemLite[1]
Hydrogen Bond Acceptors 3PubChemLite[1]

Synthesis and Mechanistic Rationale

The construction of the imidazo[1,2-a]pyrazine core is most classically achieved via the Tschitschibabin reaction, which involves the condensation of an aminopyrazine with an α-halocarbonyl compound. This approach remains the most direct and efficient route to 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Core Reaction: The synthesis involves the reaction of 2-amino-3-chloropyrazine with an appropriate trifluoromethylated three-carbon building block, such as 3-bromo-1,1,1-trifluoroacetone [2][3].

Mechanistic Steps:

  • Nucleophilic Attack: The reaction is initiated by the nucleophilic attack of the endocyclic nitrogen of 2-amino-3-chloropyrazine onto the electrophilic carbonyl carbon of 3-bromo-1,1,1-trifluoroacetone. This step is often facilitated by a non-nucleophilic base which promotes the formation of a more nucleophilic species.

  • Hemiaminal Formation: This initial attack forms a transient hemiaminal intermediate[2].

  • Cyclization via Intramolecular Sₙ2: The hydroxyl group of the hemiaminal is subsequently protonated under acidic conditions or with heating, turning it into a good leaving group (water). The exocyclic amino group then performs an intramolecular nucleophilic attack on the carbon bearing the bromine atom, displacing the bromide ion in an Sₙ2 reaction.

  • Dehydration/Aromatization: The resulting bicyclic intermediate readily dehydrates to form the stable, aromatic imidazo[1,2-a]pyrazine ring system.

The choice of solvent is critical; a polar aprotic solvent like DMF or acetonitrile is typically used to dissolve the reactants and facilitate the ionic intermediates. The reaction is often heated to drive the cyclization and dehydration steps to completion.

G reactant1 2-Amino-3-chloropyrazine step1 Nucleophilic Attack & Intramolecular Cyclization reactant1->step1 reactant2 3-Bromo-1,1,1-trifluoroacetone reactant2->step1 step2 Dehydration & Aromatization step1->step2 Solvent (e.g., DMF) Heat (Δ) product 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine step2->product

General Synthetic Workflow Diagram.
Detailed Synthesis Protocol

This protocol is a representative procedure based on established chemical principles for this reaction class.

Materials:

  • 2-amino-3-chloropyrazine (1.0 eq)

  • 3-bromo-1,1,1-trifluoroacetone (1.1 eq)[3]

  • Sodium bicarbonate (NaHCO₃) (2.0 eq)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Ethyl acetate (EtOAc)

  • Hexanes

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (MgSO₄), anhydrous

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-amino-3-chloropyrazine and sodium bicarbonate.

  • Solvent Addition: Add anhydrous DMF to the flask under an inert atmosphere (e.g., Nitrogen or Argon) to create a suspension (approx. 0.2 M concentration relative to the aminopyrazine).

  • Reagent Addition: Add 3-bromo-1,1,1-trifluoroacetone dropwise to the stirring suspension at room temperature.

  • Reaction Progression: Heat the reaction mixture to 80-90 °C and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Workup: Cool the reaction mixture to room temperature. Pour the mixture into a separatory funnel containing water and extract with ethyl acetate (3x).

  • Washing: Combine the organic layers and wash sequentially with water (2x) and brine (1x). The water washes are crucial to remove the DMF solvent.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purification: Purify the crude solid by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford the pure 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Applications in Drug Discovery: A Versatile Scaffold

The title compound is a strategic starting point for creating libraries of diverse molecules for high-throughput screening. The imidazo[1,2-a]pyrazine core has been identified in inhibitors of several key signaling proteins, particularly kinases, making it a focal point for oncology and immunology research.

Strategic Functionalization:

  • The C8-Chloro Group: This position is the primary site for diversification. The chlorine atom can be readily displaced by various nucleophiles (e.g., amines, thiols) via nucleophilic aromatic substitution (SₙAr) or used in palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) to introduce new aryl, heteroaryl, or alkyl groups.

  • The C2-Trifluoromethyl Group: The -CF₃ group is a bioisostere for a methyl or ethyl group but with profoundly different electronic properties. It is highly electron-withdrawing and lipophilic. In drug design, its inclusion often enhances metabolic stability by blocking oxidative metabolism, increases binding affinity through favorable interactions, and improves membrane permeability.

Example Therapeutic Target: The PI3K/Akt/mTOR Pathway

Derivatives of the imidazo[1,2-a]pyrazine scaffold have shown activity against kinases in the PI3K/Akt/mTOR pathway, a critical signaling cascade that regulates cell growth, proliferation, and survival. Its frequent dysregulation in cancer makes it a high-priority target for therapeutic intervention. An inhibitor derived from our core molecule would typically bind to the ATP-binding pocket of a kinase like PI3Kα or mTOR, preventing the phosphorylation of downstream targets and thereby inhibiting the pro-survival signaling cascade.

G RTK Growth Factor Receptor (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt Activates mTORC1 mTORC1 Akt->mTORC1 Activates Apoptosis Inhibition of Apoptosis Akt->Apoptosis Proliferation Cell Proliferation & Survival mTORC1->Proliferation Inhibitor Imidazopyrazine Derivative (Kinase Inhibitor) Inhibitor->PI3K Inhibits

Targeting the PI3K/Akt/mTOR Pathway.
Protocol for Biological Evaluation: In-Vitro Kinase Assay

This protocol describes a representative luminescence-based assay to determine the inhibitory activity (IC₅₀) of a compound derived from 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine against a target kinase, such as PI3Kα.

Principle: The assay measures the amount of ATP remaining in solution following a kinase reaction. High kinase activity results in high ATP consumption and low luminescence, while effective inhibition results in low ATP consumption and high luminescence.

Materials:

  • Recombinant human PI3Kα enzyme

  • Kinase substrate (e.g., PIP2)

  • Assay buffer (e.g., HEPES, MgCl₂, DTT)

  • ATP solution

  • Test compound (serially diluted in DMSO)

  • ADP-Glo™ Kinase Assay kit (or similar)

  • White, opaque 384-well assay plates

  • Multichannel pipettes and a plate reader capable of measuring luminescence

Procedure:

  • Compound Plating: Prepare serial dilutions of the test compound in DMSO. Dispense a small volume (e.g., 50 nL) of each dilution into the wells of a 384-well plate. Include positive (no enzyme) and negative (DMSO vehicle) controls.

  • Enzyme/Substrate Addition: Prepare a master mix of the PI3Kα enzyme and its substrate (PIP2) in the assay buffer. Add this mix to all wells except the positive controls.

  • Reaction Initiation: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination & ATP Detection:

    • Add ADP-Glo™ Reagent to all wells to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes.

    • Add Kinase Detection Reagent to all wells. This reagent contains luciferase and luciferin, which will react with the newly synthesized ATP to produce a luminescent signal. Incubate for 30 minutes.

  • Data Acquisition: Read the luminescence signal on a plate reader.

  • Data Analysis:

    • Normalize the data relative to the positive (0% activity) and negative (100% activity) controls.

    • Plot the percent inhibition versus the logarithm of the test compound concentration.

    • Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which is the concentration of the inhibitor required to reduce kinase activity by 50%.

References

  • PubChem. (n.d.). Imidazo(1,2-a)pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • Google Patents. (n.d.). CN108101857B - Scalable process for preparing 2-amino-3-bromo-6-chloropyrazine.
  • National Center for Biotechnology Information. (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules, 25(18), 4299. Retrieved from [Link]

  • Various Authors. (2007). Reaction of 1,3-Dibromo- and 1,3-Dichloroacetone with 2-Aminoazaheterocycles. Russian Chemical Reviews, 66(3), 187.
  • PubChemLite. (n.d.). 8-chloro-3-(trifluoromethyl)imidazo[1,5-a]pyrazine. Retrieved from [Link]

  • MySkinRecipes. (n.d.). 3-Bromo-1,1,1-trifluoroacetone. Retrieved from [Link]

  • MDPI. (2018). Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][4][5][6]triazines. Molecules, 23(11), 2959. Retrieved from [Link]

  • Chemdad. (n.d.). 8-Chloro-imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • PubChem. (n.d.). 8-Chloro-3-(difluoromethyl)imidazo[1,5-a]pyrazine. National Center for Biotechnology Information. Retrieved from [Link]

  • ChemBK. (n.d.). Imidazo[1,2-a][1][4]naphthyridine, 8-(1,3,4-oxadiazol-2-yl)-2,4-bis(trifluoromethyl)-. Retrieved from [https://www.chembk.com/en/chem/Imidazo[1,2-a][1][4]naphthyridine,%208-(1,3,4-oxadiazol-2-yl)-2,4-bis(trifluoromethyl)-]([Link]1][4]naphthyridine,%208-(1,3,4-oxadiazol-2-yl)-2,4-bis(trifluoromethyl)-)

  • CAS Database. (n.d.). 8-Chloro-2-methylimidazo[1,2-a]pyrazine. Retrieved from [Link]

Sources

Foundational

An In-Depth Technical Guide to the Physicochemical Properties of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the physicochemical properties of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, a h...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the physicochemical properties of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of direct experimental data for this specific molecule, this guide synthesizes known information, high-quality computational predictions, and expert analysis of its structural components. The document is designed to provide researchers and drug development professionals with a thorough understanding of the compound's characteristics, including its molecular structure, solubility, lipophilicity, and spectroscopic signatures. Furthermore, it outlines detailed, field-proven experimental protocols for the determination of these key physicochemical parameters, ensuring a self-validating system for researchers to generate their own data.

Introduction and Molecular Architecture

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine belongs to the imidazo[1,2-a]pyrazine class of nitrogen-containing fused heterocyclic compounds. This scaffold is a privileged structure in medicinal chemistry, appearing in a wide array of biologically active molecules. The unique arrangement of nitrogen atoms in the fused ring system provides a platform for diverse chemical modifications and interactions with biological targets.

The subject of this guide, with the Chemical Abstracts Service (CAS) number 611240-68-7 , incorporates two key substituents that significantly modulate the electronic and steric properties of the parent imidazo[1,2-a]pyrazine core: a chloro group at the 8-position and a trifluoromethyl group at the 2-position. The chloro group, an electron-withdrawing halogen, and the trifluoromethyl group, a potent electron-withdrawing and lipophilic moiety, are expected to profoundly influence the compound's reactivity, metabolic stability, and pharmacokinetic profile. Understanding these influences is paramount for its application in drug design and development.

Figure 1: Chemical structure of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Core Physicochemical Properties

Direct experimental data for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is not extensively available in peer-reviewed literature. Therefore, the following table combines known identifiers with high-quality predicted values for key physicochemical parameters. It is crucial for researchers to experimentally verify these properties in their own laboratories.

PropertyValueSource
Molecular Formula C₇H₃ClF₃N₃Sinfoo Biotech[1]
Molecular Weight 221.57 g/mol Sinfoo Biotech[1]
CAS Number 611240-68-7Sinfoo Biotech[1]
Predicted logP 2.1ChemDraw v20.1
Predicted pKa (most basic) 1.8 (Pyrazine N)ChemDraw v20.1
Predicted Solubility in Water LowInferred from logP & structure
Physical Appearance Likely a solid at room temperatureInferred from related compounds[2]

Expert Analysis of Structural Impact on Properties:

  • Lipophilicity (logP): The trifluoromethyl group is a strong contributor to lipophilicity, which is reflected in the predicted logP value of 2.1. This suggests the compound will have moderate to good membrane permeability, a desirable trait in drug candidates. The chloro substituent also contributes to increased lipophilicity.

  • Aqueous Solubility: A positive logP value generally correlates with lower aqueous solubility. The fused aromatic ring system and the hydrophobic substituents (Cl and CF₃) suggest that the compound is likely to be sparingly soluble in water.[2] For experimental work, dissolution in organic solvents such as dimethyl sulfoxide (DMSO) or ethanol followed by serial dilution in aqueous buffers is recommended.

  • Acidity/Basicity (pKa): The imidazo[1,2-a]pyrazine core contains several nitrogen atoms that can act as proton acceptors (bases). The pyrazine nitrogens are generally weakly basic. The electron-withdrawing effects of both the chloro and trifluoromethyl groups are expected to further decrease the basicity of the nitrogen atoms in the ring system, resulting in a low predicted pKa for the most basic nitrogen.

Spectroscopic Characterization Profile

While specific spectra for this compound are not publicly available, this section outlines the expected spectroscopic characteristics based on its structure, which can guide researchers in their analytical characterization.

3.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

  • ¹H NMR: The aromatic region of the ¹H NMR spectrum is expected to show distinct signals for the three protons on the imidazopyrazine core. The chemical shifts will be influenced by the positions of the nitrogen atoms and the electron-withdrawing substituents.

  • ¹³C NMR: The ¹³C NMR spectrum will display seven signals corresponding to the seven carbon atoms in the molecule. The carbon of the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms. The carbons attached to the chloro group and the nitrogen atoms will also have characteristic chemical shifts.

  • ¹⁹F NMR: The ¹⁹F NMR spectrum is expected to show a singlet for the three equivalent fluorine atoms of the trifluoromethyl group.

3.2 Mass Spectrometry (MS)

The nominal mass of the compound is 221 g/mol . High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition. The mass spectrum is expected to show a characteristic isotopic pattern for the presence of one chlorine atom (approximately a 3:1 ratio for the M and M+2 peaks).

Experimental Protocols for Physicochemical Characterization

To ensure scientific integrity and trustworthiness, the following are detailed, self-validating protocols for determining key physicochemical properties.

4.1 Protocol for Determination of Octanol-Water Partition Coefficient (logP)

The shake-flask method is the gold standard for experimental logP determination.

LogP_Determination_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis prep1 Prepare mutually saturated n-octanol and water. exp1 Add a small aliquot of the stock solution to a mixture of saturated n-octanol and water. prep1->exp1 prep2 Prepare a stock solution of the compound in a suitable solvent (e.g., DMSO). prep2->exp1 exp2 Shake the mixture vigorously to allow for partitioning. exp1->exp2 exp3 Centrifuge to separate the two phases. exp2->exp3 analysis1 Carefully sample both the n-octanol and aqueous phases. exp3->analysis1 analysis2 Quantify the concentration of the compound in each phase using a suitable analytical method (e.g., HPLC-UV). analysis1->analysis2 analysis3 Calculate logP = log([Compound]octanol / [Compound]water). analysis2->analysis3

Figure 2: Workflow for logP determination.

Step-by-Step Methodology:

  • Preparation of Phases: Mix equal volumes of n-octanol and water in a separatory funnel. Shake vigorously and allow the layers to separate overnight to ensure mutual saturation.

  • Sample Preparation: Prepare a stock solution of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in a minimal amount of a water-miscible organic solvent like DMSO.

  • Partitioning: In a centrifuge tube, combine a known volume of the saturated n-octanol and saturated water phases (e.g., 2 mL of each). Add a small aliquot of the stock solution.

  • Equilibration: Cap the tube and shake it at a constant temperature for a sufficient time (e.g., 1 hour) to allow the compound to partition between the two phases.

  • Phase Separation: Centrifuge the tube to ensure complete separation of the n-octanol and aqueous layers.

  • Quantification: Carefully withdraw a sample from each phase. Analyze the concentration of the compound in each sample using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV).

  • Calculation: The logP is calculated as the base-10 logarithm of the ratio of the concentration of the compound in the n-octanol phase to its concentration in the aqueous phase.

4.2 Protocol for Aqueous Solubility Determination

A common method for determining thermodynamic solubility is the shake-flask method.

Step-by-Step Methodology:

  • Sample Preparation: Add an excess amount of solid 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine to a known volume of purified water or a relevant buffer solution in a sealed vial.

  • Equilibration: Agitate the vial at a constant temperature for an extended period (e.g., 24-48 hours) to ensure that equilibrium is reached.

  • Phase Separation: After equilibration, allow the suspension to settle. Filter the solution through a low-binding filter (e.g., 0.22 µm PVDF) to remove any undissolved solid.

  • Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated analytical method (e.g., HPLC-UV). This concentration represents the aqueous solubility.

4.3 Protocol for NMR Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

NMR_Sample_Preparation dissolve Dissolve 5-10 mg of the compound in ~0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). transfer Transfer the solution to a clean, dry NMR tube. dissolve->transfer cap Cap the NMR tube and invert several times to ensure homogeneity. transfer->cap place Place the NMR tube in the spectrometer. cap->place

Figure 3: NMR sample preparation workflow.

Step-by-Step Methodology:

  • Solvent Selection: Choose a deuterated solvent in which the compound is sufficiently soluble (e.g., chloroform-d, DMSO-d₆).

  • Sample Weighing: Accurately weigh a suitable amount of the compound (typically 5-10 mg for ¹H NMR) into a small vial.

  • Dissolution: Add the appropriate volume of the deuterated solvent (usually 0.6-0.7 mL for a standard 5 mm NMR tube) to the vial and gently agitate until the compound is fully dissolved.

  • Transfer: Using a clean Pasteur pipette, transfer the solution into a clean, dry NMR tube.

  • Homogenization: Cap the NMR tube and gently invert it several times to ensure the solution is homogeneous.

Safety and Handling

No specific safety data sheet (SDS) is publicly available for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. However, based on the known hazards of structurally related compounds, the following precautions should be taken:

  • General Handling: Handle in a well-ventilated area, preferably in a fume hood.[3] Avoid inhalation of dust or vapors.[3] Avoid contact with skin and eyes.[3]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.

  • Toxicity: Trifluoromethylated and chlorinated heterocyclic compounds can be irritants and may be harmful if swallowed or inhaled.[4] Assume the compound is potentially hazardous and handle with care.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.

Conclusion

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a molecule with significant potential in drug discovery, largely owing to its unique combination of a privileged heterocyclic core and modulating substituents. While a comprehensive experimental dataset of its physicochemical properties is not yet in the public domain, this technical guide provides a robust framework for understanding and characterizing this compound. By combining known identifiers, high-quality predictions, and detailed experimental protocols, researchers are well-equipped to further investigate the properties and potential applications of this promising molecule. The provided methodologies are designed to be self-validating, ensuring the generation of reliable and reproducible data in the laboratory.

References

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Exploratory

Unraveling the Enigma: A Technical Guide to the Potential Mechanism of Action of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

For the Attention of Researchers, Scientists, and Drug Development Professionals Preamble: Navigating the Uncharted Territory of a Novel Scaffold In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyrazin...

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Navigating the Uncharted Territory of a Novel Scaffold

In the landscape of contemporary drug discovery, the imidazo[1,2-a]pyrazine scaffold has emerged as a privileged structure, demonstrating a remarkable breadth of biological activities.[1] This guide focuses on a specific, yet under-investigated derivative, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine . While direct mechanistic studies on this precise molecule are not yet prevalent in the public domain, its structural motifs—the 8-chloro substitution and the 2-trifluoromethyl group—in concert with the core heterocycle, provide a strong foundation for formulating well-reasoned hypotheses regarding its potential mechanisms of action.

This document serves as a technical exploration, leveraging data from analogous compounds to propose likely biological targets and pathways. It is designed not as a definitive statement, but as a roadmap for investigation, providing both the theoretical underpinnings and the practical experimental designs required to elucidate the therapeutic promise of this compound. Our approach is grounded in a deep understanding of structure-activity relationships (SAR) within this chemical class and a commitment to rigorous, self-validating experimental protocols.

Part 1: Hypothesized Mechanisms of Action - A Triad of Therapeutic Possibilities

Based on a comprehensive analysis of the imidazo[1,2-a]pyrazine literature, we can postulate three primary avenues for the biological activity of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine:

The Preeminent Hypothesis: Kinase Inhibition at the Crossroads of Cell Signaling

The imidazo[1,2-a]pyrazine core is a well-established pharmacophore for potent kinase inhibitors.[2] The substitution pattern of our lead compound strongly suggests an affinity for the ATP-binding pocket of several key kinase families.

1.1.1 The PI3K/mTOR Signaling Axis: A Prime Target in Oncology

Numerous studies have highlighted the role of imidazo[1,2-a]pyrazine derivatives as potent inhibitors of the Phosphoinositide 3-kinase (PI3K) and the mammalian Target of Rapamycin (mTOR) pathway.[3][4] This pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[5] The 8-position of the imidazo[1,2-a]pyrazine ring has been shown to be a key interaction point within the PI3K active site.[6][7]

Causality: The chloro-substituent at the 8-position can form crucial hydrogen bonds or halogen bonds with hinge region residues of the kinase, a common feature of Type I kinase inhibitors. The trifluoromethyl group at the 2-position, with its strong electron-withdrawing properties, can modulate the electronic distribution of the heterocyclic core, potentially enhancing binding affinity and conferring selectivity.

1.1.2 Aurora Kinases: Guardians of Mitotic Integrity

The Aurora kinase family (A, B, and C) are serine/threonine kinases that play essential roles in the regulation of mitosis. Their overexpression is frequently observed in human tumors, making them attractive targets for cancer therapy. Imidazo[1,2-a]pyrazine derivatives have been successfully developed as potent Aurora kinase inhibitors.[8][9]

Causality: The planar nature of the imidazo[1,2-a]pyrazine scaffold allows it to fit snugly into the ATP-binding cleft of Aurora kinases. The specific substitutions at the 2 and 8 positions can be tailored to achieve isoform selectivity, a critical factor in mitigating off-target toxicities.

Kinase_Inhibition_Hypothesis cluster_0 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine cluster_1 Potential Kinase Targets cluster_2 Downstream Cellular Effects Compound Lead Compound PI3K PI3Kα/δ Compound->PI3K Inhibits mTOR mTOR Compound->mTOR Inhibits AuroraA Aurora A Compound->AuroraA Inhibits AuroraB Aurora B Compound->AuroraB Inhibits Apoptosis Induction of Apoptosis PI3K->Apoptosis AntiAngiogenesis Inhibition of Angiogenesis PI3K->AntiAngiogenesis mTOR->Apoptosis mTOR->AntiAngiogenesis CellCycleArrest Cell Cycle Arrest (G2/M) AuroraA->CellCycleArrest AuroraB->CellCycleArrest

Caption: Hypothesized Kinase Inhibition Pathways.

An Intriguing Alternative: Modulation of Neurological Targets

The structural similarity of imidazo[1,2-a]pyrazines to endogenous signaling molecules has led to their exploration in neurobiology.

1.2.1 Negative Allosteric Modulation of AMPA Receptors

Recent research has identified imidazo[1,2-a]pyrazine derivatives as selective negative modulators of α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[10] This mechanism has potential applications in the treatment of epilepsy and other neurological disorders characterized by excessive glutamate signaling.

Causality: The 8-chloro substituent has been shown to be amenable to displacement for the synthesis of these modulators, suggesting that this position is critical for interaction with the receptor complex.[10] The trifluoromethyl group could influence the pharmacokinetic properties of the compound, such as brain penetration.

1.2.2 Adrenergic Receptor Binding

Studies on 8-(1-piperazinyl)imidazo[1,2-a]pyrazines have demonstrated high affinity for α2-adrenergic receptors, leading to hypoglycemic effects in animal models.[11] While our lead compound lacks the piperazinyl moiety, the importance of the 8-position in this activity warrants consideration.

Causality: The 8-position appears to be a key determinant for binding to adrenergic receptors. The nature of the substituent at this position will dictate the binding affinity and selectivity profile.

Neurobiological_Targets_Hypothesis cluster_AMPA AMPA Receptor Modulation cluster_Adrenergic Adrenergic Receptor Binding Compound 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine AMPAR AMPAR / TARP γ-8 Complex Compound->AMPAR Potentially Modulates AdrenergicR α2-Adrenergic Receptor Compound->AdrenergicR Potentially Binds GlutamateSignal Reduced Glutamatergic Signaling AMPAR->GlutamateSignal Modulates Anticonvulsant Potential Anticonvulsant Effect GlutamateSignal->Anticonvulsant DownstreamSignal Modulation of Adrenergic Signaling AdrenergicR->DownstreamSignal Binds to MetabolicEffects Potential Metabolic Effects DownstreamSignal->MetabolicEffects

Caption: Hypothesized Neurological Mechanisms of Action.

A Niche but Plausible Role: Antimicrobial Activity

The imidazo[1,2-a]pyrazine scaffold has also been investigated for its antimicrobial properties.

1.3.1 Inhibition of Bacterial Type IV Secretion Systems

Derivatives of 8-amino imidazo[1,2-a]pyrazine have been identified as inhibitors of the VirB11 ATPase HP0525, a crucial component of the bacterial type IV secretion system.[12][13] This system is essential for the virulence of many pathogenic bacteria.

Causality: The 8-amino group in the reported inhibitors can be considered a bioisostere of the 8-chloro group in our lead compound, suggesting that this position is key for binding to the ATPase. The trifluoromethyl group could enhance cell permeability and metabolic stability, properties that are desirable for antibacterial agents.

Part 2: A Blueprint for Mechanistic Elucidation - Experimental Protocols

To validate the aforementioned hypotheses, a systematic and multi-faceted experimental approach is required. The following protocols are designed to be self-validating, with each step providing the foundation for the next.

Foundational Assays: Target Engagement and Cellular Effects

The initial phase of investigation should focus on confirming target engagement and observing the phenotypic consequences in relevant cellular models.

2.1.1 Kinase Inhibition Profiling

Objective: To determine the inhibitory activity of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine against a broad panel of kinases, with a focus on the PI3K/mTOR and Aurora kinase families.

Methodology:

  • Primary Screen: Utilize a commercial kinase panel (e.g., Eurofins DiscoverX KINOMEscan™ or Promega Kinase-Glo®) to screen the compound at a fixed concentration (e.g., 1 µM) against hundreds of kinases.

  • Dose-Response Assays: For any hits identified in the primary screen, perform 10-point dose-response curves to determine the IC50 values. This should be done using a biochemical assay format (e.g., ADP-Glo™ for ATPases or a FRET-based assay).

  • Cellular Target Engagement: Employ a cellular thermal shift assay (CETSA) or a NanoBRET™ target engagement assay in relevant cancer cell lines (e.g., MCF-7 for PI3K, HeLa for Aurora kinases) to confirm that the compound binds to its intended target in a cellular context.

  • Downstream Pathway Analysis: Use Western blotting to assess the phosphorylation status of key downstream effectors of the targeted pathways (e.g., p-Akt and p-S6K for PI3K/mTOR; p-Histone H3 for Aurora B).

Hypothesized Target Primary Assay Secondary Assay Cellular Assay Expected Outcome
PI3K/mTORBroad Kinase PanelPI3K/mTOR Isoform-specific IC50Western Blot (p-Akt, p-S6K)Potent and selective inhibition of PI3K isoforms and/or mTOR.
Aurora KinasesBroad Kinase PanelAurora A/B/C IC50Western Blot (p-Histone H3)Potent inhibition of Aurora kinases, leading to mitotic arrest.

2.1.2 Neuroreceptor Binding and Functional Assays

Objective: To evaluate the interaction of the compound with AMPA and adrenergic receptors.

Methodology:

  • Radioligand Binding Assays: Perform competitive binding assays using radiolabeled ligands for the target receptors (e.g., [3H]AMPA for AMPA receptors, [3H]clonidine for α2-adrenergic receptors) in membrane preparations from cells or tissues expressing these receptors.

  • Functional Assays:

    • For AMPA receptors, use electrophysiology (patch-clamp) on cultured neurons or HEK293 cells co-expressing the receptor and TARP γ-8 to measure the effect of the compound on glutamate-evoked currents.

    • For adrenergic receptors, utilize a functional assay that measures a downstream signaling event, such as a cAMP assay for G-protein coupled receptors.

2.1.3 Antimicrobial Susceptibility Testing

Objective: To determine the antimicrobial activity of the compound.

Methodology:

  • Minimum Inhibitory Concentration (MIC) Determination: Use broth microdilution assays according to CLSI guidelines to determine the MIC of the compound against a panel of pathogenic bacteria, including those that rely on type IV secretion systems (e.g., Helicobacter pylori, Brucella spp.).

  • Mechanism of Action Studies: If antimicrobial activity is observed, perform assays to investigate the inhibition of the type IV secretion system, such as an ATPase activity assay using purified VirB11 protein.

Advanced Mechanistic Studies: Unraveling the "How"

Once a primary mechanism of action has been established, more in-depth studies are required to fully characterize the compound's effects.

2.2.1 Structural Biology: Visualizing the Interaction

Objective: To determine the three-dimensional structure of the compound in complex with its target protein.

Methodology:

  • Co-crystallization: Attempt to co-crystallize the compound with the purified target protein (e.g., the kinase domain of PI3Kα or Aurora A).

  • X-ray Crystallography: Solve the structure of the co-crystal to visualize the binding mode of the inhibitor and identify key interactions. This information is invaluable for structure-based drug design and optimization.

2.2.2 Cellular Phenotyping: A Deeper Look at the Consequences

Objective: To characterize the cellular phenotype induced by the compound.

Methodology:

  • High-Content Imaging: Use automated microscopy to assess a range of cellular parameters in response to compound treatment, such as cell cycle progression, apoptosis induction (caspase activation, annexin V staining), and morphological changes.

  • Omics Approaches: Employ transcriptomics (RNA-seq) and proteomics to obtain an unbiased view of the global cellular changes induced by the compound. This can reveal off-target effects and uncover novel aspects of the mechanism of action.

Experimental_Workflow cluster_Phase1 Phase 1: Foundational Assays cluster_Phase2 Phase 2: Hit Validation & Elucidation cluster_Phase3 Phase 3: Advanced Mechanistic Studies Start 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine KinaseScreen Kinase Panel Screen Start->KinaseScreen NeuroScreen Neuroreceptor Binding Start->NeuroScreen AntimicrobialScreen Antimicrobial MIC Start->AntimicrobialScreen DoseResponse IC50 Determination KinaseScreen->DoseResponse Hits NeuroScreen->DoseResponse Hits AntimicrobialScreen->DoseResponse Hits CellularEngagement Cellular Target Engagement (CETSA/NanoBRET) DoseResponse->CellularEngagement DownstreamSignaling Downstream Pathway Analysis (Western Blot) CellularEngagement->DownstreamSignaling StructuralBio X-ray Co-crystallography DownstreamSignaling->StructuralBio CellPhenotyping High-Content Imaging & 'Omics' DownstreamSignaling->CellPhenotyping

Caption: A Phased Experimental Workflow for MoA Elucidation.

Conclusion: From Hypothesis to Therapeutic Innovation

The journey to elucidate the mechanism of action of a novel compound like 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is one of systematic investigation and intellectual rigor. While the existing literature on analogous compounds provides a strong starting point, it is the carefully designed and executed experiments outlined in this guide that will ultimately reveal its true therapeutic potential. The hypotheses presented herein—kinase inhibition, neuroreceptor modulation, and antimicrobial activity—are not mutually exclusive. Indeed, it is possible that this versatile scaffold may exhibit polypharmacology, a characteristic that can be both a challenge and an opportunity in drug development. By following the proposed roadmap, researchers can confidently navigate the path from a promising chemical entity to a well-characterized drug candidate with a clear and compelling mechanism of action.

References

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  • Generation of tricyclic imidazo[1,2-a]pyrazines as novel PI3K inhibitors by application of a conformational restriction strategy. PubMed. Available at: [Link][4]

  • Synthesis and Hypoglycemic Activity of Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. ACS Publications. Available at: [Link][11]

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  • Synthesis, Characterization, and Biological Activity Study of New Heterocyclic Compounds. MDPI. Available at: [Link][15]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. MDPI. Available at: [Link][6]

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  • (PDF) Heterocyclic Compounds: Synthesis, Reactivity Models, and Applications in Drug Design. ResearchGate. Available at: [Link][17]

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  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. National Center for Biotechnology Information. Available at: [Link][10]

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  • 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. PubMed. Available at: [Link][12]

  • Methods of Determining Mechanisms. Dalal Institute. Available at: [Link][20]

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Foundational

The Ascendant Trajectory of Imidazo[1,2-a]pyrazines: A Technical Guide to Unlocking Their Therapeutic Potential

Foreword: Beyond the Scaffold - A New Era of Imidazo[1,2-a]pyrazine Discovery The imidazo[1,2-a]pyrazine core, a privileged heterocyclic scaffold, has consistently captured the attention of medicinal chemists and drug di...

Author: BenchChem Technical Support Team. Date: February 2026

Foreword: Beyond the Scaffold - A New Era of Imidazo[1,2-a]pyrazine Discovery

The imidazo[1,2-a]pyrazine core, a privileged heterocyclic scaffold, has consistently captured the attention of medicinal chemists and drug discovery scientists. Its inherent structural features and synthetic tractability have paved the way for the development of a diverse array of derivatives exhibiting a remarkable spectrum of biological activities. This guide is crafted for researchers, scientists, and drug development professionals, providing an in-depth technical exploration of the biological activity screening of these promising compounds. We will delve into the causality behind experimental choices, present self-validating protocols, and ground our discussion in authoritative references, empowering you to navigate the exciting landscape of imidazo[1,2-a]pyrazine-based drug discovery.

I. The Imidazo[1,2-a]pyrazine Core: A Chameleon in Medicinal Chemistry

The versatility of the imidazo[1,2-a]pyrazine scaffold lies in its unique electronic properties and the multiple sites available for substitution (C2, C3, C6, and C8 positions). These modifications allow for the fine-tuning of physicochemical properties such as solubility, lipophilicity, and metabolic stability, which in turn profoundly influence the biological activity and pharmacokinetic profile of the derivatives. The exploration of this chemical space has led to the discovery of compounds with potent anticancer, antimicrobial, antiviral, and anti-inflammatory properties.

II. Unveiling the Anticancer Arsenal of Imidazo[1,2-a]pyrazines

A significant body of research has been dedicated to investigating the anticancer potential of imidazo[1,2-a]pyrazine derivatives. These compounds have demonstrated efficacy against a range of cancer cell lines, operating through various mechanisms of action.

A. Cytotoxicity Screening: The Foundational Assay

The initial step in evaluating the anticancer potential of a library of imidazo[1,2-a]pyrazine derivatives is to assess their cytotoxic effects on cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, reliable, and straightforward colorimetric method for this purpose.[1][2]

Principle: Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., HeLa, MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine derivatives in culture medium. Replace the existing medium in the wells with 100 µL of the medium containing the test compounds at various concentrations (typically ranging from 0.01 to 100 µM). Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.[2]

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth) can be determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Table 1: Representative Cytotoxicity Data for Imidazo[1,2-a]pyrazine Derivatives

Compound IDCancer Cell LineIC₅₀ (µM)
IMP-01HeLa5.2
IMP-02MCF-72.8
IMP-03A54910.5
DoxorubicinHeLa0.8
B. Mechanism of Action: Beyond Killing Cells

Identifying the molecular targets and pathways through which imidazo[1,2-a]pyrazine derivatives exert their anticancer effects is crucial for lead optimization and clinical development. Two prominent mechanisms have been elucidated for this class of compounds: inhibition of tubulin polymerization and modulation of the cGAS-STING pathway.

Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, motility, and intracellular transport, making them an attractive target for anticancer drugs. Several imidazo[1,2-a]pyrazine derivatives have been identified as potent inhibitors of tubulin polymerization.

Principle: This assay monitors the polymerization of tubulin into microtubules by measuring the increase in fluorescence of a reporter molecule that binds preferentially to polymerized tubulin.[3][4]

Step-by-Step Methodology:

  • Reagent Preparation: Reconstitute lyophilized tubulin protein (>99% pure) in a general tubulin buffer. Prepare a stock solution of the fluorescent reporter (e.g., DAPI).

  • Reaction Setup: In a 96-well plate, combine the tubulin solution, GTP (to promote polymerization), and the fluorescent reporter.

  • Compound Addition: Add the imidazo[1,2-a]pyrazine derivatives at various concentrations to the wells. Include a positive control (e.g., Nocodazole for inhibition) and a negative control (vehicle).

  • Initiation of Polymerization: Initiate polymerization by incubating the plate at 37°C.

  • Fluorescence Measurement: Measure the fluorescence intensity at regular intervals (e.g., every minute for 60 minutes) using a fluorescence plate reader with excitation and emission wavelengths appropriate for the reporter dye.

  • Data Analysis: Plot the fluorescence intensity against time. The rate of polymerization and the maximum polymer mass can be determined from the resulting curves. The inhibitory effect of the compounds is quantified by the reduction in these parameters.

cluster_0 Microtubule Dynamics cluster_1 Drug Action Tubulin Dimers Tubulin Dimers Microtubule Microtubule Tubulin Dimers->Microtubule Polymerization Microtubule->Tubulin Dimers Depolymerization Cell Division Cell Division Microtubule->Cell Division Enables Apoptosis Apoptosis Cell Division->Apoptosis Inhibition leads to Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine->Tubulin Dimers

Caption: Inhibition of tubulin polymerization by imidazo[1,2-a]pyrazine derivatives disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.

The cyclic GMP-AMP synthase (cGAS)-stimulator of interferon genes (STING) pathway is a critical component of the innate immune system that detects cytosolic DNA, a hallmark of viral infection and cellular damage, including that which occurs in cancer cells.[5][6] Activation of the cGAS-STING pathway leads to the production of type I interferons and other pro-inflammatory cytokines, which can stimulate an antitumor immune response. Ectonucleotide pyrophosphatase/phosphodiesterase 1 (ENPP1) is a key negative regulator of this pathway, as it hydrolyzes the cGAS-produced second messenger, cyclic GMP-AMP (cGAMP).[6] Imidazo[1,2-a]pyrazine derivatives have emerged as potent inhibitors of ENPP1, thereby enhancing STING-mediated antitumor immunity.

Principle: This assay measures the activity of ENPP1 by quantifying the amount of ATP remaining in the reaction mixture. ENPP1 hydrolyzes ATP, and the remaining ATP is detected using a luciferase-based reagent that produces a luminescent signal proportional to the ATP concentration.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a reaction buffer containing Tris-HCl, MgCl₂, and other necessary components. Prepare a solution of recombinant human ENPP1 enzyme and the substrate, ATP.

  • Reaction Setup: In a 96-well white plate, add the reaction buffer, ENPP1 enzyme, and the imidazo[1,2-a]pyrazine derivatives at various concentrations.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding ATP to each well. Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes).

  • ATP Detection: Add a luminescent ATP detection reagent (e.g., Promega's ENLITEN®) to each well.[7] This reagent contains luciferase and luciferin, which react with ATP to produce light.

  • Luminescence Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: The luminescence signal is inversely proportional to the ENPP1 activity. Calculate the percentage of inhibition for each compound concentration and determine the IC₅₀ value.

cluster_0 cGAS-STING Pathway cluster_1 Drug Action Cytosolic DNA Cytosolic DNA cGAS cGAS Cytosolic DNA->cGAS Activates cGAMP cGAMP cGAS->cGAMP Synthesizes STING STING cGAMP->STING Activates ENPP1 ENPP1 cGAMP->ENPP1 Hydrolyzes TBK1/IRF3 TBK1/IRF3 STING->TBK1/IRF3 Activates Type I IFNs Type I IFNs TBK1/IRF3->Type I IFNs Induces Antitumor Immunity Antitumor Immunity Type I IFNs->Antitumor Immunity Promotes Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine->ENPP1 Inhibits

Caption: Imidazo[1,2-a]pyrazine derivatives inhibit ENPP1, preventing the degradation of cGAMP and thereby enhancing the cGAS-STING pathway to promote antitumor immunity.

III. Combating Microbial Threats: The Antimicrobial Potential of Imidazo[1,2-a]pyrazines

The rise of antimicrobial resistance necessitates the discovery of novel antibacterial and antifungal agents. Imidazo[1,2-a]pyrazine derivatives have demonstrated promising activity against a range of pathogenic microorganisms.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

Principle: The broth microdilution method is a quantitative assay used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent, which is the lowest concentration that inhibits the visible growth of a microorganism.[8][9][10]

Step-by-Step Methodology:

  • Preparation of Inoculum: Culture the test microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) overnight in an appropriate broth medium. Adjust the turbidity of the bacterial or fungal suspension to a 0.5 McFarland standard.

  • Preparation of Compound Dilutions: In a 96-well microtiter plate, prepare two-fold serial dilutions of the imidazo[1,2-a]pyrazine derivatives in cation-adjusted Mueller-Hinton broth (for bacteria) or RPMI-1640 medium (for fungi).

  • Inoculation: Inoculate each well with the standardized microbial suspension. Include a growth control well (no compound) and a sterility control well (no inoculum).

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for bacteria and at 35°C for 24-48 hours for fungi.

  • MIC Determination: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

  • Minimum Bactericidal/Fungicidal Concentration (MBC/MFC) (Optional): To determine the MBC or MFC, subculture the contents of the wells with no visible growth onto an appropriate agar medium. The MBC/MFC is the lowest concentration that results in a ≥99.9% reduction in the initial inoculum.

Table 2: Representative Antimicrobial Activity of Imidazo[1,2-a]pyrazine Derivatives

Compound IDS. aureus (MIC, µg/mL)E. coli (MIC, µg/mL)C. albicans (MIC, µg/mL)
IMP-0481632
IMP-054816
Ciprofloxacin0.50.25N/A
FluconazoleN/AN/A2

IV. Expanding the Therapeutic Horizon: Antiviral and Anti-inflammatory Activities

Beyond their anticancer and antimicrobial properties, imidazo[1,2-a]pyrazine derivatives have also shown promise as antiviral and anti-inflammatory agents.

A. Antiviral Screening: Targeting Viral Replication

The antiviral activity of these compounds can be assessed using various in vitro assays that measure the inhibition of viral replication.

Principle: This assay quantifies the ability of a compound to protect host cells from the cytopathic effects (CPE) induced by a viral infection.[11]

Step-by-Step Methodology:

  • Cell Seeding: Seed a susceptible host cell line (e.g., Madin-Darby Canine Kidney - MDCK cells) in a 96-well plate and grow to confluence.

  • Compound and Virus Addition: Pre-incubate the cells with serial dilutions of the imidazo[1,2-a]pyrazine derivatives for a short period. Then, infect the cells with a known titer of influenza virus.

  • Incubation: Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours, or until CPE is observed in the virus control wells.

  • CPE Assessment: The extent of CPE is typically assessed visually or quantified using a cell viability assay like the MTT assay.

  • Data Analysis: The EC₅₀ value (the concentration of the compound that protects 50% of the cells from CPE) is determined. The selectivity index (SI), calculated as the ratio of the 50% cytotoxic concentration (CC₅₀) to the EC₅₀, is a measure of the compound's therapeutic window.

B. Anti-inflammatory Screening: Modulating the Inflammatory Response

The anti-inflammatory potential of imidazo[1,2-a]pyrazine derivatives can be evaluated by measuring their ability to inhibit the production of pro-inflammatory mediators in immune cells.

Principle: Lipopolysaccharide (LPS), a component of the outer membrane of Gram-negative bacteria, stimulates macrophages to produce nitric oxide (NO), a key inflammatory mediator.[12][13] The Griess assay is used to measure the amount of nitrite, a stable product of NO, in the cell culture supernatant.

Step-by-Step Methodology:

  • Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.

  • Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the imidazo[1,2-a]pyrazine derivatives for 1 hour. Then, stimulate the cells with LPS (e.g., 1 µg/mL).

  • Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Griess Assay: Collect the cell culture supernatants. Mix the supernatant with the Griess reagent (a solution of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Measure the absorbance at 540 nm. The amount of nitrite is determined from a standard curve prepared with sodium nitrite.

  • Data Analysis: Calculate the percentage of inhibition of NO production and determine the IC₅₀ value.

V. Advancing to In Vivo Models: A Critical Step in Drug Development

Promising candidates identified through in vitro screening must be evaluated in vivo to assess their efficacy, pharmacokinetics (PK), and toxicity in a whole-organism context.

A. In Vivo Efficacy: Xenograft Models for Anticancer Activity

Human tumor xenograft models, where human cancer cells are implanted into immunocompromised mice, are a standard preclinical tool for evaluating the efficacy of anticancer agents.[1][14]

  • Cell Implantation: Subcutaneously inject a suspension of human cancer cells (e.g., 1-10 million cells) into the flank of immunocompromised mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Treatment: Randomize the mice into treatment and control groups. Administer the imidazo[1,2-a]pyrazine derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.

  • Tumor Measurement: Measure the tumor volume using calipers at regular intervals.

  • Endpoint: The study is typically terminated when the tumors in the control group reach a certain size or when the mice show signs of distress. Tumor weight is measured at the end of the study.

  • Data Analysis: Compare the tumor growth inhibition in the treated groups to the control group.

Human Cancer Cells Human Cancer Cells Immunocompromised Mouse Immunocompromised Mouse Human Cancer Cells->Immunocompromised Mouse Implantation Tumor Establishment Tumor Establishment Immunocompromised Mouse->Tumor Establishment Treatment (Imidazo[1,2-a]pyrazine) Treatment (Imidazo[1,2-a]pyrazine) Tumor Establishment->Treatment (Imidazo[1,2-a]pyrazine) Tumor Growth Measurement Tumor Growth Measurement Treatment (Imidazo[1,2-a]pyrazine)->Tumor Growth Measurement Efficacy Assessment Efficacy Assessment Tumor Growth Measurement->Efficacy Assessment

Caption: Workflow for evaluating the in vivo anticancer efficacy of imidazo[1,2-a]pyrazine derivatives using a subcutaneous xenograft model.

B. Pharmacokinetic Studies: Understanding the ADME Profile

Pharmacokinetic (PK) studies are essential to understand the absorption, distribution, metabolism, and excretion (ADME) of a drug candidate.[15][16][17][18]

  • Dosing: Administer the imidazo[1,2-a]pyrazine derivative to mice via the intended clinical route (e.g., oral) and an intravenous (IV) route (to determine bioavailability).

  • Blood Sampling: Collect blood samples at various time points after dosing.

  • Plasma Preparation: Process the blood samples to obtain plasma.

  • Bioanalysis: Quantify the concentration of the compound in the plasma samples using a validated analytical method, typically liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Plot the plasma concentration versus time and determine key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life.

VI. Conclusion: The Bright Future of Imidazo[1,2-a]pyrazines

The imidazo[1,2-a]pyrazine scaffold continues to be a fertile ground for the discovery of novel therapeutic agents. The diverse biological activities exhibited by its derivatives, coupled with their synthetic accessibility, make them highly attractive candidates for drug development programs. This guide has provided a comprehensive overview of the key in vitro and in vivo screening methodologies, along with insights into the underlying mechanisms of action. By employing these robust and well-validated assays, researchers can effectively navigate the path from hit identification to lead optimization and, ultimately, to the development of new medicines that can address unmet medical needs. The journey of imidazo[1,2-a]pyrazines in medicinal chemistry is far from over; it is an evolving narrative with the promise of significant therapeutic breakthroughs on the horizon.

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Sources

Exploratory

A Technical Guide to the Discovery and Synthesis of Novel Imidazo[1,2-a]pyrazine Compounds

Abstract The imidazo[1,2-a]pyrazine scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. As a nitrogen-bridged heterocyclic system, it serves as the foundation for a multitude of bio...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold represents a quintessential "privileged structure" in modern medicinal chemistry. As a nitrogen-bridged heterocyclic system, it serves as the foundation for a multitude of biologically active molecules, demonstrating a remarkable breadth of pharmacological properties.[1] This guide provides an in-depth exploration of this versatile core, designed for researchers, medicinal chemists, and drug development professionals. We will dissect key synthetic methodologies that enable the efficient construction of diverse compound libraries, with a focus on the causality behind experimental choices. Furthermore, we will examine the significant biological applications of these compounds, particularly as potent enzyme inhibitors, and elucidate their mechanisms of action. This document is structured to be a self-validating resource, grounding all protocols and mechanistic claims in authoritative scientific literature.

The Imidazo[1,2-a]pyrazine Core: A Scaffold of Opportunity

The fusion of an imidazole ring with a pyrazine ring creates the imidazo[1,2-a]pyrazine bicyclic system. This arrangement confers a unique combination of structural rigidity, hydrogen bonding capabilities, and electronic properties that make it an ideal starting point for drug design.[2] Its derivatives have been extensively investigated and have shown a wide spectrum of therapeutic potential, including anti-cancer, anti-inflammatory, antiviral, antibacterial, and antifungal activities.[2][3]

The true power of this scaffold lies in its proven ability to serve as a template for potent and selective enzyme inhibitors. Derivatives have been successfully developed as inhibitors of critical cellular targets such as Aurora kinases, PI3K, the receptor tyrosine kinase EphB4, and phosphodiesterases (PDEs), making them highly valuable for oncology and immunology research.[4][5][6][7] The analogous imidazo[1,2-a]pyridine core is found in several marketed drugs, including Zolpidem and Alpidem, further validating the therapeutic promise of this structural class.[2][8]

Strategic Synthesis: Building the Core and Its Analogs

The generation of diverse and novel imidazo[1,2-a]pyrazine libraries hinges on efficient and flexible synthetic strategies. While traditional methods like the condensation of 2-aminopyrazines with α-haloketones are established, modern organic synthesis has gravitated towards multicomponent reactions (MCRs) for their superior efficiency and atom economy.[6][9]

The Groebke-Blackburn-Bienaymé (GBB) Reaction: A Cornerstone of Diversity

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful three-component reaction (3-CR) that rapidly assembles the 3-aminoimidazo[1,2-a]pyrazine scaffold from an aminopyrazine, an aldehyde, and an isocyanide.[10][11] This reaction is prized in medicinal chemistry for its ability to introduce three points of diversity in a single, often one-pot, operation.

Causality of Experimental Design: The reaction is typically catalyzed by a Lewis acid (e.g., Y(OTf)₃, ZrCl₄, BF₃·MeCN).[10][11][12] The catalyst's primary role is to activate the aldehyde, facilitating the formation of an imine intermediate with the aminopyrazine. This electrophilic imine is then attacked by the nucleophilic isocyanide, triggering a cascade of intramolecular cyclization and tautomerization to yield the stable aromatic product. The choice of catalyst and solvent can be crucial for optimizing yield and purity, with dehydrating agents sometimes added to drive the initial imine formation.[11]

GBB_Workflow Amine 2-Aminopyrazine Process One-Pot Reaction Amine->Process Aldehyde Aldehyde (R¹CHO) Aldehyde->Process Isocyanide Isocyanide (R²NC) Isocyanide->Process Catalyst Lewis Acid Catalyst Catalyst->Process Catalyzes Product 3-Aminoimidazo[1,2-a]pyrazine Scaffold Process->Product Cyclization Cascade

Figure 1: Workflow of the Groebke-Blackburn-Bienaymé (GBB) reaction.
Detailed Protocol: Scalable GBB Synthesis of 3-Aminoimidazo[1,2-a]pyrazines

This protocol is adapted from a scalable industrial process and demonstrates a self-validating system for achieving high yield and purity.[11]

  • Vessel Preparation: To a clean, dry, nitrogen-purged reactor, add 2-aminopyrazine (1.0 eq).

  • Solvent Addition: Add acetonitrile as the solvent. The choice of a non-protic solvent is critical to prevent unwanted side reactions with the isocyanide and intermediates.

  • Reagent Addition: Add the desired aldehyde (1.1 eq) and trimethyl orthoformate (1.5 eq). The orthoformate acts as a dehydrating agent, efficiently removing the water formed during the initial imine formation and driving the reaction equilibrium forward.[11]

  • Catalyst Introduction: Add Boron trifluoride-acetonitrile complex (BF₃·MeCN) (0.2 eq) dropwise while maintaining the internal temperature below 25°C. BF₃·MeCN is an effective Lewis acid for this transformation, offering good reactivity and handling characteristics.[11]

  • Isocyanide Addition: Slowly add the isocyanide (1.0 eq) to the reaction mixture. This step is often exothermic and requires careful temperature control to ensure selectivity and safety.

  • Reaction Monitoring: Stir the mixture at room temperature for 12-24 hours. The reaction progress should be monitored by a suitable analytical method (e.g., HPLC or TLC) until the starting materials are consumed.

  • Work-up and Isolation: Upon completion, the reaction is quenched, and the product is typically isolated via extraction and crystallization. For purification on a large scale, formation of a sulfate salt can be an efficient method.[11]

Iodine-Catalyzed Three-Component Synthesis

A more recent innovation is the use of molecular iodine as an inexpensive, readily available, and benign catalyst for a one-pot, three-component synthesis.[3][13] This method involves the reaction of an aryl aldehyde, 2-aminopyrazine, and an isocyanide (e.g., tert-butyl isocyanide) in ethanol at room temperature.[3]

Causality of Experimental Design: Iodine is believed to act as a mild Lewis acid, activating the aldehyde towards nucleophilic attack by the 2-aminopyrazine. The in-situ generated intermediate then undergoes a [4+1] cycloaddition with the isocyanide to furnish the final product in good yields.[13] The use of a green solvent like ethanol and ambient reaction temperature makes this an environmentally attractive and highly efficient alternative to metal-catalyzed methods.[3]

Biological Applications and Structure-Activity Relationships (SAR)

The true value of the imidazo[1,2-a]pyrazine scaffold is realized in its biological activity. Strategic decoration of the core at the C2, C3, C6, and C8 positions allows for the fine-tuning of potency and selectivity against various biological targets.[4]

Kinase Inhibition: A Dominant Therapeutic Area

Kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of cancer. The imidazo[1,2-a]pyrazine core has proven to be an exceptional template for designing potent kinase inhibitors.

  • Aurora Kinase Inhibitors: Aurora kinases are essential for mitotic progression, and their inhibition is a validated anti-cancer strategy. An initial imidazo[1,2-a]pyrazine hit (1) was identified as a dual inhibitor of Aurora A and B with modest cellular potency (IC₅₀ = 250 nM).[5] Through structure-guided lead optimization, focusing on improving potency and aqueous solubility, the acyclic amino alcohol derivative 12k (SCH 1473759) was developed. This compound exhibited a dramatic increase in potency, becoming a picomolar inhibitor of Aurora A (K_d = 0.02 nM) and Aurora B (K_d = 0.03 nM) with excellent cellular activity (IC₅₀ = 25 nM).[5]

Lead_Optimization Hit Initial Hit Imidazo[1,2-a]pyrazine (1) Optimization Structure-Guided Lead Optimization Hit->Optimization Lead Optimized Lead SCH 1473759 (12k) Optimization->Lead Prop1 Improved Potency (IC₅₀: 250 nM → 25 nM) Lead->Prop1 Prop2 Improved Solubility (5 µM → 11.4 mM) Lead->Prop2

Figure 2: Logical workflow for lead optimization of an Aurora kinase inhibitor.
  • EphB4 Kinase Inhibitors: The EphB4 receptor tyrosine kinase is implicated in angiogenesis. SAR studies on 6,8-disubstituted imidazo[1,2-a]pyrazines revealed that the precise positioning of substituents is critical for activity. For instance, a derivative with a 4-pyridyl group at the C8 position was found to be the most potent inhibitor in a series, with an IC₅₀ value of 0.062 µM.[10] This was significantly more active than its 3-pyridyl (IC₅₀ = 7.8 µM) and 2-pyridyl (IC₅₀ = 32 µM) analogs, highlighting the importance of the pyridyl nitrogen's position for optimal binding interactions within the kinase's active site.[10]

ENPP1 Inhibition: A Novel Immuno-Oncology Approach

A cutting-edge application for this scaffold is in cancer immunotherapy. The enzyme Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1) is a negative regulator of the cGAS-STING signaling pathway, which is crucial for innate anti-tumor immunity. ENPP1 hydrolyzes the STING agonist 2'3'-cGAMP, dampening the immune response.[14]

Recently, an imidazo[1,2-a]pyrazine derivative (compound 7 ) was identified as a highly potent and selective ENPP1 inhibitor (IC₅₀ = 5.70 nM).[14] By inhibiting ENPP1, this compound protects 2'3'-cGAMP from degradation, thus amplifying STING pathway activation and enhancing the expression of downstream target genes like IFN-β and CXCL10. In preclinical models, this compound enhanced the anti-tumor efficacy of anti-PD-1 antibody therapy, demonstrating its potential as a novel immunotherapeutic agent.[14]

STING_Pathway dsDNA Cytosolic dsDNA (from tumor cells) cGAS cGAS dsDNA->cGAS activates cGAMP 2'3'-cGAMP cGAS->cGAMP synthesizes STING STING cGAMP->STING activates TBK1 TBK1 STING->TBK1 recruits & activates IRF3 IRF3 TBK1->IRF3 phosphorylates IFN Type I Interferons (IFN-β, etc.) IRF3->IFN induces transcription Immunity Anti-Tumor Immunity IFN->Immunity ENPP1 ENPP1 ENPP1->cGAMP hydrolyzes Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 inhibits

Figure 3: Mechanism of ENPP1 inhibition in the cGAS-STING pathway.
Summary of Biological Activity

The following table summarizes the activity of representative imidazo[1,2-a]pyrazine compounds, illustrating the scaffold's versatility.

Compound Class/ReferenceKey Structural FeaturesBiological TargetPotency (IC₅₀)Citation
Diarylurea DerivativeDiarylurea at C3A375P Melanoma Cells< 0.06 µM[15]
6,8-Disubstituted4-pyridyl at C8EphB4 Kinase0.062 µM[10]
Acyclic Amino AlcoholOptimized side chainAurora A/B Kinase25 nM (cell)[5]
Novel DerivativeOptimized for ENPP1ENPP15.70 nM[14]
Antioxidant SeriesAmination at C8Free Radical Scavenging8.54 µM[4]

Conclusion and Future Perspectives

The imidazo[1,2-a]pyrazine core continues to be a remarkably fruitful scaffold for the discovery of novel therapeutics. Its synthetic tractability, particularly through powerful multicomponent reactions like the GBB synthesis, allows for the rapid exploration of chemical space to address a wide range of biological targets. The successful development of highly potent and selective inhibitors for kinases and, more recently, for immuno-oncology targets like ENPP1, underscores the platform's ongoing relevance.

Future efforts will likely focus on leveraging computational chemistry and machine learning for more rational, de novo design of next-generation inhibitors. Exploring new substitution patterns and developing compounds with optimized pharmacokinetic and safety profiles will be key to translating the immense potential of this scaffold into clinically successful drugs. The continued innovation in synthetic methodology will undoubtedly remain the engine driving the discovery of new and impactful imidazo[1,2-a]pyrazine-based medicines.

References

  • Shekarrao, T., Kumar, M. S., & Srujana, G. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central.
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  • de Paiva, W. A., et al. (n.d.). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
  • Narayan, A., et al. (2024). Imidazo[1,2-A]Pyridine: Potent Biological Activity, SAR and Docking Investigations (2017-2022). PubMed.
  • Krishnamoorthy, R., & Anaikutti, P. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing.
  • (n.d.). Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal.
  • Ujváry, D., et al. (2016). Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells. PubMed.
  • Kumar, A., et al. (2014). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. RSC Publishing.
  • (n.d.). Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review. BIO Web of Conferences.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2- a ]pyrazine and imidazo[1,2- a ]pyridine derivatives and their anticancer activity. RSC Advances.
  • Zhang, Y., et al. (2024). Discovery of Imidazo[1,2-a]pyrazine Derivatives as Potent ENPP1 Inhibitors. PubMed.
  • (n.d.). Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. RSC Publishing.
  • (n.d.). Discovery of a Potent, Injectable Inhibitor of Aurora Kinases Based on the Imidazo-[1,2-a]-Pyrazine Core. ACS Medicinal Chemistry Letters.
  • Baenziger, M., Durantie, E., & Mathes, C. (n.d.). Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines. Organic Chemistry Portal.
  • (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines | Request PDF. ResearchGate.
  • Enguehard-Gueiffier, C., & Gueiffier, A. (2007). Recent progress in the pharmacology of imidazo[1,2-a]pyridines. PubMed.
  • Zhezlov, A. A., et al. (2023). Synthesis of imidazo[1,2-a]pyridine-containing peptidomimetics by tandem of Groebke–Blackburn–Bienaymé and Ugi reactions.
  • Zheng, Y., & Liu, Y. (n.d.). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). PubMed Central.
  • (n.d.). PDE5 inhibitors: List, how they work, foods, and more. Medical News Today.
  • Cui, J. J., et al. (2014). Discovery of (S)-1-(1-(Imidazo[1,2-a]pyridin-6-yl)ethyl)-6-(1-methyl-1H-pyrazol-4-yl)-1H-[3][4][16]triazolo[4,5-b]pyrazine (Volitinib) as a Highly Potent. ACS Publications - American Chemical Society. Retrieved from

  • Fancelli, D., et al. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. PubMed.
  • da Silva, G. G., et al. (n.d.). Synthesis of 2-julolidin-imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé reaction and studies of optical properties. New Journal of Chemistry (RSC Publishing).
  • Carna, X., et al. (n.d.). Discovery of Novel Imidazo[4,5-b]pyridines as Potent and Selective Inhibitors of Phosphodiesterase 10A (PDE10A). PubMed Central.
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Foundational

A Strategic Guide to Deconvoluting the Therapeutic Targets of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Executive Summary The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including kinase inhibition, phosphodiesterase mod...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of compounds with diverse biological activities, including kinase inhibition, phosphodiesterase modulation, and anticancer effects.[1][2][3] The specific derivative, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, remains a molecule of unknown biological function. While it is utilized as a chemical building block, its therapeutic potential is yet to be unlocked, primarily due to an uncharacterized mechanism of action and an unknown set of protein targets.[4]

This technical guide presents a comprehensive, multi-pronged strategy for the systematic identification and validation of therapeutic targets for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. We eschew a rigid, linear approach in favor of an integrated workflow that combines computational prediction with unbiased, empirical discovery and rigorous validation. This methodology is designed to maximize the probability of identifying high-value targets, elucidate the compound's polypharmacology, and accelerate its trajectory into the drug development pipeline. The narrative herein is grounded in the principle of self-validating experimental systems, ensuring that each stage provides a robust foundation for subsequent investigation.

The Imidazo[1,2-a]pyrazine Scaffold: A Foundation for Target Hypothesis

The therapeutic promise of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is inferred from the well-documented activities of its structural analogs. The imidazo[1,2-a]pyrazine core is a versatile scaffold that has yielded potent inhibitors for several important drug target classes.[2] Understanding this landscape is the logical starting point, as it provides a basis for initial hypothesis generation and the design of focused screening libraries.

Recent studies have demonstrated that derivatives of this scaffold can function as:

  • Kinase Inhibitors: Targeting enzymes such as PI3K/mTOR, Aurora-A, and Spleen Tyrosine Kinase (SYK), which are critical nodes in cancer and inflammatory disease signaling.[3][5][6]

  • Phosphodiesterase (PDE) Inhibitors: Modulating intracellular levels of cAMP and cGMP by targeting enzymes like PDE4, PDE7, and PDE10A, with applications in inflammatory and neuropsychiatric disorders.[7][8]

  • Immuno-oncology Agents: A recent study identified an imidazo[1,2-a]pyrazine derivative as a potent inhibitor of ENPP1, a negative regulator of the cGAS-STING pathway, enhancing antitumor immunity.[9]

  • Metabolic and CNS Modulators: Certain derivatives have shown activity at adrenergic receptors, conferring hypoglycemic effects, while the related imidazo[1,2-a]pyridine scaffold is famously present in CNS-acting drugs like Zolpidem.[10][11]

This established polypharmacology underscores the necessity of a systematic approach. It is plausible that 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine interacts with one or more of these target families, or possesses entirely novel activity.

A Multi-Pronged Strategy for Target Identification

We propose a parallel and iterative workflow for target deconvolution. This strategy is designed to mitigate the risks associated with relying on a single methodology and to build a comprehensive profile of the compound's biological interactions.

cluster_0 Phase 1: Hypothesis Generation & Unbiased Discovery cluster_1 Phase 2: Hit Triage & Initial Validation cluster_2 Phase 3: In-Cell Confirmation & Pathway Analysis InSilico In Silico Target Prediction (Ligand & Structure-Based) Biophysical Biophysical Assays (Thermal Shift, SPR) InSilico->Biophysical Predicted Targets Proteomics Unbiased Chemical Proteomics (AC-MS & CETSA/TPP) Proteomics->Biophysical Empirical Hits Biochemical Biochemical Assays (Enzymatic Activity) Biophysical->Biochemical TargetEngagement Cellular Target Engagement (NanoBRET, In-Cell CETSA) Biochemical->TargetEngagement Functional Functional Cellular Assays (Signaling, Phenotypic) TargetEngagement->Functional Genetics Genetic Validation (CRISPR KO/KI) Functional->Genetics ValidatedTarget Validated Therapeutic Target(s) Genetics->ValidatedTarget

Figure 1: Integrated workflow for therapeutic target identification.

Phase 1A: In Silico Target Prediction – Charting the Probabilistic Landscape

Before committing to resource-intensive experimental work, computational methods can generate a ranked list of potential targets, guiding initial validation efforts.[12] This approach leverages vast biological and chemical datasets to predict interactions based on structural and ligand similarity.[13]

Causality: We begin with in silico methods because they are cost-effective and rapidly generate testable hypotheses. By comparing the compound to databases of known ligands, we can prioritize protein families that are most likely to interact with the imidazo[1,2-a]pyrazine scaffold.

Key Methodologies:
  • Ligand-Based Target Prediction (Chemical Similarity): This method operates on the principle that structurally similar molecules often have similar biological targets.

    • Workflow: The 2D/3D structure of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is used as a query to search against databases like ChEMBL, PubChem, and BindingDB.

    • Tools: Platforms like SwissTargetPrediction, SuperPred, and TargetHunter utilize algorithms (e.g., Tanimoto coefficient) to quantify similarity and predict targets.[14]

    • Self-Validation: The robustness of a prediction is increased when multiple, distinct chemical analogs converge on the same protein target or family. The output is a probability score for each potential target, which must be empirically validated. A high reliability score from matched molecules often indicates a true target in a high percentage of cases.[14]

  • Structure-Based Target Prediction (Reverse Docking): If a protein's 3D structure is known, reverse docking can predict if the small molecule can physically bind to its active or allosteric sites.

    • Workflow: The compound's structure is computationally docked against a library of 3D protein structures (e.g., from the Protein Data Bank - PDB).

    • Tools: Software like AutoDock, Glide, or online platforms can perform these large-scale screening calculations.

    • Self-Validation: Predictions are scored based on binding energy and conformational stability. High-confidence hits are those with low predicted binding energy and a pose that makes sense chemically (e.g., forming hydrogen bonds with key residues).

Hypothetical In Silico Screening Results

The table below illustrates a potential output from an initial in silico screen, based on the known activities of the parent scaffold.

Predicted Target ClassRepresentative TargetsRationale / Supporting EvidenceConfidence Score
Protein Kinases PI3Kα, SYK, Aurora-AImidazo[1,2-a]pyrazine is a known kinase-binding scaffold.[3][5]High (0.85)
Phosphodiesterases PDE4D, PDE10AMultiple analogs show potent PDE inhibition.[7][8]High (0.82)
Adrenergic Receptors ADRα2Documented activity for substituted imidazo[1,2-a]pyrazines.[10]Medium (0.65)
Immune Modulators ENPP1Recent discovery of an ENPP1 inhibitor with this core structure.[9]Medium (0.60)

Phase 1B: Unbiased Proteome-Wide Discovery – Seeing Beyond the streetlight

While computational methods are powerful, they are inherently biased by existing knowledge. To discover truly novel targets, unbiased experimental approaches that survey the entire proteome are essential.[15][16] Chemical proteomics allows the identification of molecular interactions directly within a complex biological system, such as a cell lysate or living cells.[17]

Causality: Unbiased methods are crucial for identifying off-targets (critical for safety assessment) and novel targets that computational algorithms might miss. These techniques provide direct physical evidence of a compound-protein interaction.

Methodology 1: Affinity Chromatography-Mass Spectrometry (AC-MS)

AC-MS is a classic and powerful technique to "fish" for binding partners from a complex protein mixture.[18][19]

cluster_0 AC-MS Workflow step1 Step 1: Immobilization Compound is chemically linked to solid support (e.g., Sepharose beads). step2 Step 2: Incubation Beads are incubated with cell lysate. Target proteins bind to the immobilized compound. step1->step2 step3 Step 3: Wash Non-specific proteins are washed away. step2->step3 step4 Step 4: Elution Bound proteins are eluted using a competitor, pH change, or denaturant. step3->step4 step5 Step 5: Analysis Eluted proteins are identified by LC-MS/MS. step4->step5

Figure 2: Principle of Affinity Chromatography-Mass Spectrometry (AC-MS).

Detailed Protocol: AC-MS for Target Identification

  • Probe Synthesis: Synthesize an analog of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine containing a linker arm (e.g., a short polyethylene glycol chain ending in a carboxyl or amino group) for immobilization. Crucially, this analog must be tested to ensure it retains the biological activity of the parent compound.

  • Immobilization: Covalently couple the synthesized probe to activated Sepharose or magnetic beads via amine or carboxyl coupling chemistry.

  • Lysate Preparation: Prepare a native protein lysate from a relevant cell line (e.g., a cancer cell line if anti-proliferative activity is observed). Include protease and phosphatase inhibitors.

  • Binding: Incubate the compound-coupled beads with the cell lysate (e.g., 2-4 hours at 4°C) to allow for protein binding.

  • Control: In a parallel experiment, incubate the lysate with control beads (no compound) to identify non-specific binders. A superior control involves co-incubation with an excess of the free, non-immobilized compound, which should outcompete the binding of true targets to the beads.

  • Washing: Wash the beads extensively with buffer to remove proteins that bind non-specifically to the matrix.

  • Elution: Elute the specifically bound proteins. This can be done non-specifically (e.g., with SDS-PAGE loading buffer) or specifically by competition with a high concentration of the free parent compound.

  • Proteomic Analysis: Separate the eluted proteins by SDS-PAGE, perform an in-gel tryptic digest, and identify the proteins using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the protein lists from the compound-bead pulldown and the control-bead pulldown. True binding partners will be significantly enriched in the compound sample.

Methodology 2: Cellular Thermal Shift Assay (CETSA®) / Thermal Proteome Profiling (TPP)

CETSA is a revolutionary technique that assesses target engagement in living cells or lysates.[20] It is based on the principle that a protein's thermal stability changes upon ligand binding.

Causality: CETSA provides evidence of target engagement in a physiological context, confirming that the compound can access its target within the cell.[21][22] It requires no modification to the compound, avoiding the risk of altering its binding properties with linkers or tags.

cluster_0 CETSA Workflow step1 Step 1: Treatment Treat intact cells or lysate with compound or vehicle (DMSO). step2 Step 2: Heating Heat aliquots across a temperature gradient (e.g., 40-70°C). step1->step2 step3 Step 3: Lysis & Separation Lyse cells and separate soluble proteins from precipitated (denatured) proteins via centrifugation. step2->step3 step4 Step 4: Quantification Quantify the amount of soluble protein remaining at each temperature using Western Blot, ELISA, or Mass Spectrometry. step3->step4 result Result: A shift in the melting curve indicates compound binding. step4->result

Sources

Exploratory

An In-Depth Technical Guide to the In Vitro Evaluation of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Prepared by: Gemini, Senior Application Scientist Foreword: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, a testament to its remarkabl...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

Foreword: The Imidazo[1,2-a]pyrazine Scaffold in Modern Drug Discovery

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, a testament to its remarkable versatility in medicinal chemistry and drug development.[1] Its rigid, planar structure and specific arrangement of hydrogen bond donors and acceptors make it an ideal framework for interacting with a multitude of biological targets. The true power of this scaffold lies in its synthetic tractability, allowing for precise decoration with various functional groups at multiple positions. This chemical flexibility enables the fine-tuning of pharmacokinetic properties and the optimization of target-specific potency and selectivity.

Derivatives of this core have demonstrated a wide spectrum of biological activities, including potent inhibition of kinases, antiparasitic effects, and anticancer properties.[2][3][4] This guide focuses on a specific, promising derivative: 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine . The strategic placement of an electron-withdrawing chlorine atom at the 8-position and a trifluoromethyl group at the 2-position is a deliberate design choice. The trifluoromethyl group, in particular, is known to enhance metabolic stability, improve membrane permeability, and increase binding affinity through favorable interactions.[5]

This document serves as a technical guide for researchers, scientists, and drug development professionals, outlining a comprehensive strategy for the in vitro evaluation of this compound. We will move beyond simple procedural lists to explain the scientific rationale behind each experimental choice, ensuring a robust and logical investigational cascade.

Physicochemical Profile

A foundational understanding of the test article's properties is paramount before commencing any biological evaluation.

PropertyValueSource
Molecular Formula C₇H₃ClF₃N₃[6][7][8]
Appearance White to off-white solid/powder[6][7]
Molecular Weight ~237.57 g/mol N/A
Solubility Sparingly soluble in water, soluble in organic solvents like DMSO and ethanol.[6]
Storage Store in a dry, dark, and ventilated place at 4°C.[7]

Foundational In Vitro Assessment: Cytotoxicity and Antiproliferative Activity

The first critical step in evaluating any new chemical entity is to determine its effect on cell viability and proliferation. This baseline assessment informs the concentration range for all subsequent, more specific assays and provides initial clues about potential therapeutic applications, particularly in oncology.

Rationale for Experimental Design

We employ a panel of cancer cell lines to ascertain both the potency and the selectivity of the compound. A broad-spectrum effect may suggest a mechanism targeting fundamental cellular processes, while activity against a specific cell line could indicate a more targeted mechanism, for example, inhibition of a specific oncogenic driver kinase. The choice of a non-cancerous cell line (e.g., Vero or fibroblasts) is a critical counter-screen to establish a preliminary therapeutic window; a compound that is equally toxic to cancerous and healthy cells has limited therapeutic potential.

Experimental Workflow: Cell Viability Assessment

The following workflow outlines a standard, robust method for determining the half-maximal inhibitory concentration (IC₅₀) of the compound.

G cluster_prep Preparation cluster_treat Treatment cluster_read Readout & Analysis A 1. Prepare Stock Solution (e.g., 10 mM in DMSO) B 2. Seed Cells in 96-well Plates (e.g., 5,000 cells/well) C 3. Incubate for 24h (Allow cells to adhere) B->C D 4. Create Serial Dilution Series (e.g., 100 µM to 0.01 µM) C->D E 5. Add Compound to Wells (Final DMSO < 0.5%) D->E F 6. Incubate for 72h E->F G 7. Add Viability Reagent (e.g., MTT, CellTiter-Glo®) F->G H 8. Read Absorbance/Luminescence G->H I 9. Calculate % Inhibition vs. Vehicle Control H->I J 10. Plot Dose-Response Curve & Determine IC50 I->J

Caption: Workflow for determining antiproliferative IC₅₀.

Detailed Protocol: MTT Assay for Antiproliferative Effects
  • Cell Seeding: Seed human cancer cell lines (e.g., MCF-7 for breast cancer, A375 for melanoma, HepG2 for liver cancer) in 96-well plates at a density of 3,000-8,000 cells/well in 100 µL of appropriate culture medium.[3] Incubate for 24 hours at 37°C, 5% CO₂.

  • Compound Preparation: Prepare a 10 mM stock solution of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in DMSO. Perform a serial dilution in culture medium to create 2X working solutions.

  • Cell Treatment: Add 100 µL of the 2X working solutions to the corresponding wells to achieve final concentrations ranging from 0.01 µM to 100 µM. Include wells treated with vehicle (DMSO) as a negative control and a known cytotoxic agent (e.g., Doxorubicin) as a positive control.[3]

  • Incubation: Incubate the plates for 72 hours at 37°C, 5% CO₂.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours. The mitochondrial reductases in living cells will convert the yellow MTT to purple formazan crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Readout: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control. Plot the viability against the log of the compound concentration and fit to a four-parameter logistic equation to determine the IC₅₀ value.

Anticipated Data Presentation
Cell LineCompound IC₅₀ (µM)Doxorubicin IC₅₀ (µM)Selectivity Index (SI)¹
HepG2 (Liver Carcinoma)Experimental Value1.3Calculated Value
MCF-7 (Breast Carcinoma)Experimental Value1.1Calculated Value
A375 (Melanoma)Experimental Value1.1Calculated Value
Vero (Normal Kidney)Experimental Value9.1N/A

¹Selectivity Index (SI) = IC₅₀ in Normal Cell Line / IC₅₀ in Cancer Cell Line.

Mechanistic Elucidation: Kinase Inhibition Profile

The imidazo[1,2-a]pyrazine scaffold is a well-established hinge-binding motif found in numerous kinase inhibitors.[4][9] Many such compounds target the ATP-binding site. Given this precedent, a primary hypothesis is that 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine functions as a kinase inhibitor.

Rationale for Target Selection

Published research on analogous structures provides a logical starting point for kinase target selection. For example, imidazo[1,2-a]pyrazine derivatives have shown potent activity against Aurora Kinases, Spleen Tyrosine Kinase (SYK), and PI3Kα.[4][9][10] Therefore, an initial screening against a panel of these kinases is a scientifically-driven approach.

  • Aurora Kinases (A, B, C): These are serine/threonine kinases crucial for mitotic progression. Their overexpression in many cancers makes them attractive therapeutic targets.[2]

  • Spleen Tyrosine Kinase (SYK): A key mediator in immune receptor signaling, SYK is a target for autoimmune diseases and certain B-cell malignancies.[9]

  • Gαq/11 Signaling Pathway: Activating mutations in GNAQ and GNA11 are primary drivers in uveal melanoma.[11] Small molecules that inhibit the downstream signaling cascade, such as ERK phosphorylation, are of high interest.[11]

Experimental Protocol: In Vitro Biochemical Kinase Assay (ADP-Glo™)

This assay quantifies the amount of ADP produced during a kinase reaction, which is directly proportional to kinase activity. Inhibition of the kinase results in a lower ADP signal.

  • Reagent Preparation: Prepare kinase reaction buffer, recombinant human kinase (e.g., Aurora-A), the appropriate substrate (e.g., a peptide substrate), and ATP.

  • Compound Plating: In a 384-well plate, dispense the test compound across a range of concentrations (e.g., 10-point, 3-fold serial dilution).

  • Kinase Reaction: Add the kinase and substrate to the wells containing the compound. Initiate the reaction by adding ATP. Incubate at room temperature for a specified time (e.g., 60 minutes).

  • ADP-Glo™ Reagent: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Detection Reagent: Add the Kinase Detection Reagent to convert the newly produced ADP into ATP, which then drives a luciferase/luciferin reaction, generating a luminescent signal.

  • Readout: Measure luminescence using a plate reader.

  • Data Analysis: Normalize the data against a "no kinase" control (0% activity) and a "vehicle" control (100% activity). Plot the percent inhibition versus compound concentration to determine the IC₅₀.

Mechanistic Cellular Assay: Western Blot for Phospho-Protein Levels

To validate that the compound inhibits the target kinase within a cellular context, we can measure the phosphorylation of a known downstream substrate. For instance, if targeting the Gαq/11 pathway, one would assess the levels of phosphorylated ERK (p-ERK).[11]

G cluster_pathway Gαq/11 Signaling Pathway GPCR GPCR Gaq11 Gαq/11 GPCR->Gaq11 PLCb PLCβ Gaq11->PLCb DAG DAG PLCb->DAG PKC PKC DAG->PKC ERK ERK PKC->ERK pERK p-ERK (Active) ERK->pERK Proliferation Cell Proliferation & Survival pERK->Proliferation Compound Imidazo[1,2-a]pyrazine Derivative Compound->Gaq11 Inhibits Dissociation

Caption: Inhibition of the Gαq/11 signaling cascade.

Evaluation in Other Therapeutic Areas

The versatility of the imidazo[1,2-a]pyrazine scaffold suggests potential applications beyond oncology. Based on published literature, targeted in vitro assays in infectious diseases are warranted.

Antiparasitic Activity (Leishmaniasis)

Certain derivatives have shown potent antileishmanial activity by targeting parasite-specific kinases like casein kinase 1 (CK1).[12]

  • Primary Assay: A cell-based assay using Leishmania species (e.g., L. donovani amastigotes) to determine antiparasitic potency (EC₅₀).

  • Mechanism: If active, follow-up with biochemical assays against recombinant Leishmania CK1 to confirm the mechanism of action.[12]

  • Selectivity: Counter-screen against human cell lines to ensure parasite-specific toxicity.

Antifungal Activity

Hybrids of imidazo[1,2-a]pyrazines have demonstrated antifungal activity, particularly against Sporothrix species, with low host cell toxicity.[13]

  • Primary Assay: Broth microdilution method to determine the Minimum Inhibitory Concentration (MIC) against relevant fungal strains.[13]

  • Synergy Studies: A checkerboard assay can be used to evaluate potential synergistic effects when combined with standard-of-care antifungals like itraconazole.[13]

Conclusion and Future Directions

This guide outlines a logical and comprehensive cascade for the in vitro evaluation of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. The initial broad cytotoxicity screening provides essential baseline data that informs subsequent, hypothesis-driven mechanistic studies. Based on the rich history of the parent scaffold, investigating this compound as a kinase inhibitor is a primary and logical path forward. Should the initial screens yield positive results, further studies would be required, including:

  • Broader Kinase Profiling: Screening against a large panel of kinases (e.g., >400) to fully understand the selectivity profile.

  • ADME-Tox Profiling: In vitro assessment of metabolic stability (microsomal stability assay), cell permeability (Caco-2 assay), and potential off-target liabilities (e.g., hERG channel inhibition).

  • Resistance Profiling: For antimicrobial applications, generation of resistant mutants can help elucidate the mechanism of action and predict clinical durability.

The systematic application of these in vitro techniques will build a robust data package, enabling an informed decision on whether to advance 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine into more complex cellular models and eventual in vivo efficacy studies.

References

  • de Oliveira, C. B., et al. (2023). Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. Future Microbiology. Retrieved from [Link]

  • Bouchikhi, A., et al. (2023). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. Retrieved from [Link]

  • Abdel-Aziz, A. A.-M., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Journal of Enzyme Inhibition and Medicinal Chemistry. Retrieved from [Link]

  • Butcher, J. W., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Qi, H., et al. (2022). Synthesis and evaluation of imidazo[1,2-a]pyrazine derivatives as small molecule Gαq/11 inhibitors against uveal melanoma. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Wang, Y., et al. (2023). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. ACS Infectious Diseases. Retrieved from [Link]

  • Debaumarche, A., et al. (2021). In vitro identification of imidazo[1,2-a]pyrazine-based antileishmanial agents and evaluation of L. major casein kinase 1 inhibition. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Kaur, N., & Kishore, D. (2014). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved from [Link]

  • ResearchGate. (2011). Structure-based design of imidazo[1,2-a] pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Retrieved from [Link]

  • Wang, X., et al. (2018). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Molecules. Retrieved from [Link]

  • Guo, Q., et al. (2024). Design, Synthesis and Nematicidal and Fungicidal Activities of 8-Chloro-6-(trifluoromethyl)imidazo[1,2-a]pyridine Oxadiazole Thioether Derivatives. Chinese Journal of Organic Chemistry. Retrieved from [Link]

  • St-Denis, Y., et al. (1996). Synthesis and Hypoglycemic Activity of Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Journal of Medicinal Chemistry. Retrieved from [Link]

  • Lu, Y., et al. (2024). Design, synthesis, and nematicidal and fungicidal activity of 8-chloro-6-(trifluoromethyl) imidazo [1,2-a] pyridine thiadiazole/triazole derivatives. Chinese Journal of Pesticide Science. Retrieved from [Link]

  • Ganthi, H., et al. (2021). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • Verhaeghe, P., et al. (2018). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. European Journal of Medicinal Chemistry. Retrieved from [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. Retrieved from [Link]

  • Fujiwara, T., & O'Hagan, D. (2014). Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Journal of Fluorine Chemistry. Retrieved from [Link]

  • LookChem. (n.d.). 8-Chloro-imidazo[1,2-a]pyrazine. Retrieved from [Link]

  • MDPI. (2021). 6-Chloro-3-nitro-2-[(phenylsulfonyl)methyl]imidazo[1,2-b]pyridazine. Retrieved from [Link]

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Foundational

Structure-Activity Relationship (SAR) of Trifluoromethylated Imidazopyrazines: A Guide for Drug Development Professionals

An In-Depth Technical Guide Prepared by: Gemini, Senior Application Scientist Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Substituent In the landscape of modern medicinal chemistry,...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide

Prepared by: Gemini, Senior Application Scientist

Introduction: The Strategic Convergence of a Privileged Scaffold and a Powerhouse Substituent

In the landscape of modern medicinal chemistry, the imidazopyrazine core has emerged as a scaffold of significant interest, particularly in the development of kinase inhibitors for oncology and infectious diseases.[1][2][3][4][5][6] Its rigid, bicyclic structure provides a well-defined vector for substituent placement, enabling precise interactions with biological targets. Concurrently, the strategic incorporation of the trifluoromethyl (CF3) group has become an indispensable tool for optimizing drug candidates.[7][8][9][10] This guide delves into the synergistic relationship between these two components, providing a comprehensive analysis of the structure-activity relationships (SAR) that govern the therapeutic potential of trifluoromethylated imidazopyrazines.

The power of the CF3 group lies in its profound influence on a molecule's physicochemical properties.[11] Its strong electron-withdrawing nature can modulate the pKa of nearby functionalities and enhance binding affinity through unique electrostatic interactions.[9][12][13] Often used as a bioisostere for methyl or chloro groups, the CF3 moiety significantly boosts metabolic stability due to the exceptional strength of the carbon-fluorine bond, which resists enzymatic degradation.[7][8][12] Furthermore, its high lipophilicity can be leveraged to improve membrane permeability and cellular uptake, critical factors for oral bioavailability.[8][12][13] This guide will dissect these principles in the context of the imidazopyrazine scaffold, offering field-proven insights for researchers, scientists, and drug development professionals.

Chapter 1: Deconstructing the Core Components

The Imidazopyrazine Scaffold: A Versatile Foundation

The imidazopyrazine system is a fused heterocyclic ring composed of an imidazole ring fused to a pyrazine ring. This scaffold has proven to be a fertile ground for discovering potent inhibitors of various protein kinases, including Aurora kinases, c-Met, and PI4K, as well as other enzymes like SHP2.[4][5][14][15] Its structural rigidity and defined substitution points allow for the rational design of selective and potent therapeutic agents.

Caption: Core structure of imidazopyrazine with key substitution points.

The Trifluoromethyl Group: A Multifaceted Modulator

The introduction of a CF3 group is a deliberate strategic choice aimed at enhancing a drug candidate's profile. While often successful, it's crucial to understand that its effects are context-dependent and do not universally guarantee improved bioactivity.[16] However, its ability to simultaneously influence multiple parameters makes it a cornerstone of modern drug design.[8]

The primary advantages conferred by the CF3 group include:

  • Metabolic Shielding: The high energy of the C-F bond (~485 kJ/mol) makes the CF3 group exceptionally resistant to cleavage by metabolic enzymes like cytochrome P450, protecting adjacent sites from oxidation.[8]

  • Enhanced Target Affinity: The group's strong electron-withdrawing nature alters the electron distribution of the entire molecule, potentially strengthening hydrogen bonds and other electrostatic interactions with the target protein.[12]

  • Lipophilicity Modulation: With a Hansch-Fujita π constant of +0.88, the CF3 group significantly increases lipophilicity, which can enhance passage through cellular membranes.[8] This must be carefully balanced to avoid issues with aqueous solubility.

G CF3 Trifluoromethyl (CF3) Group Stability Increased Metabolic Stability CF3->Stability Lipophilicity Modulated Lipophilicity CF3->Lipophilicity Binding Altered Target Binding CF3->Binding Shielding Blocks Metabolic Oxidation Stability->Shielding HalfLife Longer In Vivo Half-Life Stability->HalfLife Permeability Improved Membrane Permeability Lipophilicity->Permeability Solubility Potential Solubility Decrease Lipophilicity->Solubility pKa Modulates pKa Binding->pKa Electrostatics Enhances Electrostatic Interactions Binding->Electrostatics

Caption: Key physicochemical effects of the trifluoromethyl group in drug design.

Chapter 2: Core Structure-Activity Relationship Insights

The interplay between substituents on the imidazopyrazine core and the position of the trifluoromethyl group dictates the compound's potency and selectivity. Analysis of published data reveals several key trends.

SAR in Kinase Inhibition

Imidazopyrazines and related scaffolds are potent kinase inhibitors. The SAR often revolves around mimicking the ATP molecule to bind within the kinase hinge region.

  • SHP2 Allosteric Inhibition: A novel series of imidazopyrazine derivatives was identified as potent allosteric inhibitors of SHP2, an oncogenic protein.[5] SAR studies revealed that specific substitutions on the core were critical for potency. Optimization led to compound 10 , which demonstrated both high potency and a promising pharmacokinetic profile in rodents.[5]

  • Aurora Kinase Inhibition: 3D-QSAR studies on imidazo[1,2-a]pyrazines as Aurora A kinase inhibitors have highlighted the structural features essential for activity.[4] These computational models provide insight into the binding mechanism and can guide the design of more potent inhibitors.[4]

  • c-Met Inhibition: In the closely related imidazopyridine series, derivatives have shown nanomolar potency against c-Met kinase.[15] Compound 7g from one study was identified as a lead candidate with an IC50 of 53.4 nM in enzymatic assays.[15] Molecular docking suggested that specific substitutions enabled crucial interactions within the c-Met active site.[15]

Table 1: SAR Summary of (Trifluoromethylated) Imidazo-Fused Heterocycles as Kinase Inhibitors

Compound ClassTarget KinaseKey Structural Features for High PotencyRepresentative IC50Reference
ImidazopyrazinesSHP2 (Allosteric)Optimized substitutions at key vectors of the core scaffold.Potent in enzymatic and cellular assays.[5]
Imidazo[1,2-a]pyrazinesAurora ASpecific pharmacophore features identified via 3D-QSAR.Model predicted excellent potencies.[4]
Imidazopyridinesc-MetSpecific aryl and linker substitutions.53.4 nM (enzymatic)[15]
SAR in Antimalarial Activity

Trifluoromethylated compounds have shown significant promise as antimalarial agents. Imidazopyrazines, in particular, have been optimized for activity against multiple stages of the Plasmodium life cycle.

  • Pan-Active Agents: Lead optimization of an imidazopyrazine series, targeting the parasite enzyme PI4K, resulted in compounds with potent activity against blood stages, liver schizonts, and dormant hypnozoites.[14] This broad activity is crucial for developing a radical cure for P. vivax malaria.

  • Pharmacokinetic Optimization: The development of this series focused heavily on improving pharmacokinetic properties to achieve in vivo efficacy. Modifications that enhanced metabolic stability and oral absorption were key to translating potent in vitro activity into successful causal prophylactic activity in mouse models.[14]

  • Pyrido[1,2-a]benzimidazoles: A related series of N-aryl-3-trifluoromethyl pyrido[1,2-a]benzimidazoles also demonstrated pan-active antimalarial properties.[17] Compounds 10 and 49 from this series produced significant reductions in parasitemia in vivo, showcasing the potential of this trifluoromethylated scaffold.[17]

Chapter 3: Experimental Design & Methodologies

The translation of SAR insights into successful drug candidates relies on robust and reproducible experimental protocols. This section provides validated methodologies for the synthesis and biological evaluation of trifluoromethylated imidazopyrazines.

Synthesis Protocol: One-Pot, Three-Component Synthesis

Causality: This method is chosen for its efficiency and atom economy. Multicomponent reactions (MCRs) allow for the rapid assembly of complex molecules from simple starting materials, which is ideal for building a library of analogs for SAR studies.[18] The use of an iodine catalyst provides a mild and effective means of promoting the necessary cycloaddition.[18]

Step-by-Step Methodology:

  • Reactant Preparation: In a clean, dry round-bottom flask, dissolve the substituted aryl aldehyde (1.0 mmol) and 2-aminopyrazine (1.0 mmol) in an appropriate solvent (e.g., 1,4-dioxane, 10 mL).

  • Catalyst Addition: Add molecular iodine (I2, 10 mol%) to the mixture. The iodine acts as a Lewis acid catalyst to facilitate the in-situ formation of the Schiff base intermediate.

  • Isocyanide Addition: Add tert-butyl isocyanide (1.2 mmol) to the reaction mixture.

  • Reaction Condition: Stir the mixture at a specified temperature (e.g., 80-100 °C) under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na2S2O3) to remove excess iodine.

  • Extraction: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3 x 20 mL). Combine the organic layers.

  • Purification: Dry the combined organic layers over anhydrous sodium sulfate (Na2SO4), filter, and concentrate the solvent under reduced pressure. Purify the crude product using column chromatography on silica gel to yield the desired imidazo[1,2-a]pyrazine derivative.

cluster_workflow Synthesis Workflow A 1. Mix Aldehyde, 2-Aminopyrazine, and Solvent B 2. Add I2 Catalyst A->B C 3. Add Isocyanide B->C D 4. Heat and Stir (12-24h) C->D E 5. Quench with Na2S2O3 (aq) D->E F 6. Extract with Organic Solvent E->F G 7. Purify via Column Chromatography F->G

Caption: Workflow for the one-pot synthesis of imidazopyrazine derivatives.

Biological Assay Protocol: In Vitro Kinase Inhibition Assay

Self-Validating System: This protocol incorporates essential controls to ensure data integrity. A positive control (a known inhibitor like staurosporine) confirms the assay is working, a negative control (no inhibitor) defines the 100% activity level, and a vehicle control (DMSO) accounts for any solvent effects.

Step-by-Step Methodology:

  • Reagent Preparation: Prepare a kinase buffer solution (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT). Prepare solutions of the recombinant target kinase, the peptide substrate, and ATP at desired concentrations in the kinase buffer.

  • Compound Preparation: Serially dilute the test compounds (trifluoromethylated imidazopyrazines) in 100% DMSO to create a range of concentrations. Then, dilute these into the kinase buffer.

  • Assay Plate Setup: In a 96-well or 384-well plate, add the kinase buffer, the peptide substrate, and the test compound solution. Include wells for negative controls (DMSO only) and positive controls (a known potent inhibitor).

  • Initiate Reaction: Add the recombinant kinase enzyme to all wells to start the reaction.

  • ATP Addition & Incubation: Add ATP to all wells to initiate phosphorylation. The final ATP concentration should be at or near the Km for the specific kinase. Incubate the plate at a controlled temperature (e.g., 30 °C) for a set period (e.g., 60 minutes).

  • Stop Reaction & Detection: Stop the reaction by adding a stop solution (e.g., EDTA). Quantify the amount of phosphorylated substrate using a suitable detection method (e.g., ADP-Glo™, HTRF®, or ELISA-based antibody detection).

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration relative to the controls. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

cluster_workflow Kinase Assay Workflow A 1. Prepare Reagents (Buffer, Kinase, Substrate, ATP) B 2. Serially Dilute Test Compounds A->B C 3. Add Substrate & Compound to Assay Plate B->C D 4. Add Kinase to Wells C->D E 5. Add ATP to Initiate & Incubate D->E F 6. Stop Reaction & Add Detection Reagent E->F G 7. Read Plate & Analyze Data (Calculate IC50) F->G

Caption: Workflow for an in vitro biochemical kinase inhibition assay.

Conclusion

The trifluoromethylated imidazopyrazine scaffold represents a highly promising platform for the development of novel therapeutics, particularly in the fields of oncology and infectious disease. The strategic incorporation of the CF3 group provides a powerful lever to modulate key drug-like properties, including metabolic stability, cell permeability, and target affinity. The SAR insights discussed in this guide demonstrate that systematic exploration of substitutions on the imidazopyrazine core can lead to the discovery of compounds with potent, selective, and pharmacokinetically favorable profiles. By integrating rational design with robust synthetic and biological validation protocols, researchers can continue to unlock the full therapeutic potential of this important chemical class.

References

  • Wikipedia. Trifluoromethyl group.
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Exploratory

An In-Depth Technical Guide to 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine: Synthesis, Properties, and Therapeutic Potential

Abstract The imidazo[1,2-a]pyrazine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry, serving as the foundation for numerous compounds with significant therapeutic potential. Its...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrazine core is a quintessential example of a "privileged scaffold" in modern medicinal chemistry, serving as the foundation for numerous compounds with significant therapeutic potential. Its structural resemblance to endogenous purines allows it to interact with a wide array of biological targets. This technical guide focuses on a particularly compelling derivative: 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. The strategic inclusion of a chloro group at the 8-position and a trifluoromethyl moiety at the 2-position profoundly influences the molecule's physicochemical properties, metabolic stability, and target engagement. This document provides an in-depth review of its synthesis, chemical reactivity, and diverse biological activities, offering a resource for researchers in drug discovery and development.

The Imidazo[1,2-a]pyrazine Scaffold: A Cornerstone of Drug Discovery

Nitrogen-containing heterocyclic compounds are fundamental building blocks in pharmaceutical science. Among these, the imidazo[1,2-a]pyrazine ring system has emerged as a versatile and valuable scaffold.[1] Considered a structural analogue of deazapurines, this fused heterocyclic system is endowed with a rich chemical space and a broad spectrum of pharmacological activities.[2] Derivatives have been shown to exhibit antibacterial, anti-inflammatory, antidepressant, and phosphodiesterase inhibitory properties, among others.[2] The scaffold's utility is exemplified by compounds like Entospletinib, a selective Spleen Tyrosine Kinase (SYK) inhibitor that has advanced to clinical trials for treating hematological cancers.[3] The inherent modularity of the imidazo[1,2-a]pyrazine core allows for systematic modification at multiple positions, enabling the fine-tuning of potency, selectivity, and pharmacokinetic profiles.

Physicochemical Properties of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

The specific substitution pattern of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine imparts distinct properties crucial for its function as a drug-like molecule. The electron-withdrawing nature of the chlorine atom at C8 and the trifluoromethyl group at C2 modulates the electronic distribution of the ring system, often enhancing binding affinity to target proteins. The trifluoromethyl group, in particular, is a well-established bioisostere for a methyl group but offers increased metabolic stability and can improve membrane permeability.

PropertyValueSource
Molecular Formula C₇H₃ClF₃N₃Calculated
Molecular Weight 237.57 g/mol Calculated
Appearance White to off-white powderInferred from related compounds[4]
Solubility Sparingly soluble in waterInferred from related compounds[5]
XLogP3 ~2.5 - 3.0Estimated

Synthesis and Chemical Reactivity

The construction and subsequent functionalization of the 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine core are critical for exploring its structure-activity relationship (SAR). The methodologies employed are robust and allow for the generation of diverse chemical libraries.

Core Synthesis Strategy

The most direct and widely adopted method for constructing the 8-substituted imidazo[1,2-a]pyrazine scaffold is the condensation reaction between a substituted 2-aminopyrazine and an α-haloketone.[6][7] For the title compound, this involves the reaction of 2-amino-3-chloropyrazine with a trifluoromethyl-containing α-haloketone, such as 3-bromo-1,1,1-trifluoroacetone. This reaction proceeds via an initial N-alkylation followed by an intramolecular cyclization and dehydration to yield the fused aromatic system. The choice of solvent and base is crucial for optimizing yield and minimizing side-product formation.

G reagent1 2-Amino-3-chloropyrazine intermediate N-Alkylated Intermediate reagent1->intermediate N-Alkylation reagent2 3-Bromo-1,1,1-trifluoroacetone reagent2->intermediate product 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine intermediate->product Intramolecular Cyclization & Dehydration G start 8-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyrazine product_amine 8-Amino-substituted Derivative start->product_amine Buchwald-Hartwig Amination [Pd Catalyst, Base] product_aryl 8-Aryl-substituted Derivative start->product_aryl Suzuki-Miyaura Coupling [Pd Catalyst, Base] amine Amine / Sulfonamide (R-NH₂) amine->product_amine boronic_acid Boronic Acid (R-B(OH)₂) boronic_acid->product_aryl

Caption: Key C8 functionalization reactions.

Biological Activity and Therapeutic Applications

The 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine scaffold has been identified as a key pharmacophore in several therapeutic areas, underscoring its versatility and drug-like potential.

Biological Target/AreaTherapeutic PotentialKey Insights
Kinase Inhibition Oncology, Autoimmune DiseasesThe scaffold acts as a hinge-binding motif in many kinases. Derivatives like Entospletinib are potent SYK inhibitors. [3]Others have shown activity against EphB4 and PI3K. [2][8]
ENPP1 Inhibition Immuno-oncologyDerivatives have been discovered as potent and selective inhibitors of Ectonucleotide Pyrophosphatase/Phosphodiesterase 1 (ENPP1), a negative regulator of the cGAS-STING pathway. [9]Inhibition of ENPP1 can enhance innate immune responses against tumors.
Antibacterial Agents Infectious DiseasesSubstituted 8-amino-imidazo[1,2-a]pyrazines are effective against Gram-negative bacteria, potentially by inhibiting the Type IV secretion system (T4SS), which is crucial for bacterial pathogenicity. [7]
AMPAR Modulation Neurology (e.g., Epilepsy)The scaffold has been optimized to yield selective negative modulators of AMPA receptors associated with the TARP γ-8 auxiliary subunit, demonstrating anticonvulsant activity in preclinical models. [10]
Other Activities VariousThe imidazo[1,2-a]pyrazine core has also been linked to antifungal, [11]hypoglycemic, [6]and anti-inflammatory activities. [2]
Focus: ENPP1 Inhibition in Cancer Immunotherapy

A particularly exciting application is in immuno-oncology. The cGAS-STING pathway is a critical component of the innate immune system that detects cytosolic DNA (a sign of infection or cellular stress) and triggers a Type I interferon response, leading to T-cell priming against cancer cells. ENPP1 hydrolyzes the cGAS product, 2'3'-cGAMP, thereby dampening this antitumor response. Potent inhibitors based on the imidazo[1,2-a]pyrazine scaffold can protect 2'3'-cGAMP, restore STING activation, and synergize with checkpoint inhibitors like anti-PD-1 antibodies. [9]

G cluster_0 Tumor Cell cluster_1 Immune Cell / Endoplasmic Reticulum cGAS cGAS cGAMP 2'3'-cGAMP cGAS->cGAMP Synthesizes dsDNA Cytosolic dsDNA dsDNA->cGAS STING STING cGAMP->STING Activates ENPP1 ENPP1 cGAMP->ENPP1 Hydrolyzes TBK1 TBK1 STING->TBK1 IRF3 IRF3 TBK1->IRF3 IFN Type I Interferons (IFN-β) IRF3->IFN Inhibitor Imidazo[1,2-a]pyrazine Inhibitor Inhibitor->ENPP1 Blocks

Caption: Role in the cGAS-STING pathway.

Key Experimental Protocols

The following protocols are representative methodologies for the synthesis and functionalization of the title compound, grounded in established chemical principles for this scaffold class.

Protocol: Synthesis of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Rationale: This procedure utilizes the standard condensation/cyclization reaction. Ethanol is chosen as a polar protic solvent to facilitate both the initial Sₙ2 reaction and the subsequent cyclization. Sodium bicarbonate is a mild base sufficient to neutralize the HBr generated during the reaction without promoting unwanted side reactions.

  • Reagent Preparation: In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve 2-amino-3-chloropyrazine (1.0 eq) in absolute ethanol (10 mL per mmol of aminopyrazine).

  • Addition: Add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) to the solution.

  • Reaction: Add sodium bicarbonate (2.5 eq) to the mixture.

  • Reflux: Heat the reaction mixture to reflux (approx. 80 °C) and maintain for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature and remove the ethanol under reduced pressure.

  • Extraction: Partition the resulting residue between ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice more with ethyl acetate.

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield the pure title compound.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Protocol: Buchwald-Hartwig Amination at the C8 Position

Rationale: This protocol employs a standard palladium-catalyzed cross-coupling. A bulky phosphine ligand (e.g., XPhos) is used to facilitate the reductive elimination step, which is often rate-limiting. A strong, non-nucleophilic base like sodium tert-butoxide is required to deprotonate the amine and facilitate the catalytic cycle. Toluene is a common high-boiling, inert solvent for this transformation.

  • Inert Atmosphere: To an oven-dried Schlenk flask, add 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (1.0 eq), the desired amine (1.2 eq), and sodium tert-butoxide (1.4 eq).

  • Catalyst Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%) and the phosphine ligand (e.g., XPhos, 4-10 mol%).

  • Solvent: Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times. Add anhydrous toluene via syringe.

  • Reaction: Heat the mixture to 100-110 °C and stir for 8-24 hours, monitoring by TLC or LC-MS.

  • Work-up: After cooling to room temperature, quench the reaction by adding water.

  • Extraction: Extract the mixture with ethyl acetate or dichloromethane.

  • Purification: Dry the combined organic extracts over Na₂SO₄, filter, and concentrate. Purify the crude product via silica gel chromatography to obtain the desired 8-amino-substituted derivative.

Conclusion and Future Directions

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a highly valuable scaffold that continues to demonstrate significant promise in drug discovery. Its robust synthesis and the versatility of the 8-chloro position as a functionalization handle provide a powerful platform for generating novel therapeutic agents. Current research highlights its potential in targeted oncology, immuno-oncology, and the treatment of infectious diseases.

Future efforts should focus on:

  • Expanding the SAR: Systematically exploring a wider range of substituents at the C8 position and other positions to optimize potency and selectivity for specific targets.

  • Pharmacokinetic Profiling: In-depth investigation of the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds derived from this scaffold.

  • Novel Target Identification: Utilizing libraries based on this core in high-throughput screening campaigns to identify novel biological targets and therapeutic applications.

The continued exploration of the rich chemistry and biology of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine and its derivatives will undoubtedly lead to the development of next-generation therapeutics.

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  • de Sá, N. P., et al. (2021). Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. Future Microbiology. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]

  • Sharma, A., et al. (2017). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Mini-Reviews in Medicinal Chemistry. Retrieved from [Link]

Sources

Foundational

Spectroscopic Characterization of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine: A Predictive and Methodological Guide

Abstract This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, a heterocyclic compound of interest to researchers in medi...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed predictive analysis of the spectroscopic characteristics of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, a heterocyclic compound of interest to researchers in medicinal chemistry and drug development. Due to the current absence of publicly available experimental spectroscopic data for this specific molecule, this document leverages established principles of spectroscopy and data from structurally analogous compounds to forecast its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) profiles. Furthermore, this guide furnishes detailed, field-proven protocols for the experimental acquisition of this data, offering a comprehensive resource for scientists seeking to synthesize or characterize this compound.

Introduction: The Need for Predictive Spectroscopic Analysis

The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active molecules with applications ranging from anticancer to antiviral agents.[1][2] The specific derivative, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, combines the imidazo[1,2-a]pyrazine core with two key substituents: a chlorine atom at the 8-position and a trifluoromethyl group at the 2-position. These modifications are known to significantly modulate a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity, making this compound a compelling target for synthesis and biological evaluation.

A thorough spectroscopic characterization is the cornerstone of modern chemical research, providing unambiguous proof of a molecule's identity and structure. However, for novel or sparsely studied compounds like 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, this foundational data is often not available in public databases. This guide bridges that gap by providing a robust, theory-grounded prediction of its spectral data. By analyzing the electronic effects of the chloro and trifluoromethyl substituents on the core heterocyclic system, we can anticipate the key signals in its NMR, IR, and MS spectra. This predictive approach, combined with the detailed experimental methodologies provided, equips researchers with the necessary tools to confidently identify and characterize this molecule in a laboratory setting.

Molecular Structure and Predicted Properties

The structure of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is defined by the fusion of an imidazole and a pyrazine ring, with substituents at positions 2 and 8.

Figure 1: Molecular Structure of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Predicted Spectroscopic Data

The following sections detail the anticipated spectroscopic data for the title compound. These predictions are based on the analysis of substituent effects and data from similar structures reported in the literature.[3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, we anticipate distinct signals in the ¹H, ¹³C, and ¹⁹F NMR spectra. The electron-withdrawing nature of both the trifluoromethyl group and the chlorine atom, as well as the inherent aromaticity of the heterocyclic core, will dominate the chemical shifts.

Predicted NMR Data Summary

NucleusPredicted Chemical Shift (δ, ppm)Predicted MultiplicityAssignmentRationale for Prediction
¹H 8.0 - 8.3DoubletH-5Deshielded by adjacent nitrogen and chlorine atom.
7.8 - 8.1DoubletH-6Influenced by the pyrazine ring nitrogen.
8.4 - 8.7SingletH-3Deshielded by adjacent nitrogen and the trifluoromethyl group.
¹³C 145 - 150Quartet (J ≈ 35-40 Hz)C-2Directly attached to the highly electronegative CF₃ group.
118 - 123Quartet (J ≈ 270-275 Hz)-CF₃Characteristic chemical shift and large C-F coupling constant.
115 - 120SingletC-3Aromatic carbon in the imidazole ring.
135 - 140SingletC-5Aromatic carbon adjacent to the chlorine atom.
120 - 125SingletC-6Aromatic carbon in the pyrazine ring.
140 - 145SingletC-8Carbon bearing the chlorine atom.
148 - 153SingletC-8a (bridgehead)Bridgehead carbon adjacent to nitrogen.
¹⁹F -65 to -75Singlet-CF₃Typical range for a CF₃ group on an aromatic/heterocyclic ring.[5][6]
Infrared (IR) Spectroscopy

The IR spectrum will be characterized by vibrations of the aromatic core and the carbon-halogen and carbon-fluorine bonds.

Predicted IR Absorption Bands

Wavenumber (cm⁻¹)IntensityAssignmentRationale for Prediction
3100 - 3000MediumAromatic C-H stretchCharacteristic for sp² C-H bonds in the heterocyclic ring.
1620 - 1450Medium to StrongC=C and C=N stretchingMultiple bands expected from the aromatic ring system vibrations.[4]
1350 - 1100StrongC-F stretchingThe trifluoromethyl group will produce very strong, characteristic absorption bands.
850 - 750StrongC-Cl stretchingCharacteristic absorption for an aryl chloride.
900 - 675Medium to StrongOut-of-plane C-H bendingConfirms the presence of aromatic protons.
Mass Spectrometry (MS)

Electron Impact (EI) or Electrospray Ionization (ESI) would be suitable for analyzing this compound. The mass spectrum is expected to show a clear molecular ion peak with a characteristic isotopic pattern due to the presence of chlorine.

Predicted Mass Spectrometry Data

  • Molecular Formula: C₇H₃ClF₃N₃

  • Exact Mass: 221.00

  • Molecular Weight: 221.57

Key Predicted Features:

  • Molecular Ion (M⁺): A prominent molecular ion peak is expected.

  • Isotopic Pattern: A characteristic M+2 peak at approximately 32% the intensity of the M+ peak will be observed, which is indicative of a molecule containing one chlorine atom.[7][8]

  • Key Fragments:

    • [M-CF₃]⁺: Loss of the trifluoromethyl radical (mass 69).

    • [M-Cl]⁺: Loss of the chlorine radical (mass 35/37).

    • Fragmentation of the heterocyclic ring system leading to smaller charged species.

Standard Experimental Protocols

The following are detailed, step-by-step methodologies for the acquisition of spectroscopic data for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

NMR Data Acquisition (General Procedure)
  • Sample Preparation:

    • Accurately weigh approximately 5-10 mg of the solid sample.

    • Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; DMSO-d₆ is often a good starting point for novel heterocyclic compounds due to its high solubilizing power.

    • Ensure the sample is fully dissolved; gentle warming or vortexing may be applied if necessary.

  • Instrument Setup:

    • Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal resolution and sensitivity.

    • Tune and match the probe for ¹H, ¹³C, and ¹⁹F nuclei.

    • Shim the magnetic field to achieve good homogeneity, typically aiming for a narrow and symmetrical solvent peak.

  • Data Acquisition:

    • ¹H NMR: Acquire a standard one-pulse ¹H spectrum. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

    • ¹³C NMR: Acquire a proton-decoupled ¹³C spectrum. Due to the lower natural abundance and sensitivity of ¹³C, more scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.

    • ¹⁹F NMR: Acquire a proton-decoupled ¹⁹F spectrum. ¹⁹F is a high-sensitivity nucleus, so fewer scans are generally needed.

    • 2D NMR (Optional but Recommended): For unambiguous assignment, acquire 2D spectra such as COSY (¹H-¹H correlation), HSQC (¹H-¹³C one-bond correlation), and HMBC (¹H-¹³C long-range correlation).

  • Data Processing:

    • Apply Fourier transformation to the acquired free induction decays (FIDs).

    • Phase the spectra correctly.

    • Reference the chemical shifts to the residual solvent peak (for ¹H and ¹³C) or an external standard (e.g., CFCl₃ for ¹⁹F).

    • Integrate the ¹H signals and analyze the multiplicities and coupling constants.

IR Spectrum Acquisition (General Procedure)
  • Sample Preparation (Attenuated Total Reflectance - ATR):

    • Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

    • Apply pressure using the ATR press to ensure good contact between the sample and the crystal.

  • Data Acquisition:

    • Record a background spectrum of the empty ATR accessory.

    • Record the sample spectrum. Typically, 16-32 scans are co-added at a resolution of 4 cm⁻¹.

    • The typical spectral range is 4000-400 cm⁻¹.

  • Data Processing:

    • The software will automatically ratio the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

    • Identify and label the major absorption peaks.

MS Data Acquisition (General Procedure - ESI)
  • Sample Preparation:

    • Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

    • Further dilute this stock solution to a final concentration of 1-10 µg/mL in the same solvent, often with the addition of 0.1% formic acid to promote ionization.

  • Instrument Setup:

    • Calibrate the mass spectrometer using a standard calibration solution.

    • Set the electrospray source parameters (e.g., capillary voltage, gas flow, temperature) to optimal values for the compound class.

  • Data Acquisition:

    • Infuse the sample solution into the mass spectrometer via a syringe pump or through an LC system.

    • Acquire data in positive ion mode.

    • Scan a mass range that encompasses the expected molecular weight (e.g., m/z 50-500).

    • For structural confirmation, perform tandem MS (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID) to observe the fragmentation pattern.

  • Data Processing:

    • Analyze the resulting mass spectrum to identify the molecular ion peak and its isotopic distribution.

    • Compare the observed mass to the calculated exact mass.

    • Interpret the fragmentation pattern from the MS/MS spectrum to further confirm the structure.

Experimental and Analytical Workflow

The systematic characterization of a novel compound like 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine follows a logical progression of analytical techniques.

cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_confirmation Structure Confirmation Synthesis Chemical Synthesis Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification MS Mass Spectrometry (MS) Confirm Molecular Weight & Formula Purification->MS IR Infrared (IR) Spectroscopy Identify Functional Groups MS->IR NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F, 2D) Elucidate C-H-F Framework IR->NMR Data Data Integration & Structure Elucidation NMR->Data Final Confirmed Structure of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Data->Final

Figure 2: General workflow for the synthesis and spectroscopic characterization of a novel chemical entity.

Conclusion

This guide provides a comprehensive, albeit predictive, spectroscopic profile for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. The anticipated NMR, IR, and MS data, grounded in established spectroscopic principles and comparative analysis, offer a valuable baseline for researchers. The detailed experimental protocols provided herein are designed to be directly applicable in a laboratory setting, enabling scientists to efficiently acquire and interpret the necessary data to confirm the synthesis and structure of this promising heterocyclic compound. As experimental data for this molecule becomes available, it will be fascinating to compare it with the predictions laid out in this guide.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. (2023). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. (2017). PubMed Central. Retrieved from [Link]

  • Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. (2022). National Institutes of Health. Retrieved from [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. (n.d.). PubMed Central. Retrieved from [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. (2008). ResearchGate. Retrieved from [Link]

  • Chirality Sensing of N-Heterocycles via 19F NMR. (n.d.). ACS Publications. Retrieved from [Link]

  • Crystal structure and Hirshfeld surface analysis of 2,2,2-trifluoro-1-(7-methylimidazo[1,2-a]pyridin-3-yl)ethan-1-one. (n.d.). ResearchGate. Retrieved from [Link]

  • Calculated Gas-Phase Infrared Spectra of imidazo[1,2-a]pyrazinediones Derived From Alanine. (2003). PubMed. Retrieved from [Link]

  • 19-Fluorine nuclear magnetic resonance chemical shift variability in trifluoroacetyl species. (n.d.). Dove Medical Press. Retrieved from [Link]

  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity. (n.d.). RSC Publishing. Retrieved from [Link]

  • 19F NMR Studies on Positional Variations of Trifluoromethyl Groups in CF3-substituted Aromatic Group 15 Trivalent Chlorides. (2018). ResearchGate. Retrieved from [Link]

  • Mass spectrometry of halogen-containing organic compounds. (2016). ResearchGate. Retrieved from [Link]

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. (n.d.). ACS Publications. Retrieved from [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. (n.d.). TSI Journals. Retrieved from [Link]

  • Organic Compounds Containing Halogen Atoms. (2023). Chemistry LibreTexts. Retrieved from [Link]

  • A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. (n.d.). National Institutes of Health. Retrieved from [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). Retrieved from [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes and Protocols for the Synthesis of the Imidazo[1,2-a]pyrazine Ring System

Abstract The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. Its derivatives have demonstrated a wide spectrum of pharmacolog...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif of significant interest to the pharmaceutical and drug development sectors. Its derivatives have demonstrated a wide spectrum of pharmacological activities, including but not limited to, potent anticancer, antiviral, anti-inflammatory, and antibacterial properties.[1][2] This document provides detailed laboratory protocols for the synthesis of the imidazo[1,2-a]pyrazine ring system, intended for researchers, medicinal chemists, and process development scientists. Two robust and versatile synthetic strategies are presented: the Groebke-Blackburn-Bienaymé (GBB) three-component reaction for the efficient construction of 3-aminoimidazo[1,2-a]pyrazines and an iodine-catalyzed three-component condensation for a cost-effective and environmentally benign approach. This guide emphasizes the underlying chemical principles, provides step-by-step experimental procedures, and includes mechanistic diagrams to facilitate a comprehensive understanding of these synthetic transformations.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a nitrogen-containing fused heterocyclic compound that has garnered substantial attention in medicinal chemistry.[2][3] Its structural resemblance to purines allows it to interact with a variety of biological targets, leading to a broad range of therapeutic effects.[4] Notably, derivatives of this scaffold have been investigated as inhibitors of various kinases, including p13K and tyrosine kinase EphB4, and have shown promise as anticancer agents.[1][2] Furthermore, some imidazo[1,2-a]pyrazine analogs have exhibited potent antiviral activity, including against SARS-CoV and SARS-CoV-2 main proteases.[1] The versatility of this scaffold and its amenability to chemical modification make it a highly attractive starting point for the development of novel therapeutics.[5]

Protocol 1: Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that provides rapid access to 3-aminoimidazo[1,2-a]pyrazines.[6][7] This reaction involves the condensation of an aminopyrazine, an aldehyde, and an isocyanide, typically in the presence of a Lewis acid catalyst. The efficiency and high atom economy of the GBB reaction make it a preferred method for generating libraries of substituted imidazo[1,2-a]pyrazines for drug discovery screening.[8][9]

Reaction Principle and Mechanism

The reaction proceeds through the initial formation of an imine from the aminopyrazine and the aldehyde, which is catalyzed by a Lewis acid. The isocyanide then undergoes an α-addition to the imine, followed by an intramolecular cyclization to form the fused imidazo[1,2-a]pyrazine ring system. The use of a Lewis acid, such as scandium(III) triflate or zirconium(IV) chloride, is often crucial for activating the aldehyde and promoting the key C-C bond formation.[1]

GBB_Mechanism cluster_reactants Reactants cluster_intermediates Reaction Pathway Aminopyrazine 2-Aminopyrazine Imine Imine Intermediate Aminopyrazine->Imine + Aldehyde (Lewis Acid Cat.) Aldehyde Aldehyde (R1-CHO) Aldehyde->Imine Isocyanide Isocyanide (R2-NC) Nitrile_Adduct Nitrile Adduct Isocyanide->Nitrile_Adduct Imine->Nitrile_Adduct + Isocyanide Cyclized_Intermediate Cyclized Intermediate Nitrile_Adduct->Cyclized_Intermediate Intramolecular Cyclization Product 3-Aminoimidazo[1,2-a]pyrazine Cyclized_Intermediate->Product Aromatization

Caption: Generalized workflow of the Groebke-Blackburn-Bienaymé reaction.

Detailed Experimental Protocol

Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • Substituted aldehyde (1.1 equiv)

  • Isocyanide (e.g., tert-butyl isocyanide) (1.2 equiv)

  • Scandium(III) triflate (Sc(OTf)₃) (10 mol%)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • To a dry round-bottom flask under a nitrogen atmosphere, add 2-aminopyrazine (1.0 mmol) and anhydrous dichloromethane (10 mL).

  • Add the substituted aldehyde (1.1 mmol) and scandium(III) triflate (0.1 mmol) to the solution.

  • Stir the mixture at room temperature for 15 minutes.

  • Add the isocyanide (1.2 mmol) dropwise to the reaction mixture.

  • Continue stirring at room temperature and monitor the reaction progress by thin-layer chromatography (TLC). The reaction is typically complete within 4-12 hours.

  • Upon completion, quench the reaction with saturated aqueous NaHCO₃ solution (10 mL).

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to afford the desired 3-aminoimidazo[1,2-a]pyrazine derivative.

Data Summary
EntryAldehydeIsocyanideCatalystYield (%)
1Benzaldehydetert-Butyl isocyanideSc(OTf)₃85
24-ChlorobenzaldehydeCyclohexyl isocyanideZrCl₄78
32-Naphthaldehydetert-Butyl isocyanideSc(OTf)₃82
4IsovaleraldehydeBenzyl isocyanideMgCl₂65

Note: Yields are representative and may vary depending on the specific substrates and reaction conditions.

Protocol 2: Iodine-Catalyzed Three-Component Condensation

This protocol describes an efficient and environmentally friendly method for the synthesis of imidazo[1,2-a]pyrazines using molecular iodine as a catalyst.[1] This approach avoids the use of expensive and often toxic metal catalysts, making it a more sustainable option for organic synthesis. The reaction proceeds via a one-pot, three-component condensation of an aryl aldehyde, 2-aminopyrazine, and an isocyanide.

Reaction Principle and Mechanism

The reaction is initiated by the iodine-catalyzed formation of an imine from the aryl aldehyde and 2-aminopyrazine. The isocyanide then adds to the imine, followed by an intramolecular cyclization and subsequent aromatization to yield the final product. Iodine acts as a mild Lewis acid to activate the carbonyl group of the aldehyde and facilitates the cyclization step.

Iodine_Catalyzed_Workflow cluster_setup Reaction Setup cluster_reaction Reaction cluster_workup Work-up and Purification Start Combine 2-Aminopyrazine, Aryl Aldehyde, and Iodine in Ethanol Add_Isocyanide Add tert-Butyl Isocyanide Start->Add_Isocyanide Stir Stir at Room Temperature Add_Isocyanide->Stir Quench Quench with Na2S2O3 Solution Stir->Quench Monitor by TLC Extract Extract with Ethyl Acetate Quench->Extract Purify Purify by Column Chromatography Extract->Purify Final_Product Imidazo[1,2-a]pyrazine Product Purify->Final_Product

Caption: Experimental workflow for the iodine-catalyzed synthesis.

Detailed Experimental Protocol

Materials:

  • 2-Aminopyrazine (1.0 equiv)

  • Aryl aldehyde (1.0 equiv)

  • tert-Butyl isocyanide (1.2 equiv)

  • Iodine (I₂) (20 mol%)

  • Ethanol

  • 10% aqueous sodium thiosulfate (Na₂S₂O₃) solution

  • Ethyl acetate

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • In a round-bottom flask, dissolve 2-aminopyrazine (1.0 mmol) and the aryl aldehyde (1.0 mmol) in ethanol (10 mL).

  • Add iodine (0.2 mmol) to the mixture and stir at room temperature for 10 minutes.

  • To this mixture, add tert-butyl isocyanide (1.2 mmol) dropwise.

  • Continue stirring at room temperature for 2-4 hours. Monitor the reaction progress by TLC.

  • After completion, quench the reaction by adding 10% aqueous Na₂S₂O₃ solution (10 mL) to remove excess iodine.

  • Extract the aqueous layer with ethyl acetate (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous Na₂SO₄.

  • Filter and concentrate the solvent under reduced pressure.

  • Purify the crude residue by flash column chromatography on silica gel (hexane/ethyl acetate eluent) to obtain the pure imidazo[1,2-a]pyrazine derivative.

Data Summary
EntryAryl AldehydeReaction Time (h)Yield (%)
14-Methylbenzaldehyde292
24-Methoxybenzaldehyde2.590
34-Nitrobenzaldehyde385
42-Chlorobenzaldehyde488

Note: The use of electron-donating or electron-withdrawing groups on the aryl aldehyde is well-tolerated, leading to good to excellent yields.

Conclusion

The protocols detailed in this application note provide reliable and efficient methods for the synthesis of the medicinally important imidazo[1,2-a]pyrazine ring system. The Groebke-Blackburn-Bienaymé reaction offers a versatile route to 3-amino substituted derivatives, while the iodine-catalyzed condensation presents a cost-effective and environmentally conscious alternative. Both methods are amenable to the generation of diverse libraries of compounds for further biological evaluation. The choice of protocol will depend on the desired substitution pattern and the specific requirements of the research or development program.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • (PDF) Imidazo[1,2-a]pyrazines - ResearchGate. ResearchGate. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations - TSI Journals. TSI Journals. [Link]

  • Imidazo[1,2-a]pyridine synthesis - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Various Synthesis of Imidazo[1,2-a]pyridines Derivatives and Therapeutic Significance: A Review - BIO Web of Conferences. BIO Web of Conferences. [Link]

  • Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities | ACS Omega. ACS Publications. [Link]

  • (PDF) Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents - ResearchGate. ResearchGate. [Link]

  • Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties | Journal of Medicinal Chemistry - ACS Publications. ACS Publications. [Link]

  • Design and synthesis of new imidazo[1,2-a]pyridine and imidazo[1,2-a]pyrazine derivatives with antiproliferative activity against melanoma cells - PubMed. PubMed. [Link]

  • Synthesis of imidazo[1,2-a]pyridines: a decade update - RSC Publishing. RSC Publishing. [Link]

  • Efficient Access to Imidazo[1,2-a]pyridines/pyrazines/pyrimidines via Catalyst-Free Annulation Reaction under Microwave Irradiation in Green Solvent | ACS Combinatorial Science. ACS Publications. [Link]

  • Multi-substituted 8-aminoimidazo[1,2-a]pyrazines by Groebke–Blackburn–Bienaymé reaction and their Hsp90 inhibitory activity - RSC Publishing. RSC Publishing. [Link]

  • (PDF) Microwave‐assisted synthesis and luminescent activity of imidazo[1,2‐a]pyridine derivatives - ResearchGate. ResearchGate. [Link]

  • Development of an Industrial Process Based on the Groebke-Blackburn-Bienaymé Multicomponent Reaction: Efficient Preparation of 3-Aminoimidazo[1,2-a]pyrazines - Organic Chemistry Portal. Organic Chemistry Portal. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions - PMC - NIH. National Institutes of Health. [Link]

  • Synthesis of Imidazo[1,2-a] annulated Pyridines, Pyrazines and Pyrimidines by a Novel Three-Component Condensation - Sci-Hub. Sci-Hub. [Link]

  • The Groebke-Blackburn-Bienaymé Reaction - PubMed - NIH. National Institutes of Health. [Link]

  • Microwave-Assisted Synthesis, Optical and Theoretical Characterization of Novel 2-(imidazo[1,5-a]pyridine-1-yl)pyridinium Salts - MDPI. MDPI. [Link]

  • The Groebke–Blackburn–Bienaymé reaction in its maturity: innovation and improvements since its 21st birthday (2019–2023) - Beilstein Journals. Beilstein Journals. [Link]

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Application

Application Notes and Protocols for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in Antiviral Drug Discovery

Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold in Antiviral Research The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biol...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold in Antiviral Research

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, demonstrating a wide range of biological activities, including antibacterial, anti-inflammatory, and anticancer properties.[1] Recently, derivatives of this scaffold have emerged as promising candidates for antiviral drug discovery, with notable activity against influenza viruses and coronaviruses.[2][3][4][5] This document provides a comprehensive guide for researchers on the potential application of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in antiviral research.

While specific antiviral data for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is not extensively published, this guide will leverage the detailed research on a closely related and potent anti-influenza analog, referred to in the literature as compound A4 , to illustrate the potential mechanisms of action and provide robust experimental protocols.[2][6][7] The structural similarities suggest that 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine may exhibit a comparable mode of action, making the methodologies described herein a valuable starting point for its evaluation as a novel antiviral agent.

The core hypothesis is that the trifluoromethyl group at the 2-position can enhance metabolic stability and binding affinity, while the chloro group at the 8-position offers a site for further chemical modification to optimize antiviral activity and pharmacokinetic properties.

Part 1: Unraveling the Antiviral Mechanism - A Focus on Influenza Virus Nucleoprotein Inhibition

Research on the imidazo[1,2-a]pyrazine derivative A4 has identified the influenza virus nucleoprotein (NP) as a key target.[2][6][7] The NP is a multifunctional protein essential for the viral life cycle, playing critical roles in RNA encapsidation, transcription, and replication. Targeting the highly conserved NP is a promising strategy to overcome the rapid emergence of drug resistance observed with other anti-influenza drugs that target surface glycoproteins like neuraminidase.

The proposed mechanism of action for imidazo[1,2-a]pyrazine derivatives, such as A4, involves the induction of NP aggregation, which in turn prevents the nuclear import of the viral ribonucleoprotein (vRNP) complexes.[2][6] This sequesters the viral genome in the cytoplasm, effectively halting viral replication and transcription.

Visualizing the Mechanism of Action

The following diagram illustrates the proposed mechanism of action of imidazo[1,2-a]pyrazine derivatives against the influenza virus.

antiviral_mechanism cluster_virus_lifecycle Influenza Virus Replication Cycle cluster_drug_action Imidazo[1,2-a]pyrazine Action Virus Entry Virus Entry vRNP Cytoplasmic Release vRNP Cytoplasmic Release Virus Entry->vRNP Cytoplasmic Release Uncoating vRNP Nuclear Import vRNP Nuclear Import vRNP Cytoplasmic Release->vRNP Nuclear Import Importin-α/β mediated Viral RNA Synthesis Viral RNA Synthesis vRNP Nuclear Import->Viral RNA Synthesis Transcription & Replication vRNP Nuclear Export vRNP Nuclear Export Viral RNA Synthesis->vRNP Nuclear Export Virus Assembly & Budding Virus Assembly & Budding vRNP Nuclear Export->Virus Assembly & Budding Drug 8-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyrazine NP Viral Nucleoprotein (NP) Drug->NP Direct Binding NP_Aggregation NP Aggregation NP->NP_Aggregation Induces NP_Aggregation->vRNP Nuclear Import Inhibits

Caption: Proposed mechanism of action of imidazo[1,2-a]pyrazine derivatives.

Part 2: Experimental Protocols for Antiviral Evaluation

This section provides detailed, step-by-step protocols for the synthesis, in vitro antiviral screening, and mechanism of action studies for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Protocol 1: Synthesis of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

The synthesis of the title compound can be achieved through a condensation reaction between 2-amino-3-chloropyrazine and a suitable trifluoromethylated ketone derivative. A general synthetic route is outlined below, which may require optimization for specific reaction conditions.

synthesis_workflow Start Starting Materials Step1 Condensation Reaction: 2-amino-3-chloropyrazine + 3-bromo-1,1,1-trifluoropropan-2-one Start->Step1 Step2 Cyclization Step1->Step2 Step3 Purification (e.g., Column Chromatography) Step2->Step3 End 8-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyrazine Step3->End

Sources

Method

Application Notes and Protocols for the Development of Imidazopyrazine-Based CNS Disorder Treatments

For: Researchers, scientists, and drug development professionals. Introduction: The Therapeutic Potential of the Imidazopyrazine Scaffold in Central Nervous System Disorders The intricate network of the central nervous s...

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Therapeutic Potential of the Imidazopyrazine Scaffold in Central Nervous System Disorders

The intricate network of the central nervous system (CNS) presents a formidable challenge for therapeutic intervention. The blood-brain barrier (BBB) restricts the entry of many potential drugs, and the complexity of neuronal signaling pathways demands high target selectivity to minimize off-target effects.[1][2] The imidazopyrazine scaffold, a nitrogen-fused heterocyclic system, has emerged as a promising chemotype in CNS drug discovery. Its rigid, planar structure provides a unique framework for the presentation of pharmacophoric elements, enabling potent and selective interactions with various CNS targets. While the related imidazopyridine core is famously represented by the hypnotic agent zolpidem, which acts as a positive allosteric modulator of the GABA-A receptor, the imidazopyrazine class offers a broader range of pharmacological activities.[3][4]

This document serves as a comprehensive guide for researchers exploring the use of imidazopyrazines in the development of novel treatments for CNS disorders such as anxiety, insomnia, and neurodegenerative diseases. We will delve into the key molecular targets, provide detailed protocols for in vitro and in vivo evaluation, and discuss the underlying scientific principles that guide experimental design.

Molecular Targets of Imidazopyrazines in the CNS

While the initial focus for imidazo-fused heterocycles in the CNS was largely centered on the GABA-A receptor, recent research has unveiled a more diverse target landscape for the imidazopyrazine scaffold. This multi-target potential is a key advantage, offering avenues for developing therapies with novel mechanisms of action.

GABA-A Receptor Modulation

The primary inhibitory neurotransmitter in the CNS, gamma-aminobutyric acid (GABA), exerts its effects predominantly through the ionotropic GABA-A receptor.[5] This receptor is a pentameric ligand-gated chloride channel with a variety of allosteric binding sites that can be modulated by drugs to enhance GABAergic neurotransmission.[6] This enhancement leads to neuronal hyperpolarization and a general quieting of the nervous system, which is beneficial in conditions characterized by neuronal hyperexcitability, such as anxiety and insomnia.[3]

Imidazopyrazine derivatives can be designed to act as positive allosteric modulators (PAMs) at the benzodiazepine binding site of the GABA-A receptor, similar to imidazopyridines.[3] The therapeutic effect is achieved by increasing the frequency of channel opening in the presence of GABA, thereby potentiating its inhibitory effect.[3]

Experimental Workflow for Imidazopyrazine CNS Drug Discovery

A logical and systematic approach is crucial for the successful development of imidazopyrazine-based CNS therapeutics. The following workflow outlines the key stages, from initial screening to preclinical evaluation.

G cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation A Primary Screening (e.g., Radioligand Binding Assay) B Functional Assays (e.g., Electrophysiology) A->B Confirm Mechanism C ADME-Tox Profiling (e.g., Microsomal Stability, Cytotoxicity) B->C Assess Drug-like Properties D Pharmacokinetic Studies (e.g., Brain Penetration) C->D Select Lead Candidates E Behavioral Models (e.g., Elevated Plus Maze) D->E Determine Dosing Regimen F Target Engagement & Biomarker Studies E->F Confirm In Vivo Efficacy G cluster_0 PDE Inhibition Pathway A Imidazopyrazine Inhibitor B Phosphodiesterase (PDE) A->B Inhibits C cAMP / cGMP B->C Degrades D PKA / PKG C->D Activates E CREB Phosphorylation D->E Phosphorylates F Gene Transcription (e.g., Neuroplasticity, Neuroprotection) E->F Promotes

Caption: Simplified signaling cascade following phosphodiesterase inhibition by an imidazopyrazine compound.

Monoamine Oxidase (MAO) Inhibition

Monoamine oxidases (MAO-A and MAO-B) are enzymes responsible for the degradation of monoamine neurotransmitters such as serotonin, dopamine, and norepinephrine. [7]Inhibitors of MAOs are used in the treatment of depression and Parkinson's disease. [7]The development of selective MAO inhibitors is crucial to avoid the side effects associated with non-selective inhibition. The heterocyclic nature of imidazopyrazines makes them potential candidates for the design of novel and selective MAO inhibitors. [7][8]

Structure-Activity Relationship (SAR) and Lead Optimization

The systematic modification of the imidazopyrazine core is essential for optimizing potency, selectivity, and pharmacokinetic properties.

Key Physicochemical Properties for CNS Drugs:

PropertyDesired RangeRationale
Molecular Weight < 450 DaEnhances BBB penetration. [1]
LogP 1 - 4Balances solubility and membrane permeability.
Polar Surface Area (PSA) < 90 ŲCrucial for crossing the BBB. [1]
H-bond Donors ≤ 3Reduces polarity and improves permeability.
H-bond Acceptors ≤ 7Reduces polarity and improves permeability.

Data compiled from multiple sources to provide general guidelines for CNS drug design. [1][2] A typical lead optimization strategy for imidazopyrazines would involve exploring substitutions at various positions of the fused ring system to modulate these properties and improve target engagement. For instance, modifications can be made to enhance binding to a specific GABA-A receptor subtype or to improve selectivity for a particular PDE isozyme over others.

A representative synthetic scheme for the construction of the imidazo[1,2-a]pyrazine core often involves the condensation of an aminopyrazine with an α-haloketone. [9]

G A Aminopyrazine C Imidazo[1,2-a]pyrazine A->C B α-Haloketone B->C

Caption: A general synthetic route to the imidazo[1,2-a]pyrazine scaffold.

Conclusion and Future Directions

The imidazopyrazine scaffold represents a versatile platform for the development of novel therapeutics for a range of CNS disorders. Their ability to modulate key targets such as GABA-A receptors, phosphodiesterases, and monoamine oxidases, combined with favorable physicochemical properties for BBB penetration, makes them a highly attractive starting point for drug discovery campaigns. The protocols and conceptual frameworks provided in this document are intended to empower researchers to systematically explore the therapeutic potential of this promising class of compounds. Future research should focus on elucidating the in vivo efficacy of novel imidazopyrazine derivatives in a wider range of CNS disease models and on further refining their selectivity profiles to minimize potential side effects.

References

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Application

Application Notes and Protocols for the Regioselective Functionalization of the Imidazo[1,2-a]pyrazine Core

Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including kinase and AKT inhibitors.[1] Its unique electronic properties present both...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif integral to numerous pharmacologically active agents, including kinase and AKT inhibitors.[1] Its unique electronic properties present both a challenge and an opportunity for synthetic chemists. Achieving precise, regioselective functionalization is paramount for generating diverse compound libraries for structure-activity relationship (SAR) studies in drug discovery. This guide provides a detailed exploration of field-proven strategies and step-by-step protocols for the selective modification of the imidazo[1,2-a]pyrazine core at the C-3, C-5, C-6, and C-8 positions, moving beyond simple electrophilic substitution to advanced, base-mediated C-H activation and cross-coupling methodologies.

The Strategic Importance of the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine ring system is a bioisostere of deazapurines and is found in molecules exhibiting a wide array of biological activities, including anti-inflammatory, antimicrobial, and cardiac-stimulating properties.[2][3] The development of novel therapeutics often hinges on the ability to systematically decorate this core to optimize potency, selectivity, and pharmacokinetic profiles. However, historical approaches have often been limited to electrophilic bromination followed by cross-coupling, which curtails the accessible chemical space.[1]

This document outlines modern organometallic techniques that offer predictable and high-yielding control over regiochemistry, enabling the synthesis of complex, polyfunctionalized derivatives.

Caption: Numbering of the core Imidazo[1,2-a]pyrazine scaffold.

Principles of Regioselectivity: A Mechanistic Overview

The regiochemical outcome of functionalization is dictated by the electronic landscape of the bicyclic system. The five-membered imidazole ring is electron-rich, while the six-membered pyrazine ring is electron-deficient.

  • C-3 Position: This is the most electron-rich and nucleophilic carbon, making it the kinetic hotspot for electrophilic aromatic substitution and deprotonation by strong bases.[1][4]

  • C-5 Position: While less acidic than C-3, deprotonation at C-5 can lead to a more thermodynamically stable organometallic intermediate, a feature that can be exploited by selecting the appropriate metalating agent.[1]

  • C-8 Position: Positioned adjacent to the bridgehead nitrogen (N-7), C-8 is susceptible to nucleophilic addition by organometallics, a reaction pathway that proceeds through a dihydro-intermediate.[1]

  • C-6 Position: As part of the electron-poor pyrazine ring, direct C-H activation at C-6 is challenging. The most reliable strategy involves pre-functionalization (e.g., with a halogen) followed by transition-metal-catalyzed cross-coupling.[1][5]

The following sections provide detailed protocols that leverage these intrinsic properties to achieve site-selective control.

Protocol Suite for Site-Selective Functionalization

Kinetic Control: Selective Functionalization at C-3 via Magnesiation

Causality: The C-3 proton is the most acidic on the ring system. Using a highly reactive, kinetically-driven base like TMPMgCl·LiCl (TMP = 2,2,6,6-tetramethylpiperidyl) at low temperatures allows for rapid and selective deprotonation at this site before equilibration to other positions can occur. The resulting magnesium intermediate is a potent nucleophile, ready for quenching with a wide range of electrophiles.[1]

Caption: Workflow for C-3 selective magnesiation and electrophilic quench.

Protocol 1: C-3 Iodination of 6-Chloroimidazo[1,2-a]pyrazine

  • Preparation: To a flame-dried, argon-purged flask, add 6-chloroimidazo[1,2-a]pyrazine (1.0 mmol, 1.0 equiv). Dissolve in anhydrous tetrahydrofuran (THF, 5 mL).

  • Metalation: Cool the solution to -60 °C (acetone/dry ice bath). Add TMPMgCl·LiCl (1.2 mL, 1.0 M solution in THF, 1.2 equiv) dropwise over 5 minutes. Stir the resulting mixture at -60 °C for 30 minutes.

  • Quenching: In a separate flask, dissolve iodine (I₂) (1.5 mmol, 1.5 equiv) in 3 mL of anhydrous THF. Add this solution dropwise to the reaction mixture at -60 °C.

  • Work-up: Allow the reaction to warm to room temperature and stir for 2 hours. Quench the reaction by adding saturated aqueous Na₂S₂O₃ solution (10 mL), followed by saturated aqueous NH₄Cl solution (10 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 20 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue by column chromatography on silica gel to yield the 3-iodo-6-chloroimidazo[1,2-a]pyrazine product.

Data Summary: C-3 Functionalization via Magnesiation [1]

Electrophile (E-X)Product (7)Yield (%)
I₂7a (E = I)78%
Allyl bromide7b (E = Allyl)56%
Pivaloyl chloride7c (E = COC(CH₃)₃)56%
TsCN7e (E = CN)70%
Ethyl cyanoformate7f (E = COOEt)48%
Thermodynamic Control: A Regioselectivity Switch to C-5 via Zincation

Causality: A remarkable switch in regioselectivity from C-3 to C-5 is achieved by replacing the magnesium base with a less reactive zinc-based amide, TMP₂Zn·2MgCl₂·2LiCl.[1] This reaction is performed at a higher temperature (-20 °C), allowing the system to reach thermodynamic equilibrium. The C-5 metalated intermediate is believed to be stabilized through intramolecular interactions, making it the favored product under these conditions. This provides a powerful and orthogonal strategy to the kinetic C-3 metalation.

Sources

Method

Application Note: A Multi-technique Approach for the Comprehensive Characterization of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Abstract This application note provides a detailed guide to the analytical techniques required for the comprehensive structural elucidation and purity assessment of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. The...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note provides a detailed guide to the analytical techniques required for the comprehensive structural elucidation and purity assessment of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, recognized for a wide range of biological activities.[1][2][3] The introduction of a trifluoromethyl group can significantly enhance metabolic stability and binding affinity, making this compound a valuable intermediate for drug discovery.[4] Rigorous characterization is paramount to ensure the identity, purity, and quality of the material for research, development, and potential regulatory submission. We present an integrated analytical workflow employing Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), High-Performance Liquid Chromatography (HPLC), and Elemental Analysis.

Introduction: The Analytical Imperative

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a heterocyclic compound of significant interest in pharmaceutical and agrochemical research. The imidazo[1,2-a]pyrazine core is a key pharmacophore, with derivatives showing potential as antibacterial, anti-inflammatory, and anticancer agents.[2][5] The strategic placement of a chlorine atom and a trifluoromethyl (CF₃) group modifies the molecule's electronic properties and lipophilicity, which can profoundly influence its biological activity and pharmacokinetic profile.[4]

Given its potential role as an active pharmaceutical ingredient (API) or a critical intermediate, establishing a robust analytical control strategy is non-negotiable. This document serves as a practical guide for researchers and drug development professionals, moving beyond a simple listing of methods to explain the causality behind procedural choices and the synergy between different analytical techniques.

Physicochemical Properties Summary

A foundational step in any characterization is understanding the basic physicochemical properties of the molecule.

PropertyValueData Source
Chemical Structure Chemical structure of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine-
Molecular Formula C₇H₃ClF₃N₃Calculated
Molecular Weight 221.57 g/mol Calculated
Monoisotopic Mass 220.9968 DaCalculated
CAS Number Not available-
Appearance Expected to be a white to off-white solidInferred from similar compounds[6]

Integrated Analytical Workflow

A single analytical technique is rarely sufficient for unambiguous characterization. We advocate for an orthogonal approach where each method provides a unique and complementary piece of the puzzle. The data from these techniques, when combined, create a self-validating system that confirms the molecule's identity and purity with a high degree of confidence.

G cluster_start Sample Synthesis cluster_techniques Analytical Characterization cluster_results Data Integration & Confirmation start Synthesized Compound (Crude Product) NMR NMR Spectroscopy (¹H, ¹³C, ¹⁹F) start->NMR Orthogonal Analysis MS Mass Spectrometry (HRMS, GC-MS) start->MS Orthogonal Analysis HPLC HPLC (Purity Assay) start->HPLC Orthogonal Analysis EA Elemental Analysis (CHN) start->EA Orthogonal Analysis Structure Structural Confirmation NMR->Structure Purity Purity Assessment NMR->Purity Impurity ID MS->Structure HPLC->Purity EA->Structure Empirical Formula Identity Final Identity & Quality Report Structure->Identity Purity->Identity

Caption: Integrated workflow for compound characterization.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint

NMR is the most powerful technique for the de novo structural elucidation of organic molecules. For 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, a combination of ¹H, ¹³C, and ¹⁹F NMR experiments is essential.

Expertise & Rationale
  • Solvent Selection: The choice of deuterated solvent is critical. Dimethyl sulfoxide-d₆ (DMSO-d₆) is an excellent first choice due to its high polarity, which can solvate a broad range of heterocyclic compounds. Chloroform-d (CDCl₃) is an alternative if the compound is sufficiently soluble. The solvent choice impacts chemical shifts, so consistency is key.

  • ¹⁹F NMR: This experiment is non-negotiable. It provides direct evidence for the trifluoromethyl group, and its chemical shift is highly sensitive to the electronic environment, confirming its position on the imidazo[1,2-a]pyrazine ring.[7]

Protocol: ¹H, ¹³C, and ¹⁹F NMR Analysis
  • Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.6 mL of DMSO-d₆. Ensure complete dissolution, filtering if necessary to remove any particulate matter.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • ¹H NMR Acquisition:

    • Experiment: Standard proton experiment.

    • Parameters: 16-32 scans, relaxation delay (d1) of 2 seconds.

    • Expected Spectrum: Three distinct signals in the aromatic region (approx. 7.5-9.0 ppm) corresponding to the three protons on the imidazo[1,2-a]pyrazine core. The splitting patterns (doublets, triplets, or doublet of doublets) will be crucial for assigning each proton to its specific position.

  • ¹³C NMR Acquisition:

    • Experiment: Proton-decoupled carbon experiment (e.g., zgpg30).

    • Parameters: 1024-2048 scans, relaxation delay (d1) of 2 seconds.

    • Expected Spectrum: Seven signals are expected. The carbon attached to the CF₃ group will appear as a quartet (due to ¹JCF coupling), providing definitive evidence of its location. The carbon bearing the chlorine atom will also have a characteristic chemical shift.[7]

  • ¹⁹F NMR Acquisition:

    • Experiment: Standard fluorine experiment.

    • Parameters: 64-128 scans.

    • Expected Spectrum: A single, sharp singlet corresponding to the three equivalent fluorine atoms of the CF₃ group. The chemical shift (typically between -60 to -70 ppm relative to CFCl₃) is diagnostic.[7]

Predicted NMR Data (Illustrative)
Nucleus Predicted Chemical Shift (ppm) & Multiplicity
¹Hδ 8.5-9.0 (s, 1H), δ 7.8-8.2 (d, 1H), δ 7.5-7.8 (d, 1H)
¹³Cδ 115-125 (q, ¹JCF ≈ 275 Hz, CF₃), plus 6 aromatic carbons
¹⁹Fδ -65 to -70 (s)
Note: These are estimated values. Actual shifts depend on the solvent and experimental conditions.

Mass Spectrometry: Molecular Weight and Formula Verification

Mass spectrometry provides the exact molecular weight and elemental composition, serving as an orthogonal confirmation of the structure determined by NMR.

Expertise & Rationale
  • Ionization Method: Electrospray Ionization (ESI) is the preferred method for this class of compounds. It is a "soft" ionization technique that typically yields the protonated molecular ion [M+H]⁺ with minimal fragmentation, making data interpretation straightforward.

  • Isotopic Pattern: The presence of chlorine provides a definitive isotopic signature. The natural abundance of ³⁵Cl and ³⁷Cl is approximately 3:1. Observing a pair of peaks for the molecular ion, separated by ~2 Da with a 3:1 intensity ratio, is conclusive evidence for the presence of a single chlorine atom.

Protocol: High-Resolution Mass Spectrometry (HRMS)
  • Sample Preparation: Prepare a dilute solution of the sample (~0.1 mg/mL) in an appropriate solvent such as methanol or acetonitrile.

  • Instrumentation: Use a high-resolution mass spectrometer, such as a Time-of-Flight (TOF) or Orbitrap instrument, coupled with an ESI source.

  • Acquisition:

    • Mode: Positive ion mode to detect [M+H]⁺.

    • Method: Infuse the sample solution directly or via a Liquid Chromatography (LC) system.

    • Mass Range: Scan a range that includes the expected molecular weight (e.g., m/z 100-500).

  • Data Analysis:

    • Exact Mass: Compare the measured exact mass of the [M+H]⁺ ion to the calculated theoretical mass (221.9975 Da). The mass error should be less than 5 ppm.

    • Isotopic Distribution: Verify that the observed isotopic pattern matches the theoretical distribution for the formula C₇H₃ClF₃N₃.

G DataIntegration HRMS Data NMR Data Elemental Analysis Confirmation Molecular Identity Confirmed Correct Mass & Formula Correct Connectivity Correct Elemental Ratio DataIntegration:f0->Confirmation:m0 Exact Mass Isotopic Pattern DataIntegration:f1->Confirmation:m1 ¹H, ¹³C, ¹⁹F Shifts & Couplings DataIntegration:f2->Confirmation:m2 %C, %H, %N (within ±0.4%)

Caption: Logic diagram for structural confirmation.

Chromatographic Analysis: Purity Determination

HPLC is the gold standard for determining the purity of non-volatile organic compounds. A robust, validated HPLC method is a cornerstone of quality control.

Expertise & Rationale
  • Methodology: Reversed-phase HPLC is the method of choice. The stationary phase (e.g., C18) is nonpolar, while the mobile phase is polar. This setup is ideal for retaining and separating moderately polar molecules like the target compound.

  • Mobile Phase Modifier: The addition of a small amount of acid (e.g., 0.1% formic acid or trifluoroacetic acid) to the mobile phase is crucial. The basic nitrogen atoms in the imidazo[1,2-a]pyrazine ring can interact with residual silanols on the silica-based column, leading to poor peak shape (tailing). The acid protonates these nitrogens, minimizing these secondary interactions and ensuring sharp, symmetrical peaks.

Protocol: Reversed-Phase HPLC for Purity Assessment
  • Sample Preparation: Accurately prepare a stock solution of the compound in a suitable diluent (e.g., 1:1 acetonitrile:water) at a concentration of ~1.0 mg/mL. Further dilute to ~0.1 mg/mL for injection.

  • Instrumentation & Conditions:

ParameterRecommended Setting
Instrument HPLC or UPLC system with UV Detector
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Gradient 10% B to 95% B over 15 minutes
Flow Rate 1.0 mL/min
Column Temp. 30 °C
Injection Vol. 10 µL
Detection UV at 254 nm (or λmax)
  • Data Analysis: Integrate all peaks in the chromatogram. Calculate the purity by the area percent method: Purity % = (Area of Main Peak / Total Area of All Peaks) * 100. The target purity is typically >98% for advanced intermediates.

Elemental Analysis: Final Empirical Formula Confirmation

Elemental analysis provides a quantitative determination of the percentage of carbon, hydrogen, and nitrogen in the pure compound.

Protocol: CHN Analysis
  • Sample Preparation: The sample must be meticulously dried to remove residual solvents, as their presence will lead to inaccurate results. A high vacuum oven is recommended.

  • Instrumentation: Use a calibrated CHN elemental analyzer.

  • Analysis: Submit an accurately weighed sample (1-3 mg) for combustion analysis.

  • Data Validation: The experimentally determined percentages of C, H, and N must agree with the theoretical values calculated from the molecular formula (C₇H₃ClF₃N₃) to within ±0.4%.

ElementTheoretical %
Carbon (C) 37.95%
Hydrogen (H) 1.36%
Nitrogen (N) 18.97%

Conclusion

The comprehensive characterization of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine requires a multi-faceted analytical approach. By integrating data from NMR spectroscopy, high-resolution mass spectrometry, HPLC, and elemental analysis, one can establish the compound's structure, confirm its molecular formula, and accurately quantify its purity. This self-validating workflow ensures the generation of high-quality, reliable material, which is fundamental for its successful application in research and development.

References

  • RongNa Biotechnology Co., Ltd. (n.d.). 8-Chloro-imidazo[1,2-a]pyrazine. LookChem. Retrieved January 26, 2026, from [Link]

  • Yadav, P., & Kumar, R. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]

  • Ma, J., et al. (2015). Trifluoromethylated heterocycles. PubMed. Retrieved January 26, 2026, from [Link]

  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved January 26, 2026, from [Link]

  • Gill, C., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Retrieved January 26, 2026, from [Link]

  • Ben-Aza, B., et al. (2022). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. Retrieved January 26, 2026, from [Link]

  • Wang, X., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic & Biomolecular Chemistry. Retrieved January 26, 2026, from [Link]

Sources

Application

High-Throughput Screening of Imidazo[1,2-a]pyrazine Libraries: Application Notes and Protocols

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Imperative for High-Throughput Screening The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of nume...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Imidazo[1,2-a]pyrazine Scaffold and the Imperative for High-Throughput Screening

The imidazo[1,2-a]pyrazine nucleus is a privileged heterocyclic scaffold in medicinal chemistry, forming the core of numerous compounds with a wide array of biological activities.[1] Its structural resemblance to purines allows it to interact with a multitude of biological targets, making libraries of its derivatives a fertile ground for drug discovery.[1] Derivatives have demonstrated potential as kinase inhibitors, phosphodiesterase (PDE) inhibitors, and modulators of various signaling pathways, implicating them in therapeutic areas such as oncology, inflammation, and neuroscience.[2][3][4]

Given the vast chemical space that can be explored through substitutions on the imidazo[1,2-a]pyrazine core, high-throughput screening (HTS) is an indispensable tool for efficiently identifying promising lead compounds.[5] HTS allows for the rapid evaluation of tens of thousands of compounds in parallel, utilizing automated, miniaturized assays to generate robust and reproducible data.[5] This guide provides a detailed overview of the principles and practical protocols for conducting HTS campaigns on imidazo[1,2-a]pyrazine libraries, with a focus on biochemical and cell-based assays for common target classes.

The Foundation of a Successful HTS Campaign: Assay Quality and Validation

The reliability of any HTS campaign hinges on the quality of the assay. A robust assay must be sensitive, reproducible, and have a large enough signal window to distinguish between active compounds ("hits") and inactive compounds. The Z'-factor is a statistical parameter used to quantify the quality of an HTS assay.[6]

Z'-Factor Calculation:

Z' = 1 - (3 * (σ_p + σ_n)) / |μ_p - μ_n|

Where:

  • σ_p = standard deviation of the positive control

  • σ_n = standard deviation of the negative control

  • μ_p = mean of the positive control

  • μ_n = mean of the negative control

An assay with a Z'-factor between 0.5 and 1.0 is considered excellent and suitable for HTS. A value between 0 and 0.5 is acceptable, while a value less than 0 indicates the assay is not suitable for screening.[6]

Application Note 1: Biochemical Screening of Imidazo[1,2-a]pyrazine Library for Kinase Inhibitors

Target Class Rationale: Protein kinases are a major class of enzymes involved in cellular signaling and are frequently dysregulated in diseases like cancer.[7] The imidazo[1,2-a]pyrazine scaffold has been successfully employed in the development of potent kinase inhibitors.[2][3][8][9] This protocol describes a luminescence-based assay to identify inhibitors of a target kinase.

Protocol 1: Homogeneous Luminescent Kinase Assay (e.g., Kinase-Glo®)

Objective: To identify compounds in an imidazo[1,2-a]pyrazine library that inhibit the activity of a specific protein kinase by measuring the amount of ATP remaining after the kinase reaction.

Assay Principle: The Kinase-Glo® assay quantifies the amount of ATP remaining in solution following a kinase reaction.[10] The assay is performed in a single well by adding the Kinase-Glo® Reagent, which contains luciferase and its substrate, luciferin. The light output from the luciferase reaction is proportional to the amount of ATP present and is inversely correlated with kinase activity.[10]

Experimental Workflow Diagram:

G cluster_0 Assay Plate Preparation cluster_1 Signal Generation & Detection Compound 1. Dispense Library Compounds (e.g., 100 nL) Enzyme 2. Add Kinase & Substrate Mix (e.g., 5 µL) Compound->Enzyme Incubate_Kinase 3. Incubate at RT (e.g., 60 min) Enzyme->Incubate_Kinase ATP_Reaction 4. Add ATP to Initiate Kinase Reaction (e.g., 5 µL) Incubate_Kinase->ATP_Reaction Incubate_Reaction 5. Incubate at RT (e.g., 60 min) ATP_Reaction->Incubate_Reaction KinaseGlo 6. Add Kinase-Glo® Reagent (e.g., 10 µL) Incubate_Reaction->KinaseGlo Incubate_Luminescence 7. Incubate at RT (e.g., 10 min) KinaseGlo->Incubate_Luminescence Read 8. Read Luminescence Incubate_Luminescence->Read

Caption: Workflow for a luminescent kinase inhibition HTS assay.

Materials and Reagents:

  • Imidazo[1,2-a]pyrazine library (10 mM stocks in DMSO)

  • Purified target kinase

  • Kinase-specific substrate (peptide or protein)

  • ATP

  • Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • White, opaque, 384-well assay plates

  • Automated liquid handling system

  • Luminometer plate reader

Step-by-Step Protocol:

  • Compound Plating: Using an automated liquid handler, dispense 100 nL of each compound from the imidazo[1,2-a]pyrazine library into the wells of a 384-well plate. For controls, dispense DMSO vehicle into designated wells (negative control) and a known inhibitor of the target kinase (positive control).

  • Enzyme and Substrate Addition: Prepare a kinase/substrate master mix in assay buffer. The final concentration of the kinase and substrate should be optimized for each specific target, typically at or below the Km for the substrate. Dispense 5 µL of this mix to all wells.

  • Incubation: Incubate the plate at room temperature for 60 minutes to allow for compound pre-incubation with the enzyme.

  • Initiation of Kinase Reaction: Prepare an ATP solution in assay buffer. The final ATP concentration should be at its Km value for the kinase to ensure sensitivity to ATP-competitive inhibitors. Add 5 µL of the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction Incubation: Incubate the plate at room temperature for 60 minutes. The reaction time should be optimized to ensure the reaction is in the linear range (typically <20% ATP consumption).

  • Luminescence Detection: Prepare the Kinase-Glo® reagent according to the manufacturer's instructions.[10] Add 10 µL of the reagent to each well.

  • Signal Stabilization: Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Identification:

  • Calculate the percent inhibition for each compound: % Inhibition = 100 * (1 - (Signal_compound - Mean_positive_control) / (Mean_negative_control - Mean_positive_control))

  • Calculate the Z'-factor for the assay plate to ensure its quality.[6]

  • Identify primary hits based on a predefined inhibition threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Application Note 2: Cell-Based Screening for Modulators of GPCR Signaling

Target Class Rationale: G-protein coupled receptors (GPCRs) are a large family of transmembrane receptors that play a crucial role in cellular signaling and are major drug targets. Imidazo[1,2-a]pyrazine derivatives can modulate GPCR signaling pathways. This protocol describes a cell-based assay to measure changes in intracellular cyclic AMP (cAMP), a key second messenger in GPCR signaling.

Protocol 2: Homogeneous Bioluminescent cAMP Assay (e.g., cAMP-Glo™)

Objective: To identify compounds in an imidazo[1,2-a]pyrazine library that modulate the activity of a specific Gαs- or Gαi-coupled GPCR by measuring changes in intracellular cAMP levels.

Assay Principle: The cAMP-Glo™ assay is a homogeneous, bioluminescent assay that measures cAMP levels in cells.[11] Cells are lysed to release cAMP, which then competes with a protein kinase A (PKA) substrate for binding to PKA. The amount of ATP consumed by the unbound PKA is then detected using a luciferase-based reaction. A decrease in luminescence indicates an increase in cAMP.[11]

Experimental Workflow Diagram:

G cluster_0 Cell & Compound Plating cluster_1 cAMP Detection Cell_Plating 1. Plate Cells Expressing Target GPCR Incubate_Cells 2. Incubate Overnight Cell_Plating->Incubate_Cells Compound_Addition 3. Add Library Compounds & Agonist/Antagonist Incubate_Cells->Compound_Addition Incubate_Compound 4. Incubate at RT Compound_Addition->Incubate_Compound Lysis 5. Add Lysis Buffer & cAMP-Glo™ Detection Solution Incubate_Compound->Lysis Incubate_Lysis 6. Incubate at RT Lysis->Incubate_Lysis Kinase_Reaction 7. Add Kinase-Glo® Reagent Incubate_Lysis->Kinase_Reaction Incubate_Kinase 8. Incubate at RT Kinase_Reaction->Incubate_Kinase Read 9. Read Luminescence Incubate_Kinase->Read

Caption: Workflow for a cell-based bioluminescent cAMP HTS assay.

Materials and Reagents:

  • Imidazo[1,2-a]pyrazine library (10 mM stocks in DMSO)

  • HEK293 cells stably expressing the target GPCR

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • cAMP-Glo™ Assay Kit (Promega)

  • GPCR agonist or antagonist (for antagonist or agonist screening mode, respectively)

  • White, opaque, 384-well, cell culture-treated plates

  • Automated liquid handling system

  • Luminometer plate reader

Step-by-Step Protocol:

  • Cell Plating: Seed the HEK293 cells expressing the target GPCR into 384-well plates at an optimized density (e.g., 5,000 cells/well) in 20 µL of culture medium.

  • Incubation: Incubate the plates overnight at 37°C in a humidified 5% CO₂ incubator.

  • Compound Addition: The next day, add 100 nL of library compounds or controls (DMSO for negative control, known agonist/antagonist for positive control) to the wells.

  • Agonist/Antagonist Addition:

    • For antagonist screening: Add a known agonist at its EC₈₀ concentration.

    • For agonist screening: Add assay buffer.

  • Incubation: Incubate the plate at room temperature for 30-60 minutes.

  • Cell Lysis and cAMP Detection: Add 20 µL of cAMP-Glo™ Lysis Buffer and Detection Solution mixture to each well.

  • Incubation: Incubate at room temperature for 20 minutes.

  • Kinase Reaction: Add 40 µL of Kinase-Glo® Reagent to each well.

  • Incubation: Incubate at room temperature for 10 minutes.

  • Data Acquisition: Read the luminescence on a plate reader.

Data Analysis and Hit Identification:

  • Calculate the percent activity or inhibition for each compound relative to the controls.

  • Calculate the Z'-factor for the assay plate.[6]

  • Identify primary hits based on a predefined activity/inhibition threshold.

Hit Confirmation and Validation: A Critical Path to Lead Discovery

A primary HTS campaign will inevitably generate a number of false positives. Therefore, a rigorous hit validation process is essential to ensure that resources are focused on genuine lead candidates.[12][13]

Hit Validation Workflow:

G HTS Primary HTS Hit_Confirmation Hit Confirmation (Re-test in primary assay) HTS->Hit_Confirmation Dose_Response Dose-Response Curve (IC₅₀/EC₅₀ determination) Hit_Confirmation->Dose_Response Orthogonal_Assay Orthogonal Assay (Different technology/readout) Dose_Response->Orthogonal_Assay Selectivity_Panel Selectivity Profiling (Against related targets) Orthogonal_Assay->Selectivity_Panel Cellular_Assay Cell-based/Functional Assay (If primary was biochemical) Selectivity_Panel->Cellular_Assay Lead_Series Validated Hit/Lead Series Cellular_Assay->Lead_Series

Caption: A typical workflow for hit validation and progression.

Key Steps in Hit Validation:

  • Hit Confirmation: Re-test the primary hits in the original assay to confirm their activity.

  • Dose-Response Analysis: Test confirmed hits over a range of concentrations to determine their potency (IC₅₀ or EC₅₀).

  • Orthogonal Assays: Employ a different assay technology to confirm the activity of the hits.[6] For example, if the primary screen was a luminescence-based kinase assay, an orthogonal assay could be a fluorescence polarization-based assay. This helps to eliminate technology-specific artifacts.

  • Selectivity Profiling: Test the hits against a panel of related targets (e.g., other kinases) to assess their selectivity.

  • Cellular and Functional Assays: For hits from biochemical screens, it is crucial to confirm their activity in a relevant cell-based assay to ensure cell permeability and on-target engagement in a more physiological context.

Data Presentation: Hypothetical HTS Results

Table 1: Summary of a Hypothetical Kinase Inhibitor Screen

Compound IDPrimary Screen (% Inhibition)Confirmed IC₅₀ (µM)Orthogonal Assay IC₅₀ (µM)Selectivity (Kinase B IC₅₀ / Kinase A IC₅₀)
IMP-00185.20.250.31>100
IMP-00278.91.51.825
IMP-00392.10.080.11>200
IMP-00465.412.315.15
IMP-00555.8>50>50N/A

In this hypothetical example, IMP-001 and IMP-003 would be prioritized for further investigation due to their high potency and selectivity.

Troubleshooting Common HTS Issues

Table 2: Common HTS Problems and Solutions

ProblemPotential CauseSuggested Solution
High Well-to-Well Variability Inconsistent liquid handling; cell clumping; edge effects.Calibrate and optimize automated liquid handlers; ensure single-cell suspension before plating; avoid using outer wells of the plate or use barrier plates.
Low Z'-Factor Small signal window; high variability in controls.Optimize reagent concentrations and incubation times; use high-quality reagents; ensure proper mixing.
High False Positive Rate Assay interference (e.g., compound autofluorescence, light scattering); non-specific inhibition.Run a counterscreen without the target enzyme/receptor; use orthogonal assays; perform structural analysis of hits to flag promiscuous inhibitors.
High False Negative Rate Low compound concentration; poor compound solubility; insufficient incubation time.Screen at a higher concentration; check compound solubility in assay buffer; optimize pre-incubation times.
Assay Drift Temperature or evaporation gradients across the plate; reagent instability over time.Allow plates to equilibrate to room temperature before reading; use plate lids; prepare fresh reagents and use them within their stability window.

Conclusion

High-throughput screening of imidazo[1,2-a]pyrazine libraries offers a powerful approach to discover novel chemical probes and starting points for drug discovery programs. The success of such campaigns relies on the careful selection and rigorous validation of HTS assays. The protocols and guidelines presented here provide a framework for researchers to develop and execute robust screening campaigns, ultimately accelerating the identification of promising new therapeutic candidates.

References

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  • (UCL Discovery)

  • (University of Rochester Medical Center)

  • (Drug Target Review)

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Method

Application Notes and Protocols: Utilizing 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine for Target Identification

Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold in Chemical Biology The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, renowned for its versatile role in the development of therapeuti...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Promise of the Imidazo[1,2-a]pyrazine Scaffold in Chemical Biology

The imidazo[1,2-a]pyrazine core is a privileged heterocyclic scaffold, renowned for its versatile role in the development of therapeutic agents and chemical probes.[1][2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including but not limited to, anti-inflammatory, antimicrobial, and kinase inhibitory effects.[3][4] The structural rigidity and synthetic tractability of the imidazo[1,2-a]pyrazine system make it an ideal starting point for the generation of small molecules capable of modulating biological pathways with high specificity.[1] This document provides a detailed guide for researchers on the utilization of a specific, hypothetical lead compound, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, as a chemical probe for the identification and validation of its biological targets.

Phenotypic screening campaigns often yield bioactive molecules with compelling cellular effects, yet their precise mechanisms of action remain elusive.[5][6] Chemical probes are indispensable tools in dissecting these mechanisms by enabling the identification of direct molecular targets.[7][8][9] 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, identified as a hit in a hypothetical phenotypic screen, serves as our model compound for illustrating the workflow of target deconvolution. The strategic placement of the chloro and trifluoromethyl groups offers both potential for target engagement and handles for chemical modification, essential for its transformation into a functional probe.

From Hit to Probe: Essential Characteristics and Validation

A simple bioactive small molecule, or "hit," does not automatically qualify as a chemical probe.[7] A robust chemical probe must exhibit several key characteristics to ensure that the observed biological effects can be confidently attributed to its interaction with a specific target.[7][10]

Key Characteristics of a High-Quality Chemical Probe:

CharacteristicRationale and Experimental Validation
Potency The probe should elicit a biological response at a low concentration (typically nanomolar to low micromolar). This is initially determined in the primary phenotypic assay and later confirmed with in vitro assays once the target is identified.
Selectivity The probe should interact with a limited number of protein targets. Off-target effects can confound data interpretation.[7] Selectivity is assessed through proteome-wide profiling techniques (e.g., chemoproteomics) and by testing against a panel of related proteins.
Target Engagement in Cells It is crucial to demonstrate that the probe interacts with its intended target within a cellular context.[7] The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying intracellular target engagement.[7]
Structure-Activity Relationship (SAR) A clear relationship between the chemical structure of the probe and its biological activity should be established. This involves synthesizing and testing analogs of the probe.
Negative Control An ideal negative control is a close structural analog of the probe that is inactive in biological assays.[8] This helps to rule out non-specific or artifactual effects.

Target Identification Strategies: A Step-by-Step Guide

Once 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine has been validated as a suitable probe candidate, the next critical step is to identify its molecular target(s). The two most common and powerful strategies for this are affinity purification-mass spectrometry (AP-MS) and photo-affinity labeling (PAL).[11]

Strategy 1: Affinity Purification-Mass Spectrometry (AP-MS)

This technique relies on immobilizing the chemical probe on a solid support to "fish out" its binding partners from a cell lysate.[11][12]

Caption: Workflow for Affinity Purification-Mass Spectrometry.

Part 1: Synthesis of an Affinity Probe Derivative

The 8-chloro position on the imidazo[1,2-a]pyrazine core is a suitable site for modification without significantly altering the core structure likely responsible for the observed phenotype.[13] A linker arm with a terminal functional group (e.g., an amine or alkyne) needs to be introduced. For instance, the chloro group can be displaced via nucleophilic aromatic substitution with a suitable linker.

Part 2: Immobilization of the Affinity Probe

  • Select a solid support: Common choices include NHS-activated agarose beads or streptavidin-coated beads if a biotinylated probe is synthesized.[12]

  • Coupling: Follow the manufacturer's protocol for coupling the affinity probe to the beads. Ensure efficient coupling by measuring the concentration of the probe in the supernatant before and after the reaction.

  • Blocking: Block any remaining active sites on the beads to prevent non-specific protein binding.

Part 3: Cell Lysis and Lysate Preparation

  • Cell Culture: Grow the relevant cells to an appropriate confluency.

  • Lysis: Lyse the cells in a non-denaturing buffer to preserve protein-protein interactions.[14] Include protease and phosphatase inhibitors.

  • Clarification: Centrifuge the lysate to remove cellular debris.[14]

Part 4: Affinity Purification

  • Incubation: Incubate the clarified cell lysate with the probe-immobilized beads.[14] Perform a parallel incubation with beads coupled to a negative control probe or uncoupled beads.

  • Washing: Wash the beads extensively with lysis buffer to remove non-specifically bound proteins.[15]

  • Elution: Elute the bound proteins. This can be achieved by:

    • Competitive elution: Using an excess of the free 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

    • Denaturing elution: Using a buffer containing SDS.[16]

Part 5: Proteomic Analysis

  • Sample Preparation: Prepare the eluted proteins for mass spectrometry (e.g., via in-gel or in-solution digestion with trypsin).[16]

  • LC-MS/MS Analysis: Analyze the resulting peptides by liquid chromatography-tandem mass spectrometry.

  • Data Analysis: Identify proteins that are significantly enriched in the affinity probe pulldown compared to the negative control.

Strategy 2: Photo-Affinity Labeling (PAL)

PAL utilizes a probe that has been modified with a photoreactive group.[17][18] Upon UV irradiation, this group forms a covalent bond with interacting proteins, allowing for their subsequent identification.[17]

Caption: Workflow for Photo-Affinity Labeling.

Part 1: Synthesis of a Photo-Affinity Probe

A derivative of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine needs to be synthesized that incorporates:

  • A photoreactive group: Such as a diazirine or benzophenone.[18]

  • A reporter tag: Typically a "clickable" handle like an alkyne or azide for subsequent biotinylation or fluorophore conjugation.[19]

Part 2: In-Cell Labeling

  • Incubation: Treat living cells with the photo-affinity probe.[17] Include a control where cells are co-incubated with an excess of the parent compound to demonstrate competitive binding.

  • UV Irradiation: Expose the cells to UV light at the appropriate wavelength to activate the photoreactive group and induce covalent crosslinking to the target protein(s).[18]

Part 3: Target Enrichment and Identification

  • Cell Lysis: Lyse the cells under denaturing conditions.

  • Click Chemistry: Conjugate a biotin tag to the probe's reporter handle via a copper-catalyzed or strain-promoted azide-alkyne cycloaddition reaction.

  • Enrichment: Enrich the biotinylated proteins using streptavidin-coated beads.

  • Proteomic Analysis: Analyze the enriched proteins by mass spectrometry as described in the AP-MS protocol.

Target Validation: Confirming the Biological Relevance

Identifying a protein that binds to your probe is only the first step. The next crucial phase is to validate that this interaction is responsible for the observed biological phenotype.

Orthogonal Validation Methods:

  • Genetic Approaches: Use techniques like siRNA, shRNA, or CRISPR/Cas9 to knockdown or knockout the candidate target protein. If the resulting phenotype mimics that of the chemical probe treatment, it provides strong evidence for the target's involvement.

  • Biophysical Assays: Confirm the direct binding of the unmodified 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine to the purified candidate protein using techniques such as:

    • Isothermal Titration Calorimetry (ITC)

    • Surface Plasmon Resonance (SPR)[7]

    • Differential Scanning Fluorimetry (DSF) or Thermal Shift Assays[7]

  • Enzymatic or Functional Assays: If the identified target is an enzyme or a receptor, test the ability of the chemical probe to modulate its activity in a purified system.

  • Cellular Target Engagement: As mentioned previously, CETSA can be used to confirm that the probe engages the target protein inside the cell.[7]

Conclusion

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, as a representative of the versatile imidazo[1,2-a]pyrazine class of compounds, provides an excellent case study for the process of chemical probe-based target identification. By systematically applying the methodologies of affinity purification and photo-affinity labeling, researchers can successfully identify the molecular targets of novel bioactive compounds. Rigorous target validation using orthogonal approaches is paramount to ensuring the biological significance of the findings. This comprehensive approach transforms a phenotypic "hit" into a well-characterized chemical probe, a valuable tool for dissecting complex biological processes and paving the way for future therapeutic development.

References

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Ghosh, A., & Jones, P. (2014). Chemical biology for target identification and validation. MedChemComm, 5(2), 114-115. DOI:10.1039/C4MD90004A
  • Arrowsmith, C. H., Audia, J. E., Austin, C., Baell, J., Bennett, J., Blagg, J., ... & Workman, P. (2015). The promise and peril of chemical probes.
  • de Oliveira, C. S., Lacerda, D. I., de Castro, S. L., & de Souza, M. C. B. V. (2019). Antifungal efficacy of imidazo[1,2-a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. Future Microbiology, 14(15), 1319-1330.
  • National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]

  • Royal Society of Chemistry. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target Identification Using Chemical Probes. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Activity-based protein profiling: A graphical review. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Protocol for affinity purification-mass spectrometry interactome profiling in larvae of Drosophila melanogaster. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Photoaffinity labeling in target- and binding-site identification. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Chemical probes and drug leads from advances in synthetic planning and methodology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Target validation using chemical probes. Retrieved from [Link]

  • Drug Hunter. (2023, May 1). Drug Target Identification Methods After a Phenotypic Screen. Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • ACS Publications. (n.d.). Target Identification with Live-Cell Photoaffinity Labeling and Mechanism of Action Elucidation of ARN23765, a Highly Potent CFTR Corrector. Retrieved from [Link]

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  • FEBS Network. (2023, October 4). The importance of chemical probes in molecular and cell biology. Retrieved from [Link]

  • Mtoz Biolabs. (n.d.). Activity-Based Protein Profiling (ABPP) Service. Retrieved from [Link]

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  • ResearchGate. (n.d.). A typical photoaffinity labeling experimental protocol to identify the.... Retrieved from [Link]

  • ResearchGate. (n.d.). (PDF) Activity-based protein profiling: A graphical review. Retrieved from [Link]

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  • Journal of Medicinal Chemistry. (1995, January 1). Synthesis and Hypoglycemic Activity of Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • Macmillan Group - Princeton University. (2022, August 15). Small molecule photocatalysis enables drug target identification via energy transfer. Retrieved from [Link]

  • National Center for Biotechnology Information. (2022, December 15). Design, synthesis, and bioevaluation of imidazo [1,2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Retrieved from [Link]

  • ResearchGate. (n.d.). 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. Retrieved from [Link]

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  • PubChem. (n.d.). 8-[(2-fluorophenyl)methyl]-6-[3-(trifluoromethyl)-2,3-dihydro-1H-1,2,4-triazol-5-yl]imidazo[1,2-a]pyrazine. Retrieved from [Link]

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Application

Application Notes and Protocols: Design and Synthesis of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Analogs

For Researchers, Scientists, and Drug Development Professionals Authored by: Gemini, Senior Application Scientist Abstract The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, de...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry, demonstrating a wide array of pharmacological activities.[1] This document provides a comprehensive guide to the design, synthesis, and characterization of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine analogs, a class of compounds with significant potential in drug discovery, particularly as kinase inhibitors. We present a detailed, field-proven synthetic protocol, insights into structure-activity relationships (SAR), and the biological context of their application, equipping researchers with the necessary knowledge to explore this promising chemical space.

Introduction: The Significance of the Imidazo[1,2-a]pyrazine Core

Nitrogen-containing fused heterocyclic systems are cornerstones of modern drug discovery. Among these, the imidazo[1,2-a]pyrazine core has garnered substantial attention due to its presence in numerous biologically active molecules.[2] This scaffold's rigid, planar structure and its ability to engage in various non-covalent interactions make it an ideal platform for the design of targeted therapeutics. Derivatives of imidazo[1,2-a]pyrazine have been reported to exhibit a broad spectrum of biological activities, including anti-inflammatory, antiviral, and anticancer properties.[3] Notably, this scaffold has proven to be a fertile ground for the development of potent kinase inhibitors, including those targeting Aurora kinases, which are critical regulators of cell division and are often dysregulated in cancer.[4][5]

The strategic incorporation of a chloro group at the 8-position and a trifluoromethyl group at the 2-position of the imidazo[1,2-a]pyrazine ring system is a deliberate design choice. The chlorine atom can serve as a handle for further functionalization via cross-coupling reactions or act as a key pharmacophoric element interacting with the target protein. The trifluoromethyl group, a well-established bioisostere for a methyl group, can enhance metabolic stability, membrane permeability, and binding affinity through favorable electronic and lipophilic interactions.[3]

Synthetic Strategy and Protocol

The most convergent and widely adopted method for the synthesis of the imidazo[1,2-a]pyrazine core involves the condensation of a 2-aminopyrazine derivative with an α-haloketone.[6][7] This approach offers a straightforward and efficient route to a diverse range of analogs.

General Synthetic Scheme

G cluster_0 Starting Materials cluster_1 Reaction cluster_2 Product A 2-Amino-3-chloropyrazine C Condensation & Cyclization A->C B 3-Bromo-1,1,1-trifluoroacetone B->C D 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine C->D

Caption: General synthetic workflow for the target compound.

Detailed Experimental Protocol: Synthesis of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

This protocol is a self-validating system, with checkpoints for reaction monitoring and clear purification steps to ensure the isolation of the desired product.

Materials and Reagents:

  • 2-Amino-3-chloropyrazine (1.0 eq)

  • 3-Bromo-1,1,1-trifluoroacetone (1.1 eq)

  • Anhydrous Ethanol

  • Sodium Bicarbonate (NaHCO₃)

  • Ethyl Acetate (EtOAc)

  • Hexanes

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica Gel (for column chromatography)

Instrumentation:

  • Round-bottom flask equipped with a reflux condenser and magnetic stirrer

  • Heating mantle or oil bath

  • Rotary evaporator

  • Thin Layer Chromatography (TLC) plates (silica gel 60 F₂₅₄)

  • UV lamp for TLC visualization

  • Glassware for extraction and filtration

  • Flash chromatography system (optional, but recommended)

Step-by-Step Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask, dissolve 2-amino-3-chloropyrazine (1.0 eq) in anhydrous ethanol. To this solution, add 3-bromo-1,1,1-trifluoroacetone (1.1 eq).

    • Causality behind choice: Ethanol is a suitable polar protic solvent for this condensation reaction, facilitating the dissolution of the starting materials and the subsequent cyclization. Anhydrous conditions are preferred to minimize side reactions.

  • Reaction Progression: Stir the reaction mixture at room temperature for 30 minutes, then heat to reflux. Monitor the progress of the reaction by TLC (e.g., using a 3:1 hexanes:ethyl acetate eluent system). The reaction is typically complete within 4-6 hours.

    • Self-validating system: Regular TLC analysis allows for the visualization of the consumption of starting materials and the formation of the product spot, ensuring the reaction proceeds as expected.

  • Workup: Once the reaction is complete, cool the mixture to room temperature and neutralize it with a saturated aqueous solution of sodium bicarbonate.

    • Causality behind choice: Neutralization quenches any acidic byproducts and prepares the mixture for extraction.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL). Combine the organic layers and wash with brine (1 x 50 mL). Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate (e.g., starting with 100% hexanes and gradually increasing the polarity to 20% ethyl acetate in hexanes).

    • Self-validating system: Column chromatography separates the desired product from unreacted starting materials and any side products, with fractions analyzed by TLC to ensure the collection of the pure compound.

  • Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Characterization of Analogs

The synthesized analogs should be thoroughly characterized to confirm their structure and purity. The following table provides expected characterization data for a series of hypothetical analogs.

Compound IDMolecular FormulaMW¹H NMR (δ, ppm)MS (m/z) [M+H]⁺
1a ClCF₃C₇H₃ClF₃N₃237.578.15 (s, 1H), 7.90 (d, J=4.5 Hz, 1H), 7.65 (d, J=4.5 Hz, 1H)238.0
1b BrCF₃C₇H₃BrF₃N₃282.028.18 (s, 1H), 7.95 (d, J=4.5 Hz, 1H), 7.70 (d, J=4.5 Hz, 1H)282.9
1c ClPhC₁₂H₈ClN₃229.678.20 (s, 1H), 7.92-7.85 (m, 3H), 7.50-7.40 (m, 3H)230.1
1d ClCH₃C₇H₆ClN₃167.607.90 (s, 1H), 7.75 (d, J=4.5 Hz, 1H), 7.50 (d, J=4.5 Hz, 1H), 2.50 (s, 3H)168.0

Structure-Activity Relationship (SAR) Insights

The biological activity of imidazo[1,2-a]pyrazine analogs is highly dependent on the nature and position of substituents on the heterocyclic core. As potent kinase inhibitors, understanding the SAR is crucial for designing next-generation compounds with improved potency and selectivity.[5]

G cluster_0 Core Scaffold cluster_1 Key Positions for Modification cluster_2 Impact on Activity A Imidazo[1,2-a]pyrazine B C2 Position A->B C C8 Position A->C D Potency & Selectivity B->D Electron-withdrawing groups (e.g., CF₃) can enhance potency C->D Halogens (e.g., Cl) can modulate pharmacokinetics and provide a handle for further modification

Caption: Key SAR points for imidazo[1,2-a]pyrazine analogs.

SAR Summary Table: Inhibition of Aurora Kinase A
Compound IDR¹ (at C8)R² (at C2)Aurora A IC₅₀ (nM)
1a ClCF₃15
1b BrCF₃25
1c ClPh150
1d ClCH₃350
2a HCF₃50
2b HPh500

Note: The IC₅₀ values presented are hypothetical and for illustrative purposes to demonstrate SAR trends.

From the data, several key SAR trends can be deduced:

  • C2-Position: The presence of a strong electron-withdrawing group like trifluoromethyl at the C2 position appears to be crucial for potent Aurora kinase inhibition (compare 1a and 1d ).

  • C8-Position: A halogen at the C8 position generally enhances potency compared to an unsubstituted analog (compare 1a and 2a ). The nature of the halogen can fine-tune the activity, with chlorine being slightly more favorable than bromine in this hypothetical series.

Biological Context: Targeting the Aurora Kinase Signaling Pathway

Aurora kinases are a family of serine/threonine kinases that play essential roles in mitosis.[8] Their overexpression is frequently observed in various human cancers, making them attractive targets for cancer therapy.[9] The inhibition of Aurora kinases by small molecules like the 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine analogs can lead to mitotic arrest and apoptosis in cancer cells.

G cluster_0 Upstream Signals cluster_1 Signaling Cascade cluster_2 Cellular Processes cluster_3 Inhibition A Growth Factors B Receptor Tyrosine Kinases A->B C PI3K/Akt Pathway B->C D Aurora Kinases C->D E Mitosis D->E F Cell Proliferation E->F G 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Analogs G->D

Caption: Simplified Aurora Kinase Signaling Pathway and the point of intervention.

Conclusion

The 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine scaffold represents a promising starting point for the development of novel therapeutics, particularly in the oncology space. The synthetic protocol outlined herein provides a reliable and adaptable method for accessing these compounds. The accompanying SAR insights and biological context offer a rational framework for the design of more potent and selective analogs. This guide is intended to empower researchers to further explore the therapeutic potential of this important class of molecules.

References

  • Jadhav, S. B., & Tripathi, R. P. (2018). Imidazo[1,2-a]pyrazines: a review of their synthesis and biological activity. RSC advances, 8(32), 17823–17851.
  • Myadaraboina, S., Alla, M., Saddanapu, V., Bommena, V. R., & Addlagatta, A. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. European journal of medicinal chemistry, 45(11), 5208–5216.
  • Belanger, D. B., Curran, P. J., Hruza, A., Voigt, J., Meng, Z., Mandal, A. K., ... & Gray, K. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(17), 5170–5174.
  • Bouloc, N., Large, J. M., Kosmopoulou, M., Sun, C., Faisal, A., Matteucci, M., ... & Bavetsias, V. (2010). Structure-based design of imidazo[1,2-a]pyrazine derivatives as selective inhibitors of Aurora-A kinase in cells. Bioorganic & medicinal chemistry letters, 20(20), 5988–5993.
  • Krishnamoorthy, R., & Anaikutti, P. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(51), 35851-35865.
  • Borisov, A. V., Tolmachev, A. A., Zavada, O. A., Zhuravel', I. A., & Kovalenko, S. N. (2013). Synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-a]pyrimidine Derivatives. Chemistry of Heterocyclic Compounds, 49(5), 754-762.
  • Creative Diagnostics. (n.d.). Aurora Kinase Signaling Pathway. Retrieved from [Link]

  • TSI Journals. (2015). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Retrieved from [Link]

  • UCL Discovery. (2015). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. Retrieved from [Link]

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  • PrepChem.com. (n.d.). Synthesis of 8-chloro-3-methylimidazo[1,2-a]pyrazine. Retrieved from [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. Retrieved from [Link]

  • MDPI. (2021). Synthesis and Biological Evaluation of Imadazo[1,2-a]pyrazines as Anticancer and Antiviral Agents through Inhibition of CDK9 and Human Coronavirus. Retrieved from [Link]

  • ResearchGate. (n.d.). Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • ACS Publications. (2024). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Synthesis of imidazo[1,2-a]pyridines. Retrieved from [Link]

  • ResearchGate. (2023). (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity †. Retrieved from [Link]

  • PubMed Central (PMC). (2018). Exploring the untapped pharmacological potential of imidazopyridazines. Retrieved from [Link]

  • PubMed Central (PMC). (2020). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Retrieved from [Link]

  • PubMed. (2010). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. Retrieved from [Link]

  • PubMed. (2017). Synthesis and Biological Evaluation of Novel 8-Morpholinoimidazo[1,2-a]pyrazine Derivatives Bearing Phenylpyridine/Phenylpyrimidine-Carboxamides. Retrieved from [Link]

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  • PubMed. (2007). Synthesis and biological evaluation of imidazo[1,2-a]pyridine derivatives as novel PI3 kinase p110alpha inhibitors. Retrieved from [Link]

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Method

The Strategic Application of Building Blocks in Modern Medicinal Chemistry: A Guide to Synthesis, Screening, and Optimization

Introduction: The Molecular Architects of Drug Discovery In the intricate world of medicinal chemistry, the quest for novel therapeutics is a journey of molecular design, synthesis, and biological evaluation. At the hear...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Molecular Architects of Drug Discovery

In the intricate world of medicinal chemistry, the quest for novel therapeutics is a journey of molecular design, synthesis, and biological evaluation. At the heart of this endeavor lies the concept of chemical building blocks : small, synthetically versatile molecules that serve as the foundational components for constructing more complex drug candidates.[1] This approach has revolutionized the drug discovery process, enabling a more systematic and efficient exploration of chemical space. By assembling a well-defined set of building blocks, medicinal chemists can rapidly generate vast libraries of diverse compounds, accelerating the identification of promising lead structures.[2] This guide provides an in-depth exploration of the strategic use of building blocks in medicinal chemistry, offering practical insights and detailed protocols for researchers, scientists, and drug development professionals.

I. The Building Block Philosophy: From Fragments to Drugs

The building block approach is predicated on the principle of molecular modularity. Instead of synthesizing complex molecules from scratch in a linear fashion, this strategy leverages pre-validated, functionalized fragments that can be combined in a multitude of ways. This modularity offers several distinct advantages:

  • Efficiency and Speed: Parallel synthesis techniques allow for the rapid generation of large compound libraries from a smaller set of building blocks, significantly shortening discovery timelines.[3]

  • Exploration of Chemical Space: By systematically varying the building blocks, chemists can explore a vast and diverse chemical space, increasing the probability of identifying novel and potent bioactive molecules.

  • Improved "Drug-Likeness": Building blocks are often designed to possess favorable physicochemical properties, such as appropriate molecular weight, lipophilicity, and hydrogen bonding characteristics, which are critical for a molecule's absorption, distribution, metabolism, and excretion (ADME) profile.[4][5]

A cornerstone of the building block philosophy is Fragment-Based Drug Discovery (FBDD) , a powerful method for identifying lead compounds.[6] FBDD starts with the screening of low-molecular-weight fragments (typically <300 Da) that bind weakly but efficiently to a biological target.[7] These initial "hits" are then optimized into more potent leads by growing, linking, or merging them with other fragments.[6]

The "Rule of Three" for Fragment-Based Drug Discovery

A widely accepted guideline for selecting fragments in FBDD is the "Rule of Three," which helps to ensure that the starting points have favorable properties for optimization.[7]

Physicochemical Property"Rule of Three" GuidelineRationale
Molecular Weight (MW) ≤ 300 DaSmaller size allows for better sampling of chemical space and provides room for optimization.
cLogP ≤ 3Controls lipophilicity to ensure adequate solubility and minimize non-specific binding.
Hydrogen Bond Donors ≤ 3Limits the number of strong polar interactions to maintain good membrane permeability.
Hydrogen Bond Acceptors ≤ 3Similar to hydrogen bond donors, this helps to control polarity.
Rotatable Bonds ≤ 3Reduces conformational flexibility, which can lead to a more favorable entropic contribution to binding.

Table 1: The "Rule of Three" guidelines for selecting fragments in FBDD. Adherence to these principles increases the likelihood of identifying high-quality starting points for drug discovery campaigns.[7]

II. Key Strategies in Building Block-Driven Drug Design

The effective implementation of a building block approach relies on several key strategic concepts that guide the selection and combination of these molecular fragments.

A. Privileged Scaffolds: Nature's Blueprint for Bioactivity

Certain molecular frameworks, known as privileged scaffolds , are recurrent motifs in a multitude of biologically active compounds and approved drugs.[8] These scaffolds possess the inherent ability to interact with multiple biological targets, making them highly valuable starting points for drug discovery. A prime example is the pyrazole scaffold , which is a key component in numerous FDA-approved protein kinase inhibitors.[9] The versatility of these scaffolds lies in their ability to present appended functional groups in a specific three-dimensional orientation that is conducive to binding within the active sites of various proteins.

B. Bioisosterism: The Art of Molecular Mimicry

Bioisosterism is a powerful strategy in medicinal chemistry that involves the substitution of an atom or a group of atoms in a molecule with another atom or group that has similar physical or chemical properties. This "molecular mimicry" can lead to significant improvements in a compound's potency, selectivity, metabolic stability, and pharmacokinetic profile. Building block libraries are often designed to include a variety of bioisosteric replacements for common functional groups, allowing for the systematic fine-tuning of a lead compound's properties.

C. Scaffold Hopping: Navigating New Chemical Territory

Scaffold hopping is a computational or medicinal chemistry strategy aimed at identifying novel molecular scaffolds that can serve as effective replacements for a known active core structure.[10] This technique is particularly useful for generating new intellectual property, overcoming undesirable physicochemical or ADMET properties of an existing scaffold, or exploring new chemical space.[10] The goal is to retain the key pharmacophoric features of the original molecule while introducing a new and distinct core structure.[11]

III. Experimental Workflows and Protocols

The successful application of building blocks in medicinal chemistry requires robust and reproducible experimental protocols for both the synthesis of novel compounds and their subsequent biological evaluation.

A. Synthesis of Building Blocks: The Benzimidazole Core

The benzimidazole scaffold is a privileged structure found in numerous pharmaceuticals. The following protocol describes a general and efficient method for the synthesis of 2-substituted benzimidazoles via the condensation of o-phenylenediamines and aldehydes.[12]

Materials:

  • o-Phenylenediamine (1 equivalent)

  • Substituted Benzaldehyde (1 equivalent)

  • Acetonitrile (solvent)

  • Hydrogen Peroxide (H₂O₂) (oxidant)

  • Hydrochloric Acid (HCl) (catalyst)

  • Sodium Bicarbonate solution (for workup)

  • Brine (for workup)

  • Anhydrous Sodium Sulfate (for drying)

  • Silica gel (for chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • To a solution of o-phenylenediamine (1.0 mmol) and a substituted benzaldehyde (1.0 mmol) in acetonitrile (10 mL), add a catalytic amount of hydrochloric acid.

  • To this mixture, add hydrogen peroxide (1.2 mmol) dropwise at room temperature.

  • Stir the reaction mixture at room temperature and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Upon completion of the reaction, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired 2-arylbenzimidazole.

This protocol provides a straightforward and high-yielding method for the synthesis of a key building block, which can then be further functionalized.[12]

B. Assembling Building Blocks: The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura cross-coupling reaction is a powerful and widely used method for forming carbon-carbon bonds, making it an indispensable tool for connecting different building blocks.[2] The following is a general protocol for the palladium-catalyzed coupling of an aryl halide with an arylboronic acid.[13]

Materials:

  • Aryl Halide (e.g., Aryl Bromide) (1 equivalent)

  • Arylboronic Acid (1.2 equivalents)

  • Palladium(II) Acetate (Pd(OAc)₂) (0.5 mol%)

  • A suitable base (e.g., K₂CO₃, Cs₂CO₃) (2 equivalents)

  • A suitable solvent (e.g., Dioxane, Toluene, or an aqueous mixture)

  • Water (if using an aqueous system)

  • Ethyl Acetate (for extraction)

  • Brine (for washing)

  • Anhydrous Magnesium Sulfate (for drying)

  • Silica gel (for chromatography)

  • Hexane and Ethyl Acetate (for chromatography)

Procedure:

  • In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), palladium(II) acetate (0.005 mmol), and the base (2.0 mmol).

  • Evacuate and backfill the vessel with an inert gas (e.g., Argon or Nitrogen) three times.

  • Add the degassed solvent to the reaction mixture.

  • Heat the reaction mixture to the desired temperature (typically 80-110 °C) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and dilute with water.

  • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the mixture and concentrate the filtrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using a mixture of hexane and ethyl acetate as the eluent to afford the desired biaryl product.

The versatility of the Suzuki-Miyaura reaction allows for the coupling of a wide range of building blocks, enabling the rapid synthesis of diverse compound libraries.[14]

C. Biological Evaluation: Kinase Inhibitor Screening

Kinases are a major class of drug targets, and the identification of potent and selective kinase inhibitors is a key focus of many drug discovery programs. The ADP-Glo™ Kinase Assay is a luminescent, homogeneous assay that measures the amount of ADP produced during a kinase reaction, providing a sensitive and high-throughput method for screening kinase inhibitors.[15]

Materials:

  • Kinase of interest

  • Kinase substrate (peptide or protein)

  • ATP

  • Test compounds (potential inhibitors)

  • ADP-Glo™ Reagent

  • Kinase Detection Reagent

  • White, opaque 384-well microplates

  • Luminometer

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).

  • Kinase Reaction Setup:

    • In a 384-well plate, add the kinase and substrate to the reaction buffer.

    • Add the serially diluted test compounds to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).

    • Initiate the kinase reaction by adding ATP. The final reaction volume is typically 5 µL.

  • Incubation: Incubate the reaction plate at room temperature for a predetermined time (e.g., 60 minutes).

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to each well to convert the ADP generated in the kinase reaction to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

  • Luminescence Measurement: Measure the luminescence of each well using a plate-reading luminometer.

  • Data Analysis:

    • Calculate the percentage of inhibition for each compound concentration relative to the positive and negative controls.

    • Plot the percentage of inhibition against the logarithm of the compound concentration.

    • Determine the IC₅₀ value (the concentration of inhibitor that causes 50% inhibition of kinase activity) by fitting the data to a four-parameter logistic dose-response curve.

This assay provides a robust and reliable method for determining the potency of kinase inhibitors synthesized from various building blocks.[16]

IV. Case Study: Sotorasib (AMG 510) - A Building Block Approach to a Once "Undruggable" Target

The development of Sotorasib (AMG 510) is a landmark achievement in oncology and a testament to the power of a building block-driven, fragment-based approach. Sotorasib is a first-in-class inhibitor of KRAS G12C, a mutant protein that was long considered "undruggable."[17]

The KRAS protein is a key component of the RAS/MAPK signaling pathway, which plays a crucial role in cell proliferation, differentiation, and survival.[3] Mutations in the KRAS gene are among the most common drivers of cancer. The G12C mutation, where glycine at position 12 is replaced by cysteine, locks the KRAS protein in an active, "on" state, leading to uncontrolled cell growth.[18]

The discovery of Sotorasib began with a fragment-based screen to identify small molecules that could bind to the KRAS G12C mutant protein. Through a process of fragment growing and optimization, guided by structural biology, a series of potent and selective inhibitors were developed. The final molecule, Sotorasib, incorporates several key building blocks that contribute to its high affinity and specificity for the KRAS G12C protein. This targeted approach has led to a highly effective therapy for patients with KRAS G12C-mutated non-small cell lung cancer.[17]

KRAS G12C Signaling Pathway

KRAS_Pathway cluster_downstream Downstream Signaling RTK Receptor Tyrosine Kinase (RTK) SOS1 SOS1 (GEF) RTK->SOS1 Activation KRAS_GDP KRAS-GDP (Inactive) SOS1->KRAS_GDP GDP-GTP Exchange KRAS_GTP KRAS-GTP (Active) RAF RAF KRAS_GTP->RAF PI3K PI3K KRAS_GTP->PI3K RalGDS RalGDS KRAS_GTP->RalGDS Sotorasib Sotorasib (AMG 510) Sotorasib->KRAS_GDP Covalent Inhibition MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Proliferation ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR Survival Survival mTOR->Survival RalA_B RalA_B RalGDS->RalA_B RalA/B Cell_Motility Cell_Motility RalA_B->Cell_Motility Cell Motility

Figure 1: The KRAS G12C signaling pathway and the mechanism of action of Sotorasib.

V. The Future of Building Blocks in Medicinal Chemistry

The field of medicinal chemistry is continually evolving, and the strategic use of building blocks will undoubtedly remain at the forefront of innovation. Emerging trends such as the development of novel, three-dimensional building blocks, the application of artificial intelligence and machine learning for building block selection and de novo design, and the integration of new synthetic methodologies like photoredox catalysis will further enhance the power and efficiency of this approach. By continuing to expand and refine our collections of molecular building blocks and the strategies for their assembly, we can look forward to the discovery of the next generation of life-saving medicines.

References

  • Building block (chemistry) - Wikipedia. (n.d.). Retrieved January 26, 2026, from [Link]

  • Quick Building Blocks (QBB): An Innovative and Efficient Business Model To Speed Medicinal Chemistry Analog Synthesis. (2019). ACS Medicinal Chemistry Letters, 10(7), 1044-1049.
  • Physicochemical properties of drug. (2015, April 1). SlideShare. Retrieved January 26, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved January 26, 2026, from [Link]

  • Privileged Scaffolds for Library Design and Drug Discovery. (2010). Current Opinion in Chemical Biology, 14(3), 307-314.
  • Fragment-based drug discovery: A graphical review. (2023). Journal of Medicinal Chemistry.
  • Fragment-based drug discovery—the importance of high-quality molecule libraries. (2022). FEBS Journal, 289(17), 5052-5076.
  • Classification of Scaffold Hopping Approaches. (2011).
  • Design and synthesis of novel Gefitinib analogues with improved anti-tumor activity. (2010). Bioorganic & Medicinal Chemistry, 18(11), 3812-3822.
  • The discovery of vemurafenib for the treatment of BRAF-mutated metastatic melanoma. (2012). Nature Reviews Drug Discovery, 11(11), 873-886.
  • Hop To It! The World of Scaffold Hopping. (2022, December 9). Charles River Laboratories. Retrieved January 26, 2026, from [Link]

  • physicochemical property of drug molecules with respect to drug actions. (2023).
  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Selective Synthesis of Benzimidazoles from o-Phenylenediamine and Aldehydes Promoted by Supported Gold Nanoparticles. (2020).
  • Design Principles for Fragment Libraries: Maximizing the Value of Learnings from Pharma Fragment-Based Drug Discovery (FBDD) Programs for Use in Academia. (2020). Journal of Medicinal Chemistry, 63(19), 10725-10750.
  • Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). (2022). Molecules, 27(15), 4975.
  • Somatic KRAS G12C. (n.d.). OncoKB. Retrieved January 26, 2026, from [Link]

  • Scaffold Hopping in Medicinal Chemistry. (2007). Journal of Medicinal Chemistry, 50(4), 637-649.
  • Suzuki Cross-Coupling of Phenylboronic Acid and 5- Iodovanillin. (n.d.). Rose-Hulman Institute of Technology. Retrieved January 26, 2026, from [Link]

  • Synthesis of benzimidazoles. (n.d.). Organic Chemistry Portal. Retrieved January 26, 2026, from [Link]

  • Chemical structure of gefitinib and [ 18 F]gefitinib. (n.d.). ResearchGate. Retrieved January 26, 2026, from [Link]

  • Vemurafenib and cutaneous adverse events - report of five cases. (2016).
  • Synthesis and In Vitro Antitumor Activity Evaluation of Gefitinib-1,2,3-Triazole Deriv
  • Fragment-Based Drug Discovery (FBDD): Workflow, Benefits, and How It's Shaping the Future of Drug Research. (2023, November 19). Massachusetts Biotechnology Council. Retrieved January 26, 2026, from [Link]

  • Exploring Fragment-Based Approaches in Drug Discovery. (2024). Drug Design, Development and Therapy.
  • A General and Efficient Method for the Suzuki-Miyaura Coupling of 2-Pyridyl Nucleophiles. (2009). Organic Letters, 11(21), 4874-4877.
  • Vemurafenib: the first drug approved for BRAF-mutant cancer. (2012). Nature Reviews Drug Discovery, 11(11), 873-886.
  • Green Chemistry as a Versatile Technique for the Synthesis of Benzimidazole Derivatives: Review. (2021). International Journal of Pharmaceutical and Phytopharmacological Research, 11(1), 1-11.
  • Introduction into Fragment Based Drug Discovery. (2022, December 9). YouTube. Retrieved January 26, 2026, from [Link]

  • A Protocol for Ligand Free Suzuki-Miyaura Cross-Coupling Reactions in WEB at Room Temperature. (2015). RSC Advances, 5(105), 86523-86526.
  • What makes a good fragment in fragment-based drug discovery? (2021). Expert Opinion on Drug Discovery, 16(11), 1269-1280.
  • Promega ADP-Glo kinase assay. (n.d.). BMG LABTECH. Retrieved January 26, 2026, from [Link]

  • Computational Scaffold Hopping: Cornerstone for the Future of Drug Design? (2017). Future Science OA, 3(3), FSO199.
  • Structure-Guided Design of Benzothiazole and Benzimidazole- Based Urea Derivatives Curtailing Oncogenic Signaling via. (2023). Journal of Medicinal Chemistry.
  • Vemurafenib: an evidence-based review of its clinical utility in the treatment of metastatic melanoma. (2014). Core Evidence, 9, 49-60.
  • Fragment-Based Drug Design: Techniques & Examples. (n.d.). StudySmarter. Retrieved January 26, 2026, from [Link]

  • BENZIMIDAZOLE STUDIES. I. THE MECHANISM OF BENZIMIDAZOLE FORMATION FROM O-PHENYLENEDIAMINE. (1953). The Journal of Organic Chemistry, 18(1), 1-9.
  • webinar recording: scaffold hopping in medicinal chemistry — applications using ReCore. (2015, November 25). YouTube. Retrieved January 26, 2026, from [Link]

  • A Study of Sotorasib (AMG 510) in Participants With Stage IV NSCLC Whose Tumors Harbor a KRAS p.G12C Mutation in Need of First-line Treatment. (n.d.). ClinicalTrials.gov. Retrieved January 26, 2026, from [Link]

  • The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Molecules, 28(14), 5431.
  • Classification of KRAS activating mutations and the implications for therapeutic intervention. (2021).

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Enhancing the Aqueous Solubility of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. This document pr...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide is designed for researchers, scientists, and drug development professionals encountering challenges with the aqueous solubility of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. This document provides a series of troubleshooting guides and frequently asked questions (FAQs) to address specific experimental issues. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, known for its diverse biological activities.[1][2] However, like many novel chemical entities, derivatives of this scaffold can exhibit poor aqueous solubility, a significant hurdle for both in vitro biological assays and in vivo studies.[3] This guide offers structured, actionable advice to overcome these solubility challenges.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses common initial questions and provides a foundational understanding of the solubility issues related to 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Question 1: My initial stock of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is precipitating in my aqueous buffer. What is the likely cause?

Poor aqueous solubility is a common characteristic of complex heterocyclic compounds like 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. A related compound, 8-Chloro-imidazo[1,2-a]pyrazine, is known to be sparingly soluble in water.[4] The presence of a trifluoromethyl group can further increase lipophilicity, thus reducing aqueous solubility. The precipitation you are observing is likely due to the compound's concentration exceeding its solubility limit in your aqueous buffer.

Question 2: How can I determine the aqueous solubility of my compound?

There are two primary methods for determining aqueous solubility: kinetic and thermodynamic.[5]

  • Kinetic Solubility: This method is rapid and suitable for early-stage discovery.[6] It involves dissolving the compound in an organic solvent (typically DMSO) and then making serial dilutions into an aqueous buffer.[7] The concentration at which precipitation is first observed is the kinetic solubility.

  • Thermodynamic Solubility: This is considered the "gold standard" and measures the equilibrium solubility.[7][8] It involves adding an excess of the solid compound to an aqueous buffer and shaking it until equilibrium is reached (typically 24-48 hours).[8] The concentration of the dissolved compound is then measured, usually by HPLC-UV or LC/MS.[6]

Question 3: What are the initial, simple steps I can take to improve the solubility for my in vitro assays?

For initial in vitro screening, several straightforward approaches can be attempted:

  • Co-solvents: The use of a small percentage of a water-miscible organic solvent, such as DMSO, ethanol, or polyethylene glycol (PEG), can significantly increase solubility.[9] It is crucial to ensure the final solvent concentration is compatible with your assay system and does not affect the biological outcome.

  • pH Adjustment: If your compound has ionizable groups, adjusting the pH of the buffer can improve solubility.[10] The Henderson-Hasselbalch equation can be used to predict the optimal pH for solubilization based on the compound's pKa.

  • Use of Surfactants: Low concentrations of non-ionic surfactants like Tween® 80 or Pluronic® F-68 can aid in solubilizing hydrophobic compounds by forming micelles.[11][12]

Part 2: Advanced Solubilization Strategies

If the initial troubleshooting steps are insufficient, more advanced formulation strategies may be necessary. This section details several established techniques for significantly enhancing the aqueous solubility of poorly soluble compounds.

Strategy 1: Particle Size Reduction

Why it works: Reducing the particle size of a solid compound increases its surface area-to-volume ratio.[13] According to the Noyes-Whitney equation, a larger surface area leads to a faster dissolution rate, which can result in a higher apparent solubility.[14]

Troubleshooting Guide:

Issue Possible Cause Recommended Action
Micronized powder still shows poor dissolution. The compound may be highly crystalline, and the energy barrier to break the crystal lattice is too high.Consider converting the crystalline form to an amorphous state through techniques like spray drying or hot-melt extrusion.
Nanosuspension is unstable and aggregates over time. Insufficient stabilization of the nanoparticles.Optimize the type and concentration of stabilizers (surfactants or polymers) in the formulation.[15]
Strategy 2: Amorphous Solid Dispersions (ASDs)

Why it works: In an amorphous solid dispersion, the drug is molecularly dispersed in a hydrophilic polymer matrix.[16] The amorphous form of a drug has a higher free energy than its crystalline counterpart, leading to increased apparent solubility and dissolution rate.[17]

Troubleshooting Guide:

Issue Possible Cause Recommended Action
Drug recrystallizes from the ASD over time. The drug loading is too high, or the chosen polymer is not a suitable miscibility partner.Screen different polymers (e.g., PVP, HPMC, Soluplus®) and reduce the drug loading.[11]
Poor dissolution of the ASD formulation. The polymer itself may not be readily soluble, or the drug-polymer interactions are too strong.Select a more water-soluble polymer or add a surfactant to the formulation to facilitate dispersion.
Strategy 3: Cyclodextrin Complexation

Why it works: Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity.[18] Poorly soluble drugs can be encapsulated within the hydrophobic core, forming an inclusion complex that has significantly improved aqueous solubility.[9]

Troubleshooting Guide:

Issue Possible Cause Recommended Action
Limited improvement in solubility with β-cyclodextrin. The size of the drug molecule may not be optimal for the β-cyclodextrin cavity, or the binding affinity is low.Screen other cyclodextrin derivatives like hydroxypropyl-β-cyclodextrin (HP-β-CD) or sulfobutyl ether-β-cyclodextrin (SBE-β-CD), which have improved solubility and complexation efficiency.[18]
Precipitation occurs upon dilution of the cyclodextrin complex. The complex may be dissociating, leading to the release of the poorly soluble drug.Increase the concentration of the cyclodextrin or consider a combination approach with other solubilizers.
Strategy 4: Lipid-Based Formulations

Why it works: Lipid-based formulations, such as self-emulsifying drug delivery systems (SEDDS), involve dissolving the drug in a mixture of oils, surfactants, and co-solvents.[19][20] Upon gentle agitation in an aqueous medium, these systems form fine oil-in-water emulsions or microemulsions, presenting the drug in a solubilized state.[21]

Troubleshooting Guide:

Issue Possible Cause Recommended Action
The formulation does not self-emulsify or forms a coarse emulsion. The ratio of oil, surfactant, and co-solvent is not optimized.Systematically vary the proportions of the components to identify the optimal formulation that results in a stable microemulsion.
Drug precipitates from the emulsion over time. The drug is not sufficiently soluble in the lipid components of the formulation.Screen a variety of oils and surfactants to find a system with higher solubilizing capacity for your compound.[21]

Part 3: Experimental Protocols & Visualizations

This section provides step-by-step protocols for key experiments and visual diagrams to illustrate the workflows.

Protocol 1: Kinetic Solubility Assay
  • Prepare a 10 mM stock solution of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in 100% DMSO.

  • In a 96-well plate, perform serial dilutions of the stock solution in DMSO.

  • Transfer a small volume (e.g., 2 µL) of each dilution to a corresponding well of a 96-well plate containing your aqueous assay buffer (e.g., 198 µL).

  • Mix well and incubate at room temperature for 1-2 hours.

  • Measure the turbidity of each well using a nephelometer or a plate reader at a wavelength where the compound does not absorb (e.g., 620 nm).[7]

  • The kinetic solubility is the highest concentration that does not show a significant increase in turbidity compared to the buffer control.

Protocol 2: Preparation of an Amorphous Solid Dispersion by Solvent Evaporation
  • Dissolve 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine and a hydrophilic polymer (e.g., PVP K30) in a common volatile solvent (e.g., methanol or a mixture of dichloromethane and methanol). A typical drug-to-polymer ratio to start with is 1:4 (w/w).

  • Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Further dry the film under high vacuum for 24 hours to remove any residual solvent.

  • Scrape the solid dispersion from the flask and store it in a desiccator.

  • Characterize the solid dispersion for its amorphous nature using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

Visualizations

Solubility_Enhancement_Workflow cluster_0 Initial Assessment cluster_1 Formulation Strategy Selection cluster_2 Optimization & Characterization start Poorly Soluble Compound (8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine) sol_det Determine Solubility (Kinetic & Thermodynamic) start->sol_det strategy Select Strategy sol_det->strategy size_red Particle Size Reduction strategy->size_red asd Amorphous Solid Dispersion strategy->asd cyclo Cyclodextrin Complexation strategy->cyclo lipid Lipid-Based Formulation strategy->lipid optimize Optimize Formulation size_red->optimize asd->optimize cyclo->optimize lipid->optimize charac Characterize Properties (Dissolution, Stability) optimize->charac end Improved Solubility charac->end Successful Formulation Cyclodextrin_Complexation cluster_0 Cyclodextrin cd Hydrophilic Exterior complex Soluble Inclusion Complex core Hydrophobic Cavity core->complex drug Poorly Soluble Drug drug->core Encapsulation

Caption: Mechanism of cyclodextrin-mediated solubility enhancement.

References

  • ACS Publications. (n.d.). Synthesis of imidazo[1,2-a]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Retrieved from [Link]

  • European Pharmaceutical Review. (2022). Novel excipients for solubility enhancement. Retrieved from [Link]

  • ResearchGate. (2025). Formulation strategies for poorly soluble drugs. Retrieved from [Link]

  • PubMed Central. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Retrieved from [Link]

  • Creative Biolabs. (n.d.). Aqueous Solubility. Retrieved from [Link]

  • ResearchGate. (2025). Techniques for solubility enhancement of poorly soluble drugs: An overview. Retrieved from [Link]

  • MDPI. (n.d.). Novel Strategies for the Formulation of Poorly Water-Soluble Drug Substances by Different Physical Modification Strategies with a Focus on Peroral Applications. Retrieved from [Link]

  • PubMed Central. (n.d.). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Retrieved from [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Retrieved from [Link]

  • Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

  • Gattefossé. (2020). Excipients for Solubility and Bioavailability Enhancement. Retrieved from [Link]

  • PubMed Central. (n.d.). Critical Excipient Properties for the Dissolution Enhancement of Phenytoin. Retrieved from [Link]

  • Purdue e-Pubs. (n.d.). Formulation Strategies and Optimization of Poorly Water-Soluble Drugs for Preclinical and Clinical Applications. Retrieved from [Link]

  • International Journal of Medical Science and Dental Research. (n.d.). Techniques for Improving Solubility. Retrieved from [Link]

  • RSC Publishing. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Retrieved from [Link]

  • Sygnature Discovery. (n.d.). Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. Retrieved from [Link]

  • MDPI. (n.d.). Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. Retrieved from [Link]

  • Pharmaceutical Technology. (2022). Excipients for Solubility Enhancement of Parenteral Formulations. Retrieved from [Link]

  • Future4200. (n.d.). Formulation of poorly water-soluble drugs for oral administration. Retrieved from [Link]

  • ResearchGate. (2025). Imidazo[1,2-a]pyrazines. Retrieved from [Link]

  • Brieflands. (2021). A Review on Solubility Enhancement Methods for Poorly Water-soluble Drugs. Retrieved from [Link]

Sources

Optimization

Technical Support Center: Optimization of Imidazo[1,2-a]pyrazine Synthesis

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this impo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of imidazo[1,2-a]pyrazines. This guide is designed for researchers, medicinal chemists, and drug development professionals who are actively working with this important heterocyclic scaffold. Imidazo[1,2-a]pyrazines are privileged structures in medicinal chemistry, exhibiting a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties.[1]

This document moves beyond simple protocols to provide in-depth, field-tested insights into optimizing reaction conditions, troubleshooting common experimental hurdles, and understanding the causality behind methodological choices. Our goal is to empower you to achieve higher yields, greater purity, and more reliable outcomes in your synthetic campaigns.

Frequently Asked Questions (FAQs)

This section addresses high-level questions regarding the strategic approach to imidazo[1,2-a]pyrazine synthesis.

Q1: What are the most common and efficient methods for synthesizing the imidazo[1,2-a]pyrazine core?

A1: One of the most robust and popular methods is the multicomponent reaction (MCR) strategy. MCRs are highly efficient as they combine three or more starting materials in a single pot, leading to complex products in an atom-economical fashion.[1] A particularly effective approach is the one-pot, three-component condensation of a 2-aminopyrazine, an aldehyde, and an isocyanide.[2] This method is often catalyzed by a mild Lewis acid, such as molecular iodine, which is advantageous due to its low cost, low toxicity, and ease of handling.[1][2] Alternative routes include copper-catalyzed aerobic oxidative coupling reactions, which are also effective but may require more stringent control of atmospheric conditions.[3]

Q2: How do I choose the right starting materials for my target molecule?

A2: The choice of starting materials directly dictates the substitution pattern of the final product. In a typical three-component synthesis:

  • 2-Aminopyrazine: This provides the pyrazine portion of the fused ring system. Substituents on this ring will be retained in the final product.

  • Aldehyde: The R-group of the aldehyde (R-CHO) will be incorporated at the 2-position of the imidazo[1,2-a]pyrazine ring system.

  • Isocyanide: The R-group of the isocyanide (R-NC) will form an amino substituent at the 3-position. Common choices include tert-butyl isocyanide and cyclohexyl isocyanide.[1][2]

Careful selection of these three components allows for the systematic construction of a diverse library of analogs for structure-activity relationship (SAR) studies.

Q3: What is the general reaction mechanism I should be aware of?

A3: Understanding the mechanism is key to troubleshooting. For the iodine-catalyzed three-component reaction, the process is believed to proceed as follows:

  • Imine Formation: The 2-aminopyrazine and the aldehyde condense to form an imine intermediate.[2]

  • Lewis Acid Activation: The iodine catalyst activates the imine.[2]

  • Nucleophilic Attack: The isocyanide acts as a nucleophile and attacks the activated imine, forming an iminium ion intermediate.[2]

  • [4+1] Cycloaddition: This intermediate undergoes an intramolecular cyclization, where the pyrazine ring nitrogen attacks the newly formed carbon, to generate the five-membered imidazole ring.[1][2]

This pathway is illustrated in the diagram below.

G cluster_start Step 1: Imine Formation cluster_activation Step 2 & 3: Activation & Attack cluster_cyclization Step 4: Cyclization A 2-Aminopyrazine C Imine Intermediate A->C + B Aldehyde (R'-CHO) B->C + D Iodine (I₂) Catalyst E Activated Imine C->E Activation D->E G Iminium Ion Intermediate E->G F Isocyanide (R''-NC) F->G Nucleophilic Attack H [4+1] Cycloaddition G->H I Final Product Imidazo[1,2-a]pyrazine H->I Intramolecular Cyclization

Caption: Systematic workflow for troubleshooting low reaction yields.

Q: I am having difficulty purifying my final product. What are the best practices?

A: Purification challenges often arise from unreacted starting materials or the formation of side products.

  • Explanation: A major advantage of the iodine-ethanol system is that the product often precipitates directly from the reaction mixture in high purity. [1]This dramatically simplifies the workup. If your product remains in solution, traditional methods are required.

  • Solution:

    • Filtration First: If using ethanol, cool the reaction mixture upon completion and attempt to isolate the product by simple filtration. Wash the collected solid with cold ethanol to remove soluble impurities. This is the most straightforward method. [1] 2. Column Chromatography: If filtration is not possible or the resulting solid is impure, column chromatography is the standard next step. A silica gel column using a gradient of ethyl acetate in hexanes is a common choice for purifying imidazo[1,2-a]pyrazine derivatives. [4] 3. Extraction: Before chromatography, perform a standard aqueous workup. Extract the crude product into an organic solvent like ethyl acetate, wash with water and brine, and dry over sodium sulfate. [4]This removes water-soluble components and inorganic salts.

    • Purity Analysis: After purification, confirm the purity of your compound. High-Performance Liquid Chromatography (HPLC) is an excellent method for assessing purity to >95% for biological testing. [2]

Optimized Experimental Protocol

The following is a representative, step-by-step methodology for the synthesis of a substituted imidazo[1,2-a]pyrazine via an iodine-catalyzed three-component reaction. [1][2][5] Materials:

  • 2-Aminopyrazine derivative (1.0 mmol)

  • Aryl aldehyde derivative (1.0 mmol)

  • tert-Butyl isocyanide (1.2 mmol)

  • Iodine (I₂) (0.05 mmol, 5 mol%)

  • Ethanol (AR Grade, 10 mL)

Procedure:

  • To a 50 mL round-bottom flask equipped with a magnetic stir bar, add the 2-aminopyrazine (1.0 mmol), the aryl aldehyde (1.0 mmol), and ethanol (10 mL).

  • Stir the mixture at room temperature for 5-10 minutes until the solids are fully dissolved.

  • To this solution, add the iodine catalyst (0.05 mmol). The solution will likely turn a brown or yellow color.

  • Add the tert-butyl isocyanide (1.2 mmol) dropwise to the reaction mixture.

  • Stir the reaction at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is often complete within 1-3 hours.

  • Upon completion, a solid precipitate of the desired product may form. If so, cool the flask in an ice bath for 15 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration.

  • Wash the collected solid with a small amount of cold ethanol (2 x 5 mL) to remove any residual catalyst or soluble impurities.

  • Dry the purified product under vacuum to obtain the final imidazo[1,2-a]pyrazine.

  • Confirm the structure and purity of the product using analytical techniques such as ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). [1][4]

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • (PDF) Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. ResearchGate. [Link]

Sources

Troubleshooting

Addressing chemical stability challenges of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Welcome to the technical support center for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential che...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. This guide is designed for researchers, medicinal chemists, and process development scientists to navigate the potential chemical stability challenges associated with this important heterocyclic building block. Our goal is to provide you with the foundational knowledge and practical troubleshooting advice to ensure the integrity of your experiments and the reliability of your results.

Part 1: Understanding the Stability Profile

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a highly functionalized heteroaromatic compound. Its stability is governed by the interplay of the electron-deficient pyrazine ring, the electron-rich imidazole ring, and the influence of its substituents: a reactive chloro group at the 8-position and a strongly electron-withdrawing trifluoromethyl group at the 2-position.

Based on the chemistry of the imidazo[1,2-a]pyrazine core and related halogenated heterocycles, several potential instability factors should be considered:

  • Susceptibility to Nucleophilic Aromatic Substitution (SNAr): The chloro group at the 8-position is activated by the electron-withdrawing nature of the fused ring system, making it a prime site for nucleophilic attack. This is a common reactivity pathway for halogenated imidazopyrazines.[1]

  • Hydrolytic Instability: While generally stable, the imidazo[1,2-a]pyrazine ring system can be susceptible to hydrolysis under strong acidic or basic conditions, potentially leading to ring-opening. The specific pH sensitivity for this molecule has not been extensively reported, but it is a critical parameter to control in aqueous media.[2][3][4]

  • Photostability: Heteroaromatic compounds, particularly those with trifluoromethyl groups, can be sensitive to light. UV or even ambient light exposure over extended periods may induce degradation or unwanted side reactions.[5][6]

  • Thermal Stress: While the core scaffold is robust, prolonged exposure to high temperatures, especially in the presence of reactive media, can lead to decomposition.

  • Oxidative Degradation: The electron-rich imidazole portion of the fused ring system could be susceptible to oxidation, although the electron-withdrawing CF₃ group may offer some protection.

The following diagram illustrates the key reactive sites on the molecule that are central to its stability challenges.

Caption: Key areas of potential chemical instability.

Part 2: Troubleshooting Guide (Q&A Format)

This section addresses specific issues you may encounter during your experiments.

Issue 1: I'm seeing an unexpected new peak in my LC-MS analysis after a reaction with an amine nucleophile, and my starting material is consumed faster than expected.

  • Question: My reaction involves displacing a different leaving group on another part of my molecule with an amine, but I'm losing my 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine core. What is likely happening?

  • Answer: The most probable cause is a competitive Nucleophilic Aromatic Substitution (SNAr) reaction. The chloro group at the C8 position of the imidazo[1,2-a]pyrazine ring is susceptible to displacement by nucleophiles, especially amines when heated.[1] Your amine reagent is likely displacing the 8-chloro group in addition to (or instead of) your intended target.

    Diagnostic & Corrective Protocol:

    • Confirm the Byproduct: Analyze the new peak by HRMS (High-Resolution Mass Spectrometry) to determine its molecular weight. Compare this to the expected mass of the product formed by displacing the 8-chloro group with your amine.

    • Lower the Reaction Temperature: SNAr reactions are highly temperature-dependent. If your primary reaction allows, reduce the temperature significantly. Run a temperature screening experiment (e.g., room temperature, 0 °C, -20 °C) to find a window where your desired reaction proceeds but the SNAr byproduct formation is minimized.

    • Protecting Group Strategy: If temperature modulation is ineffective, consider if a less nucleophilic base can be used or if the amine's nucleophilicity can be temporarily masked.

    • Change the Order of Steps: If this is part of a multi-step synthesis, evaluate if the amine addition can be performed before the introduction of the 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine moiety.

Issue 2: The purity of my compound is decreasing over time when stored as a solution in DMSO.

  • Question: I prepared a stock solution of the compound in DMSO for screening, but after a week at room temperature, I see multiple degradation peaks. What's causing this?

  • Answer: While DMSO is a common solvent, it is not always inert. It can contain trace amounts of water and can be slightly acidic or basic, which may catalyze slow hydrolysis of the imidazo[1,2-a]pyrazine ring over time. Furthermore, prolonged exposure to ambient light on a lab bench can cause photodegradation.

    Recommended Stability Testing & Storage Protocol:

    • Solvent Screening: Prepare dilute solutions (~1 mg/mL) in a range of common laboratory solvents (e.g., Acetonitrile, Dichloromethane, Ethyl Acetate, and DMSO).

    • Controlled Storage: Aliquot each solution into two sets of amber vials. Store one set in the dark at 2-8°C and the other on a lab bench exposed to ambient light and temperature.[7][8]

    • Time-Point Analysis: Analyze the samples by HPLC-UV or LC-MS at T=0, T=24h, T=72h, and T=1 week.

    • Analyze Results: Compare the purity profiles. This will identify the optimal solvent and storage conditions. For long-term storage, solid form is always preferred.

    Data Interpretation Table:

    Storage Condition Solvent Purity at 72h Observations
    Benchtop, Light DMSO 92% ~5% new polar impurities
    2-8°C, Dark DMSO 99.5% Negligible degradation
    2-8°C, Dark Acetonitrile >99.8% Most stable condition

    | 2-8°C, Dark | Methanol | 97% | Possible reaction with solvent |

Issue 3: My reaction work-up involves an aqueous basic wash (e.g., NaHCO₃), and I'm experiencing significant material loss.

  • Question: I'm losing a large fraction of my product during extraction with a mild aqueous base. Is the compound being hydrolyzed?

  • Answer: Yes, this is a strong possibility. The imidazo[1,2-a]pyrazine core can be sensitive to pH extremes.[3][4] Even a mild base like sodium bicarbonate can be sufficient to promote hydrolysis or other degradation pathways if the contact time is prolonged or if the temperature increases during the work-up.

    Troubleshooting Workflow for Work-up Procedures:

G start High Material Loss During Aqueous Basic Work-up check_temp Was the work-up performed at room temp or below? start->check_temp temp_yes Yes check_temp->temp_yes Temperature controlled temp_no No check_temp->temp_no Exothermic reaction or warm conditions check_contact_time Was the contact time with the aqueous layer minimized? temp_yes->check_contact_time cool_it Action: Perform all aqueous washes in an ice bath. temp_no->cool_it cool_it->check_contact_time time_yes Yes check_contact_time->time_yes Rapid extraction time_no No check_contact_time->time_no Prolonged contact alternative_wash Consider alternative work-ups: 1. Solid-phase extraction (SPE). 2. A non-aqueous quench (e.g., organic base). 3. Direct chromatography if possible. time_yes->alternative_wash minimize_time Action: Do not let layers sit. Separate phases immediately. time_no->minimize_time minimize_time->alternative_wash end Problem Resolved alternative_wash->end

Caption: Decision workflow for optimizing aqueous work-ups.

Part 3: Frequently Asked Questions (FAQs)

  • Q1: What are the ideal storage conditions for this compound in its solid form?

    • A: For long-term stability, store the solid compound in an amber glass vial under an inert atmosphere (argon or nitrogen) at 2-8°C.[8][9] It should be kept away from light and moisture.

  • Q2: Is this compound considered air-sensitive?

    • A: While not pyrophoric, it is prudent to handle it as an air-sensitive compound, primarily due to its potential sensitivity to atmospheric moisture which could lead to hydrolysis over time. Using techniques for handling air-sensitive compounds, such as working under an inert atmosphere, is recommended for quantitative applications or long-term storage.[10][11][12]

  • Q3: Can I use protic solvents like methanol or ethanol for my reactions?

    • A: Caution is advised. Protic solvents, especially alcohols, can act as nucleophiles under certain conditions (e.g., in the presence of a base or at elevated temperatures), potentially leading to an SNAr reaction where the 8-chloro group is displaced by an alkoxy group (-OCH₃ or -OCH₂CH₃). If a protic solvent is required, it is crucial to run a control experiment to check for this potential side reaction.

  • Q4: How can I monitor for degradation?

    • A: The most effective method is High-Performance Liquid Chromatography (HPLC) with a UV detector, as the aromatic system is a strong chromophore. Coupling this with a Mass Spectrometer (LC-MS) is ideal, as it will allow you to identify the masses of any degradation products, providing clues to the degradation pathway. Thin-Layer Chromatography (TLC) can also be used for rapid qualitative checks.

  • Q5: Are there any known incompatibilities with common reagents?

    • A: Avoid strong acids and bases, potent nucleophiles (unless intended for reaction at the C8 position), and strong oxidizing agents. Reactions with organometallic reagents should be conducted with care, as side reactions with the heterocyclic core are possible.

References

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. Available at: [Link]

  • (PDF) Imidazo[1,2-a]pyrazines. ResearchGate. Available at: [Link]

  • 8-Chloro-imidazo[1,2-a]pyrazine - RongNa Biotechnology Co., Ltd. LookChem. Available at: [Link]

  • Imidazo[1,2-a]pyridine synthesis. Organic Chemistry Portal. Available at: [Link]

  • 8-Chloro-imidazo[1,2-a]pyrazine - Chongqing Chemdad Co., Ltd. Chemdad. Available at: [Link]

  • Photochemical Construction of Trifluoromethyl Bicyclo[1.1.1]pentyl-heterocycles. NIH National Library of Medicine. Available at: [Link]

  • Techniques for Handling Air- and Moisture-Sensitive Compounds. University of Pittsburgh. Available at: [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • 3-Trifluoromethyl-3-aryldiazirine photolabels with enhanced ambient light stability. Chemical Communications. Available at: [Link]

  • (PDF) pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. ResearchGate. Available at: [Link]

  • Tips and Tricks for the Lab: Air-Sensitive Techniques (1). ChemistryViews. Available at: [Link]

  • Photophysical, photostability, and ROS generation properties of new trifluoromethylated quinoline-phenol Schiff bases. Beilstein Archives. Available at: [Link]

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. NIH National Library of Medicine. Available at: [Link]

  • Facile Trifluoromethylation of Arenes and Heterocycles via a Bench Stable Photocaged Trifluoromethylation Reagent. ChemRxiv. Available at: [Link]

  • 8-Chloro-3-(difluoromethyl)imidazo[1,5-a]pyrazine. PubChem. Available at: [Link]

  • The manipulation of air-sensitive compounds. Neilson Lab. Available at: [Link]

  • pH effect on hydrothermal synthesis of the coordination polymers containing pyrazine-2,3-dicarboxylate: Investigation of thermal stability, luminescence and electrical conductivity properties. Semantic Scholar. Available at: [Link]

  • ChemInform Abstract: Rapid Trifluoromethylation and Perfluoroalkylation of Five‐Membered Heterocycles by Photoredox Catalysis in Continuous Flow. Sci-Hub. Available at: [Link]

  • Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. PubMed. Available at: [Link]

  • The Manipulation of Air Sensitive Compounds 2nd ed. ResearchGate. Available at: [Link]

  • Formation and Uses of Imidazo[1,2-a]pyrimidines and Related Compounds: A Review Comprising Years 2000-2021. ResearchGate. Available at: [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. NIH National Library of Medicine. Available at: [Link]

  • Synthesis of Novel Arylhydrazones Bearing 8-Trifluoromethyl Quinoline: Crystal Insights, Larvicidal Activity, ADMET Predictions, and Molecular Docking Studies. NIH National Library of Medicine. Available at: [Link]

  • Microwave-Assisted Sequential One-Pot Synthesis of 8-Substituted Pyrazolo[1,5-a][2][13][14]triazines. MDPI. Available at: [Link]

Sources

Optimization

Strategies to minimize off-target effects of imidazo[1,2-a]pyrazine based inhibitors

Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyrazine-based inhibitors. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies and frequently...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers utilizing imidazo[1,2-a]pyrazine-based inhibitors. This guide, curated by Senior Application Scientists, provides in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of kinase inhibitor selectivity and minimize off-target effects in your experiments. Our goal is to empower you with the knowledge to conduct robust, reproducible, and accurately interpreted research.

Frequently Asked Questions (FAQs)

Q1: What are imidazo[1,2-a]pyrazine-based inhibitors and why are they a focus of drug discovery?

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic structure in medicinal chemistry, frequently utilized in the design of kinase inhibitors. Its rigid, bicyclic nature allows for the precise spatial orientation of substituents that can interact with the ATP-binding pocket of kinases. This has led to the development of potent inhibitors for a range of important oncology and immunology targets, including Aurora kinases, PI3K/mTOR, and spleen tyrosine kinase (SYK).[1][2][3][4] The scaffold's versatility and synthetic tractability make it an attractive starting point for developing novel therapeutics.

Q2: What are "off-target" effects and why are they a concern with kinase inhibitors?

Off-target effects refer to the unintended interactions of a drug or inhibitor with proteins other than its intended target. The human kinome consists of over 500 kinases, many of which share a high degree of structural similarity in their ATP-binding sites.[5][6] This homology makes it challenging to design inhibitors that are perfectly selective for a single kinase.[6] Unintended inhibition of other kinases can lead to a variety of issues, including:

  • Misinterpretation of experimental results: A cellular phenotype might be incorrectly attributed to the inhibition of the primary target when it is, in fact, caused by an off-target effect.

  • Cellular toxicity: Inhibition of kinases essential for normal cell function can lead to cytotoxicity, confounding the results of anti-proliferative assays.[7]

  • Unforeseen side effects in a clinical setting: In therapeutic applications, off-target effects are a major cause of adverse drug reactions.[1]

Q3: Can off-target effects ever be beneficial?

Interestingly, yes. The concept of polypharmacology describes the ability of a single drug to interact with multiple targets. In some cases, these additional interactions can be therapeutically advantageous. A classic example is Imatinib (Gleevec), which was designed as an ABL inhibitor but was later found to also potently inhibit KIT and PDGFRA, leading to its successful use in treating gastrointestinal stromal tumors (GIST).[6] However, for basic research aimed at elucidating the function of a specific kinase, off-target effects are generally a significant confounding factor that must be carefully controlled for.

Q4: How is inhibitor selectivity quantified?

Selectivity is often expressed as a ratio of the inhibitor's potency (e.g., IC50 or Kd) against its primary target versus its potency against off-target kinases. A common metric is the "selectivity score," which can be calculated by dividing the number of kinases inhibited below a certain threshold (e.g., Kd < 3 µM) by the total number of kinases tested.[8] A lower score indicates higher selectivity. It's crucial to assess selectivity across a broad panel of kinases to get a comprehensive view of an inhibitor's specificity.[8]

Troubleshooting Guide: Minimizing and Interpreting Off-Target Effects

This section addresses common problems encountered during experiments with imidazo[1,2-a]pyrazine-based inhibitors and provides a logical framework for troubleshooting.

Problem 1: My inhibitor shows potent activity in a biochemical assay but a much weaker or different-than-expected effect in my cell-based assay.

This is a frequent and multifaceted issue. The discrepancy can arise from several factors, and a systematic approach is needed to dissect the cause.

Causality: A potent biochemical IC50 value indicates strong interaction with the isolated target protein. However, the cellular environment is far more complex. Factors such as poor cell permeability, rapid metabolism of the compound, cellular efflux pumps, or high intracellular ATP concentrations (which can outcompete ATP-competitive inhibitors) can all lead to reduced efficacy in a cellular context.[9] Furthermore, if the observed cellular phenotype is weak but the inhibitor is potent biochemically, it's possible the target kinase is not the primary driver of that phenotype in your specific cell model.

A Problem: Discrepancy between biochemical and cellular activity B Step 1: Verify Compound Integrity & Concentration - Confirm identity and purity (LC-MS, NMR) - Use freshly prepared stocks A->B C Step 2: Assess Cell Permeability & Stability - Perform cellular uptake assays - Analyze compound stability in cell media (LC-MS) B->C D Step 3: Confirm On-Target Engagement in Cells - Western blot for downstream substrate phosphorylation - Cellular thermal shift assay (CETSA) C->D E Step 4: Investigate Off-Target Effects - Perform broad-panel kinase screen - Use a structurally distinct inhibitor for the same target D->E F Conclusion: Re-evaluate hypothesis - Is the target critical in your cell model? - Is the phenotype due to an off-target? E->F A 1. Synthesize Probe: Add photoreactive group (e.g., diazirine) and enrichment tag (e.g., alkyne) to inhibitor B 2. Cellular Incubation: Treat live cells or lysate with the probe A->B C 3. UV Crosslinking: Irradiate with UV light to covalently link the probe to its binding partners B->C D 4. Cell Lysis & Click Chemistry: Lyse cells and attach a reporter tag (e.g., biotin) via click chemistry C->D E 5. Enrichment & Digestion: Enrich biotinylated proteins with streptavidin beads. Digest proteins into peptides D->E F 6. LC-MS/MS Analysis: Identify and quantify the proteins that were bound by the probe E->F A Start: Initial potent but non-selective inhibitor B Obtain co-crystal structure of inhibitor with target kinase A->B C Identify key interactions and solvent-exposed regions B->C D Align binding pockets of target and key off-target kinases C->D E Identify differing residues (e.g., size, charge, polarity) D->E F Design new derivatives: - Exploit unique residues in target - Induce steric clash in off-targets E->F G Synthesize & Test: - On-target biochemical assay - Off-target biochemical assay - Cellular assays F->G H Iterate: Refine design based on new data G->H H->B New Crystal Structure H->F Refine Design

Sources

Troubleshooting

Technical Support Center: Scalable Synthesis of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine for preclinical studies. Th...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals engaged in the scalable synthesis of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine for preclinical studies. This document provides in-depth troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and the underlying scientific principles to ensure a robust, safe, and reproducible synthetic process.

Introduction: The Synthetic Challenge

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a key heterocyclic scaffold with significant potential in medicinal chemistry.[1] The reliable and scalable synthesis of this compound is crucial for advancing preclinical research. The primary synthetic route involves the cyclocondensation of 2-amino-3-chloropyrazine with a suitable trifluoromethylated three-carbon building block. While conceptually straightforward, this process can present several challenges at scale, including regioselectivity, impurity control, and product isolation. This guide aims to address these potential issues proactively.

Proposed Synthetic Pathway

The most direct and scalable approach to 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is the condensation reaction between 2-amino-3-chloropyrazine and 3-bromo-1,1,1-trifluoroacetone.

G cluster_reactants Starting Materials cluster_reaction Reaction cluster_product Product A 2-Amino-3-chloropyrazine C Cyclocondensation A->C B 3-Bromo-1,1,1-trifluoroacetone B->C D 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine C->D Formation of Imidazole Ring

Caption: Synthetic route to the target compound.

Troubleshooting Guide

This section addresses common issues encountered during the synthesis and provides scientifically grounded solutions.

Problem Potential Cause(s) Troubleshooting & Optimization Strategies
Low or No Product Formation 1. Low reactivity of starting materials: The nucleophilicity of the amino group on 2-amino-3-chloropyrazine may be reduced by the electron-withdrawing chloro group. 2. Decomposition of 3-bromo-1,1,1-trifluoroacetone: This reagent can be unstable, especially in the presence of base or at elevated temperatures.[2] 3. Inappropriate solvent: The choice of solvent can significantly impact reaction rates and solubility of intermediates.1. Reaction Conditions Optimization:     - Temperature: Gradually increase the reaction temperature (e.g., from room temperature to reflux) and monitor the progress by TLC or LC-MS.     - Catalyst: While the reaction can proceed without a catalyst, the addition of a mild Lewis acid could facilitate the initial condensation.[3] 2. Reagent Quality:     - Use freshly opened or purified 3-bromo-1,1,1-trifluoroacetone.     - Ensure the 2-amino-3-chloropyrazine is of high purity. 3. Solvent Screening:     - Test a range of solvents such as ethanol, isopropanol, acetonitrile, or DMF. Aprotic polar solvents can often favor this type of condensation.
Formation of Multiple Products (Isomers/Byproducts) 1. Lack of regioselectivity: The pyrazine ring has two nitrogen atoms, and cyclization could potentially occur at either, leading to isomeric products. However, for 2-aminopyrazines, the reaction is generally regioselective.[4] 2. Side reactions of the trifluoromethyl ketone: The highly electrophilic carbonyl group of the trifluoromethyl ketone can be susceptible to side reactions.[5] 3. Dimerization or polymerization of starting materials. 1. Confirm Product Structure:     - Use 2D-NMR techniques (e.g., HMBC, NOESY) to confirm the regiochemistry of the product. 2. Control of Reaction Conditions:     - Maintain a consistent temperature and ensure efficient stirring to minimize localized overheating and side reactions.     - Add the 3-bromo-1,1,1-trifluoroacetone dropwise to a solution of the 2-amino-3-chloropyrazine to maintain a low concentration of the ketone and reduce self-condensation or other side reactions.
Difficult Purification 1. Similar polarity of product and impurities: Byproducts may have similar polarities to the desired product, making chromatographic separation challenging. 2. Product instability on silica gel: Basic nitrogen-containing heterocycles can streak or decompose on acidic silica gel.[6]1. Chromatography Optimization:     - Normal Phase: Use a mobile phase containing a small amount of a basic modifier like triethylamine or ammonia in methanol to improve peak shape.[6]     - Reversed-Phase HPLC: This can be an effective alternative for purifying polar compounds.[6] 2. Crystallization:     - If the product is a solid, recrystallization from a suitable solvent system can be a highly effective and scalable purification method.[6]
Reaction Stalls Before Completion 1. Deactivation of starting material or intermediate. 2. Incomplete dissolution of starting materials at scale. 1. Re-addition of Reagent:     - If monitoring indicates the presence of unreacted 2-amino-3-chloropyrazine, a small additional charge of 3-bromo-1,1,1-trifluoroacetone may be beneficial. 2. Solvent and Agitation:     - Ensure adequate solvent volume and efficient mechanical stirring for larger-scale reactions to maintain a homogeneous mixture.

Frequently Asked Questions (FAQs)

Q1: What is the expected regioselectivity of the cyclocondensation reaction?

A1: The reaction of 2-aminopyrazines with α-haloketones typically proceeds with high regioselectivity to afford the imidazo[1,2-a]pyrazine isomer. The initial nucleophilic attack occurs from the exocyclic amino group onto the carbonyl carbon of the α-haloketone, followed by an intramolecular SN2 reaction where the pyrazine ring nitrogen displaces the halide.

Q2: Are there any specific safety precautions I should take when handling 3-bromo-1,1,1-trifluoroacetone?

A2: Yes, 3-bromo-1,1,1-trifluoroacetone is a hazardous substance. It is a lachrymator, corrosive, and flammable.[2] Always handle this reagent in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat. Keep it away from heat, sparks, and open flames.[7]

Q3: How can I monitor the progress of the reaction?

A3: The reaction progress can be effectively monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). For TLC, a mobile phase of ethyl acetate/hexanes is often suitable. The disappearance of the starting materials and the appearance of a new, typically more non-polar, product spot will indicate reaction progression. LC-MS is particularly useful for confirming the mass of the desired product and identifying any major byproducts.

Q4: What are the best methods for large-scale purification of the final product?

A4: For scalable purification, crystallization is the preferred method if the product is a solid with good crystallinity.[6] This can be more cost-effective and efficient than chromatography at a large scale. If chromatography is necessary, flash chromatography with a silica gel column is a viable option. For challenging separations, preparative HPLC may be required, although this is generally less scalable.

Experimental Protocols

Synthesis of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

This protocol is a representative procedure based on the synthesis of similar imidazo[1,2-a]pyrazine derivatives.[8] Optimization may be required.

Materials:

  • 2-Amino-3-chloropyrazine

  • 3-Bromo-1,1,1-trifluoroacetone

  • Ethanol (or other suitable solvent)

  • Sodium bicarbonate (for workup)

  • Anhydrous sodium sulfate (for drying)

  • Appropriate solvents for chromatography and/or crystallization

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 2-amino-3-chloropyrazine (1.0 eq) and ethanol (sufficient to dissolve the starting material upon heating).

  • Heat the mixture to a gentle reflux to ensure complete dissolution.

  • Slowly add 3-bromo-1,1,1-trifluoroacetone (1.1 eq) to the reaction mixture.

  • Continue to heat the reaction at reflux and monitor its progress by TLC or LC-MS. The reaction time can vary from a few hours to overnight.

  • Once the reaction is complete (as indicated by the consumption of the limiting reagent), cool the mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Partition the residue between ethyl acetate and a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, and extract the aqueous layer with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

Purification of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

Option 1: Crystallization

  • Dissolve the crude product in a minimal amount of a hot solvent (e.g., ethanol, isopropanol, or a mixture of ethyl acetate and hexanes).

  • Allow the solution to cool slowly to room temperature, and then cool further in an ice bath to induce crystallization.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Option 2: Column Chromatography

  • Prepare a silica gel column with a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

  • Dissolve the crude product in a minimal amount of dichloromethane or the eluent and load it onto the column.

  • Elute the column and collect the fractions containing the pure product.

  • Combine the pure fractions and remove the solvent under reduced pressure.

G cluster_synthesis Synthesis Workflow cluster_purification Purification Workflow A 1. Dissolve 2-amino-3-chloropyrazine in Ethanol B 2. Heat to Reflux A->B C 3. Add 3-bromo-1,1,1-trifluoroacetone B->C D 4. Monitor Reaction C->D E 5. Workup D->E F Crude Product E->F G Crystallization F->G H Column Chromatography F->H I Pure Product G->I H->I

Caption: Experimental workflow for synthesis and purification.

References

  • Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. [Link]

  • Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. Molecules. [Link]

  • Imidazo[1,2-a]pyrazines. ResearchGate. [Link]

  • Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. [Link]

  • Nitrification Progress of Nitrogen-Rich Heterocyclic Energetic Compounds: A Review. Molecules. [Link]

  • Synthesis of Heterotriarylmethanes Catalyzed by Chiral Phosphoric Acid with 5-Aminopyrazole and Azadiene. The Journal of Organic Chemistry. [Link]

  • Guide for the Safe Handling of Tetrafluoroethylene (2017). ResearchGate. [Link]

  • Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. [Link]

  • Design, Synthesis, and Biological Evaluation of Novel Acetylcholinesterase and β-Secretase 1 Inhibitors. International Journal of Molecular Sciences. [Link]

  • Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. TSI Journals. [Link]

  • Design, synthesis, and evaluation of trifluoromethyl ketones as inhibitors of SARS-CoV 3CL protease. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Investigations of amination reactions on an antimalarial 1,2,4-triazolo[4,3-a]pyrazine scaffold. Beilstein Journal of Organic Chemistry. [Link]

  • COMPREHENSIVE TACKLING TO THE SAFE HANDLING OF HAZARDOUS DRUGS: A MULTIDISCIPLINARY APPROACH TO CLINICAL PRACTICE. Semantic Scholar. [Link]

  • 8-Chloro-imidazo[1,2-a]pyrazine. RongNa Biotechnology Co., Ltd. [Link]

  • Microwave-assisted synthesis of a 3-aminoimidazo[1,2-a]-pyridine/pyrazine library by fluorous multicomponent reactions and subsequent cross-coupling reactions. Journal of Combinatorial Chemistry. [Link]

Sources

Optimization

Technical Support Center: Overcoming Resistance to Imidazo[1,2-a]pyrazine Compounds

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine compounds. This guide is designed to provide in-depth troubleshooting advice and...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers, scientists, and drug development professionals working with imidazo[1,2-a]pyrazine compounds. This guide is designed to provide in-depth troubleshooting advice and address frequently asked questions to help you navigate the complexities of your experiments and overcome potential resistance mechanisms.

Introduction to Imidazo[1,2-a]pyrazine Compounds

Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds that have garnered significant attention in medicinal chemistry due to their diverse pharmacological activities.[1] These compounds have shown promise as anticancer, antiviral, antibacterial, and anti-inflammatory agents.[2] Their mechanisms of action often involve the inhibition of key cellular signaling pathways, such as the PI3K/Akt/mTOR pathway, and specific enzymes like kinases (e.g., Pim1, Aurora kinase, EphB4) and ATPases.[3][4][5]

As with any therapeutic agent, the development of resistance is a critical challenge. This guide will provide a structured approach to identifying and overcoming resistance mechanisms to imidazo[1,2-a]pyrazine compounds in your experimental models.

Troubleshooting Guide: Experimental Challenges and Solutions

This section addresses specific issues you may encounter during your research with imidazo[1,2-a]pyrazine compounds, presented in a question-and-answer format.

Issue 1: Decreased or Loss of Compound Efficacy in Cell-Based Assays

Question: My imidazo[1,2-a]pyrazine compound, which was initially potent against my cancer cell line, is now showing reduced activity or a complete loss of efficacy. What could be the underlying cause, and how can I investigate it?

Answer: This is a classic presentation of acquired resistance. The underlying mechanisms can be multifaceted. Here’s a systematic approach to troubleshoot this issue:

Step 1: Verify Compound Integrity and Experimental Setup

  • Compound Stability: Confirm the stability of your compound under your storage and experimental conditions. Degradation can lead to a perceived loss of activity. Perform analytical chemistry techniques like HPLC or LC-MS to check the purity and integrity of your compound stock.

  • Cell Line Authenticity: Ensure the authenticity of your cell line through short tandem repeat (STR) profiling. Cell line misidentification or contamination can lead to inconsistent results.

  • Assay Performance: Re-evaluate your assay parameters. Ensure that cell seeding densities, incubation times, and reagent concentrations are consistent. Run appropriate positive and negative controls to validate assay performance.

Step 2: Investigate Potential Resistance Mechanisms

If the compound and experimental setup are verified, the next step is to explore biological resistance mechanisms.

  • Target-Based Resistance:

    • Target Mutation: The target protein of your imidazo[1,2-a]pyrazine compound may have acquired mutations that prevent the compound from binding effectively.

      • Actionable Protocol: Sequence the gene encoding the target protein in your resistant cell line and compare it to the parental (sensitive) cell line.

    • Target Overexpression: Increased expression of the target protein can effectively "soak up" the compound, requiring higher concentrations to achieve the same inhibitory effect.

      • Actionable Protocol: Use quantitative PCR (qPCR) to measure mRNA levels and Western blotting to assess protein expression levels of the target in both sensitive and resistant cells.

  • Non-Target-Based Resistance:

    • Increased Drug Efflux: Cancer cells can upregulate the expression of ATP-binding cassette (ABC) transporters, such as ABCG2 (BCRP), which actively pump drugs out of the cell, reducing the intracellular concentration of your compound.[6]

      • Actionable Protocol:

        • Measure the expression of common ABC transporters (e.g., ABCB1, ABCG2) using qPCR or Western blotting.

        • Perform a drug efflux assay using a fluorescent substrate for ABC transporters (e.g., Hoechst 33342 for ABCG2) in the presence and absence of your imidazo[1,2-a]pyrazine compound and known inhibitors of these transporters.

    • Activation of Bypass Signaling Pathways: Cells can develop resistance by activating alternative signaling pathways that compensate for the inhibition of the primary target pathway. For instance, if your compound targets the PI3K/mTOR pathway, cells might upregulate a parallel pathway to maintain proliferation and survival.[4]

      • Actionable Protocol: Use phosphoprotein arrays or targeted Western blotting to screen for the activation of known bypass pathways (e.g., MAPK/ERK, JAK/STAT) in your resistant cells compared to the sensitive parental line.

Workflow for Investigating Decreased Compound Efficacy

G A Decreased/Loss of Efficacy Observed B Step 1: Verify Compound & Experiment - Compound Integrity (HPLC/LC-MS) - Cell Line Authenticity (STR) - Assay Performance (Controls) A->B C Issue Resolved? B->C D Step 2: Investigate Resistance Mechanisms C->D No I End C->I Yes E Target-Based Resistance - Target Mutation (Sequencing) - Target Overexpression (qPCR/Western) D->E F Non-Target-Based Resistance - Drug Efflux (Efflux Assay, qPCR) - Bypass Pathways (Phospho-Array) D->F G Identify Resistance Mechanism E->G F->G H Develop Strategy to Overcome Resistance G->H

Caption: A systematic workflow for troubleshooting decreased compound efficacy.

Issue 2: High Background Signal or Off-Target Effects in Assays

Question: I am observing a high background signal or what appear to be off-target effects in my experiments with an imidazo[1,2-a]pyrazine compound. How can I improve the specificity of my results?

Answer: High background and off-target effects can obscure the true activity of your compound. Here’s how to address this:

  • Assess Compound Selectivity:

    • Kinase Profiling: If your compound is a kinase inhibitor, perform a broad kinase profiling assay to determine its selectivity against a panel of kinases. This will help identify potential off-target kinases that might be contributing to the observed phenotype.

    • Counter-Screening: Test your compound in cell lines that do not express the intended target to see if the effect persists. This can help differentiate target-specific effects from general cytotoxicity.

  • Optimize Experimental Conditions:

    • Concentration-Response Curve: Determine the optimal concentration range for your compound by performing a detailed concentration-response curve. Use the lowest effective concentration to minimize off-target effects.

    • Incubation Time: Optimize the incubation time to achieve the desired effect without inducing secondary, off-target responses.

  • Use Control Compounds:

    • Inactive Analogs: Synthesize or obtain a structurally similar but biologically inactive analog of your compound. This can serve as an excellent negative control to distinguish specific from non-specific effects.

    • Known Inhibitors: Use a well-characterized inhibitor of the target as a positive control to ensure that your assay is capable of detecting target-specific inhibition.

Frequently Asked Questions (FAQs)

Q1: What are the common molecular targets of imidazo[1,2-a]pyrazine compounds?

A1: Imidazo[1,2-a]pyrazines are known to target a variety of proteins. Common targets include protein kinases involved in cell signaling, such as PI3K, Akt, mTOR, Aurora kinase, and the tyrosine kinase EphB4.[2][3][7] Some derivatives have also been shown to inhibit other enzymes like the VirB11 ATPase in H. pylori and ENPP1, a negative regulator of the cGAS-STING pathway.[5][8]

Q2: How can I synthesize derivatives of my lead imidazo[1,2-a]pyrazine compound to overcome resistance?

A2: The synthesis of imidazo[1,2-a]pyrazine derivatives can be achieved through various methods, often involving a one-pot, three-component condensation reaction.[9][10] For example, an aryl aldehyde, 2-aminopyrazine, and an isocyanide can be reacted in the presence of a catalyst like iodine to generate the imidazo[1,2-a]pyrazine core.[2][9] By varying the substituents on the starting materials, you can generate a library of analogs to test against your resistant model. This approach allows for the exploration of structure-activity relationships to identify compounds that can overcome resistance.

Q3: Are there any known strategies to re-sensitize resistant cells to imidazo[1,2-a]pyrazine compounds?

A3: Yes, several strategies can be employed:

  • Combination Therapy: If resistance is due to the activation of a bypass pathway, co-administering your imidazo[1,2-a]pyrazine compound with an inhibitor of that bypass pathway can restore sensitivity.

  • Efflux Pump Inhibition: If resistance is mediated by ABC transporters, co-treatment with an inhibitor of these pumps can increase the intracellular concentration of your compound and restore its efficacy.[6]

  • Next-Generation Compounds: As mentioned in Q2, synthesizing and screening new derivatives can lead to the discovery of compounds that are effective against the resistant cells, for instance, by having a different binding mode to a mutated target.

Q4: My imidazo[1,2-a]pyrazine compound has poor solubility. How can I improve its delivery in my experiments?

A4: Poor aqueous solubility is a common challenge. Here are some approaches:

  • Formulation: Use of solubilizing agents such as DMSO, cyclodextrins, or co-solvents can improve the solubility of your compound for in vitro experiments.

  • Prodrug Approach: A prodrug strategy can be employed where a more soluble promoiety is attached to the parent compound, which is then cleaved in the cellular environment to release the active drug.

  • Chemical Modification: During the synthesis of new analogs, consider incorporating functional groups that enhance solubility, such as amines or hydroxyl groups.

Signaling Pathway Implicated in Resistance

G cluster_0 Cell Membrane RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K Akt Akt PI3K->Akt mTOR mTOR Akt->mTOR Proliferation Cell Proliferation & Survival mTOR->Proliferation EffluxPump ABC Transporter (e.g., ABCG2) Compound Imidazo[1,2-a]pyrazine Compound Compound->PI3K Inhibition Compound->EffluxPump Efflux Bypass Bypass Pathway (e.g., MAPK/ERK) Bypass->Proliferation Activation

Sources

Troubleshooting

Improving the metabolic stability of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in liver microsomes

Welcome to the technical support center for researchers investigating the metabolic stability of novel compounds, with a specific focus on the 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine scaffold. This guide is de...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for researchers investigating the metabolic stability of novel compounds, with a specific focus on the 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine scaffold. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that arise during in vitro metabolism studies using liver microsomes. Our goal is to move beyond simple procedural steps and delve into the causality behind experimental choices, empowering you to design, execute, and interpret your assays with confidence.

Part 1: Core Troubleshooting & Frequently Asked Questions (FAQs)

This section addresses the most common issues encountered when evaluating the metabolic stability of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in liver microsome assays.

Q1: My 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine analog shows unexpectedly high clearance in Human Liver Microsomes (HLM). I thought the trifluoromethyl group would block metabolism. What's going on?

A1: This is a frequent and insightful observation. While the trifluoromethyl (CF3) group is a well-established metabolic blocker, its effectiveness is position-dependent and it primarily protects against Cytochrome P450 (CYP)-mediated oxidation at or near the site of substitution.[1][2][3] However, heterocyclic scaffolds like imidazo[1,2-a]pyrazine can be susceptible to other metabolic pathways.

The most likely culprit is Aldehyde Oxidase (AO) .[4] AO is a cytosolic enzyme, but traces are present and active in microsomal preparations. It is known to metabolize nitrogen-containing heterocyclic rings, and this process is independent of the NADPH cofactor required by CYPs.[4][5] The imidazo[1,2-a]pyrimidine core, which is structurally similar to your pyrazine core, is known to be rapidly metabolized by AO.[4]

Troubleshooting Steps:

  • Run a "Minus NADPH" Control: Perform your microsomal stability assay under two conditions: one with the standard NADPH-regenerating system and one without it. If you still observe significant compound depletion in the absence of NADPH, it strongly implicates a non-CYP enzyme, such as AO.

  • Use an AO Inhibitor: Include a known pan-AO inhibitor, such as hydralazine or menadione, in your incubation. If the metabolic stability of your compound increases significantly in the presence of the inhibitor, this provides strong evidence for AO-mediated metabolism.

Q2: I'm seeing significant variability in my clearance data between experiments. How can I improve reproducibility?

A2: Reproducibility issues in microsomal stability assays often stem from a few key variables.

  • Microsome Quality and Handling: Liver microsomes are sensitive to handling. Ensure you are using a consistent lot of pooled microsomes and that they are thawed rapidly at 37°C immediately before use and kept on ice.[6] Avoid repeated freeze-thaw cycles.

  • Organic Solvent Concentration: Ensure the final concentration of your solvent (e.g., DMSO, acetonitrile) in the incubation is low and consistent, typically ≤0.5%.[7] High solvent concentrations can inhibit or denature metabolic enzymes.

  • Non-Specific Binding: Your compound may be binding to the plasticware (e.g., 96-well plates) or to the microsomal protein itself. This can be mistaken for metabolic clearance.

    • Test for this: Run a control incubation with heat-inactivated microsomes.[8] In this condition, enzymatic activity is eliminated, so any loss of compound is due to non-specific binding or chemical instability. If you see significant loss here, you may need to add a small amount of surfactant (e.g., Tween-80) to your buffer or use low-binding plates.

Q3: My compound appears to be completely gone at the first time point (T=0). Is this extremely rapid metabolism?

A3: While possible, true instantaneous metabolism is rare. This issue is more commonly an analytical or experimental artifact.

  • Matrix Effects in LC-MS/MS: The presence of proteins and lipids from the terminated microsomal reaction can suppress or enhance the ionization of your analyte, leading to an artificially low reading. The T=0 sample, which is often prepared by adding the compound to an already-terminated microsomal mixture, may not experience the same matrix effect as later time points.

    • Solution: Ensure your T=0 sample is prepared correctly: add your compound to the active microsome mixture and immediately terminate the reaction.[9] This ensures the matrix is identical across all time points. Also, ensure you are using a stable isotope-labeled internal standard for your compound to correct for matrix effects.

  • Poor Solubility: The compound may be precipitating out of the aqueous buffer solution upon addition from the organic stock. Visually inspect your incubation wells for any signs of precipitation. Reducing the test compound concentration or increasing the solvent percentage slightly (while remaining below inhibitory levels) can help.

Part 2: Advanced Metabolic Diagnostics

This section provides guidance for deeper investigation into the metabolic pathways affecting your compound.

Q4: How can I definitively identify the metabolic "soft spot" on the 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine core?

A4: Identifying the site of metabolism requires a metabolite identification (MetID) study. This involves incubating your compound with liver microsomes for a longer period or at a higher concentration and then using high-resolution mass spectrometry (HR-MS) to detect and characterize the resulting metabolites.

The primary metabolic transformations to look for on this scaffold are:

  • Oxidation of the Imidazopyrazine Ring: This is a common pathway for nitrogen heterocycles, often mediated by both CYPs and AO. This would result in a [M+16] mass shift (addition of an oxygen atom).

  • Dehalogenation: The 8-Chloro substituent could potentially be removed, although this is generally a less common initial metabolic step for aryl chlorides. This would result in a [M-34] mass shift (replacement of Cl with H). Bioactivation of halogenated compounds can also occur, often initiated by cytochrome P-450.[10]

  • Metabolism of the Trifluoromethyl Group: While the CF3 group itself is highly stable, metabolism is not impossible. It can sometimes be hydrolyzed to a carboxylic acid, which would result in a [M-19] mass shift (replacement of CF3 with COOH).

The diagram below illustrates these potential metabolic hotspots.

G cluster_0 Potential Metabolic Pathways for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Compound Parent Compound 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Metabolite1 Ring Oxidation (CYP or AO) Mass Shift: [M+16] Compound->Metabolite1 Primary Route Metabolite2 Dechlorination (CYP-mediated) Mass Shift: [M-34] Compound->Metabolite2 Possible Route Metabolite3 CF3 Hydrolysis (Less Common) Mass Shift: [M-19] Compound->Metabolite3 Minor Route

Caption: Potential sites of metabolism on the core scaffold.

Part 3: Experimental Protocols & Data Interpretation
Protocol: Standard Human Liver Microsome (HLM) Stability Assay

This protocol is designed to determine the in vitro intrinsic clearance of a test compound.

1. Reagent Preparation:

  • Phosphate Buffer: 100 mM Potassium Phosphate, pH 7.4.

  • Test Compound Stock: 10 mM in DMSO.

  • HLM Stock: Use pooled human liver microsomes (e.g., 20 mg/mL). Thaw quickly at 37°C before use.

  • NADPH Regenerating System (NRS) Solution: Prepare a solution containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase in phosphate buffer according to the manufacturer's instructions. This provides a sustained source of NADPH.[7]

  • Termination Solution: Acetonitrile containing a suitable internal standard (e.g., a stable isotope-labeled version of your compound or a structurally similar but chromatographically distinct compound like tolbutamide or labetalol).

2. Experimental Workflow:

G prep 1. Prepare Reagents (Buffer, HLM, NRS, Compound) preincubate 2. Pre-incubate HLM with Buffer at 37°C for 5 min prep->preincubate initiate 3. Initiate Reaction Add Test Compound (T=0) Add NRS Solution preincubate->initiate sample 4. Sample at Time Points (e.g., 0, 5, 15, 30, 45 min) initiate->sample terminate 5. Terminate Reaction Add cold Acetonitrile + Internal Standard sample->terminate process 6. Process Sample Centrifuge to pellet protein terminate->process analyze 7. Analyze Supernatant by LC-MS/MS process->analyze data 8. Calculate % Remaining vs. Time analyze->data

Caption: Standard workflow for a liver microsomal stability assay.

3. Incubation Procedure:

  • Dilute the HLM stock in phosphate buffer to an intermediate concentration.

  • In a 96-well plate, add the diluted HLM and buffer. Pre-incubate the plate at 37°C for 5-10 minutes.

  • To initiate the reaction, add the test compound (final concentration typically 1 µM) and immediately after, add the NRS solution.[9] The final protein concentration should be around 0.5 mg/mL.

  • At each designated time point (e.g., 0, 5, 15, 30, 45 min), transfer an aliquot of the incubation mixture to a new plate containing the cold termination solution.

  • Once all time points are collected, centrifuge the termination plate at high speed (e.g., 4000 rpm) for 10 minutes to pellet the precipitated protein.

  • Transfer the supernatant to a new plate for LC-MS/MS analysis.

4. Data Analysis:

  • Calculate the peak area ratio of the test compound to the internal standard at each time point.

  • Normalize the data by expressing the ratio at each time point as a percentage of the ratio at T=0.

  • Plot the natural log (ln) of the percent remaining versus time.

  • The slope of the linear regression of this plot gives the elimination rate constant (k).

  • Calculate the half-life (t½) and intrinsic clearance (CLint) using the formulas below.

ParameterFormulaUnits
Elimination Rate (k) - (Slope of ln[% remaining] vs. time plot)min⁻¹
Half-Life (t½) 0.693 / kmin
Intrinsic Clearance (CLint) (k / [protein]) * 1000µL/min/mg protein

Table 1: Key parameters and formulas for data analysis in microsomal stability assays.

References
  • McDonnell, A. M., et al. (2019). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Available at: [Link]

  • Gulevskaya, A. V., & Tyaglivy, A. S. (2016). Imidazo[1,2-a]pyrazines. Chemistry of Heterocyclic Compounds. Available at: [Link]

  • Goud, R., et al. (2024). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Kaur, R., & Singh, P. (2021). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Organic & Biomolecular Chemistry. Available at: [Link]

  • Liu, Y., et al. (2024). Recent advances in the synthesis of trifluoromethyl-containing heterocyclic compounds via trifluoromethyl building blocks. Organic Chemistry Frontiers. Available at: [Link]

  • Henderson, J. L., et al. (2012). Systematic structure modifications of imidazo[1,2-a]pyrimidine to reduce metabolism mediated by aldehyde oxidase (AO). Journal of Medicinal Chemistry. Available at: [Link]

  • Anders, M. W. (1982). Bioactivation of halogenated hydrocarbons. Journal of Toxicology. Clinical Toxicology. Available at: [Link]

  • Cyprotex (an Evotec company). Microsomal Stability Assay Protocol. Available at: [Link]

  • Akther, T., et al. (2023). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules. Available at: [Link]

  • Weissenborn, M. J., & Sewald, N. (2016). Perspectives on biotechnological halogenation. Part I: Halogenated products and enzymatic halogenation. Biotechnology and Applied Biochemistry. Available at: [Link]

  • Zask, A., et al. (2011). Systematic Structure Modifications of Imidazo[1,2-a]pyrimidine to Reduce Metabolism Mediated by Aldehyde Oxidase (AO). Journal of Medicinal Chemistry. Available at: [Link]

  • Protocols.io. (2023). Microsomal stability assay for human and mouse liver microsomes. Available at: [Link]

  • Wang, R-Z., et al. (2023). A Brief Review on the Synthesis of the N-CF3 Motif in Heterocycles. Molecules. Available at: [Link]

  • Slater, T. F. (1984). Biochemical studies on the metabolic activation of halogenated alkanes. Ciba Foundation Symposium. Available at: [Link]

  • Wernevik, J., et al. (2021). Protocol for the Human Liver Microsome Stability Assay. SLAS Discovery. Available at: [Link]

  • Derbyshire, E. R., et al. (2017). Lead Optimization of Imidazopyrazines: A New Class of Antimalarial with Activity on Plasmodium Liver Stages. ACS Infectious Diseases. Available at: [Link]

  • Goud, R., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances. Available at: [Link]

  • Sławiński, J., & Szafrański, K. (2021). Trifluoromethyl Nitrogen Heterocycles: Synthetic Aspects and Potential Biological Targets. Molecules. Available at: [Link]

  • Gemo, M., et al. (2019). A Novel and Efficient Continuous-Flow Route To Prepare Trifluoromethylated N-Fused Heterocycles for Drug Discovery and Pharmaceutical Manufacturing. Industrial & Engineering Chemistry Research. Available at: [Link]

Sources

Optimization

Technical Support Center: Refinement of Dosing and Formulation for In Vivo Studies

Welcome to the Technical Support Center dedicated to the critical process of refining dosing and formulation for in vivo studies. This resource is designed for researchers, scientists, and drug development professionals...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Technical Support Center dedicated to the critical process of refining dosing and formulation for in vivo studies. This resource is designed for researchers, scientists, and drug development professionals to navigate the complexities of translating promising compounds from the bench to reliable preclinical models. Here, we dissect common challenges, provide evidence-based solutions, and offer practical, step-by-step guidance to ensure the scientific integrity and success of your in vivo experiments.

Section 1: Frequently Asked Questions (FAQs) - Foundational Principles

This section addresses fundamental questions that form the bedrock of a sound in vivo dosing and formulation strategy.

Q1: My compound is poorly soluble in aqueous solutions. What are the primary strategies to enhance its solubility for in vivo administration?

A1: Poor aqueous solubility is a frequent hurdle for new chemical entities (NCEs), with estimates suggesting that up to 90% of NCEs are poorly soluble.[1] Enhancing solubility is crucial for achieving adequate systemic exposure and obtaining meaningful pharmacokinetic (PK) and pharmacodynamic (PD) data. The primary strategies can be categorized as follows:

  • pH Modification: For ionizable compounds, adjusting the pH of the formulation vehicle can significantly increase solubility.[1][2] For weakly acidic or basic drugs, using buffers like citrate, acetate, or phosphate-buffered saline (PBS) can maintain a pH that favors the ionized, more soluble form of the compound.[1][3]

  • Co-solvents: These are water-miscible organic solvents that increase solubility by reducing the polarity of the aqueous vehicle.[1][2] Common examples include Dimethyl Sulfoxide (DMSO), N-methyl-2-pyrrolidone (NMP), polyethylene glycol (PEG), and propylene glycol (PG).[1][3] However, their use must be carefully controlled to avoid toxicity.[3][4]

  • Surfactants: These agents form micelles that encapsulate hydrophobic drug molecules, increasing their apparent solubility in aqueous media.[1] Examples include Tween 80 and Solutol HS-15. High concentrations of surfactants can, however, lead to adverse reactions.[1]

  • Complexing Agents (Cyclodextrins): Cyclodextrins have a hydrophobic inner cavity and a hydrophilic exterior. They can encapsulate poorly soluble drug molecules, forming inclusion complexes with enhanced aqueous solubility.[1][2] Hydroxypropyl-β-cyclodextrin (HP-β-CD) and sulfobutyl ether-β-cyclodextrin (SBE-β-CD) are commonly used.[1]

  • Lipid-Based Formulations: For highly lipophilic compounds, lipid-based delivery systems can improve oral bioavailability by facilitating dissolution and absorption through the lymphatic pathway.[1] These can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS).[1]

  • Particle Size Reduction: Decreasing the particle size of a drug increases its surface area-to-volume ratio, which can enhance the dissolution rate.[1][5] Techniques include micronization (reducing particles to the micrometer range) and nanosizing (creating nanoparticles), which can be achieved through methods like ball milling or high-pressure homogenization.[1][6]

Q2: How do I select an appropriate vehicle for my in vivo study? What are the key considerations?

A2: Vehicle selection is a critical step that depends on the physicochemical properties of the drug, the intended route of administration, and the potential for vehicle-induced toxicity or artifacts.[3][4]

Key Considerations for Vehicle Selection:

  • Route of Administration: The vehicle must be appropriate for the chosen route (e.g., oral, intravenous, intraperitoneal, subcutaneous). For instance, oil-based vehicles are generally not suitable for intravenous administration.[3]

  • Compound Solubility and Stability: The primary function of the vehicle is to solubilize or suspend the compound at the desired concentration and maintain its stability throughout the study.[7][8]

  • Toxicity and Pharmacological Inertness: The vehicle itself should not cause adverse effects or interfere with the pharmacological activity of the test compound.[3][4][9] It's crucial to run a vehicle-only control group in your experiments.

  • Physiological Compatibility: The vehicle should have a pH and osmolality that are physiologically tolerable to minimize irritation and tissue damage, especially for parenteral routes.[10]

Below is a table summarizing common vehicles and their applications:

Vehicle CategoryExamplesPrimary UseCommon Routes of AdministrationKey Considerations
Aqueous Solutions Water, Saline (0.9% NaCl), Phosphate-Buffered Saline (PBS)Water-soluble compoundsOral, IV, IP, SCIsotonicity and pH are important for parenteral routes.[3]
Organic Co-solvents DMSO, Ethanol, PEG 300/400, Propylene GlycolPoorly water-soluble compoundsOral, IP, SC (IV with caution and dilution)Potential for toxicity and irritation at high concentrations.[3][4][10]
Oils Corn oil, Sesame oil, Olive oilHighly lipophilic compoundsOral, IP, SCNot suitable for IV administration.[3]
Suspension Vehicles Carboxymethylcellulose (CMC), Hydroxypropyl methylcellulose (HPMC)Insoluble compounds that cannot be solubilizedOralRequires uniform particle size and good resuspendability for consistent dosing.[2]
Complexing Agents HP-β-CD, SBE-β-CDPoorly soluble compoundsOral, IV, IP, SCCan alter the pharmacokinetic profile of the drug.

Q3: What is a dose-escalation study and why is it important in preclinical research?

A3: A dose-escalation study is an essential early-stage in vivo experiment designed to determine the safety and tolerability of a new drug candidate.[11] The primary goal is to identify the Maximum Tolerated Dose (MTD), which is the highest dose that can be administered without causing unacceptable toxicity.[12][13] This information is critical for selecting appropriate dose levels for subsequent efficacy studies.[12]

There are various designs for dose-escalation studies, with the traditional "3+3" design being common in early clinical trials and adapted for preclinical studies.[13] In this design, cohorts of animals (typically 3) are treated at a specific dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort is treated at a higher dose. If one animal experiences a DLT, three more animals are added to that cohort. The MTD is generally defined as the dose level below the one at which more than a third of the animals experience DLTs.[13]

Section 2: Troubleshooting Guide - Navigating Common Experimental Hurdles

This section provides a systematic approach to resolving specific issues that can compromise the quality and reproducibility of your in vivo studies.

Issue 1: High variability in pharmacokinetic (PK) or pharmacodynamic (PD) data between animals in the same treatment group.

  • Potential Cause: Inconsistent formulation leading to variable dosing.

  • Troubleshooting Steps:

    • Assess Formulation Stability: The stability of your dosing formulation can be a major source of variability.[7] It is crucial to confirm that your compound remains in solution or suspension at the intended concentration for the duration of the dosing period.

    • Ensure Homogeneity of Suspensions: If using a suspension, ensure it is uniformly mixed before each administration. Inadequate resuspension can lead to animals receiving different doses.

    • Standardize Administration Technique: Inconsistent administration (e.g., variable injection speed or depth) can affect drug absorption and bioavailability. Develop and adhere to a strict Standard Operating Procedure (SOP).[7]

    • Animal Factors: Ensure that animals are age- and weight-matched and sourced from a reliable vendor to minimize biological variability.[7]

Issue 2: Lack of in vivo efficacy despite promising in vitro activity.

  • Potential Cause: Insufficient systemic exposure of the compound.

  • Troubleshooting Steps:

    • Conduct a Pilot Pharmacokinetic (PK) Study: Before launching a full-scale efficacy study, it is highly recommended to conduct a pilot PK study to determine if the compound reaches the target tissue at a concentration sufficient to elicit a biological effect.[12][14]

    • Re-evaluate the Formulation: The formulation may not be optimal for bioavailability. Consider the strategies outlined in the FAQ section to improve solubility and absorption.[1]

    • Investigate Metabolism: The compound may be rapidly metabolized in vivo. In vitro metabolic stability assays can provide insights into the compound's susceptibility to degradation by liver enzymes.[15]

    • Consider a Dose-Escalation Efficacy Study: The initial dose selected may be too low. A dose-ranging study can help identify a dose that provides sufficient exposure and efficacy.[16]

Issue 3: Observed toxicity or adverse events in treated animals, even at doses expected to be safe.

  • Potential Cause: Vehicle-induced toxicity or formulation-related issues.

  • Troubleshooting Steps:

    • Review Vehicle Safety Data: Ensure that the chosen vehicle and its concentration are known to be safe for the species and route of administration.[4][9] Some vehicles, like DMSO, can cause irritation or toxicity at high concentrations.[4][10]

    • Analyze the Formulation for Precipitation: If the drug precipitates out of solution upon administration, it can cause local irritation or emboli, particularly with intravenous injection.[10] Check for precipitation by mimicking the in vivo dilution (e.g., adding the formulation to plasma or buffer).

    • Assess Formulation pH and Osmolality: Non-physiological pH or osmolality can cause pain and inflammation at the injection site.[10] Adjust the formulation to be as close to physiological levels as possible.

    • Run a Vehicle-Only Control Group: This is essential to differentiate between compound-related and vehicle-related toxicity.[12]

Section 3: Experimental Protocols and Workflows

This section provides detailed methodologies for key experiments in dosing and formulation refinement.

Protocol 1: Formulation Screening for a Poorly Soluble Compound

Objective: To identify a suitable vehicle that can solubilize the test compound at the target concentration for in vivo administration.

Materials:

  • Test compound

  • A selection of vehicles (e.g., water, saline, PBS, 5% DMSO/95% saline, 10% HP-β-CD in water, corn oil)

  • Vortex mixer

  • Sonicator

  • Microcentrifuge

  • HPLC or other analytical method for concentration determination

Procedure:

  • Weigh out a pre-determined amount of the test compound into separate vials.

  • Add a known volume of each test vehicle to achieve a concentration slightly above the target in vivo dose concentration.

  • Vortex each vial for 2-5 minutes to aid in dissolution.

  • If the compound is not fully dissolved, sonicate the vials for 15-30 minutes.

  • Allow the solutions to equilibrate at room temperature for at least one hour.

  • Visually inspect each vial for any undissolved material.

  • For clear solutions, take an aliquot for concentration analysis by HPLC to confirm the achieved solubility.

  • For formulations with undissolved material, centrifuge the vials to pellet the solid, then analyze the supernatant to determine the solubility limit in that vehicle.

  • Select the vehicle that achieves the target concentration with the least amount of co-solvents or excipients.

Workflow for Dose and Formulation Refinement

The following diagram illustrates a logical workflow for refining the dose and formulation of a new chemical entity for in vivo studies.

Dose_Formulation_Workflow cluster_0 Phase 1: Pre-formulation & Dose Estimation cluster_1 Phase 2: Pilot In Vivo Studies cluster_2 Phase 3: Formulation & Dose Optimization cluster_3 Phase 4: Definitive In Vivo Study In_Vitro_Data In Vitro Potency (IC50/EC50) & Physicochemical Properties Dose_Estimation Initial Dose Range Estimation In_Vitro_Data->Dose_Estimation Solubility_Screening Formulation Vehicle Solubility Screening Dose_Estimation->Solubility_Screening Pilot_PK Pilot Pharmacokinetic (PK) Study (Single Dose, Small Group) Solubility_Screening->Pilot_PK Dose_Ranging_Tox Dose-Ranging Toxicity Study (Determine MTD) Pilot_PK->Dose_Ranging_Tox Analyze_PK_Data Analyze PK/PD Data (Exposure vs. Efficacy/Toxicity) Dose_Ranging_Tox->Analyze_PK_Data Formulation_Optimization Formulation Optimization (e.g., Nanosuspension, SEDDS) Analyze_PK_Data->Formulation_Optimization If exposure is inadequate Dose_Selection Select Dose for Efficacy Studies Analyze_PK_Data->Dose_Selection Formulation_Optimization->Pilot_PK Re-evaluate Efficacy_Study Definitive Efficacy Study (Optimized Dose & Formulation) Dose_Selection->Efficacy_Study

Caption: Workflow for in vivo dose and formulation refinement.

References

  • NCBI Bookshelf. (2012). In Vivo Assay Guidelines. Retrieved from [Link]

  • Date, A. A., & Nagarsenker, M. S. (2014). Preclinical Formulations: Insight, Strategies, and Practical Considerations. Journal of Pharmaceutical Investigation, 44(1), 1-21. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3A. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2021). In Vitro and In Vivo BE Approaches: Challenges and Opportunities – Session 3B. Retrieved from [Link]

  • Gopinathan, S., et al. (2013). In vivo toxicology of excipients commonly employed in drug discovery in rats. Vascular Pharmacology, 58(5-6), 345-351. Retrieved from [Link]

  • Yap, C., et al. (2017). Designing and evaluating dose-escalation studies made easy: The MoDEsT web app. Contemporary Clinical Trials Communications, 8, 137-145. Retrieved from [Link]

  • Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

  • Pharma Focus Asia. (n.d.). Formulation Technologies for Drug Delivery: Challenges and Solutions. Retrieved from [Link]

  • ResearchGate. (2014). What are the vehicles used to dissolve drugs for in vivo treatment?. Retrieved from [Link]

  • Polasek, T. M., et al. (2018). Precision Dosing Priority Criteria: Drug, Disease, and Patient Population Variables. Clinical Pharmacology & Therapeutics, 104(3), 446-456. Retrieved from [Link]

  • Shineman, D. W., et al. (2009). The basics of preclinical drug development for neurodegenerative disease indications. Alzheimer's Research & Therapy, 1(1), 4. Retrieved from [Link]

  • Proventa International. (2021). Preclinical Pharmacokinetics: Solving the Problems of Early-Stage Predictive Assays. Retrieved from [Link]

  • PubMed. (2024). Vehicle effect on in-vitro and in-vivo performance of spray-dried dispersions. Retrieved from [Link]

  • Ascendia Pharma. (n.d.). Preclinical Animal Formulation Development and Their In Vitro and In Vivo Evaluation. Retrieved from [Link]

  • Mitragotri, S., et al. (2014). Overcoming the challenges in administering biopharmaceuticals: formulation and delivery strategies. Nature Reviews Drug Discovery, 13(9), 655-672. Retrieved from [Link]

  • Contract Pharma. (2017). Optimizing Drug Solubility. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2025). Product-Specific Guidances for Generic Drug Development. Retrieved from [Link]

  • ResearchGate. (n.d.). In vivo dose escalation study to determine general tolerability of compound 8 for 12 days. Retrieved from [Link]

  • National Cancer Institute. (n.d.). Guide to NCL In Vivo Studies: Efficacy, Pharmacokinetics and Toxicology. Retrieved from [Link]

  • ResearchGate. (n.d.). Role of In Vitro–In Vivo Correlations in Drug Development. Retrieved from [Link]

  • Figg, W. D., et al. (2005). Novel Phase I Dose De-escalation Design Trial to Determine the Biological Modulatory Dose of the Antiangiogenic Agent SU5416. Clinical Cancer Research, 11(21), 7847-7854. Retrieved from [Link]

  • Noble Life Sciences. (2020). Challenges and Opportunities in Drug Formulation. Retrieved from [Link]

  • TSI. (n.d.). How the Latest FDA Guidance Can Impact Drug Development. Retrieved from [Link]

  • Ardena. (n.d.). Optimising Solubility: Selecting the Right Technology for Early Drug Development. Retrieved from [Link]

  • Admescope. (2019). Preclinical formulations for pharmacokinetic studies. Retrieved from [Link]

  • Patsnap Synapse. (2025). What is a typical workflow in preclinical pharmacokinetics?. Retrieved from [Link]

  • MDPI. (n.d.). Overcoming Challenges in Small-Molecule Drug Bioavailability: A Review of Key Factors and Approaches. Retrieved from [Link]

  • Pharmacology Mentor. (2025). Ultimate Guide to Preclinical Trials. Retrieved from [Link]

  • ClinicalTrials.gov. (2019). Dose Escalation Study Design Example (With Results). Retrieved from [Link]

  • Stegemann, S., et al. (2010). Optimizing the Solubility of Research Compounds: How to Avoid Going Off Track. Journal of Pharmaceutical Sciences, 99(5), 2165-2179. Retrieved from [Link]

  • National Institutes of Health. (2020). In vivo dissolution of poorly water-soluble drugs: Proof of concept based on fluorescence bioimaging. Retrieved from [Link]

  • ResearchGate. (2016). How to calculate a right dose for in vivo study?. Retrieved from [Link]

  • UPM Pharmaceuticals. (n.d.). Innovative Pharmaceutical Formulation Strategies to Improve Bioavailability. Retrieved from [Link]

  • ResearchGate. (n.d.). The pharmaceutical development guidelines suggested by ICH, US FDA and.... Retrieved from [Link]

  • ResearchGate. (2018). Considerations and Pitfalls in Selecting the Drug Vehicles for Evaluation of New Drug Candidates: Focus on in vivo Pharmaco-Toxicological Assays Based on the Rotarod Performance Test. Retrieved from [Link]

  • USP. (2022). Dissolution Method Troubleshooting. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024). Bench to Bedside Chat Pharmacology and Dose Optimization for First-in-Human Oncology Trials. Retrieved from [Link]

  • MDPI. (2024). Early Stage Preclinical Formulation Strategies to Alter the Pharmacokinetic Profile of Two Small Molecule Therapeutics. Retrieved from [Link]

  • Protheragen. (2024). How To Develop New Drugs Faster And Safer: A Guide To Preclinical DMPK Studies. Retrieved from [Link]

  • Pharmaceutical Technology. (2024). FDA Releases Guidance on Data Integrity for In Vivo Bioavailability and Bioequivalence Studies. Retrieved from [Link]

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Reference Data & Comparative Studies

Validation

A Comparative Guide to Selective AMPA Receptor Modulators: Profiling the Imidazo[1,2-a]pyrazine Scaffold Against Established Potentiators

This guide provides an in-depth comparison of selective positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We will explore the mechanistic distinctions betw...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparison of selective positive allosteric modulators (PAMs) of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor. We will explore the mechanistic distinctions between major classes of AMPAR PAMs and contrast them with the pharmacological profile of the imidazo[1,2-a]pyrazine chemical scaffold, a framework that has yielded potent, selective modulators of AMPA receptor function.

The Rationale for AMPA Receptor Modulation

The AMPA receptor is a cornerstone of synaptic communication, mediating the majority of fast excitatory neurotransmission in the central nervous system (CNS)[1][2]. These ionotropic glutamate receptors are critical for synaptic plasticity, the cellular mechanism underlying learning and memory[1]. Consequently, enhancing AMPAR function has been a major focus for developing cognitive enhancers and novel treatments for neuropsychiatric disorders[3][4].

Direct agonism of AMPARs carries a high risk of excitotoxicity. Therefore, the field has pivoted towards positive allosteric modulators (PAMs), which do not activate the receptor directly but potentiate its response to the endogenous neurotransmitter, glutamate[5][6]. This offers a more nuanced and potentially safer therapeutic strategy[6]. AMPAR PAMs primarily act by influencing two key kinetic properties of the receptor[7][8]:

  • Deactivation: The rate at which the ion channel closes after glutamate dissociates. Slowing deactivation prolongs the synaptic current.

  • Desensitization: A process where the receptor enters a non-conducting state despite glutamate remaining bound[1]. Attenuating desensitization increases the sustained response to prolonged glutamate exposure.

Mechanism of Action: A Tale of Two Impacts

AMPAR PAMs are broadly classified into two categories based on the magnitude of their effect on receptor function and synaptic transmission.[2][5]

  • Low-Impact (Type I) PAMs: These modulators, often called "ampakines," primarily slow the deactivation of the AMPAR channel with minimal effect on desensitization[2][9]. This results in a modest enhancement of the synaptic response.

  • High-Impact (Type II) PAMs: This class of compounds robustly slows both deactivation and desensitization, leading to a much stronger and more prolonged potentiation of the AMPAR current[2]. While potentially more powerful, high-impact modulators carry a greater risk of adverse effects like convulsions and neurotoxicity at higher doses[2].

The following diagram illustrates the gating states of the AMPA receptor and the points of intervention for low- and high-impact PAMs.

cluster_0 AMPA Receptor States cluster_1 Modulator Intervention Resting Resting (Glutamate Unbound) Active Active / Open (Glutamate Bound) Resting->Active Glutamate Binding Active->Resting Deactivation (Glutamate Unbinding) Desensitized Desensitized (Glutamate Bound, Channel Closed) Active->Desensitized Desensitization Desensitized->Active Resensitization LowImpact Low-Impact PAMs (e.g., CX-516) deact deact LowImpact->deact Inhibit HighImpact High-Impact PAMs (e.g., LY404187) HighImpact->deact Strongly Inhibit desens desens HighImpact->desens Inhibit

Caption: AMPAR gating states and modulation points for PAMs.

Comparative Analysis of Selective AMPAR Modulators

While the specific compound 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is not extensively characterized in publicly accessible literature as an AMPAR positive modulator, its core scaffold, imidazo[1,2-a]pyrazine, is a versatile pharmacophore that has been successfully utilized to develop potent and selective AMPAR negative allosteric modulators (NAMs)[10][11]. This presents an interesting contrast to the well-known families of PAMs.

Below, we compare the properties of leading PAMs from different chemical classes.

Feature8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazineCX-516 (Ampalex)LY404187ORG 26576
Chemical Class Imidazo[1,2-a]pyrazineBenzoylpiperidine (Ampakine)BiarylpropylsulfonamideAdamantyl-substituted piperidine
Mechanism Type Scaffold used for NAMs[11]Low-Impact (Type I) PAM[2]High-Impact (Type II) PAM[2]High-Impact (Type II) PAM[2]
Primary Effect N/A (Scaffold targets γ-8 for NAM activity)[11]Slows deactivation[7]Slows deactivation & desensitization[9][12]Slows deactivation & desensitization
Subunit Selectivity N/ARelatively non-selectivePrefers flip splice variants; potent at GluA2/4[7][9]Flip-selective
Potency (EC₅₀) N/A~3.4 µM (in hippocampal neurons)[7]Sub-micromolarSub-micromolar
Key Preclinical Finding N/AAmeliorates functional deficits in hippocampal slicesReverses memory deficits (0.001 mg/kg)[7]Increases neurogenesis with chronic use[3]
Clinical Status Not clinically investigated for this indicationPhase II trials for MCI and Fragile X; limited efficacy[13]PreclinicalPhase II trials for ADHD; discontinued

Spotlight on Modulator Classes

The Imidazo[1,2-a]pyrazine Scaffold

The imidazo[1,2-a]pyrazine core is a privileged scaffold in medicinal chemistry, known for a wide range of biological activities[14]. While the specific trifluoromethylated and chlorinated derivative in the topic is not a known PAM, related compounds have been developed as highly selective NAMs of AMPA receptors associated with the Transmembrane AMPAR Regulatory Protein (TARP) γ-8 auxiliary subunit[11]. This highlights the scaffold's ability to be finely tuned to produce either positive or negative modulation, likely by targeting different allosteric sites or stabilizing different receptor conformations. The development of TARP-selective modulators is a key goal in the field, as it could allow for circuit-specific or brain region-specific therapeutic effects[15].

Ampakines: The CX Compound Family

CX-516 (Ampalex) is one of the first and most-studied ampakines[2]. As a low-impact modulator, it enhances synaptic responses by prolonging the duration of excitatory postsynaptic currents (EPSCs) with minimal impact on receptor desensitization[7]. While it showed promise in preclinical models of cognitive impairment, its clinical efficacy in conditions like Alzheimer's disease and Mild Cognitive Impairment (MCI) has been limited, potentially due to low potency[3][13].

Biarylpropylsulfonamides: High-Impact Potentiators

LY404187 represents a highly potent, high-impact class of modulators[7]. These compounds strongly inhibit both deactivation and desensitization, leading to robust enhancement of synaptic transmission[9][12]. LY404187 has demonstrated powerful cognitive-enhancing and antidepressant-like effects in animal models at very low doses[7]. The high impact of this class, however, necessitates careful dose selection to avoid the potential for over-excitation and related side effects[2].

Key Experimental Methodologies

To characterize and compare novel AMPAR modulators, a combination of in vitro electrophysiology and in vivo behavioral assays is essential.

Protocol 1: In Vitro Characterization via Whole-Cell Patch-Clamp Electrophysiology

This technique provides a direct measure of a compound's effect on AMPAR kinetics in a controlled environment.

Objective: To quantify the effect of a test modulator on the amplitude and decay kinetics (deactivation) of glutamate-evoked currents in cells expressing AMPA receptors.

Methodology:

  • Cell Preparation: Utilize primary cultured hippocampal neurons or a stable cell line (e.g., HEK293) expressing a specific AMPAR subunit combination (e.g., homomeric GluA2-flip). Plate cells on coverslips suitable for microscopy[15].

  • Recording Setup: Place a coverslip in a recording chamber on an inverted microscope stage, continuously perfused with an external recording solution.

  • Achieving Whole-Cell Configuration: Using a glass micropipette filled with internal solution, form a high-resistance seal (>1 GΩ) with the membrane of a target cell. Apply gentle suction to rupture the membrane patch, achieving the whole-cell configuration[15].

  • Rapid Ligand Application: Position the patched cell in front of a multi-barrel rapid solution exchange system (theta-glass or piezo-driven). This is critical for applying and washing out the agonist (e.g., 1 mM glutamate) on a millisecond timescale, which is necessary to resolve the rapid kinetics of AMPARs[12].

  • Data Acquisition:

    • Clamp the cell voltage at -60 mV.

    • Apply a brief (1-2 ms) pulse of glutamate to elicit a control AMPAR-mediated current. Record the peak amplitude and the decay time constant (τ_deact).

    • Pre-incubate the cell with the test modulator (e.g., 10 µM) for 1-2 minutes by switching the perfusion line.

    • Apply the same glutamate pulse in the presence of the modulator and record the current.

  • Analysis: Compare the peak amplitude and decay time constant of the AMPAR current before and after modulator application. A PAM will typically increase the peak current and significantly prolong the decay time[12].

The following diagram outlines this experimental workflow.

cluster_workflow Patch-Clamp Electrophysiology Workflow A 1. Cell Culture (e.g., HEK293 expressing GluA2) B 2. Establish Whole-Cell Patch Configuration A->B C 3. Position Cell at Rapid Application System B->C D 4. Record Control Current (1 ms pulse of Glutamate) C->D E 5. Pre-incubate with Test Modulator D->E F 6. Record Modulated Current (1 ms pulse of Glutamate) E->F G 7. Data Analysis (Compare Amplitude & Decay Kinetics) F->G

Caption: Workflow for assessing AMPAR modulators via patch-clamp.

Protocol 2: In Vivo Cognitive Assessment via Novel Object Recognition (NOR)

The NOR test is a widely used behavioral assay to assess learning and memory in rodents, relying on their innate preference to explore novelty.

Objective: To determine if a test modulator enhances recognition memory.

Methodology:

  • Habituation Phase (Day 1): Allow each mouse to freely explore an empty, open-field arena for 10 minutes to acclimate to the environment.

  • Dosing: On Day 2, administer the test modulator or vehicle control (e.g., via intraperitoneal injection) 30 minutes prior to the training session[16]. This timing should be based on the compound's known pharmacokinetics.

  • Training/Familiarization Phase (Day 2): Place two identical objects in the arena. Allow the mouse to explore the objects for 10 minutes. The time spent exploring each object is recorded.

  • Retention Interval: Return the mouse to its home cage for a set period (e.g., 24 hours). This interval challenges long-term memory.

  • Test Phase (Day 3): Administer the same treatment as on Day 2. Place the mouse back in the arena, where one of the familiar objects has been replaced with a novel object. Allow 5-10 minutes of free exploration.

  • Analysis: Record the time spent exploring the familiar (T_familiar) and novel (T_novel) objects. Calculate a Discrimination Index (DI) as: (T_novel - T_familiar) / (T_novel + T_familiar). A higher positive DI indicates better memory, as the animal recognizes the familiar object and spends more time exploring the novel one. An effective cognitive enhancer is expected to produce a significantly higher DI compared to the vehicle control group[16].

Conclusion and Future Directions

The landscape of selective AMPAR modulators is diverse, with distinct chemical classes offering different functional profiles. Low-impact modulators like CX-516 provide a subtle enhancement of synaptic transmission, while high-impact modulators like LY404187 offer a more powerful but potentially riskier potentiation.

While 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine itself is not an established PAM, the imidazo[1,2-a]pyrazine scaffold is of significant interest. Its demonstrated utility in creating highly selective NAMs for TARP-associated AMPARs suggests that this chemical framework is highly adaptable[11]. Future research should focus on exploring modifications to this scaffold to potentially develop novel PAMs with unique selectivity profiles. The ultimate goal remains the development of modulators that can selectively target AMPAR populations in specific neural circuits or disease states, thereby maximizing therapeutic benefit while minimizing off-target effects.

References

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Comparative

A Comparative Analysis of the Biological Activity of Imidazo[1,2-a]pyrazine Isomers: A Guide for Drug Discovery Professionals

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its structural similarity to purines allows it to interac...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic system in medicinal chemistry, demonstrating a remarkable breadth of biological activities.[1][2] Its structural similarity to purines allows it to interact with a wide array of biological targets, making it a fertile ground for the development of novel therapeutics.[3] This guide provides a comparative analysis of the biological activities of key imidazo[1,2-a]pyrazine isomers, with a focus on how positional variations of substituents on the core structure influence their anticancer, antimicrobial, and antiviral properties. We will delve into the structure-activity relationships (SAR) that govern their efficacy and provide detailed experimental protocols to empower researchers in their drug discovery endeavors.

The Imidazo[1,2-a]pyrazine Core and Its Isomeric Landscape

The biological activity of imidazo[1,2-a]pyrazine derivatives is profoundly influenced by the nature and position of substituents on the fused ring system. This guide will focus on the comparative analysis of isomers based on substitutions at the C2, C3, and C8 positions, as these have been identified as critical determinants of biological function.[1][4]

Figure 1: The core structure of imidazo[1,2-a]pyrazine, highlighting the key positions for substitution (C2, C3, C6, C8).

Anticancer Activity: A Tale of Positional Importance

Imidazo[1,2-a]pyrazine derivatives have emerged as promising anticancer agents, exhibiting cytotoxic effects against a range of cancer cell lines.[5][6] The position of substituents on the imidazo[1,2-a]pyrazine ring plays a pivotal role in determining their potency and selectivity.[6]

Comparative Cytotoxicity of Imidazo[1,2-a]pyrazine Isomers

The following table summarizes the cytotoxic activity (IC50 values) of representative imidazo[1,2-a]pyrazine isomers against various cancer cell lines. This data highlights the differential effects of substitution patterns.

Compound/IsomerSubstitution PatternCancer Cell LineIC50 (µM)Reference
12b 2-Aryl, 3-AminoHep-211[7]
HepG213[7]
MCF-711[7]
A37511[7]
IP-5 Imidazo[1,2-a]pyridine analogHCC193745[8]
IP-6 Imidazo[1,2-a]pyridine analogHCC193747.7[8]

Note: The data presented is for illustrative purposes and is derived from different studies. Direct comparison should be made with caution. Imidazo[1,2-a]pyridine derivatives are included to showcase the activity of a closely related scaffold.

Structure-Activity Relationship (SAR) Insights

The anticancer activity of imidazo[1,2-a]pyrazines is significantly influenced by the substituents at the C2 and C3 positions.[7] For instance, the presence of an aryl group at C2 and an amine at C3 appears to be a favorable combination for potent cytotoxicity against several cancer cell lines.[7] The central imidazo[1,2-a]pyrazine core is deemed essential for this anticancer activity.[7] Furthermore, certain derivatives have been shown to function as inhibitors of key kinases involved in cancer progression, such as Aurora A kinase and receptor tyrosine kinases.[6]

Experimental Protocol: MTT Assay for Cytotoxicity

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a standard colorimetric assay for assessing cell metabolic activity and, by extension, cytotoxicity.

Principle: In living cells, mitochondrial dehydrogenases cleave the tetrazolium ring of MTT, yielding a purple formazan product that can be quantified spectrophotometrically.

Step-by-Step Protocol:

  • Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.

  • Compound Treatment: Prepare serial dilutions of the imidazo[1,2-a]pyrazine isomers in culture medium. Replace the existing medium with the compound-containing medium and incubate for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).[5]

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT-containing medium and add 150 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

A Seed Cancer Cells B Treat with Imidazo[1,2-a]pyrazine Isomers A->B 24h C Add MTT Reagent B->C 48-72h D Solubilize Formazan C->D 4h E Measure Absorbance D->E F Calculate IC50 E->F

Figure 2: Workflow of the MTT assay for evaluating the cytotoxicity of imidazo[1,2-a]pyrazine isomers.

Antimicrobial and Antifungal Activity: Targeting Microbial Threats

The imidazo[1,2-a]pyrazine scaffold has also demonstrated significant potential in combating microbial infections.[1] The strategic placement of substituents can lead to potent antibacterial and antifungal agents.

Comparative Antimicrobial Efficacy

A study on novel imidazo[1,2-a]pyrazine derivatives revealed that substitutions at the C2, C3, and C8 positions are crucial for their antimicrobial and antioxidant activities.[1] Amination at the C8 position, in particular, was found to enhance the antioxidant activity.[1]

CompoundSubstitutionTarget OrganismActivity
4f, 4a, 5g, 6b, 6c Varied C2, C3, C8Staphylococcus aureusPronounced antibacterial activity at 100 µg/mL[1]
5h, 6b, 4f, 6c Varied C2, C3, C8Candida albicans, Aspergillus nigerExcellent zone of inhibition at 50 µg/mL[1]
Structure-Activity Relationship (SAR) Insights

The antimicrobial SAR of imidazo[1,2-a]pyrazines indicates that the introduction of specific functional groups at various positions can significantly modulate their activity. For instance, certain substitutions can enhance the activity against Gram-positive bacteria like Staphylococcus aureus.[9] The development of 8-amino imidazo[1,2-a]pyrazine derivatives has been pursued as inhibitors of the VirB11 ATPase HP0525, a key component of the bacterial type IV secretion system, highlighting a specific molecular target.[4]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a widely used technique to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation is determined.

Step-by-Step Protocol:

  • Prepare Inoculum: Grow the microbial strain in a suitable broth medium to a standardized density (e.g., 0.5 McFarland standard).

  • Serial Dilutions: Prepare two-fold serial dilutions of the imidazo[1,2-a]pyrazine isomers in a 96-well microtiter plate containing broth medium.

  • Inoculation: Add a standardized inoculum of the microorganism to each well. Include a positive control (microorganism without compound) and a negative control (broth without microorganism).

  • Incubation: Incubate the plate at an appropriate temperature (e.g., 37°C for bacteria, 28°C for fungi) for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound at which no visible growth of the microorganism is observed.

Antiviral Activity: A New Frontier

Recent studies have highlighted the potential of imidazo[1,2-a]pyrazine derivatives as antiviral agents, particularly against influenza viruses.[10] This opens up a new avenue for the therapeutic application of this versatile scaffold.

Targeting Influenza Virus Nucleoprotein

An imidazo[1,2-a]pyrazine derivative, designated as A4, has been identified as a potent and broad-spectrum anti-influenza agent.[10] It was found to be effective against oseltamivir-resistant strains.[10]

Mechanism of Action: A4 directly binds to the viral nucleoprotein (NP), inducing its clustering and preventing its accumulation in the nucleus, a critical step for viral replication.[10]

Experimental Protocol: Plaque Reduction Assay

The plaque reduction assay is a standard method for determining the antiviral activity of a compound.

Principle: The ability of a compound to inhibit the formation of viral plaques (localized areas of cell death) in a monolayer of host cells is quantified.

Step-by-Step Protocol:

  • Cell Seeding: Plate susceptible host cells in 6-well plates and grow to confluence.

  • Virus Infection: Infect the cell monolayers with a known amount of virus in the presence of serial dilutions of the imidazo[1,2-a]pyrazine isomer.

  • Overlay: After a 1-hour adsorption period, remove the virus-compound mixture and overlay the cells with a semi-solid medium (e.g., agarose or methylcellulose) containing the respective compound concentrations.

  • Incubation: Incubate the plates for 2-3 days to allow for plaque formation.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the virus control and determine the EC50 value (the concentration of the compound that reduces the number of plaques by 50%).

cluster_0 Plaque Reduction Assay Workflow A Confluent Host Cell Monolayer B Infect with Virus + Imidazo[1,2-a]pyrazine Isomer A->B C Overlay with Semi-Solid Medium B->C D Incubate for Plaque Formation C->D E Fix, Stain, and Count Plaques D->E F Calculate EC50 E->F

Figure 3: A simplified workflow of the plaque reduction assay for assessing antiviral activity.

Conclusion and Future Directions

The imidazo[1,2-a]pyrazine scaffold represents a highly versatile platform for the development of novel therapeutics with diverse biological activities. This guide has demonstrated that the isomeric form, dictated by the position of substituents, is a critical factor in determining the potency and selectivity of these compounds against cancer cells, microbial pathogens, and viruses. A thorough understanding of the structure-activity relationships, supported by robust experimental evaluation, is paramount for the rational design of next-generation imidazo[1,2-a]pyrazine-based drugs. Future research should focus on exploring a wider range of substitutions, elucidating the precise molecular mechanisms of action, and optimizing the pharmacokinetic properties of lead compounds to translate their in vitro potential into clinical success.

References

  • ResearchGate. (2025). Imidazo[1,2-a]pyrazines. [Link]

  • TSI Journals. (n.d.). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. [Link]

  • RSC Publishing. (n.d.). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • PubMed Central. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

  • ResearchGate. (n.d.). Structure activity relationship studies of imidazo[1,2-a]pyrazine derivatives against cancer cell lines. [Link]

  • MDPI. (n.d.). Design, Synthesis, Molecular Docking, and ADME-Tox Investigations of Imidazo[1,2-a]Pyrimidines Derivatives as Antimicrobial Agents. [Link]

  • PubMed. (n.d.). 2- and 3-substituted imidazo[1,2-a]pyrazines as inhibitors of bacterial type IV secretion. [Link]

  • RSC Publishing. (n.d.). Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. [Link]

  • PubMed. (n.d.). Synthesis of imidazo[1,2-a]pyridines as Antiviral Agents. [Link]

  • National Institutes of Health. (n.d.). Identification of the Imidazo[1,2-a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. [Link]

  • National Institutes of Health. (2022). The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. [Link]

  • ResearchGate. (2023). Iodine catalyzed synthesis of imidazo[1,2-a] pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. [Link]

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Validation

A Researcher's Guide to Validating Cellular Target Engagement for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine and its Analogs

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended cellular target is a cornerstone of successful preclinical development. This guide provides a comprehe...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the unequivocal confirmation of a compound's interaction with its intended cellular target is a cornerstone of successful preclinical development. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the target engagement of novel small molecules, using 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine as a representative case. The imidazo[1,2-a]pyrazine scaffold is a privileged structure in medicinal chemistry, with derivatives showing activity against various targets, including kinases, G-protein coupled receptors, and ion channels[1][2]. This inherent promiscuity of the scaffold underscores the critical need for robust target validation methodologies.

This guide will navigate through the strategic selection of cellular models and a comparative analysis of state-of-the-art target engagement validation techniques. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system.

Strategic Considerations for Cellular Model Selection

The choice of a cellular model is pivotal and should be driven by the therapeutic hypothesis. For a novel compound like 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, where the target may be unknown, initial screening in a panel of cell lines representing different cancer types (e.g., NCI-60) can provide valuable clues about its spectrum of activity. If prior data suggests a potential target class, such as kinases, it is advisable to select cell lines with known dependencies on specific kinase signaling pathways. For instance, if a kinase target is hypothesized, cell lines with known activating mutations in that kinase or upstream regulators would be appropriate.

Comparative Analysis of Target Engagement Methodologies

Validating the direct physical interaction between a drug and its target in a cellular context is paramount.[3][4] Several biophysical and biochemical methods have been developed to measure target engagement within intact cells or cell lysates.[5][6] The choice of method depends on various factors, including the availability of specific reagents, the nature of the target protein, and the desired throughput. Below is a comparative overview of key techniques.

Methodology Principle Advantages Limitations Throughput
Cellular Thermal Shift Assay (CETSA) Ligand binding stabilizes the target protein against thermal denaturation.[7][8]Label-free, applicable to native proteins, can be performed in intact cells and tissues.[8]Not all proteins exhibit a significant thermal shift, lower throughput for traditional Western blot-based detection.[8]Low to High
Drug Affinity Responsive Target Stability (DARTS) Ligand binding protects the target protein from proteolytic degradation.[9][10][11]Label-free, does not require compound modification, applicable to cell lysates.[11][12]Requires careful optimization of protease concentration and digestion time.Low to Medium
Chemical Proteomics (e.g., Kinobeads) Immobilized broad-spectrum inhibitors capture a subset of the proteome (e.g., kinome).[13][14] Competition with a free compound reveals its targets.[14][15]Unbiased, proteome-wide target identification, provides selectivity information.[15][16]Requires compound immobilization or specific probes, may miss low-abundance targets.Low
NanoBRET™ Target Engagement Assay Bioluminescence Resonance Energy Transfer (BRET) between a NanoLuc®-tagged target and a fluorescent tracer is disrupted by a competing compound.[17][18][19]Live-cell measurements, quantitative affinity and residence time determination.[19][20]Requires genetic modification of the target protein, availability of a suitable tracer.[18]High
In-Cell Western™ Assay Quantitative immunofluorescence-based detection of target protein levels in fixed cells in a microplate format.[21][22][23]High throughput, allows for multiplexing with different antibodies.[21]Requires specific and validated antibodies, provides indirect evidence of target engagement (downstream effects).High

Experimental Protocols and Data Interpretation

Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful method to confirm direct target engagement in a label-free manner. The principle lies in the increased thermal stability of a protein when bound to a ligand.[24][25]

CETSA_Workflow cluster_cell_culture Cell Culture & Treatment cluster_heating Heating & Lysis cluster_detection Detection & Analysis A 1. Culture cells to 80-90% confluency B 2. Treat cells with 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine or vehicle control A->B C 3. Harvest and resuspend cells B->C D 4. Heat cell suspension at a range of temperatures C->D E 5. Cell Lysis (e.g., freeze-thaw cycles) D->E F 6. Separate soluble and precipitated fractions (centrifugation) E->F G 7. Analyze soluble fraction by Western Blot or other protein detection methods F->G H 8. Quantify protein levels and plot melting curves G->H

Caption: CETSA experimental workflow from cell treatment to data analysis.

  • Cell Culture and Treatment: Plate the chosen cells in sufficient quantity to obtain enough protein for analysis. Once the cells reach 80-90% confluency, treat them with varying concentrations of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine or a vehicle control (e.g., DMSO) for a predetermined time (e.g., 1-2 hours) at 37°C.[26]

  • Heating: After treatment, harvest the cells, wash with PBS, and resuspend them in a suitable buffer. Aliquot the cell suspension into PCR tubes and heat them at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes) using a thermal cycler.[26]

  • Lysis and Fractionation: Lyse the cells by methods such as freeze-thaw cycles or sonication. Separate the soluble fraction from the precipitated protein aggregates by centrifugation at high speed (e.g., 20,000 x g for 20 minutes).

  • Detection and Analysis: Collect the supernatant (soluble fraction) and analyze the amount of the target protein using Western blotting with a specific antibody. Quantify the band intensities and plot them against the corresponding temperature to generate a melting curve. A shift in the melting curve to higher temperatures in the presence of the compound indicates target engagement.

The expected outcome is a rightward shift in the melting curve of the target protein in compound-treated cells compared to vehicle-treated cells, indicating stabilization.

Drug Affinity Responsive Target Stability (DARTS)

DARTS is another label-free method that leverages the principle that drug binding can confer protection to the target protein from proteolysis.[12][27]

DARTS_Workflow cluster_lysate_prep Lysate Preparation & Treatment cluster_digestion Protease Digestion cluster_analysis Analysis A 1. Prepare cell lysate B 2. Treat lysate with 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine or vehicle control A->B C 3. Add protease (e.g., pronase) to the lysates B->C D 4. Incubate for a defined time to allow for digestion C->D E 5. Stop digestion (e.g., by adding SDS-PAGE loading buffer) D->E F 6. Analyze protein levels by SDS-PAGE and Coomassie staining or Western Blot E->F G 7. Identify protected proteins by mass spectrometry F->G

Caption: DARTS experimental workflow for identifying compound targets.

  • Lysate Preparation: Prepare a total cell lysate from the chosen cellular model using a suitable lysis buffer.

  • Compound Treatment: Aliquot the cell lysate and treat with 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine or vehicle control.

  • Protease Digestion: Add a protease, such as pronase or thermolysin, to the lysates and incubate for a specific time. The concentration of the protease and the digestion time need to be optimized for each target.[9]

  • Analysis: Stop the digestion by adding SDS-PAGE loading buffer and boiling the samples. Analyze the protein fragments by SDS-PAGE followed by silver or Coomassie staining. A protein band that is more intense in the compound-treated lane compared to the control lane suggests protection from digestion and, therefore, binding. The identity of the protected protein can be determined by excising the band and analyzing it by mass spectrometry.

A clear band corresponding to the molecular weight of the target protein will be visible in the compound-treated lane, while it will be diminished or absent in the vehicle-treated lane upon protease addition.

NanoBRET™ Target Engagement Assay

The NanoBRET™ assay is a proximity-based assay that measures compound binding to a target protein in live cells.[28] It relies on energy transfer from a NanoLuc® luciferase-fused target protein to a fluorescent tracer.[17][18]

NanoBRET_Principle cluster_no_inhibitor No Inhibitor cluster_with_inhibitor With 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine A NanoLuc-Target Fusion Protein B Fluorescent Tracer A->B Tracer Binding C BRET Signal B->C Energy Transfer D NanoLuc-Target Fusion Protein E 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine D->E Inhibitor Binding F No BRET Signal E->F Displacement of Tracer

Caption: Principle of the NanoBRET™ Target Engagement Assay.

  • Cell Engineering: Genetically engineer the host cells to express the target protein as a fusion with NanoLuc® luciferase.

  • Assay Setup: Plate the engineered cells in a multi-well plate. Add the NanoBRET™ tracer and 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine at various concentrations.

  • Signal Detection: Add the NanoLuc® substrate and measure the luminescence at two wavelengths (donor and acceptor emission) using a plate reader equipped with appropriate filters.

  • Data Analysis: Calculate the BRET ratio (acceptor emission/donor emission). The displacement of the tracer by the compound will lead to a decrease in the BRET signal. Plot the BRET ratio against the compound concentration to determine the IC50 value, which reflects the compound's affinity for the target in living cells.

A dose-dependent decrease in the BRET signal will be observed with increasing concentrations of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, allowing for the calculation of an IC50 value.

Conclusion

The validation of target engagement in a cellular context is a non-negotiable step in the journey of a small molecule from a hit to a clinical candidate. For a novel compound like 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, a multi-pronged approach employing a combination of the techniques described in this guide is recommended. For instance, an initial unbiased screen using chemical proteomics could identify potential targets, which can then be validated with higher confidence using orthogonal methods like CETSA or NanoBRET™. This systematic and rigorous approach to target engagement validation will not only build confidence in the mechanism of action but also significantly de-risk the progression of promising compounds into further development.

References

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  • Selvita. (2023). A Practical Guide to Target Engagement Assays. Retrieved from [Link]

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  • Almqvist, H., Axelsson, H., Jafari, R., et al. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Methods in Molecular Biology. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Synthesis of Trifluoromethylated Pyrimido[1,2-b]indazole Derivatives through the Cyclocondensation of 3-Aminoindazoles with Ketoester and Their Functionalization via Suzuki-Miyaura Cross-Coupling and SNAr Reactions. PubMed Central. Retrieved from [Link]

  • Lomenick, B., Olsen, R. W., & Huang, J. (2011). Target identification using drug affinity responsive target stability (DARTS). Proceedings of the National Academy of Sciences. Retrieved from [Link]

  • Nomura, D. K., Dix, M. M., & Cravatt, B. F. (2010). Determining target engagement in living systems. Current Opinion in Chemical Biology. Retrieved from [Link]

  • Médard, G., Pachl, F., Rix, U., et al. (2015). Optimized Chemical Proteomics Assay for Kinase Inhibitor Profiling. Journal of Proteome Research. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). The In-Cell Western immunofluorescence assay to monitor PROTAC mediated protein degradation. PubMed Central. Retrieved from [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. PubMed Central. Retrieved from [Link]

  • Promega Connections. (2023). From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Retrieved from [Link]

  • ACS Publications. (2020). Importance of Quantifying Drug-Target Engagement in Cells. Retrieved from [Link]

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  • ResearchGate. (n.d.). Kinobeads: A Chemical Proteomic Approach for Kinase Inhibitor Selectivity Profiling and Target Discovery. Retrieved from [Link]

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  • ACS Publications. (n.d.). Synthesis and Hypoglycemic Activity of Substituted 8-(1-piperazinyl)imidazo[1,2-a]pyrazines. Retrieved from [Link]

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Comparative

A Comparative Guide to the Kinome-wide Selectivity of Imidazo[1,2-a]pyrazine-based Kinase Inhibitors

A Case Study on Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase (Syk) Inhibitor Editor's Note: This guide addresses the topic of kinome-wide selectivity profiling of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]...

Author: BenchChem Technical Support Team. Date: February 2026

A Case Study on Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase (Syk) Inhibitor

Editor's Note: This guide addresses the topic of kinome-wide selectivity profiling of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine. However, a comprehensive search of publicly available scientific literature and databases did not yield specific kinome-wide selectivity data for this particular compound. To provide a valuable and data-supported resource for researchers in the field, this guide will focus on a well-characterized, structurally related compound from the same imidazo[1,2-a]pyrazine class: Entospletinib (GS-9973) . Entospletinib is a potent and selective inhibitor of Spleen Tyrosine Kinase (Syk) and serves as an excellent case study to illustrate the principles and practical outworking of kinome-wide selectivity profiling for this important class of kinase inhibitors.

Introduction: The Criticality of Kinase Selectivity in Drug Discovery

The human kinome comprises over 500 protein kinases, enzymes that play a pivotal role in cellular signaling by catalyzing the phosphorylation of proteins.[1] This central role in signal transduction makes kinases attractive targets for therapeutic intervention in a multitude of diseases, including cancer and autoimmune disorders. The imidazo[1,2-a]pyrazine scaffold has emerged as a versatile and privileged structure in the development of kinase inhibitors.[1] However, the high degree of structural conservation within the ATP-binding site of kinases presents a significant challenge in developing inhibitors that are both potent and selective for their intended target.

Off-target kinase inhibition can lead to a range of adverse effects, undermining the therapeutic window of a drug candidate. Therefore, a rigorous assessment of a compound's kinome-wide selectivity is a cornerstone of modern drug discovery. This guide provides an in-depth analysis of the kinome-wide selectivity of the imidazo[1,2-a]pyrazine-based inhibitor, Entospletinib (GS-9973), and compares its performance with a less selective alternative, offering valuable insights for researchers in the field.

The Subject of Our Study: Entospletinib (GS-9973)

Entospletinib (GS-9973) is an orally bioavailable, potent, and highly selective inhibitor of Spleen Tyrosine Kinase (Syk).[2][3] Syk is a non-receptor tyrosine kinase that plays a crucial role in the signaling pathways of various immune cells. Its involvement in B-cell receptor (BCR) signaling has made it a key target for the treatment of B-cell malignancies and autoimmune diseases.[2][4] Entospletinib, with its imidazo[1,2-a]pyrazine core, exemplifies the potential of this chemical class to yield highly selective kinase inhibitors.

Methodology: Unveiling the Kinome-wide Selectivity Profile

A comprehensive understanding of a kinase inhibitor's selectivity is achieved through large-scale screening against a panel of purified kinases. One of the industry-standard platforms for this is the KINOMEscan™ assay, a competition binding assay that quantitatively measures the interaction of a compound with a large number of kinases.[5][6]

Experimental Workflow: KINOMEscan™ Profiling

The following is a generalized protocol for kinome-wide selectivity profiling using a competition binding assay format.

Objective: To determine the binding affinity (expressed as the dissociation constant, Kd) of Entospletinib for a broad panel of human kinases.

Principle: The test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand. The amount of kinase bound to the solid support is quantified using qPCR. The inhibitory effect of the test compound is determined by measuring the reduction in the amount of kinase captured on the solid support.

Step-by-Step Protocol:

  • Compound Preparation: Entospletinib is serially diluted to a range of concentrations in an appropriate solvent (e.g., DMSO).

  • Assay Plate Preparation: A multi-well plate is prepared with the immobilized active-site directed ligand.

  • Kinase Addition: A panel of DNA-tagged human kinases is added to the wells of the assay plate.

  • Compound Incubation: The prepared dilutions of Entospletinib are added to the wells containing the kinases and the immobilized ligand. A control with no inhibitor is also included. The plate is incubated to allow the binding reaction to reach equilibrium.

  • Washing: The plate is washed to remove any unbound kinase.

  • Elution and Quantification: The bound kinase is eluted, and the amount of the DNA tag is quantified using qPCR.

  • Data Analysis: The amount of kinase bound in the presence of Entospletinib is compared to the amount bound in the control wells. The dissociation constant (Kd) is then calculated from the dose-response curve.

G cluster_prep Preparation cluster_assay Binding Assay cluster_analysis Analysis compound_prep 1. Compound Serial Dilution (Entospletinib) incubation 4. Compound Incubation (Competition Binding) compound_prep->incubation plate_prep 2. Assay Plate Preparation (Immobilized Ligand) kinase_add 3. Kinase Addition (DNA-tagged Kinase Panel) plate_prep->kinase_add kinase_add->incubation wash 5. Washing (Remove Unbound Kinase) incubation->wash quant 6. Elution & Quantification (qPCR of DNA Tag) wash->quant data_analysis 7. Data Analysis (Kd Calculation) quant->data_analysis

Caption: KINOMEscan™ Experimental Workflow.

Results: A Comparative Analysis of Kinase Selectivity

The kinome-wide selectivity of Entospletinib was assessed using a broad panel of kinases and compared to the first-generation Syk inhibitor, R406. The results highlight the superior selectivity of Entospletinib.

Kinase TargetEntospletinib (GS-9973) IC50 / KdR406 KdSelectivity Profile
Syk 7.6 nM (IC50) [4][7]15 nMPrimary Target
TNK1 < 100 nMNot reportedMinor off-target
Other Kinases Only 1 kinase with Kd < 100 nM79 kinases with Kd < 100 nMHighly Selective

Table 1: Comparative Kinase Selectivity of Entospletinib and R406. Data sourced from a KINOMEscan panel.[7]

As the data illustrates, Entospletinib demonstrates remarkable selectivity for Syk.[7] Apart from its primary target, only one other kinase, TNK1, showed a dissociation constant below 100 nM.[7] In contrast, R406, a less selective inhibitor, binds to 79 other kinases with a Kd of less than 100 nM.[7] This broad off-target activity of R406 has been associated with a higher incidence of adverse effects in clinical studies. The high selectivity of Entospletinib is a significant advancement, offering the potential for a better therapeutic window.[7]

Mechanistic Insights: The Syk Signaling Pathway

Syk is a key mediator of signal transduction downstream of a variety of cell surface receptors, including the B-cell receptor (BCR). Upon antigen binding to the BCR, Syk is recruited to the receptor complex and activated. This initiates a signaling cascade that ultimately leads to B-cell proliferation, differentiation, and survival. By inhibiting Syk, Entospletinib effectively blocks this signaling pathway, making it a promising therapeutic agent for B-cell driven diseases.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm BCR B-Cell Receptor (BCR) Syk Syk BCR->Syk Recruitment & Activation Antigen Antigen Antigen->BCR Binding & Activation Downstream Downstream Signaling (e.g., PLCγ2, BTK, PI3K) Syk->Downstream Cellular_Response Cellular Response (Proliferation, Survival) Downstream->Cellular_Response Entospletinib Entospletinib Entospletinib->Syk Inhibition

Caption: Simplified Syk Signaling Pathway and the Point of Inhibition by Entospletinib.

Conclusion and Future Directions

The case of Entospletinib (GS-9973) underscores the power of the imidazo[1,2-a]pyrazine scaffold in generating highly selective kinase inhibitors. The rigorous kinome-wide profiling of this compound has not only validated its intended mechanism of action but has also provided a clear differentiation from less selective alternatives, which is a critical step in de-risking a drug candidate for clinical development.

For researchers working with novel imidazo[1,2-a]pyrazine derivatives, such as 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, this guide provides a framework for assessing their kinome-wide selectivity. It is imperative to conduct such comprehensive profiling early in the drug discovery process to understand the full spectrum of a compound's biological activity and to guide its further optimization. The pursuit of selectivity remains a paramount goal in the development of safer and more effective kinase inhibitor therapies.

References

  • Reaction Biology. Kinase Selectivity Panels. [Link]

  • Shimomura, T., et al. (2010). MK-5108, a Highly Selective Aurora-A Kinase Inhibitor, Shows Antitumor Activity Alone and in Combination With Docetaxel. Molecular Cancer Therapeutics, 9(1), 157-166. [Link]

  • Eurofins Discovery. Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. [Link]

  • HMS LINCS Project. KINOMEscan data. [Link]

  • Lin, C. C., et al. (2015). Anticancer activity of the Aurora A kinase inhibitor MK-5108 in non-small-cell lung cancer (NSCLC) in vitro as monotherapy and in combination with chemotherapies. OncoTargets and therapy, 8, 1145. [Link]

  • Korovesis, D., et al. (2025). Proteome selectivity profiling of photoaffinity probes derived from imidazopyrazine-kinase inhibitors. Communications Chemistry, 8(1), 1-10. [Link]

  • Sharman, J. P., et al. (2015). An open-label phase 2 trial of entospletinib (GS-9973), a selective spleen tyrosine kinase inhibitor, in chronic lymphocytic leukemia. Blood, The Journal of the American Society of Hematology, 125(15), 2336-2343. [Link]

  • ResearchGate. Entospletinib shows greater selectivity for Syk than for R406. [Link]

  • Pefanis, A., et al. (2025). The spleen tyrosine kinase inhibitor entospletinib resolves inflammation to promote repair following acute kidney injury. The Journal of clinical investigation, 135(16). [Link]

  • Ramanathan, S., et al. (2016). Pharmacokinetics, Pharmacodynamics, and Safety of Entospletinib, a Novel pSYK Inhibitor, Following Single and Multiple Oral Dosing in Healthy Volunteers. Clinical drug investigation, 36(10), 825-836. [Link]

  • Zorn, J. A. (2018). Biochemical Context Drives Inhibitor Selectivity in Aurora A Kinase. [Link]

  • Belanger, D. B., et al. (2010). Discovery of imidazo[1,2-a]pyrazine-based Aurora kinase inhibitors. Bioorganic & medicinal chemistry letters, 20(17), 5170-5174. [Link]

  • Currie, K. S., et al. (2014). Discovery of GS-9973, a selective and orally efficacious inhibitor of spleen tyrosine kinase. Journal of medicinal chemistry, 57(9), 3856-3873. [Link]

  • Zorn, J. A., et al. (2018). Quantitative conformational profiling of kinase inhibitors reveals origins of selectivity for Aurora kinase activation states. Proceedings of the National Academy of Sciences, 115(51), E11925-E11934. [Link]

  • Henderson, S. H., et al. (2024). Imidazo[1,2-b]pyridazines as inhibitors of DYRK kinases. European Journal of Medicinal Chemistry, 269, 116292. [Link]

  • Burke, J. M., et al. (2018). An Open-label, Phase II Trial of Entospletinib (GS-9973), a Selective Spleen Tyrosine Kinase Inhibitor, in Diffuse Large B-cell Lymphoma. Clinical lymphoma, myeloma & leukemia, 18(11), e453-e457. [Link]

Sources

Validation

A Comparative Efficacy Analysis of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines in Drug Discovery

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, nitrogen-fused bicyclic systems have garnered sign...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry, the quest for novel heterocyclic scaffolds that can serve as privileged structures for drug discovery is perpetual. Among these, nitrogen-fused bicyclic systems have garnered significant attention due to their structural rigidity, synthetic tractability, and diverse pharmacological activities. This guide provides an in-depth, objective comparison of the efficacy of two prominent classes of such compounds: imidazo[1,2-a]pyrazines and pyrazolo[1,5-c]pyrimidines. Our analysis is grounded in experimental data from peer-reviewed literature, offering valuable insights for researchers, scientists, and drug development professionals.

Introduction to the Scaffolds

Imidazo[1,2-a]pyrazines are a class of nitrogen-containing heterocyclic compounds characterized by a fused imidazole and pyrazine ring system. This scaffold is a structural analogue of deazapurines and has been explored for a wide array of biological activities, including as kinase inhibitors, antimicrobial agents, and modulators of various cellular signaling pathways.[1][2] Their versatile chemistry allows for substitutions at multiple positions, enabling the fine-tuning of their physicochemical and pharmacological properties.

Pyrazolo[1,5-c]pyrimidines (often discussed in the literature alongside the more extensively studied isomer, pyrazolo[1,5-a]pyrimidines) are another important class of fused N-heterocycles.[3] The pyrazolo[1,5-a]pyrimidine scaffold, in particular, has proven to be a highly successful framework for the development of potent protein kinase inhibitors, with several approved drugs and clinical candidates for cancer therapy originating from this chemical class.[3][4] The structural arrangement of nitrogen atoms in this scaffold makes it an excellent mimic of the adenine core of ATP, facilitating its interaction with the ATP-binding pocket of kinases.[3]

Direct Comparative Efficacy: A Case Study in AMPA Receptor Modulation

While direct head-to-head comparisons of these two scaffolds against the same biological target are not abundant in the public domain, a notable study provides a clear comparative analysis of their potential as negative allosteric modulators of the α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptor, specifically targeting the TARP γ-8 auxiliary subunit.[5] This study offers a unique opportunity to assess the relative merits of each scaffold in a non-kinase context.

The research began with high-throughput screening (HTS) hits that included both imidazo[1,2-a]pyrazine and pyrazolo[1,5-c]pyrimidine cores.[5] Through a focused medicinal chemistry effort, researchers were able to optimize compounds from both series.

Compound ClassRepresentative CompoundTargetIC50 (nM)Key Observation
Imidazo[1,2-a]pyrazineLead Compound from StudyAMPAR/TARP γ-8PotentWhile potent and selective, this series suffered from high in vivo clearance, limiting further development.
Pyrazolo[1,5-c]pyrimidineJNJ-61432059 (26) AMPAR/TARP γ-8PotentThis scaffold demonstrated improved microsomal stability and reduced efflux liabilities, leading to a candidate with a favorable preclinical profile.

This case study highlights a critical aspect of drug discovery: a scaffold's inherent biological activity must be complemented by favorable pharmacokinetic properties. In this instance, the pyrazolo[1,5-c]pyrimidine core offered a distinct advantage over the imidazo[1,2-a]pyrazine scaffold in terms of metabolic stability, ultimately leading to a more promising preclinical candidate.[5]

Comparative Efficacy as Kinase Inhibitors

Both imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrimidines have been extensively investigated as inhibitors of various protein kinases, which are critical targets in oncology and inflammatory diseases.

The imidazo[1,2-a]pyrazine scaffold has been successfully employed to develop inhibitors against several important kinases.

  • Aurora Kinases: These serine/threonine kinases are key regulators of mitosis, and their overexpression is common in many cancers. Imidazo[1,2-a]pyrazine-based compounds have been identified as potent dual inhibitors of Aurora A and B kinases. For instance, compound 12k (SCH 1473759) emerged from a lead optimization program with picomolar inhibitory activity against Aurora A and B, improved cell potency, and enhanced aqueous solubility.[6]

  • PI3K (Phosphoinositide 3-kinase): The PI3K/Akt/mTOR pathway is a crucial signaling cascade that is frequently dysregulated in cancer. Imidazo[1,2-a]pyrazines have been explored as PI3K inhibitors, with some derivatives showing promising activity.[7][8]

Table 1: Efficacy of Representative Imidazo[1,2-a]pyrazine Kinase Inhibitors

CompoundTarget KinaseIC50 / KdReference
12k (SCH 1473759) Aurora A0.02 nM (Kd)[6]
12k (SCH 1473759) Aurora B0.03 nM (Kd)[6]
Compound 10i Aurora KinasePotent (specific IC50 not provided)[9]
ETP-46321 (14) PI3Kα, δPotent (specific IC50 not provided)[8]

The pyrazolo[1,5-a]pyrimidine scaffold is a cornerstone in the development of kinase inhibitors, with a proven track record in producing clinically successful drugs.

  • Tropomyosin Receptor Kinase (Trk) Inhibitors: Larotrectinib and Entrectinib, both FDA-approved cancer therapies, feature the pyrazolo[1,5-a]pyrimidine core and are potent inhibitors of Trk fusion proteins.[4][10]

  • CDK (Cyclin-Dependent Kinase) Inhibitors: This family of kinases regulates the cell cycle, and their inhibition is a validated anticancer strategy. Pyrazolo[1,5-a]pyrimidine derivatives have been developed as potent inhibitors of CDK2 and CDK9.[11][12]

  • PI3Kδ Inhibitors: Selective inhibition of the delta isoform of PI3K is a promising approach for treating hematological malignancies and inflammatory diseases. A series of indol-4-yl-pyrazolo[1,5-a]pyrimidines have been developed as highly potent and selective PI3Kδ inhibitors, with compound CPL302253 exhibiting an IC50 of 2.8 nM.[13]

Table 2: Efficacy of Representative Pyrazolo[1,5-a]pyrimidine Kinase Inhibitors

CompoundTarget KinaseIC50Reference
Larotrectinib TrkA<10 nM[4]
Entrectinib TrkA12 nM[4]
Compound 6t CDK20.09 µM[11]
Compound 6s TRKA0.45 µM[11]
CPL302253 (54) PI3Kδ2.8 nM[13]

From the available data, it is evident that the pyrazolo[1,5-a]pyrimidine scaffold has been more extensively and successfully applied in the development of clinical kinase inhibitors compared to the imidazo[1,2-a]pyrazine core. This is likely due to its favorable interactions with the hinge region of the ATP-binding site of many kinases.[4]

Structure-Activity Relationship (SAR) Insights

Imidazo[1,2-a]pyrazines: For Aurora kinase inhibitors based on this scaffold, SAR studies have revealed that substitutions at the 2, 6, and 8 positions are critical for potency and selectivity. The specific nature of these substituents influences interactions with the enzyme's active site and can be modulated to improve physicochemical properties such as solubility.[6][9]

Pyrazolo[1,5-a]pyrimidines: The SAR for this class is well-established, particularly for kinase inhibitors. The pyrazolo[1,5-a]pyrimidine core itself often forms crucial hydrogen bonds with the hinge region of the kinase.[4] Substituents at the 3, 5, and 7 positions can be varied to achieve selectivity and potency against different kinases. For instance, in Trk inhibitors, specific substitutions at the 3 and 5 positions have been shown to be critical for high-affinity binding.[4][10]

Mechanism of Action and Signaling Pathways

Both imidazo[1,2-a]pyrazines and pyrazolo[1,5-a]pyrimidines, when designed as kinase inhibitors, typically function as ATP-competitive inhibitors.[14][15] They bind to the ATP-binding pocket of the kinase, preventing the phosphorylation of substrate proteins and thereby inhibiting downstream signaling.

For instance, inhibitors of PI3K from either class would block the conversion of PIP2 to PIP3, leading to the downregulation of the Akt signaling pathway. This, in turn, can induce apoptosis and inhibit cell proliferation in cancer cells.

PI3K_Pathway RTK Receptor Tyrosine Kinase PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 mTORC2 mTORC2 PIP3->mTORC2 Akt Akt PDK1->Akt Downstream Cell Survival, Proliferation, Growth Akt->Downstream mTORC2->Akt Inhibitor Imidazo[1,2-a]pyrazine or Pyrazolo[1,5-c]pyrimidine Inhibitor Inhibitor->PI3K

Caption: PI3K/Akt Signaling Pathway Inhibition.

Experimental Protocols

This protocol describes a general method for determining the in vitro potency of inhibitors against a specific kinase.

Kinase_Assay_Workflow Start Start Add_Kinase Add Kinase Enzyme and Inhibitor to Plate Start->Add_Kinase Incubate1 Incubate at Room Temperature Add_Kinase->Incubate1 Add_ATP_Substrate Add ATP and Substrate Mixture Incubate1->Add_ATP_Substrate Incubate2 Incubate at Room Temperature Add_ATP_Substrate->Incubate2 Add_Detection_Reagent Add Kinase-Glo® Reagent Incubate2->Add_Detection_Reagent Incubate3 Incubate to Stabilize Luminescent Signal Add_Detection_Reagent->Incubate3 Read_Luminescence Read Luminescence on a Plate Reader Incubate3->Read_Luminescence End End Read_Luminescence->End

Caption: Workflow for a Kinase Inhibition Assay.

  • Preparation of Reagents:

    • Prepare a stock solution of the test compound (imidazo[1,2-a]pyrazine or pyrazolo[1,5-c]pyrimidine derivative) in 100% DMSO.

    • Prepare a serial dilution of the test compound in assay buffer.

    • Reconstitute the kinase enzyme and substrate in the appropriate assay buffer.

    • Prepare the Kinase-Glo® Luminescent Kinase Assay reagent according to the manufacturer's instructions.

  • Assay Procedure:

    • Add the kinase enzyme to the wells of a 96-well plate.

    • Add the serially diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.

    • Incubate the plate at room temperature for a specified time (e.g., 15-30 minutes) to allow for inhibitor binding.

    • Initiate the kinase reaction by adding a mixture of ATP and the appropriate substrate to each well.

    • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

    • Stop the kinase reaction and detect the remaining ATP by adding the Kinase-Glo® reagent to each well.

    • Incubate for a further 10 minutes to stabilize the luminescent signal.

    • Measure the luminescence using a plate reader.

  • Data Analysis:

    • The luminescent signal is inversely proportional to the kinase activity.

    • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

This protocol is for assessing the effect of the test compounds on the proliferation of cancer cell lines.[16][17]

MTT_Assay_Workflow Start Start Seed_Cells Seed Cells in a 96-well Plate Start->Seed_Cells Incubate1 Incubate Overnight Seed_Cells->Incubate1 Add_Compound Add Serial Dilutions of Test Compound Incubate1->Add_Compound Incubate2 Incubate for 48-72 hours Add_Compound->Incubate2 Add_MTT Add MTT Reagent to Each Well Incubate2->Add_MTT Incubate3 Incubate for 2-4 hours Add_MTT->Incubate3 Add_Solubilizer Add Solubilizing Agent (e.g., DMSO) Incubate3->Add_Solubilizer Incubate4 Incubate to Dissolve Formazan Crystals Add_Solubilizer->Incubate4 Read_Absorbance Read Absorbance at ~570 nm Incubate4->Read_Absorbance End End Read_Absorbance->End

Sources

Comparative

In Vivo Proof-of-Concept: A Comparative Guide to 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine in Neurological Disorders

For drug development professionals and researchers navigating the landscape of novel therapeutics for neurological disorders, the imidazo[1,2-a]pyrazine scaffold has emerged as a promising chemotype. This guide provides...

Author: BenchChem Technical Support Team. Date: February 2026

For drug development professionals and researchers navigating the landscape of novel therapeutics for neurological disorders, the imidazo[1,2-a]pyrazine scaffold has emerged as a promising chemotype. This guide provides an in-depth, objective comparison of a representative molecule, 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, against a standard-of-care therapeutic, highlighting its potential in an in vivo setting. The experimental designs and data presented herein are synthesized from established methodologies to offer a robust framework for preclinical evaluation.

Unveiling the Therapeutic Potential: Mechanism of Action

The therapeutic efficacy of many imidazo[1,2-a]pyrazine derivatives in the central nervous system (CNS) is attributed to their ability to modulate α-amino-3-hydroxy-5-methyl-4-isoxazolepropionic acid (AMPA) receptors.[1] Specifically, they can act as negative modulators of AMPA receptors associated with the transmembrane AMPA receptor regulatory protein (TARP) γ-8.[1] This subtype-selective modulation is crucial, as TARP γ-8 is predominantly expressed in the hippocampus, a brain region heavily implicated in seizure generation.[1]

8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, by virtue of its structural similarity to active compounds in this class, is hypothesized to operate through a similar mechanism. It is proposed to partially disrupt the interaction between TARP γ-8 and the pore-forming GluA subunits of the AMPA receptor.[1] This disruption does not block the receptor entirely but rather fine-tunes its activity, reducing excessive excitatory neurotransmission that underlies seizure activity. This offers a more nuanced approach compared to non-selective AMPA receptor antagonists, potentially leading to a wider therapeutic window and a more favorable side-effect profile.

AMPA_Receptor_Modulation cluster_presynaptic Presynaptic Terminal cluster_postsynaptic Postsynaptic Terminal Glutamate_Vesicle Glutamate Vesicle Glutamate Glutamate Glutamate_Vesicle->Glutamate Release AMPAR AMPAR (GluA1-4) Glutamate->AMPAR Binds Ion_Channel Ion Channel (Na+, Ca2+) AMPAR->Ion_Channel Opens TARP TARP γ-8 TARP->AMPAR Modulates Gating & Trafficking Excitatory_Signal Excitatory Postsynaptic Potential Ion_Channel->Excitatory_Signal Leads to Our_Compound 8-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyrazine Our_Compound->TARP Disrupts Interaction Experimental_Workflow cluster_setup Study Setup cluster_treatment Treatment Protocol cluster_seizure_induction Seizure Induction & Observation cluster_analysis Endpoint Analysis Acclimatization Animal Acclimatization (Male C57BL/6 mice, 7 days) Randomization Randomization into Treatment Groups (n=10/group) Acclimatization->Randomization Dosing Oral Administration (p.o.) Randomization->Dosing Group1 Vehicle (20% HP-β-CD) Dosing->Group1 Group2 8-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyrazine (10 mg/kg) Dosing->Group2 Group3 Diazepam (5 mg/kg) Dosing->Group3 PTZ_Injection PTZ Injection (60 mg/kg, i.p.) (30 min post-dosing) Group1->PTZ_Injection Group2->PTZ_Injection Group3->PTZ_Injection Observation Observation (30 min) - Seizure latency - Seizure severity (Racine scale) - Seizure duration PTZ_Injection->Observation Data_Collection Data Collection & Statistical Analysis Observation->Data_Collection Tissue_Harvesting Tissue Harvesting (Brain - Hippocampus) Data_Collection->Tissue_Harvesting Biochemical_Analysis Biochemical Analysis (e.g., c-Fos expression) Tissue_Harvesting->Biochemical_Analysis

Sources

Validation

A Researcher's Guide to Orthogonal Assays: Confirming the Mechanism of Action of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine as a Novel Kinase Inhibitor

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel small molecule inhibitors. As a case study, we will fo...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to rigorously validate the mechanism of action of novel small molecule inhibitors. As a case study, we will focus on a hypothetical scenario where 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine has been identified as a putative inhibitor of a specific cellular kinase, which we will refer to as "Target Kinase X" (TKX).

In modern drug discovery, identifying a "hit" compound is only the beginning. A critical subsequent step is to confirm that the compound's biological effect is achieved through the intended mechanism. This requires more than a single assay; it demands a multi-pronged, orthogonal approach where different experimental methods, based on distinct physical principles, are used to interrogate the same biological question.[1][2] This guide will detail three powerful orthogonal assays to build a robust body of evidence for the mechanism of action of our compound of interest:

  • Cellular Thermal Shift Assay (CETSA) to confirm direct physical binding to TKX in a cellular environment.

  • Kinobeads Competition Binding Assay to assess the selectivity of the compound across a broad panel of kinases.

  • Quantitative Phosphoproteomics to measure the functional downstream consequences of TKX inhibition in the cell.

By integrating the data from these three distinct methodologies, we can move forward with a high degree of confidence in the compound's mechanism of action.[3][4]

Part 1: Confirming Direct Target Engagement in a Physiological Context with the Cellular Thermal Shift Assay (CETSA)

The Rationale: The foundational principle of any targeted therapy is that the drug must physically interact with its intended target protein within the cell.[4][5] The Cellular Thermal Shift Assay (CETSA) is a powerful method for verifying this direct target engagement in an unadulterated cellular environment, be it in cell lines or even tissue samples.[6][7] The assay is predicated on the principle of ligand-induced thermal stabilization: the binding of a small molecule, such as our imidazo[1,2-a]pyrazine derivative, to its target protein increases the protein's resistance to heat-induced denaturation.[6][8] By heating cell lysates treated with the compound and then quantifying the amount of soluble (non-denatured) target protein remaining at various temperatures, we can observe a "shift" in the melting curve of the target protein, which is direct evidence of binding.[8][9]

Experimental Workflow: CETSA

cluster_0 Cell Culture & Treatment cluster_1 Thermal Challenge cluster_2 Protein Extraction & Analysis A 1. Culture cells to ~80% confluency B 2. Treat cells with Vehicle (DMSO) or 8-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyrazine A->B C 3. Incubate for a defined period (e.g., 1 hour) B->C D 4. Harvest cells and resuspend in PBS with protease inhibitors C->D E 5. Aliquot cell suspension into PCR tubes D->E F 6. Heat aliquots to a range of temperatures (e.g., 40-65°C) for 3 minutes E->F G 7. Cool on ice F->G H 8. Lyse cells via freeze-thaw cycles G->H I 9. Separate soluble and precipitated fractions by centrifugation H->I J 10. Collect supernatant (soluble fraction) I->J K 11. Analyze soluble TKX levels by Western Blot or ELISA J->K cluster_0 Lysate Preparation & Incubation cluster_1 Competitive Pulldown cluster_2 Mass Spectrometry Analysis A 1. Prepare native cell lysate (e.g., from K-562 cells) B 2. Incubate lysate with Vehicle or increasing concentrations of test compound A->B C 3. Add Kinobeads to the lysate-compound mixture B->C D 4. Incubate to allow kinases to bind to the beads C->D E 5. Wash beads to remove non-specifically bound proteins D->E F 6. Elute and digest bead-bound proteins with trypsin E->F G 7. Analyze peptides by LC-MS/MS F->G H 8. Quantify protein abundance and calculate IC50 values G->H

Caption: Kinobeads competition binding workflow.

Detailed Protocol for Kinobeads Assay
  • Lysate Preparation and Incubation:

    • Lyse K-562 cells in a non-denaturing lysis buffer containing protease and phosphatase inhibitors.

    • Clarify the lysate by high-speed centrifugation to remove insoluble material.

    • Incubate a fixed amount of lysate protein (e.g., 1 mg) with either vehicle (DMSO) or a serial dilution of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine (e.g., from 1 nM to 10 µM) for 1 hour at 4°C.

  • Competitive Pulldown:

    • Add a pre-washed slurry of Kinobeads to each lysate-compound mixture.

    • Incubate for 1-2 hours at 4°C with gentle rotation to allow for competitive binding.

    • Wash the beads extensively with lysis buffer to remove proteins that are not specifically bound.

  • Mass Spectrometry Analysis:

    • Elute the bound proteins from the beads and perform in-solution tryptic digestion to generate peptides.

    • Analyze the resulting peptide mixtures using high-resolution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

    • Identify and quantify the proteins in each sample. The amount of a given kinase bound to the beads will be inversely proportional to its binding affinity for the free compound.

    • Plot the remaining percentage of bound kinase against the compound concentration to determine the IC50 value for each identified kinase.

Interpreting the Data: A Comparative Table
Kinase TargetIC50 (nM) with 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazineInterpretation
Target Kinase X (TKX) 15 High-affinity primary target
Kinase A850Moderate off-target
Kinase B>10,000No significant binding
Kinase C>10,000No significant binding
Kinase D2,500Weak off-target

This orthogonal assay provides robust confirmation of TKX as the primary, high-affinity target while simultaneously profiling the compound's selectivity across the kinome.

Part 3: Measuring Functional Cellular Response via Quantitative Phosphoproteomics

The Rationale: Confirming that a compound binds to a kinase is crucial, but it is equally important to demonstrate that this binding event leads to the intended functional outcome: the inhibition of the kinase's catalytic activity within the cell. [10]Kinases function by phosphorylating substrate proteins, thereby regulating cellular signaling pathways. [11]A potent and specific inhibitor of TKX should, therefore, lead to a measurable decrease in the phosphorylation of its known downstream substrates. [12]Quantitative phosphoproteomics is the ultimate tool for assessing this functional response on a global scale. [13]By using techniques like Stable Isotope Labeling by Amino acids in Cell culture (SILAC) or Tandem Mass Tag (TMT) labeling, followed by phosphopeptide enrichment and LC-MS/MS analysis, we can precisely quantify changes in thousands of phosphorylation sites across the proteome in response to compound treatment. [11][14]

Signaling Pathway and Experimental Logic

Compound 8-Chloro-2-(trifluoromethyl) imidazo[1,2-a]pyrazine TKX Target Kinase X (TKX) Compound->TKX Inhibits Substrate_A Substrate A TKX->Substrate_A Phosphorylates Substrate_B Substrate B TKX->Substrate_B Phosphorylates pSubstrate_A Phospho-Substrate A pSubstrate_B Phospho-Substrate B Response Cellular Response (e.g., Apoptosis) pSubstrate_A->Response pSubstrate_B->Response

Caption: Inhibition of TKX blocks substrate phosphorylation.

Detailed Protocol for Quantitative Phosphoproteomics (TMT-based)
  • Cell Culture and Treatment:

    • Culture K-562 cells and treat with either vehicle (DMSO) or 1 µM 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine for a duration known to engage the target (e.g., 2 hours).

    • Harvest cells, lyse them in a denaturing buffer (e.g., 8M urea), and quantify protein concentration.

  • Protein Digestion and Labeling:

    • Reduce, alkylate, and digest the proteins into peptides using trypsin.

    • Label the peptides from each condition (vehicle and treated) with distinct TMT isobaric mass tags according to the manufacturer's protocol.

    • Combine the labeled peptide sets into a single sample.

  • Phosphopeptide Enrichment:

    • Enrich for phosphopeptides from the combined sample using titanium dioxide (TiO2) or immobilized metal affinity chromatography (IMAC).

  • LC-MS/MS Analysis and Data Processing:

    • Analyze the enriched phosphopeptides by LC-MS/MS.

    • Use a database search engine (e.g., MaxQuant) to identify the phosphopeptides and quantify the relative abundance of each phosphopeptide in the different treatment conditions based on the TMT reporter ion intensities.

    • Identify phosphosites that are significantly down-regulated upon compound treatment.

Interpreting the Data: A Comparative Table
PhosphositeProteinFold Change (Compound/Vehicle)p-valueInterpretation
Serine 215 Substrate A 0.15 <0.001 Direct TKX substrate, strongly inhibited
Threonine 88 Substrate B 0.21 <0.001 Direct TKX substrate, strongly inhibited
Tyrosine 412Kinase Z0.950.89Unaffected, likely not in TKX pathway
Serine 101Protein Y0.45<0.05Potential downstream secondary effect

The specific and significant down-regulation of phosphorylation on known TKX substrates provides compelling functional evidence that 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is an effective inhibitor of its target kinase in living cells.

Conclusion: A Triad of Evidence

Validating the mechanism of action of a novel compound like 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is a cornerstone of rigorous drug discovery. By employing a carefully selected set of orthogonal assays, we can build a powerful, self-validating case for its mode of action.

  • CETSA provides undeniable proof of direct physical binding to the target in the complex milieu of the cell.

  • The Kinobeads assay offers a broad, unbiased view of the compound's selectivity, confirming the primary target and identifying potential off-targets.

  • Quantitative phosphoproteomics delivers the functional readout, demonstrating that target engagement translates into the desired biological consequence—the inhibition of downstream signaling.

Together, these assays form a robust triad of evidence that substantiates the claim that 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine acts as a potent and selective inhibitor of Target Kinase X. This multi-faceted approach minimizes the risk of misinterpretation and provides the solid mechanistic foundation required to advance a compound with confidence into further preclinical and clinical development.

References

  • de Oliveira, F. S., et al. (2020). Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. PubMed. Retrieved from [Link]

  • Cioffi, C. L., et al. (2018). Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. ACS Medicinal Chemistry Letters. Retrieved from [Link]

  • Vasta, J. D., & Robers, M. B. (2021). Target Engagement Assays in Early Drug Discovery. Journal of Medicinal Chemistry. Retrieved from [Link]

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Comparative

A Comparative Benchmarking Guide: 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine versus Standard-of-Care Anxiolytics and Hypnotics

Introduction: The Quest for Novel CNS Modulators The imidazo[1,2-a]pyrazine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activitie...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Quest for Novel CNS Modulators

The imidazo[1,2-a]pyrazine scaffold is a versatile and privileged structure in medicinal chemistry, forming the core of compounds with a wide array of biological activities, from anticancer to antiviral agents.[1][2] Its close relative, the imidazo[1,2-a]pyridine nucleus, is famously present in widely prescribed anxiolytic and hypnotic drugs such as zolpidem, which underscores the potential of this heterocyclic family to modulate central nervous system (CNS) targets.[3] This guide introduces 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine , a novel derivative, and proposes a comprehensive benchmarking framework against current standard-of-care drugs for anxiety and insomnia.

Given the structural alerts and the known pharmacology of related compounds, we hypothesize that 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine acts as a positive allosteric modulator of the GABA-A receptor, the primary inhibitory neurotransmitter receptor in the CNS.[4][5] This mechanism is shared by two major classes of drugs used for anxiety and sleep disorders: benzodiazepines and non-benzodiazepine "Z-drugs."[6][7] This guide will provide a head-to-head comparison with representative drugs from these classes, outlining the experimental protocols necessary to elucidate the pharmacological profile of this novel compound and determine its therapeutic potential.

The GABA-A Receptor: A Key Target for Anxiolytics and Hypnotics

The GABA-A receptor is a ligand-gated ion channel that, upon binding of gamma-aminobutyric acid (GABA), opens to allow the influx of chloride ions.[5] This hyperpolarizes the neuron, making it less likely to fire an action potential and thus producing an inhibitory effect on neurotransmission. Positive allosteric modulators (PAMs) bind to a site on the receptor distinct from the GABA binding site and enhance the effect of GABA, leading to increased chloride influx and greater neuronal inhibition.[4][5] This enhanced inhibition underlies the sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties of these drugs.[8][9]

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(Hypothesized PAM)", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"];

} Caption: Hypothesized Mechanism of Action of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Standard-of-Care Comparators

A robust evaluation of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine requires benchmarking against established therapeutics.

  • Benzodiazepines (e.g., Alprazolam, Diazepam): These are non-selective PAMs that bind to the benzodiazepine site on GABA-A receptors containing α1, α2, α3, or α5 subunits.[10] Their broad activity spectrum leads to potent anxiolytic and sedative effects but can also be associated with side effects like dependence and withdrawal symptoms.[6][11] They are frequently used for the rapid relief of severe anxiety and panic attacks.[11]

  • Non-Benzodiazepine Hypnotics (Z-drugs; e.g., Zolpidem, Eszopiclone): This class of drugs also acts on the benzodiazepine binding site of the GABA-A receptor but exhibits greater selectivity for receptors containing the α1 subunit.[7][12] This selectivity is thought to confer potent hypnotic effects with a reduced risk of anxiolytic and muscle-relaxant side effects compared to benzodiazepines.[13][14]

Comparative Experimental Benchmarking

To objectively assess the performance of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, a tiered experimental approach is proposed, moving from in vitro receptor-level characterization to in vivo behavioral assays.

Part 1: In Vitro Characterization

The initial phase focuses on determining the compound's direct interaction with the GABA-A receptor and its functional consequences.

1.1. Radioligand Binding Assays

  • Objective: To determine the binding affinity of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine for the benzodiazepine binding site on the GABA-A receptor.

  • Methodology:

    • Prepare cell membranes from HEK293 cells stably expressing different human GABA-A receptor subtypes (e.g., α1β2γ2, α2β2γ2, α3β2γ2, α5β2γ2).

    • Incubate the membranes with a constant concentration of a radiolabeled ligand specific for the benzodiazepine site (e.g., [³H]flunitrazepam).

    • Add increasing concentrations of the unlabeled test compound (8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine), alprazolam, or zolpidem.

    • After incubation, separate bound from free radioligand by rapid filtration.

    • Quantify the radioactivity of the filters using liquid scintillation counting.

    • Calculate the Ki (inhibition constant) from the IC₅₀ values to determine binding affinity.

  • Rationale: This experiment directly measures the compound's ability to displace a known ligand from the target site. By testing against different receptor subtypes, we can determine its selectivity profile, which is a key predictor of its therapeutic and side-effect profile. Higher affinity for α2/α3 subtypes may suggest stronger anxiolytic effects, while high affinity for α1 is linked to sedation.[15]

1.2. Electrophysiology Assays

  • Objective: To characterize the functional activity of the compound as a positive allosteric modulator.

  • Methodology:

    • Use two-electrode voltage-clamp (TEVC) electrophysiology on Xenopus oocytes expressing specific human GABA-A receptor subtypes.

    • Perfuse the oocytes with a submaximal concentration of GABA (e.g., EC₂₀) to elicit a baseline current.

    • Co-apply increasing concentrations of the test compound with the EC₂₀ concentration of GABA.

    • Measure the potentiation of the GABA-evoked chloride current.

    • Calculate the EC₅₀ for potentiation and the maximum potentiation effect.

  • Rationale: This assay provides direct evidence of the compound's modulatory effect on receptor function. It allows for the quantification of both potency (EC₅₀) and efficacy (maximal potentiation), which are critical for predicting in vivo activity. Comparing these values to alprazolam and zolpidem will establish its relative functional strength.

dot graph G { layout=dot; rankdir=TB; splines=ortho; node [shape=box, style="rounded,filled", fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];

} Caption: Proposed Experimental Workflow for Benchmarking.

Part 2: In Vivo Evaluation

Following promising in vitro results, in vivo studies in rodent models are essential to assess the compound's therapeutic potential and side-effect profile in a whole-organism context.

2.1. Pharmacokinetic (PK) Studies

  • Objective: To determine the absorption, distribution, metabolism, and excretion (ADME) properties of the compound, with a focus on brain penetration.

  • Methodology:

    • Administer a single dose of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine to rats or mice via intravenous (IV) and oral (PO) routes.

    • Collect blood and brain tissue samples at multiple time points.

    • Analyze the concentration of the compound in plasma and brain homogenates using LC-MS/MS.

    • Calculate key PK parameters, including half-life (t₁/₂), maximum concentration (Cmax), time to maximum concentration (Tmax), oral bioavailability (%F), and brain-to-plasma ratio.

  • Rationale: A drug targeting the CNS must be able to cross the blood-brain barrier. This study will confirm brain penetration and establish the dose-exposure relationship needed to design subsequent behavioral experiments.

2.2. Anxiolytic Activity Models

  • Objective: To evaluate the anti-anxiety effects of the compound.

  • Methodology (Elevated Plus Maze - EPM):

    • Dose mice or rats with the test compound, a vehicle control, or a positive control (e.g., diazepam).

    • After an appropriate pre-treatment time determined by PK data, place the animal in the center of an elevated, plus-shaped maze with two open and two closed arms.

    • Record the animal's behavior for 5 minutes, quantifying the time spent in and the number of entries into the open arms.

  • Rationale: Anxiolytic compounds reduce the natural aversion of rodents to open, exposed areas. An increase in the time spent in the open arms is indicative of an anxiolytic effect.[11]

2.3. Sedative/Hypnotic Activity Models

  • Objective: To assess the sedative and hypnotic properties of the compound.

  • Methodology (Locomotor Activity):

    • Acclimate mice to open-field arenas equipped with infrared beams to track movement.

    • Administer the test compound, vehicle, or a positive control (e.g., zolpidem).

    • Immediately place the animals back into the arenas and record horizontal and vertical activity over 60 minutes.

  • Rationale: Sedative compounds decrease spontaneous motor activity. A dose-dependent reduction in movement compared to the vehicle group indicates a sedative effect. This helps to determine the therapeutic window between anxiolysis and sedation.

Data Summary and Interpretation

The data from these experiments should be compiled into clear, comparative tables to facilitate interpretation.

Table 1: In Vitro Receptor Profile

CompoundBinding Affinity (Ki, nM) - α1β2γ2Binding Affinity (Ki, nM) - α2β2γ2Functional Potency (EC₅₀, nM) - α1β2γ2Maximum Potentiation (% of GABA response)
8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Experimental DataExperimental DataExperimental DataExperimental Data
Alprazolam (Standard)~5-10~5-10~20-50~250%
Zolpidem (Standard)~20-30~300-400~50-100~200%

Table 2: In Vivo Efficacy and Therapeutic Index

CompoundAnxiolytic MED (EPM, mg/kg)Sedative MED (Locomotor, mg/kg)Therapeutic Index (Sedative MED / Anxiolytic MED)Brain/Plasma Ratio at Anxiolytic MED
8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine Experimental DataExperimental DataCalculated ValueExperimental Data
Diazepam (Standard)0.5 - 1.02.0 - 3.0~2-4~1.2
Zolpidem (Standard)>10 (weak effect)1.0 - 3.0N/A~0.5

MED: Minimum Effective Dose

Conclusion: A Path Forward

This guide outlines a rigorous, scientifically-grounded framework for benchmarking 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine against current standards of care for anxiety and insomnia. The proposed experiments are designed to build a comprehensive pharmacological profile, from receptor affinity and functional modulation to in vivo efficacy and safety.

The ideal outcome for 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine would be to demonstrate potent anxiolytic efficacy at doses that do not cause significant sedation, resulting in a superior therapeutic index compared to benzodiazepines. Alternatively, a profile similar to zolpidem, with high selectivity for the α1 GABA-A receptor subtype and potent sedative effects with minimal anxiolysis, would position it as a potential novel hypnotic. The data generated through this benchmarking process will be critical in determining the future developmental path for this promising new chemical entity.

References

  • Organic & Biomolecular Chemistry. Recent advances in development of imidazo[1,2-a]pyrazines: synthesis, reactivity and their biological applications. Available from: [Link]

  • PubMed. Design, synthesis, and bioevaluation of imidazo [1, 2-a] pyrazine derivatives as tubulin polymerization inhibitors with potent anticancer activities. Available from: [Link]

  • PubMed Central. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients. Available from: [Link]

  • PubMed. Antifungal efficacy of imidazo[1,2- a]pyrazine-based thiosemicarbazones and thiazolidinediones against Sporothrix species. Available from: [Link]

  • PubMed. Identification of the Imidazo[1,2- a]pyrazine Derivative A4 as a Potential Influenza Virus Nucleoprotein Inhibitor. Available from: [Link]

  • PubMed. Function-oriented synthesis of Imidazo[1,2-a]pyrazine and Imidazo[1,2-b]pyridazine derivatives as potent PI3K/mTOR dual inhibitors. Available from: [Link]

  • PubMed Central. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. Available from: [Link]

  • PubMed Central. Discovery of Imidazo[1,2-a]pyrazines and Pyrazolo[1,5-c]pyrimidines as TARP γ-8 Selective AMPAR Negative Modulators. Available from: [Link]

  • ResearchGate. 8-Aryl-6-chloro-3-nitro-2-(phenylsulfonylmethyl)imidazo[1,2-a]pyridines as potent antitrypanosomatid molecules bioactivated by type 1 nitroreductases. Available from: [Link]

  • PubMed Central. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Available from: [Link]

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Validation

A Head-to-Head Comparison of Synthetic Methodologies for the Imidazo[1,2-a]pyrazine Scaffold: A Guide for Researchers

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds with applications ranging from anticancer to...

Author: BenchChem Technical Support Team. Date: February 2026

The imidazo[1,2-a]pyrazine scaffold is a privileged heterocyclic motif in medicinal chemistry and materials science, forming the core of numerous biologically active compounds with applications ranging from anticancer to antiviral and beyond.[1][2] The efficiency and versatility of the synthetic routes to this scaffold are therefore of paramount importance to researchers in drug discovery and development. This guide provides a head-to-head comparison of prominent synthetic methodologies, offering insights into the causality behind experimental choices and providing supporting data to inform your synthetic strategy.

Introduction to the Imidazo[1,2-a]pyrazine Core

The imidazo[1,2-a]pyrazine system is a nitrogen-rich fused heterocycle that has garnered significant attention for its diverse pharmacological properties. Its rigid, planar structure provides a unique template for the design of molecules that can interact with a variety of biological targets. The development of efficient and modular synthetic routes is crucial for exploring the chemical space around this scaffold and for the rapid generation of compound libraries for screening. This guide will focus on a comparative analysis of three key synthetic strategies: the classic two-step condensation, the versatile Groebke-Blackburn-Bienaymé (GBB) multicomponent reaction, and a modern iodine-catalyzed three-component synthesis.

Methodology 1: The Classic Two-Step Condensation

The traditional approach to the imidazo[1,2-a]pyrazine core involves a two-step process: the initial reaction of a 2-aminopyrazine with an α-haloketone to form an intermediate, followed by cyclization. This method, while robust and well-established, often requires harsher conditions and longer reaction times compared to more modern one-pot approaches.

Reaction Mechanism

The reaction proceeds via an initial SN2 reaction between the amino group of the 2-aminopyrazine and the electrophilic carbon of the α-haloketone. The resulting intermediate then undergoes an intramolecular cyclization, followed by dehydration to yield the aromatic imidazo[1,2-a]pyrazine ring system.

Classic_Two_Step cluster_step1 Step 1: Alkylation cluster_step2 Step 2: Cyclization & Dehydration 2-Aminopyrazine 2-Aminopyrazine Intermediate Intermediate 2-Aminopyrazine->Intermediate S_N2 alpha-Haloketone alpha-Haloketone alpha-Haloketone->Intermediate Cyclized_Intermediate Cyclized_Intermediate Intermediate->Cyclized_Intermediate Intramolecular Cyclization Imidazo[1,2-a]pyrazine Imidazo[1,2-a]pyrazine Cyclized_Intermediate->Imidazo[1,2-a]pyrazine -H2O

Caption: Classic two-step synthesis of imidazo[1,2-a]pyrazines.

Experimental Protocol

A representative protocol for the synthesis of 2-substituted-5-methyl-8-bromo-imidazo[1,2-a]pyrazine is as follows[3]:

  • To a solution of 2-amino-3-bromo-5-methyl pyrazine in ethanol, an equimolar amount of the desired acyl bromide is added.

  • Sodium bicarbonate is added to the mixture, which is then refluxed.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is worked up by extraction with an organic solvent and washed with water.

  • The crude product is purified by column chromatography to afford the desired imidazo[1,2-a]pyrazine.

Methodology 2: The Groebke-Blackburn-Bienaymé (GBB) Three-Component Reaction

The Groebke-Blackburn-Bienaymé (GBB) reaction is a powerful one-pot, three-component synthesis that has become a cornerstone for the diversity-oriented synthesis of imidazo-fused heterocycles.[4] This methodology involves the reaction of an aminoazine, an aldehyde, and an isocyanide, typically in the presence of an acid catalyst.

Reaction Mechanism

The GBB reaction is initiated by the acid-catalyzed condensation of the 2-aminopyrazine and the aldehyde to form a Schiff base. The isocyanide then undergoes a nucleophilic attack on the iminium ion, followed by an intramolecular cyclization and subsequent tautomerization to yield the final 3-aminoimidazo[1,2-a]pyrazine product. The use of a Lewis acid or Brønsted acid catalyst is crucial for activating the aldehyde and promoting the formation of the iminium intermediate.[4]

GBB_Reaction 2-Aminopyrazine 2-Aminopyrazine Iminium_Ion Iminium_Ion 2-Aminopyrazine->Iminium_Ion + Aldehyde (Acid Catalyst) Aldehyde Aldehyde Isocyanide Isocyanide Cyclized_Intermediate Cyclized_Intermediate Iminium_Ion->Cyclized_Intermediate + Isocyanide Product 3-Aminoimidazo[1,2-a]pyrazine Cyclized_Intermediate->Product Intramolecular Cyclization

Caption: The Groebke-Blackburn-Bienaymé (GBB) three-component reaction.

Experimental Protocol

A general procedure for the microwave-assisted GBB synthesis is as follows[5]:

  • In a microwave-sealed tube equipped with a magnetic stirring bar, add the 2-aminopyrazine (1.0 equiv.), the aldehyde (1.0 equiv.), the isocyanide (1.0 equiv.), and a catalytic amount of ammonium chloride (20 mol%).

  • Dissolve the reactants in ethanol (1 M).

  • Heat the reaction mixture in a microwave reactor at 60°C for 30 minutes.

  • Monitor the reaction by TLC.

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by flash chromatography.

Methodology 3: Iodine-Catalyzed Three-Component Synthesis

A more recent development in the synthesis of imidazo[1,2-a]pyrazines is the use of molecular iodine as a cost-effective and environmentally benign catalyst for a three-component condensation reaction.[1][2][6] This method offers the advantage of proceeding at room temperature with high yields and a simple workup procedure.[1][7]

Reaction Mechanism

The reaction is believed to proceed through the initial condensation of the 2-aminopyrazine and an aryl aldehyde to form an imine. The iodine, acting as a Lewis acid, activates the imine for nucleophilic attack by the isocyanide. This is followed by a [4+1] cycloaddition and subsequent intramolecular cyclization to afford the imidazo[1,2-a]pyrazine product.[1]

Iodine_Catalyzed 2-Aminopyrazine 2-Aminopyrazine Imine Imine 2-Aminopyrazine->Imine + Aryl Aldehyde Aryl_Aldehyde Aryl_Aldehyde Activated_Imine Activated_Imine Imine->Activated_Imine Iodine (Catalyst) Cycloaddition_Adduct Cycloaddition_Adduct Activated_Imine->Cycloaddition_Adduct + Isocyanide ([4+1] Cycloaddition) Product Imidazo[1,2-a]pyrazine Cycloaddition_Adduct->Product Intramolecular Cyclization

Caption: Iodine-catalyzed three-component synthesis of imidazo[1,2-a]pyrazines.

Experimental Protocol

A general procedure for the iodine-catalyzed synthesis is as follows[1]:

  • To a round-bottom flask, add the aryl aldehyde (10 mmol), 2-aminopyrazine (10 mmol), tert-butyl isocyanide (10 mmol), and ethanol (20 mL).

  • Add a catalytic amount of iodine (0.5 mol%).

  • Stir the reaction mixture at room temperature.

  • Monitor the reaction progress by TLC. An orange-yellowish precipitate will form.

  • After completion of the reaction, filter the precipitate, wash with excess ethanol, and dry under vacuum.

  • The product can be further purified by crystallization from ethanol.

Head-to-Head Comparison

The choice of synthetic methodology will ultimately depend on the specific goals of the researcher, including the desired scale, diversity of the target compounds, and available resources. The following table provides a direct comparison of the three methodologies discussed.

FeatureClassic Two-Step CondensationGroebke-Blackburn-Bienaymé (GBB) ReactionIodine-Catalyzed Three-Component Synthesis
Reaction Type Two-step, two-componentOne-pot, three-componentOne-pot, three-component
Typical Reaction Time Several hours to days30 minutes (microwave) to several hours~1 hour
Typical Temperature Reflux60°C (microwave) to room temperatureRoom temperature
Catalyst Often base-mediatedLewis or Brønsted acids (e.g., NH₄Cl, Sc(OTf)₃)Iodine
Yields Moderate to goodGood to excellent (often >80%)[5]Excellent (often >90%)[1]
Atom Economy LowerHighHigh
Substrate Scope Generally good for various α-haloketonesBroad, tolerant of diverse aldehydes and isocyanidesGood for various aryl aldehydes and isocyanides
Advantages Well-established, reliableHigh efficiency, diversity-oriented, scalableMild conditions, cost-effective catalyst, simple workup
Disadvantages Longer reaction times, harsher conditions, lower atom economyRequires a catalyst, isocyanides can be toxic/odorousPrimarily demonstrated for aryl aldehydes

Conclusion and Future Perspectives

The synthesis of the imidazo[1,2-a]pyrazine scaffold has evolved from traditional two-step procedures to highly efficient one-pot, multicomponent reactions. The Groebke-Blackburn-Bienaymé reaction stands out for its versatility and applicability in generating large compound libraries, especially when coupled with microwave assistance. The recently developed iodine-catalyzed method offers a compelling alternative due to its mild reaction conditions, cost-effectiveness, and high yields.

For researchers focused on generating a diverse library of 3-amino-substituted imidazo[1,2-a]pyrazines, the GBB reaction is an excellent choice. For those seeking a rapid, high-yielding, and environmentally friendly synthesis of 2-aryl substituted analogs, the iodine-catalyzed method is highly recommended. The classic two-step condensation, while less efficient, remains a viable option, particularly when the required α-haloketone is readily available and the multicomponent approach is not suitable.

Future research in this area will likely focus on the development of even more sustainable and atom-economical methodologies, including the use of novel catalysts, greener solvents, and flow chemistry approaches to further enhance the efficiency and scalability of imidazo[1,2-a]pyrazine synthesis.

References

  • Kumar, P. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Advances, 13(54), 37845-37858. Available from: [Link]

  • Organic Chemistry Portal. (n.d.). Imidazo[1,2-a]pyridine synthesis. Retrieved from: [Link]

  • Hernández-Vázquez, E., et al. (2022). One-Pot Synthesis of Imidazo[1,2-a]pyridines via Groebke–Blackburn–Bienaymé Reaction and CuAAC Assisted by MW. Molecules, 27(19), 6296. Available from: [Link]

  • Basiuk, V. A. (1997). Imidazo[1,2-a]pyrazines. Russian Chemical Reviews, 66(3), 187-202. Available from: [Link]

  • Gueyrard, D., et al. (2025). Synthesis of Substituted Imidazo[1,2‐a]pyridines, Imidazo[1,2‐a]pyrazines and Imidazo[1,2‐b]pyridazines by Multicomponent Reactions Using Green Solvents. European Journal of Organic Chemistry. Available from: [Link]

  • Reddy, T. S., et al. (2014). Novel Imidazo [1, 2-a] Pyrazine Derivatives: Design, Synthesis, Antioxidant and Antimicrobial Evaluations. Trade Science Inc. Available from: [Link]

  • Kumar, P. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. PubMed Central. Available from: [Link]

  • Savin, C. (2014). The Synthesis of Imidazo[1,2-a]pyrazines as Inhibitors of the VirB11 ATPase and their Incorporation into Bivalent Compounds. UCL Discovery. Available from: [Link]

  • Kumar, P. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]

  • Kumar, P. S., et al. (2023). Iodine catalyzed synthesis of imidazo[1,2-a]pyrazine and imidazo[1,2-a]pyridine derivatives and their anticancer activity. RSC Publishing. Available from: [Link]

  • Gueiffier, A., et al. (1993). Synthesis of imidazo[1,2-alpha]pyrazine derivatives with uterine-relaxing, antibronchospastic, and cardiac-stimulating properties. Journal of Medicinal Chemistry. Available from: [Link]

  • S. S. S. V. Ramasastry. (2011). Synthetic approaches and functionalizations of imidazo[1,2-a]pyrimidines: an overview of the decade. RSC Publishing. Available from: [Link]

  • Kumar, A., et al. (2019). Effective synthesis of benzimidazoles-imidazo[1,2-a]pyrazine conjugates: A comparative study of mono-and bis-benzimidazoles for antitumor activity. European Journal of Medicinal Chemistry. Available from: [Link]

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Comparative

A Senior Application Scientist's Guide to Evaluating Anti-proliferative Effects in Diverse Cancer Cell Lines

In the landscape of oncology drug discovery, the accurate assessment of a compound's anti-proliferative activity is a critical early milestone. This guide provides an in-depth comparison of methodologies and consideratio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of oncology drug discovery, the accurate assessment of a compound's anti-proliferative activity is a critical early milestone. This guide provides an in-depth comparison of methodologies and considerations for evaluating potential therapeutics across different cancer cell lines, grounded in established scientific principles and practical laboratory experience. We will dissect the nuances of cell line selection, compare the mechanisms of two cornerstone chemotherapeutic agents, and provide a robust, self-validating protocol for quantifying cellular response.

The Rationale of Model Selection: Beyond a Single Cell Line

A common pitfall in early-stage research is the reliance on a single cancer cell line. However, the heterogeneity of human cancers necessitates a broader approach.[1][2][3] A panel of well-characterized cell lines from different tissues of origin provides a more comprehensive understanding of a compound's potential efficacy and spectrum of activity. The NCI-60 human tumor cell line screen, established by the National Cancer Institute, is a testament to this principle, utilizing 60 different cell lines to characterize novel compounds.[1][2][3][4][5]

For this guide, we will focus on three widely used and well-characterized cell lines, each representing a major cancer type:

  • MCF-7 (Breast Adenocarcinoma): An estrogen receptor (ER)-positive cell line, making it a valuable model for hormone-responsive breast cancers.[6][7] These cells exhibit an epithelial-like morphology and express progesterone receptors, rendering them crucial for endocrine therapy research.[6][7]

  • A549 (Lung Carcinoma): Derived from a lung adenocarcinoma, these cells are alveolar type II epithelial cells.[8][9][10] They are a widely used model for lung cancer research and studies on drug metabolism.[9][11]

  • HCT116 (Colorectal Carcinoma): This cell line is characterized by a mutation in the KRAS proto-oncogene and has an epithelial morphology.[12][13] Its aggressive and poorly differentiated nature makes it a suitable model for studying advanced colorectal cancer.[14]

The distinct genetic backgrounds and tissue origins of these cell lines can significantly influence their response to anti-proliferative agents, providing a robust preliminary assessment of a compound's therapeutic window and potential indications.

Profiling the Agents: Contrasting Mechanisms of Action

To illustrate how different cellular machinery can be targeted to halt proliferation, we will compare two widely used chemotherapeutic agents with distinct mechanisms of action: Doxorubicin and Paclitaxel.

Doxorubicin: DNA Damage and Topoisomerase II Inhibition

Doxorubicin is an anthracycline antibiotic that exerts its anti-cancer effects through multiple mechanisms.[15] Its primary mode of action involves intercalating into DNA, thereby inhibiting the progression of topoisomerase II, an enzyme critical for relaxing DNA supercoils during replication and transcription.[16][17][18] This leads to the accumulation of DNA double-strand breaks, triggering cell cycle arrest and ultimately apoptosis.[15][16] Additionally, Doxorubicin is known to generate reactive oxygen species (ROS), which cause further damage to DNA, proteins, and cellular membranes.[18]

Paclitaxel: Microtubule Stabilization and Mitotic Arrest

In contrast to Doxorubicin's direct assault on DNA, Paclitaxel targets the cytoskeleton.[19] It binds to the β-tubulin subunit of microtubules, the protein polymers essential for forming the mitotic spindle during cell division.[19][20][21] Paclitaxel's binding stabilizes the microtubules, preventing the dynamic instability—the cycles of polymerization and depolymerization—required for proper chromosome segregation.[19][21][22] This leads to a prolonged block in the G2/M phase of the cell cycle, ultimately inducing apoptosis.[21][22]

Quantifying the Effect: The MTT Assay for Cell Viability

To quantitatively compare the anti-proliferative effects of our model compounds, a reliable and reproducible assay is paramount. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for assessing cell viability.[23][24]

The Principle: The assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial dehydrogenases.[24][25] The amount of formazan produced is directly proportional to the number of viable cells.[23][24] The formazan crystals are then solubilized, and the absorbance is measured spectrophotometrically. A decrease in signal indicates a reduction in cell viability.

Below is a detailed, self-validating protocol for performing an MTT assay in a 96-well format.

Experimental Workflow: From Seeding to Analysis

G cluster_0 Normal Mitosis cluster_1 Paclitaxel Action Dynamic Microtubules Dynamic Microtubules Mitotic Spindle Assembly Mitotic Spindle Assembly Dynamic Microtubules->Mitotic Spindle Assembly Stabilized Microtubules Stabilized Microtubules Chromosome Segregation Chromosome Segregation Mitotic Spindle Assembly->Chromosome Segregation Cell Division Cell Division Chromosome Segregation->Cell Division Paclitaxel Paclitaxel Paclitaxel->Stabilized Microtubules Mitotic Arrest (G2/M) Mitotic Arrest (G2/M) Stabilized Microtubules->Mitotic Arrest (G2/M) Apoptosis Apoptosis Mitotic Arrest (G2/M)->Apoptosis

Caption: Paclitaxel stabilizes microtubules, leading to mitotic arrest and apoptosis.

Conclusion

The evaluation of anti-proliferative effects is a multifaceted process that requires careful consideration of the cellular models, therapeutic agents, and assay methodologies. By employing a panel of diverse cancer cell lines, understanding the distinct mechanisms of action of reference compounds, and utilizing a robust and well-validated assay protocol, researchers can generate reliable and insightful data to guide the development of novel cancer therapeutics. This guide provides a foundational framework for these critical early-stage assessments, emphasizing scientific rigor and a comprehensive, comparative approach.

References

  • Cell Viability Assays - Assay Guidance Manual. (2013). National Center for Biotechnology Information. [Link]

  • CytoSelect™ MTT Cell Proliferation Assay. Cell Biolabs. [Link]

  • Synthesis of heterocycle based carboxymethyl cellulose conjugates as novel anticancer agents targeting HCT116, MCF7, PC3 and A549 cells. (2025). National Institutes of Health. [Link]

  • Supplementary Figure 1. Selectivity of doxorubicin (positive control) and AFD on human cancer cell lines - HCT116, MCF7 and A549. ResearchGate. [Link]

  • Doxorubicin—An Agent with Multiple Mechanisms of Anticancer Activity. (2022). National Institutes of Health. [Link]

  • NCI-60 Human Tumor Cell Line Screen. Division of Cancer Treatment and Diagnosis. [Link]

  • Characterization of HCT116 human colon cancer cells in an orthotopic model. (2008). PubMed. [Link]

  • IC 50 values of HEK 293, CaCo-2, MCF-7, and A549 cell lines after... ResearchGate. [Link]

  • Paclitaxel-induced microtubule stabilization causes mitotic block and apoptotic-like cell death in a paclitaxel-sensitive strain of Saccharomyces cerevisiae. (2005). National Institutes of Health. [Link]

  • The Story of MCF-7 Breast Cancer Cell Line: 40 years of Experience in Research. (2018). National Institutes of Health. [Link]

  • What is the mechanism of Doxorubicin Hydrochloride? (2024). Patsnap Synapse. [Link]

  • IC 50 values of paclitaxel in A549 attached and A549 floating cells. ResearchGate. [Link]

  • HCT116 Cell Line: A Comprehensive Guide to Colorectal Cancer Research. Cytion. [Link]

  • MTT Cell Growth Assay Protocol for 96-well and 384-well LifeGel Plates. Real Research. [Link]

  • What is the mechanism of Paclitaxel? (2024). Patsnap Synapse. [Link]

  • MTT assay (panel A), SRB assay (panel B), cell number (panel C) and... ResearchGate. [Link]

  • Assessing MTT and sulforhodamine B cell proliferation assays under multiple oxygen environments. (2023). National Institutes of Health. [Link]

  • Doxorubicin Pathway (Cancer Cell), Pharmacodynamics. ClinPGx. [Link]

  • Table S1 IC50 values of 1−49 against cancer and normal cell lines, at different incubation time, mechanism of action, target. The Royal Society of Chemistry. [Link]

  • The NCI60 human tumour cell line anticancer drug screen. (2006). PubMed. [Link]

  • MCF7 - ECACC cell line profiles. Culture Collections. [Link]

  • Insights into the mechanism of microtubule stabilization by Taxol. (2007). PNAS. [Link]

  • IC50 in doxorubicin-resistant MCF-7 cell lines. ResearchGate. [Link]

  • Characterization of the A549 cell line as a type II pulmonary epithelial cell model for drug metabolism. (1998). PubMed. [Link]

  • HCT116 cells. Wikipedia. [Link]

  • NCI-60 Human Tumor Cell Lines Screen. Norecopa. [Link]

  • Biological differences among MCF-7 human breast cancer cell lines from different laboratories. (1984). PubMed. [Link]

  • Doxorubicin pathways: pharmacodynamics and adverse effects. (2014). National Institutes of Health. [Link]

  • What is the mechanism of action of paclitaxel? (2025). Dr.Oracle. [Link]

  • A549 cell. Wikipedia. [Link]

  • Cancer: How does doxorubicin work? (2012). eLife. [Link]

  • Cellosaurus cell line HCT 116 (CVCL_0291). Cellosaurus. [Link]

  • Characteristics of MCF-7 cell lines used in the study. ResearchGate. [Link]

  • Cell line profile: A549. Culture Collections. [Link]

  • Mechanisms of kinetic stabilization by the drugs paclitaxel and vinblastine. (2017). Molecular Biology of the Cell. [Link]

  • Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines. (2024). Trends in Sciences. [Link]

  • The NCI-60 Human Tumor Cell Line Screen: A Catalyst for Progressive Evolution of Models for Discovery and Development of Cancer Drugs. (2023). AACR Journals. [Link]

  • Morphological Characterization of Human Lung Cancer Organoids Cultured in Type I Collagen Hydrogels: A Histological Approach. (2023). MDPI. [Link]

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Safety & Regulatory Compliance

Handling

Personal protective equipment for handling 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine In the landscape of pharmaceutical research and drug development, the synthesis and application of no...

Author: BenchChem Technical Support Team. Date: February 2026

A Comprehensive Guide to Personal Protective Equipment for Handling 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine

In the landscape of pharmaceutical research and drug development, the synthesis and application of novel heterocyclic compounds are paramount. 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine stands as a compound of significant interest, possessing a structural motif common in pharmacologically active molecules. However, its handling necessitates a profound understanding of its potential hazards and the implementation of rigorous safety protocols. This guide provides an in-depth, experience-driven framework for the safe handling of this compound, with a primary focus on the selection and use of appropriate Personal Protective Equipment (PPE).

Hazard Assessment: A Proactive Stance on Safety

The cornerstone of any laboratory safety protocol is a thorough hazard assessment. For 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine, we must infer its potential hazards from its constituent parts: a chlorinated pyrazine core and a trifluoromethyl group.

  • Chlorinated Heterocycles: These compounds can be corrosive and toxic. The presence of chlorine can enhance the reactivity and biological activity of the molecule.

  • Trifluoromethylated Compounds: The trifluoromethyl group is a strong electron-withdrawing group that can increase the lipophilicity and metabolic stability of a compound, potentially leading to bioaccumulation and toxicity.

Based on these structural alerts and data from related compounds, we will operate under the assumption that 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is:

  • Acutely toxic if swallowed, inhaled, or in contact with skin.

  • Corrosive to the skin and eyes, capable of causing severe burns.

  • An irritant to the respiratory system.

This conservative assessment dictates the stringent PPE requirements outlined below.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of PPE is not a one-size-fits-all approach; it must be tailored to the specific task at hand. The following table summarizes the recommended PPE for various laboratory operations involving 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Laboratory Operation Minimum PPE Requirement
Weighing and Aliquoting (Solid) Disposable Nitrile Gloves (Double-Gloved), Lab Coat, Safety Goggles, and a properly fitted N95 Respirator. Work should be conducted in a chemical fume hood or a ventilated balance enclosure.
Dissolution and Solution Preparation Disposable Nitrile Gloves (Double-Gloved), Lab Coat, Safety Goggles, and a Face Shield. All manipulations must be performed within a certified chemical fume hood.
Chemical Reactions and Work-up Chemical-Resistant Gloves (e.g., Butyl Rubber or Viton™ over Nitrile), a Chemical-Resistant Apron over a Lab Coat, Safety Goggles, and a Face Shield. All procedures must be conducted in a chemical fume hood.
Spill Cleanup Chemical-Resistant Gloves, Chemical-Resistant Coveralls, Chemical-Resistant Boots, and a Full-Face Respirator with appropriate cartridges for organic vapors and acid gases.

Procedural Guidance: Integrating Safety into Your Workflow

Beyond simply wearing PPE, the manner in which it is used is critical to ensuring your safety. The following step-by-step protocols are designed to be self-validating systems of protection.

Donning and Doffing PPE: A Critical Sequence

Incorrectly putting on or removing PPE can lead to contamination. The following workflow should be strictly adhered to:

PPE_Workflow cluster_donning Donning Sequence cluster_doffing Doffing Sequence Don1 1. Lab Coat Don2 2. Respirator (if required) Don1->Don2 Don3 3. Safety Goggles/Face Shield Don2->Don3 Don4 4. Gloves (Outer layer last) Don3->Don4 Doff1 1. Outer Gloves Doff2 2. Lab Coat/Apron Doff1->Doff2 Doff3 3. Face Shield/Goggles Doff2->Doff3 Doff4 4. Inner Gloves Doff3->Doff4 Doff5 5. Respirator (outside lab area) Doff4->Doff5 Handling_Workflow Prep Preparation (Fume Hood) Handling Handling/Reaction (Fume Hood) Prep->Handling Use appropriate PPE Decon Decontamination (In-situ) Handling->Decon After completion Disposal Waste Disposal (Segregated) Decon->Disposal Properly labeled containers

Caption: A logical workflow for the safe handling of 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine.

Decontamination and Disposal: A Responsible Conclusion

Decontamination: All glassware and equipment that have come into contact with 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine should be decontaminated before being removed from the fume hood. A triple rinse with an appropriate organic solvent (e.g., acetone or ethanol), followed by a wash with soap and water, is recommended. All rinsates should be treated as hazardous waste.

For spills, cordon off the area and use a chemical spill kit with an absorbent material suitable for organic compounds. All contaminated materials should be placed in a sealed, labeled container for hazardous waste disposal.

Disposal Plan: As a halogenated organic compound, all waste containing 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine must be disposed of as hazardous waste. [1][2][3][4][5]* Solid Waste: Contaminated consumables (gloves, paper towels, etc.) should be placed in a dedicated, sealed, and clearly labeled hazardous waste container.

  • Liquid Waste: All solutions and solvent rinses containing the compound should be collected in a labeled, sealed container designated for halogenated organic waste. [1][4]Do not mix with non-halogenated waste streams to prevent costly and complex disposal procedures. [4] Consult your institution's Environmental Health and Safety (EHS) department for specific guidelines on hazardous waste disposal.

Conclusion: A Culture of Safety

The responsible use of novel chemical entities like 8-Chloro-2-(trifluoromethyl)imidazo[1,2-a]pyrazine is predicated on a robust and proactive safety culture. By understanding the potential hazards and diligently applying the principles of personal protective equipment and safe handling outlined in this guide, researchers can confidently and safely advance their scientific endeavors. Always consult with your institution's safety professionals to ensure compliance with all local and national regulations. [6][7][8][9]

References

  • 2-chloro-5-trifluoromethylpyridine Safety Data Sheet. Jubilant Ingrevia.

  • SAFETY DATA SHEET - 2-Chloro-5-(trifluoromethyl)pyrazine. Fisher Scientific.

  • 8-Chloro-3-iodoimidazo[1,2-a]pyrazine SDS. ECHEMI.

  • SAFETY DATA SHEET - 3-(Trifluoromethyl)-5,6,7,8-tetrahydro-1,2,4-triazolo[4,3-a]pyrazine hydrochloride. Thermo Fisher Scientific.

  • 8-Chloro-2-(4-fluorophenyl)imidazo[1,2-a]pyrazine Safety Information. ChemScene.

  • Occupational Safety and Health Administration (OSHA) Personal Protective Equipment. United States Department of Labor.

  • NIOSH Pocket Guide to Chemical Hazards. Centers for Disease Control and Prevention.

  • Hazardous Waste Segregation. University of California, Santa Cruz.

  • Guidelines for Solvent Waste Recycling and Disposal. Hazardous Waste Experts.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

Sources

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
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Feasible Synthetic Routes

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